molecular formula Na B1245947 Sodium-23

Sodium-23

Cat. No.: B1245947
M. Wt: 22.989769 g/mol
InChI Key: KEAYESYHFKHZAL-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium-23 (²³Na) is the only stable isotope of sodium, with a natural abundance of 100% and a standard atomic weight of 22.98976928 . This isotope is essential in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) research, as it yields the second-strongest NMR signal among biologically present nuclei, after hydrogen-1 . In biomedical research, this compound MRI is a powerful, non-invasive tool for probing cellular metabolism and viability. The technique primarily measures Tissue Sodium Concentration (TSC), a key biomarker that changes under pathological conditions . In oncology, malignant tumors, such as those in the brain and breast, consistently show a approximately 50% increase in TSC compared to healthy tissue, serving as a biomarker for malignancy and a potential indicator of early treatment response . In studies of stroke and myocardial ischemia, a rising TSC signals a breakdown of the cell membrane's energy-dependent sodium-potassium pump (Na+/K+-ATPase), providing critical information on tissue viability . Furthermore, this compound MRI is applied in researching a range of other conditions, including osteoarthritis, multiple sclerosis, and kidney function . The value of this compound in research stems from its central role in physiology. It is the major cation in extracellular fluid and is crucial for maintaining the transmembrane electrochemical gradient, nerve signal transmission, and osmotic pressure . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

Na

Molecular Weight

22.989769 g/mol

IUPAC Name

sodium-23

InChI

InChI=1S/Na/i1+0

InChI Key

KEAYESYHFKHZAL-IGMARMGPSA-N

SMILES

[Na]

Isomeric SMILES

[23Na]

Canonical SMILES

[Na]

Origin of Product

United States

Foundational & Exploratory

Sodium-23 Nuclear Magnetic Resonance: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental principles, experimental considerations, and practical applications of 23Na NMR spectroscopy for professionals in research and drug development.

Sodium-23 (²³Na) nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique for investigating the structure, dynamics, and interactions of sodium ions in a wide range of chemical and biological systems. With a natural abundance of 100% and a moderate gyromagnetic ratio, the ²³Na nucleus is readily detectable, providing valuable insights into processes such as ion transport, binding phenomena, and cellular homeostasis.[1][2] This guide provides a comprehensive overview of the nuclear magnetic properties of ²³Na, detailed experimental protocols, and the application of this technique in scientific research.

Core Nuclear Magnetic Properties of this compound

The utility of ²³Na in NMR spectroscopy is dictated by its intrinsic nuclear and magnetic properties. As a quadrupolar nucleus (spin I > 1/2), its relaxation is primarily governed by the interaction of its electric quadrupole moment with local electric field gradients, making it a sensitive probe of its molecular environment.[3][4]

PropertyValue
Spin Quantum Number (I) 3/2
Natural Abundance 100%
Gyromagnetic Ratio (γ) 7.0801 x 10⁷ rad T⁻¹ s⁻¹
Magnetic Moment (μ) +2.21750 μN
Electric Quadrupole Moment (Q) +0.104 x 10⁻²⁸ m²
Resonance Frequency 11.2688 MHz at 1 T
Relative Receptivity (vs. ¹H) 0.0927
Reference Compound 0.1 M NaCl in D₂O

Chemical Shifts and Reference Compounds

The chemical shift of ²³Na is sensitive to its local electronic environment, including solvation and complexation. Chemical shifts are typically referenced to a standard, most commonly a solution of sodium chloride in deuterium (B1214612) oxide (D₂O).[5]

CompoundChemical Shift (ppm)
NaCl (0.1 M in D₂O)0.0
NaOHVaries with concentration
NaNO₃Varies with conditions
Na₂SO₄Varies with conditions
NaBPh₄-52

Note: The chemical shifts of many sodium salts are highly dependent on concentration, temperature, and the solvent used.[1][6]

Experimental Protocols in ²³Na NMR Spectroscopy

The acquisition of high-quality ²³Na NMR spectra requires careful consideration of experimental parameters. Due to its quadrupolar nature, the relaxation times of ²³Na can be short, influencing the choice of pulse sequences and acquisition parameters.

General Protocol for Solution-State ²³Na NMR

A standard approach for obtaining a one-dimensional ²³Na NMR spectrum of a liquid sample is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve sodium-containing sample in D₂O ref Add reference (e.g., NaCl) if needed prep->ref tune Tune and match probe to ²³Na frequency prep->tune shim Shim the magnet for homogeneity tune->shim params Set acquisition parameters shim->params acq Acquire Free Induction Decay (FID) params->acq ft Fourier Transform acq->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration and analysis baseline->integrate

Caption: A generalized workflow for a typical ²³Na NMR experiment.

Methodology:

  • Sample Preparation: Dissolve the sodium-containing analyte in a suitable solvent, typically D₂O to provide a lock signal. For quantitative measurements, a known concentration of a reference compound may be added.

  • Spectrometer Setup:

    • Tune the NMR probe to the ²³Na resonance frequency (e.g., ~105.84 MHz on a 400 MHz spectrometer).[1]

    • Optimize the magnetic field homogeneity by shimming on the deuterium lock signal.

    • Set appropriate acquisition parameters. A standard single-pulse experiment is often sufficient.

  • Data Acquisition:

    • Pulse Width: A 90° pulse is typically used for optimal signal intensity.

    • Acquisition Time: Usually short, on the order of hundreds of milliseconds, due to the rapid decay of the FID.

    • Relaxation Delay (d1): Should be set to at least 5 times the longitudinal relaxation time (T₁) of the ²³Na nucleus in the sample to ensure full relaxation between scans.

    • Number of Scans: Averaging multiple scans is often necessary to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the resonance signals for quantitative analysis.

T₁ Relaxation Measurement (Inversion-Recovery)

To probe the local environment and dynamics of sodium ions, the spin-lattice relaxation time (T₁) can be measured using the inversion-recovery pulse sequence.[1]

inversion_recovery cluster_pulse Inversion-Recovery Pulse Sequence cluster_magnetization Magnetization Vector Evolution p1 180° Pulse delay Variable Delay (τ) p1->delay p2 90° Pulse acq Acquisition (FID) p2->acq delay->p2 M0 Equilibrium (M₀) M1 Inversion (-M₀) M0->M1 180° pulse M2 Recovery M1->M2 Relaxation during τ M3 Detection M2->M3 90° pulse

Caption: The inversion-recovery pulse sequence for T₁ measurements.

Methodology:

  • An initial 180° pulse inverts the equilibrium magnetization.

  • A variable delay time (τ) allows the magnetization to relax back towards equilibrium.

  • A 90° pulse is applied to sample the magnetization at that specific delay time.

  • The experiment is repeated for a series of τ values.

  • The signal intensity as a function of τ is fitted to an exponential recovery curve to determine T₁.[1]

Applications in Drug Development and Research

²³Na NMR spectroscopy is a versatile tool with numerous applications in the pharmaceutical and life sciences.

  • Ion Channel and Transporter Function: By using shift reagents to distinguish between intracellular and extracellular sodium, ²³Na NMR can monitor the activity of sodium channels and transporters, which are important drug targets.[7]

  • Drug-Ion Interactions: The technique can be used to study the binding of drugs to sodium ions or the effect of drugs on sodium-binding macromolecules.

  • Cellular and Tissue Viability: Intracellular sodium concentration is a key indicator of cell health. ²³Na NMR and MRI can provide non-invasive assessments of tissue viability in pre-clinical studies.[5]

  • Formulation and Stability: In drug formulation, ²³Na NMR can be used to characterize the sodium salt forms of active pharmaceutical ingredients and to monitor their stability.

Signaling and Transport Pathways

²³Na NMR is particularly well-suited for studying the movement of sodium ions across biological membranes, a fundamental process in many signaling pathways.

sodium_transport cluster_membrane Cell Membrane channel Ion Channel (e.g., Voltage-gated Na⁺ channel) intracellular Intracellular Space (Low [Na⁺]) channel->intracellular pump Ion Pump (e.g., Na⁺/K⁺-ATPase) extracellular Extracellular Space (High [Na⁺]) pump->extracellular extracellular->channel Influx (Depolarization) intracellular->pump Efflux (Active Transport)

Caption: Simplified model of sodium ion transport across a cell membrane.

This simplified diagram illustrates the fundamental roles of ion channels and pumps in maintaining the sodium gradient across a cell membrane. ²³Na NMR, often in combination with shift reagents, allows for the real-time monitoring of ion fluxes through these pathways, providing critical information for understanding the mechanism of action of drugs that target these transport systems.

References

An In-depth Technical Guide to the Principles of Sodium-23 NMR Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) relaxation. It is designed to equip researchers, scientists, and professionals in drug development with the theoretical knowledge and practical methodologies to effectively utilize ²³Na NMR in their work. The content covers the core concepts of quadrupolar relaxation, the influence of the molecular environment, and detailed experimental protocols for measuring relaxation parameters.

Core Principles of this compound NMR Relaxation

This compound is a quadrupolar nucleus, meaning it has a nuclear spin quantum number (I) greater than 1/2 (specifically, I = 3/2).[1][2] This non-spherical charge distribution gives rise to an electric quadrupole moment, which is the dominant factor governing its NMR relaxation.[3][4] The interaction of this quadrupole moment with local electric field gradients (EFGs) at the nucleus provides a powerful mechanism for relaxation, making ²³Na NMR highly sensitive to its immediate chemical and physical environment.[5][6]

The Quadrupolar Relaxation Mechanism

Unlike spin-1/2 nuclei where relaxation is primarily driven by magnetic dipole-dipole interactions, the relaxation of ²³Na is dominated by the quadrupolar interaction.[6] Fluctuations in the EFG, caused by molecular motion, induce transitions between the nuclear spin states, leading to both longitudinal (T₁) and transverse (T₂) relaxation. The strength of this interaction and thus the relaxation rates are dependent on two key factors:

  • The Quadrupole Moment (Q): An intrinsic property of the ²³Na nucleus.[4]

  • The Electric Field Gradient (EFG): This is determined by the symmetry of the electron distribution around the nucleus. In a perfectly symmetrical environment (e.g., tetrahedral or octahedral), the EFG is zero, and quadrupolar relaxation is inefficient, resulting in sharp NMR signals.[4] However, in most biological and chemical systems, the sodium ion is in an asymmetric environment, leading to a significant EFG and rapid relaxation.

The rapid relaxation of quadrupolar nuclei like ²³Na typically results in broader NMR signals compared to spin-1/2 nuclei.[1]

Longitudinal (T₁) and Transverse (T₂) Relaxation

The relaxation of ²³Na is often characterized by two time constants:

  • T₁ (Spin-Lattice Relaxation): Describes the return of the nuclear spin population to its thermal equilibrium distribution along the main magnetic field (B₀). For ²³Na in many biological systems, T₁ is relatively short, typically in the range of tens of milliseconds.[7]

  • T₂ (Spin-Spin Relaxation): Characterizes the decay of the transverse magnetization in the xy-plane due to both energy-conserving and non-energy-conserving interactions. In biological tissues, the transverse relaxation of ²³Na is often observed to be biexponential, consisting of a fast and a slow component.[8][9] This is attributed to the presence of sodium ions in different environments, such as "free" (hydrated) and "bound" (interacting with macromolecules), or to the effects of residual quadrupolar interactions in anisotropic environments.[10]

The relationship between the relaxation times and the molecular motion is described by the Bloembergen-Purcell-Pound (BPP) theory. The relaxation rates (1/T₁ and 1/T₂) are dependent on the rotational correlation time (τc), which is a measure of the timescale of molecular tumbling.

Quantitative Data on ²³Na Relaxation Times

The relaxation times of ²³Na are highly sensitive to the local environment. The following tables summarize representative T₁ and T₂ values reported in the literature for various systems.

Table 1: ²³Na Relaxation Times in Biological Tissues

Tissue/CompartmentT₁ (ms)T₂ (slow component, ms)T₂ (fast component, ms)Fraction of Fast Component (%)Magnetic Field Strength (T)
Human Brain - White Matter38.9 ± 4.829.2 ± 4.94.7 ± 1.2-7
Human Brain - Cerebrospinal Fluid (CSF)67.7 ± 6.341.5 ± 3.4 (monoexponential)--7
Human Skeletal Muscle25.9 - 28.212.8 - 12.93.0 - 3.6~373
Human Erythrocytes (intracellular)-----
Nucleated Chicken Erythrocytes-Shorter than human erythrocytes---
Isolated Perfused Rat Heart (intracellular)No significant change during hypoxia----

Data compiled from multiple sources.[9][11][12][13][14][15]

Table 2: ²³Na Relaxation Rates in Model Systems

SystemR₁ (s⁻¹)R₂ (apparent, s⁻¹)Temperature (K)
100 mM NaCl in H₂O/D₂O36.7 ± 0.2~38.2278
100 mM NaCl in H₂O/D₂O17.7 ± 0.2~18.0298
100 mM NaCl in H₂O/D₂O9.8 ± 0.1~10.5333
100 mM NaCl in 0.5% Agarose Gel18.3 ± 0.1>18.3298
100 mM NaCl in 6% Agarose Gel27.4 ± 0.3>27.4298

Data from a study on biomolecular phase separation.[16] Note: R₁ = 1/T₁ and R₂ = 1/T₂.

Experimental Protocols for Measuring ²³Na Relaxation Times

Accurate measurement of T₁ and T₂ relaxation times is crucial for extracting meaningful information from ²³Na NMR studies.

Measurement of Longitudinal Relaxation Time (T₁)

The most common method for measuring T₁ is the inversion-recovery experiment .

Methodology:

  • Sample Preparation: Prepare the sample of interest (e.g., biological tissue, protein solution) with a known concentration of sodium. For biological samples, appropriate physiological conditions (temperature, pH) must be maintained.

  • NMR Spectrometer Setup:

    • Tune and match the NMR probe to the ²³Na frequency.

    • Calibrate the 90° and 180° pulse widths for ²³Na.

  • Pulse Sequence: The inversion-recovery pulse sequence is applied: 180° - τ - 90° - Acquisition.

    • A 180° pulse inverts the longitudinal magnetization.

    • A variable delay time (τ) allows the magnetization to relax back towards equilibrium.

    • A 90° pulse rotates the remaining longitudinal magnetization into the transverse plane for detection.

  • Data Acquisition: A series of spectra are acquired with varying τ values, typically ranging from a few milliseconds to several times the expected T₁.

  • Data Analysis:

    • The intensity of the ²³Na signal in each spectrum is measured.

    • The signal intensity (I) as a function of τ is fitted to the following exponential recovery function: I(τ) = I₀(1 - 2 * exp(-τ / T₁)) where I₀ is the equilibrium intensity.

    • The T₁ value is extracted from the fit.

Measurement of Transverse Relaxation Time (T₂)

The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly used to measure T₂. This method helps to mitigate the effects of magnetic field inhomogeneity, providing a more accurate measure of the true T₂.

Methodology:

  • Sample Preparation: As described for the T₁ measurement.

  • NMR Spectrometer Setup: As described for the T₁ measurement.

  • Pulse Sequence: The CPMG pulse sequence is: 90°ₓ - (τ - 180°ᵧ - τ)ₙ - Acquisition.

    • A 90° pulse creates transverse magnetization.

    • A series of 180° pulses are applied at intervals of 2τ, which refocuses the dephasing of the spins caused by static field inhomogeneities.

    • An echo is formed at each 2τ interval.

  • Data Acquisition: The intensity of the echoes is recorded as a function of the total evolution time (2nτ).

  • Data Analysis:

    • The decay of the echo intensities is fitted to an exponential function (or a biexponential function for systems with multiple T₂ components):

      • Monoexponential: I(t) = I₀ * exp(-t / T₂)

      • Biexponential: I(t) = A_fast * exp(-t / T₂_fast) + A_slow * exp(-t / T₂_slow)

    • The T₂ value(s) and the relative amplitudes of the components are determined from the fit.

Visualizing Workflows and Relationships with Graphviz

Diagrams generated using the DOT language can effectively illustrate experimental workflows and the logical relationships in ²³Na NMR relaxation studies.

General Workflow for a ²³Na NMR Relaxation Study

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_interp Interpretation Sample Biological or Chemical Sample Buffer Buffer/Solvent Preparation Spectrometer NMR Spectrometer Setup (Tuning, Pulse Calibration) Buffer->Spectrometer T1_exp T1 Measurement (Inversion-Recovery) Spectrometer->T1_exp T2_exp T2 Measurement (CPMG) Spectrometer->T2_exp T1_fit Exponential Recovery Fit T1_exp->T1_fit T2_fit Exponential Decay Fit (Mono- or Biexponential) T2_exp->T2_fit Relax_times Determine T1 and T2 values T1_fit->Relax_times T2_fit->Relax_times Interpretation Relate Relaxation Times to Molecular Dynamics, Binding, etc. Relax_times->Interpretation

Caption: General workflow for a this compound NMR relaxation study.

Logical Relationships in Quadrupolar Relaxation

G cluster_nucleus Nuclear Properties cluster_environment Molecular Environment cluster_interaction Relaxation Mechanism cluster_outcome Observable Effect Na23 ²³Na Nucleus (Spin I = 3/2) QuadMoment Electric Quadrupole Moment (Q) Na23->QuadMoment QuadInteraction Quadrupolar Interaction (Q x EFG) QuadMoment->QuadInteraction MolMotion Molecular Motion (τc) EFG Electric Field Gradient (EFG) MolMotion->EFG modulates EFG->QuadInteraction Relaxation Fast T1 and T2 Relaxation QuadInteraction->Relaxation Broadening Signal Broadening Relaxation->Broadening

Caption: Key factors influencing this compound quadrupolar relaxation.

Workflow for ²³Na NMR in Drug Screening

G cluster_exp NMR Experiment cluster_analysis Data Analysis & Hit Identification Target Target Macromolecule (e.g., Protein, DNA) NMR_NoCompound Measure ²³Na Relaxation (T1, T2) of Target + Na⁺ Target->NMR_NoCompound NMR_WithCompound Measure ²³Na Relaxation in presence of Compound Target->NMR_WithCompound Compound Compound Library Compound->NMR_WithCompound Compare Compare Relaxation Rates NMR_NoCompound->Compare NMR_WithCompound->Compare Decision Significant Change? Compare->Decision Hit Hit Identified Decision->Hit Yes NoHit No Hit Decision->NoHit No

Caption: Workflow for drug screening using this compound NMR relaxation.

Applications in Research and Drug Development

The sensitivity of ²³Na NMR relaxation to the local environment makes it a valuable tool in several areas:

  • Studying Ion Binding: Changes in ²³Na relaxation rates can be used to quantify the binding of sodium ions to macromolecules such as proteins and nucleic acids.[16] This is crucial for understanding the role of ions in biological processes.

  • Probing Molecular Dynamics: ²³Na relaxation measurements provide insights into the mobility of sodium ions and their surroundings, which can be used to characterize the viscosity and structure of complex fluids and gels.[16]

  • Investigating Ion Transport: By using shift reagents to distinguish between intracellular and extracellular sodium, ²³Na NMR can monitor the transport of sodium ions across cell membranes, providing a method to study the function of ion channels and transporters.[1][3]

  • Drug Discovery: ²³Na NMR can be used in competitive binding assays. A compound that displaces a sodium ion from a binding site on a target macromolecule will cause a change in the observed ²³Na relaxation rate, indicating a binding event. This provides a powerful method for screening compound libraries and identifying potential drug candidates.[17][18]

References

A Technical Guide to the Natural Abundance and Isotopic Purity of Sodium-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic purity of Sodium-23 (²³Na). It includes a summary of its key properties, detailed experimental protocols for isotopic analysis, and a visualization of the analytical workflow. Given that sodium is a monoisotopic element, this guide will focus on the confirmation of its isotopic purity.

Quantitative Data Summary

Sodium has only one stable, naturally occurring isotope, this compound. Therefore, its natural abundance and isotopic purity in natural samples are considered to be 100%.[1][2][3][4] Minor traces of cosmogenic radioactive isotopes, such as Sodium-22 and Sodium-24, exist but are not present in significant amounts in typical samples.[3][4]

PropertyValue
IsotopeThis compound (²³Na)
Natural Abundance100%
Isotopic Purity100%
Atomic Mass22.98976928 u[1][3]
Nuclear Spin3/2[2]
StabilityStable[1][3]

Experimental Protocols for Isotopic Purity Analysis

The determination of the isotopic composition of an element is primarily performed using mass spectrometry.[5] For an element like sodium, which is considered monoisotopic, the goal of the analysis is to confirm the absence of other isotopes within the detection limits of the instrument, thereby verifying its isotopic purity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for this purpose.

Protocol: Determination of Sodium Isotopic Purity using ICP-MS

This protocol outlines the general procedure for analyzing the isotopic composition of a sodium-containing sample.

2.1. Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate results.

  • Solid Samples:

    • Accurately weigh a representative portion of the solid sample.

    • If the sample is not in a pure sodium form (e.g., a salt or a complex matrix), a digestion step is required. A common method is acid digestion using high-purity nitric acid.[6] The sample is heated with the acid in a closed vessel, often with microwave assistance, to dissolve the matrix and bring the sodium into solution.

    • After digestion, the sample is cooled and diluted with deionized water to a suitable concentration for ICP-MS analysis. The final concentration should be within the linear dynamic range of the instrument for sodium.

  • Liquid Samples (e.g., solutions, biological fluids):

    • For aqueous solutions, a simple dilution with deionized water or a weak acid solution is often sufficient.

    • For complex liquid matrices like blood serum, a dilution with a suitable diluent (e.g., dilute nitric acid) is performed.[7][8][9] An internal standard may be added at this stage to correct for matrix effects and instrumental drift.[7][8][9]

2.2. Instrumentation and Analysis

  • Instrument: A high-resolution inductively coupled plasma mass spectrometer (HR-ICP-MS) is recommended for precise isotopic analysis.

  • Instrument Setup and Calibration:

    • The ICP-MS is tuned and calibrated according to the manufacturer's specifications.

    • A standard solution of a known concentration of natural sodium is used to calibrate the instrument's response for ²³Na.

    • The mass spectrometer is set to scan a mass range that includes the mass of this compound and potential other isotopes or interfering species.

  • Analytical Procedure:

    • The prepared sample solution is introduced into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.

    • The resulting ions are extracted into the mass spectrometer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector counts the number of ions at each m/z value. The data acquisition system records the ion counts for the mass corresponding to ²³Na. The system also scans for any signals at other masses that could indicate the presence of other sodium isotopes or isobaric interferences.

2.3. Data Analysis

  • The mass spectrum is analyzed to identify the peak corresponding to ²³Na.

  • The absence of significant peaks at other mass-to-charge ratios corresponding to other potential sodium isotopes confirms the 100% isotopic purity of this compound in the sample, within the detection limits of the instrument.

  • The concentration of sodium in the sample can also be quantified based on the intensity of the ²³Na signal and comparison to the calibration standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of sodium's isotopic purity using ICP-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_detection Mass Spectrometry & Detection cluster_data Data Processing Sample Initial Sample (Solid or Liquid) Digestion Acid Digestion (for solid samples) Sample->Digestion if solid Dilution Dilution to Analytical Concentration Sample->Dilution if liquid Digestion->Dilution Introduction Sample Introduction (Nebulization) Dilution->Introduction Ionization Plasma Ionization Introduction->Ionization Extraction Ion Extraction Ionization->Extraction Separation Mass Separation (m/z analysis) Extraction->Separation Detection Ion Detection Separation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Data Analysis (Peak Identification & Quantification) Spectrum->Analysis Result Confirmation of Isotopic Purity (100% ²³Na) Analysis->Result

Caption: Workflow for Isotopic Purity Analysis of this compound by ICP-MS.

References

The Core Theoretical Underpinnings of Sodium-23 Chemical Shifts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) chemical shifts. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize ²³Na NMR as a powerful tool to probe the local environment of sodium ions in a variety of chemical and biological systems. This document delves into the fundamental concepts of nuclear shielding, the key factors influencing ²³Na chemical shifts, and provides detailed experimental and computational methodologies.

Fundamental Principles of Nuclear Shielding and Chemical Shift

The chemical shift in NMR spectroscopy arises from the phenomenon of nuclear shielding. The electrons surrounding a nucleus generate a secondary magnetic field that opposes the main external magnetic field (B₀). Consequently, the effective magnetic field experienced by the nucleus is slightly reduced. This shielding effect is highly sensitive to the local electronic environment of the nucleus.

The chemical shift (δ) is a measure of the difference in the resonance frequency of a nucleus relative to a standard reference compound. For ²³Na NMR, the chemical shift is typically referenced to a 0.1 M NaCl solution in D₂O, which is defined as 0 ppm.[1] The observed chemical shift is determined by the sum of two main contributions: the diamagnetic and paramagnetic terms.

  • Diamagnetic Shielding (σ_d): This arises from the spherical circulation of electron clouds around the nucleus, which opposes the external magnetic field. It is the dominant term for s-electrons and is generally positive, leading to increased shielding (upfield shift).

  • Paramagnetic Shielding (σ_p): This contribution results from the mixing of ground and excited electronic states by the external magnetic field, leading to a deshielding effect (downfield shift). For the Na⁺ ion with its closed-shell electronic configuration, the paramagnetic contribution is generally small but becomes more significant upon interaction with ligands that distort the spherical symmetry of the electron cloud.[2]

The this compound nucleus possesses a nuclear spin quantum number (I) of 3/2, making it a quadrupolar nucleus.[3] This property introduces an additional and often dominant relaxation mechanism and can significantly influence the NMR spectrum, leading to broader lines and, in anisotropic environments, to spectral splitting.[4]

Factors Influencing this compound Chemical Shifts

The chemical shift of ²³Na is a sensitive probe of its immediate molecular surroundings. The primary factors influencing these shifts include the nature of the solvent, the coordination of the sodium ion with various ligands, and the presence of paramagnetic species.

Solvent Effects

The solvent plays a crucial role in determining the electronic environment of the sodium ion. The nature of the solvent molecules, their ability to donate electrons, and the geometry of the solvation shell all impact the ²³Na chemical shift. In general, more polar and strongly coordinating solvents lead to a downfield shift (deshielding) of the ²³Na resonance. This is attributed to the donation of electron density from the solvent molecules to the empty valence orbitals of the Na⁺ ion.

Table 1: this compound Chemical Shifts in Various Solvents

SolventChemical Shift (ppm) vs. aq. NaCl
Water (D₂O)0.0
Methanol-1.5
Ethanol-3.0
Acetonitrile-7.5
Nitromethane-15.5
Pyridine-6.5
Tetrahydrofuran (THF)-8.0
Ethylenediamine-12.0
Formamide2.5

Note: Chemical shifts can be concentration-dependent. The values presented are representative.

Coordination and Ligand Effects

The coordination of the Na⁺ ion with various organic and inorganic ligands has a profound effect on its chemical shift. The chemical shift is sensitive to the number of coordinating atoms (coordination number), the nature of these atoms (e.g., oxygen, nitrogen), and the Na-ligand bond distances.[5]

Crown ethers and cryptands are macrocyclic ligands that can selectively bind alkali metal cations. The encapsulation of a Na⁺ ion within the cavity of these ligands results in a significant change in its chemical shift, providing valuable information about the binding event and the coordination environment. The magnitude of the chemical shift change upon complexation depends on the size of the macrocycle's cavity, the number and type of donor atoms, and the overall geometry of the complex.[6][7]

Table 2: this compound Chemical Shifts of Sodium Complexes with Crown Ethers and Cryptands

ComplexSolventChemical Shift (ppm)
Na⁺ (free)Nitromethane-15.5
Na⁺-12-Crown-4Nitromethane-1.8
Na⁺-15-Crown-5Nitromethane-6.2
Na⁺-18-Crown-6Nitromethane-10.1
Na⁺-Dibenzo-18-Crown-6Nitromethane-8.4
Na⁺-Cryptand[2.2.1]Nitromethane-15.1
Na⁺-Cryptand[2.2.2]Nitromethane-18.2

Data compiled from various sources, including studies on sodium tetraphenylborate (B1193919) complexes.[8]

In biological systems, Na⁺ ions interact with a variety of macromolecules, including proteins and nucleic acids. These interactions are crucial for maintaining cellular function and can be effectively studied using ²³Na NMR. The binding of Na⁺ to a biological macromolecule typically leads to a change in its chemical shift and relaxation rates, providing insights into binding affinities and the local environment of the bound ion.[9][10] For instance, the interaction of sodium ions with DNA is a classic example where ²³Na NMR has been used to characterize the counterion condensation around the polyanionic DNA backbone.[4][11]

Paramagnetic Effects and Shift Reagents

The presence of paramagnetic species in the vicinity of a sodium ion can cause large shifts in its NMR resonance frequency. This "hyperfine shift" is the sum of two contributions: the contact shift and the pseudocontact (or dipolar) shift.[12]

  • Contact Shift: Arises from the transfer of unpaired electron spin density from the paramagnetic center to the sodium nucleus.

  • Pseudocontact Shift: Results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. This effect is dependent on the distance and orientation of the nucleus relative to the paramagnetic center.

This phenomenon is exploited through the use of paramagnetic shift reagents , which are typically lanthanide complexes.[13] These reagents are used to differentiate between intracellular and extracellular sodium ions in biological systems. The shift reagent, which is impermeable to the cell membrane, induces a large shift in the extracellular ²³Na signal, allowing the unshifted intracellular signal to be observed separately.[13]

Experimental Protocols

Acquiring high-quality ²³Na NMR spectra requires careful sample preparation and optimization of the NMR experimental parameters.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible NMR data.

  • Solvents: Use high-quality deuterated solvents to provide a field-frequency lock for the spectrometer.[14]

  • Concentration: For solution-state NMR, the concentration of sodium should be optimized to achieve a good signal-to-noise ratio in a reasonable amount of time. Typical concentrations for biological samples are in the millimolar range.[15][16]

  • Clarity: The sample solution must be free of any particulate matter. Centrifugation or filtration (using a 0.22 µm filter) is recommended to remove any suspended particles that can degrade the spectral quality.[3][15]

  • pH: The pH of the sample should be carefully controlled and measured, as it can influence the chemical environment and, consequently, the chemical shift.[15]

  • Ionic Strength: For biological samples, the ionic strength of the buffer should be maintained at a physiological level (typically around 150 mM NaCl or KCl) to ensure the stability and proper folding of macromolecules.[15]

NMR Data Acquisition

The following is a generalized protocol for acquiring a one-dimensional ²³Na NMR spectrum.

  • Spectrometer Setup:

    • Tune and match the NMR probe to the ²³Na frequency (e.g., ~105.84 MHz on a 400 MHz spectrometer).[9]

    • Ensure the sample is properly positioned within the NMR coil using a depth gauge.[17]

  • Shimming:

    • Perform automated or manual shimming on the deuterium (B1214612) lock signal to optimize the magnetic field homogeneity and achieve narrow linewidths.[17]

  • Pulse Calibration:

    • Determine the 90° pulse width for ²³Na. This is the duration of the radiofrequency pulse that rotates the net magnetization by 90°.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that is large enough to encompass all expected ²³Na signals. A typical range is 100-200 ppm.

    • Acquisition Time (AT): The duration for which the free induction decay (FID) is recorded. A longer AT provides better resolution.

    • Relaxation Delay (D1): The time between successive scans to allow the nuclear spins to return to thermal equilibrium. For ²³Na, which has a relatively short T₁, a shorter relaxation delay can be used to increase the number of scans in a given time.[18]

    • Number of Scans (NS): The number of FIDs to be co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to remove any distortions in the baseline.

    • Reference the spectrum by setting the chemical shift of a known reference (e.g., 0.1 M NaCl in D₂O) to 0 ppm.

Solid-State ²³Na NMR (MAS NMR)

For solid samples, Magic Angle Spinning (MAS) NMR is employed to average out anisotropic interactions, such as dipolar coupling and the quadrupolar interaction, resulting in narrower lines and higher resolution spectra.[19][20]

  • Sample Packing: The solid sample is packed into a zirconia rotor.

  • Spinning Speed: The rotor is spun at a high frequency (typically several kilohertz) at the "magic angle" of 54.74° with respect to the external magnetic field.[20]

  • Pulse Sequence: A simple single-pulse excitation sequence is often sufficient for acquiring a basic ²³Na MAS NMR spectrum.[19]

  • Advanced Techniques: For more detailed information, advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) can be used to obtain high-resolution spectra of quadrupolar nuclei in the solid state.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the theoretical basis of this compound chemical shifts.

G Influence of Ligand Binding on ²³Na Chemical Shift cluster_0 Free Sodium Ion cluster_1 Ligand-Bound Sodium Ion Na_free Na⁺ (solvated) Shielding_free Symmetrical Solvation Shell High Shielding (Upfield Shift) Na_free->Shielding_free Dominantly Diamagnetic Shielding Na_bound Na⁺-Ligand Complex Na_free->Na_bound Binding Event Shielding_bound Asymmetrical Environment Reduced Shielding (Downfield Shift) Na_bound->Shielding_bound Increased Paramagnetic Contribution Ligand Ligand (e.g., Crown Ether, Protein) Ligand->Na_bound

Caption: Ligand binding alters the sodium ion's electronic environment.

G Experimental Workflow for ²³Na NMR Spectroscopy Start Start SamplePrep Sample Preparation (Solvent, Concentration, pH, Filtration) Start->SamplePrep NMR_Setup NMR Spectrometer Setup (Tuning, Matching, Shimming) SamplePrep->NMR_Setup PulseCal Pulse Calibration (Determine 90° pulse) NMR_Setup->PulseCal DataAcq Data Acquisition (Set SW, AT, D1, NS) PulseCal->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis (Referencing, Integration, Linewidth) DataProc->Analysis End End Analysis->End

Caption: A stepwise workflow for acquiring and processing ²³Na NMR data.

G Mechanism of Paramagnetic Shift Reagents in ²³Na NMR cluster_cell Biological Cell cluster_extra Extracellular Space Na_in Intracellular Na⁺ (Unshifted Signal) Na_out Extracellular Na⁺ ShiftReagent Paramagnetic Shift Reagent (e.g., Dy-TTHA) Na_out->ShiftReagent Interaction ShiftedSignal Shifted Extracellular Signal (Downfield) ShiftReagent->ShiftedSignal Induces Hyperfine Shift CellMembrane Cell Membrane (Impermeable to Shift Reagent)

Caption: Differentiating intra- and extracellular Na⁺ with shift reagents.

Computational Approaches to ²³Na Chemical Shifts

Quantum chemical calculations have become an invaluable tool for predicting and interpreting ²³Na NMR chemical shifts.[21][22] Density Functional Theory (DFT) is a widely used method for these calculations.

A typical computational workflow involves:

  • Geometry Optimization: The structure of the sodium-containing species (e.g., a solvated ion or a complex) is optimized to find its lowest energy conformation.

  • NMR Calculation: The nuclear magnetic shielding tensor is calculated for the optimized geometry using a suitable theoretical method (e.g., Gauge-Including Atomic Orbital - GIAO) and basis set.

  • Chemical Shift Prediction: The calculated shielding constant (σ) is converted to a chemical shift (δ) using a reference shielding constant (σ_ref): δ = (σ_ref - σ) / (1 - σ_ref).

These computational methods can provide detailed insights into the relationship between the structure of the sodium ion's coordination sphere and its observed chemical shift, aiding in the interpretation of experimental data.[7][21]

Conclusion

The theoretical basis of this compound chemical shifts is multifaceted, involving a delicate interplay of electronic shielding, quadrupolar effects, and dynamic interactions with the surrounding environment. For researchers in drug development and related scientific fields, a thorough understanding of these principles is paramount for effectively utilizing ²³Na NMR as a tool to probe sodium ion binding, transport, and local environment. This guide has provided a foundational overview of the core theory, the key factors influencing chemical shifts, practical experimental considerations, and the complementary role of computational chemistry. By leveraging this knowledge, scientists can more accurately interpret their ²³Na NMR data and gain deeper insights into the systems under investigation.

References

The Role of Sodium-23 in Ion Channel Transport Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the stable sodium isotope, Sodium-23 (²³Na), in the study of ion channel transport. For researchers in academia and industry, understanding the nuances of sodium channel function is paramount for elucidating disease mechanisms and for the discovery and development of novel therapeutics. This document details the primary methodologies employing ²³Na, presents quantitative data for comparative analysis, and provides standardized experimental protocols and workflows.

Introduction to Sodium Channels and the Significance of this compound

Voltage-gated sodium channels (NaV) are integral membrane proteins that initiate and propagate action potentials in excitable cells, such as neurons and cardiomyocytes. Their dysfunction is implicated in a wide array of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them critical drug targets.

The study of Na+ transport through these channels requires sophisticated techniques that can accurately measure ion flux, concentration gradients, and the modulatory effects of pharmacological agents. This compound, the only stable and naturally abundant isotope of sodium, serves as a direct and non-invasive probe for these investigations, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and as a non-radioactive tracer in flux assays.

Core Methodologies for Studying this compound Transport

Three principal techniques are employed to investigate the role of sodium ions in channel transport: ²³Na Nuclear Magnetic Resonance (NMR) Spectroscopy, Ion Flux Assays, and Patch-Clamp Electrophysiology. Each method offers unique advantages and provides complementary information.

This compound NMR Spectroscopy

²³Na NMR spectroscopy is a powerful technique for the non-invasive quantification of intracellular and extracellular sodium concentrations. By exploiting the magnetic properties of the ²³Na nucleus, researchers can distinguish between different sodium populations within a sample.

Core Principles: The ²³Na nucleus possesses a spin quantum number of 3/2, making it NMR-active. In a magnetic field, these nuclei align and can be excited by radiofrequency pulses. The resulting signal provides information about the chemical environment and concentration of sodium ions. To differentiate between intracellular and extracellular sodium, paramagnetic shift reagents, such as dysprosium tripolyphosphate (Dy(PPP)₂⁷⁻), are used. These reagents do not cross the cell membrane and induce a chemical shift in the extracellular ²³Na signal, allowing for the separate detection and quantification of the intracellular signal.

Experimental Protocol: Measuring Intracellular Sodium Concentration

  • Cell Preparation:

    • Culture cells to the desired confluency. For suspension cells, harvest and wash with a suitable buffer (e.g., HEPES-buffered saline) to remove culture medium. For adherent cells, detach using a non-enzymatic method if possible, or perform experiments directly on the culture plate if the NMR setup allows.

    • Resuspend the final cell pellet in the experimental buffer to a known cell density.

  • Sample Preparation for NMR:

    • Transfer a known volume of the cell suspension to an NMR tube.

    • Add the paramagnetic shift reagent (e.g., Dy(PPP)₂⁷⁻) to the extracellular medium to a final concentration that provides adequate separation of the intracellular and extracellular signals (typically in the millimolar range).

    • Gently mix the sample to ensure homogeneous distribution of the shift reagent.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ²³Na NMR spectra using a single-pulse experiment. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), relaxation delay (to ensure full relaxation of the ²³Na signal), and the number of scans (to achieve an adequate signal-to-noise ratio).

  • Data Analysis:

    • Integrate the areas of the unshifted (intracellular) and shifted (extracellular) ²³Na peaks.

    • To calculate the intracellular sodium concentration, a calibration standard of known sodium concentration is typically used. The intracellular volume can be determined using various methods, including radioactive tracers or by measuring the change in the extracellular signal upon cell lysis.

Workflow for ²³Na NMR-based Ion Channel Studies

²³Na NMR Experimental Workflow
Ion Flux Assays

Ion flux assays provide a functional measure of ion channel activity by quantifying the movement of ions across the cell membrane. These assays are particularly well-suited for high-throughput screening (HTS) in drug discovery.

Core Principles: These assays can be performed using radioactive tracers like ²²Na or, more commonly in HTS, with non-radioactive methods. Non-radioactive sodium flux assays often utilize sodium-sensitive fluorescent indicators. These dyes exhibit a change in fluorescence intensity upon binding to sodium ions. An alternative approach for some sodium channels is the use of surrogate ions like Thallium (Tl⁺), which can pass through the channel and be detected by a specific fluorescent indicator.

Experimental Protocol: Non-Radioactive Sodium Flux Assay

  • Cell Preparation:

    • Seed cells expressing the sodium channel of interest into a multi-well plate (e.g., 96- or 384-well) and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer.

    • Load the cells with a sodium-sensitive fluorescent indicator (e.g., ION Natrium Green-2, AM) by incubating them in a buffer containing the dye for a specific period (e.g., 60 minutes at 37°C).

  • Compound Incubation:

    • For antagonist screening, add the test compounds to the wells and incubate for a predetermined time.

  • Assay Readout:

    • Place the plate in a kinetic plate reader.

    • Initiate sodium influx by adding a channel activator (e.g., veratridine) or by inducing membrane depolarization with a high concentration of potassium chloride.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence change or the peak fluorescence to determine the extent of sodium influx.

    • For antagonist screening, normalize the data to controls (no compound and a known inhibitor) to determine the percent inhibition and calculate IC₅₀ values.

Workflow for High-Throughput Screening using Sodium Flux Assays ```dot graph HTS_Flux_Assay_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Seed Cells in Multi-Well Plates"]; B [label="Load Cells with Sodium-Sensitive Dye"]; C [label="Add Compound Library"]; D [label="Incubate"]; E [label="Add Channel Activator"]; F [label="Kinetic Fluorescence Reading"]; G [label="Data Analysis and Hit Identification"]; H [label="Hit Confirmation and IC50 Determination"]; I [label="Lead Optimization"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Patch-Clamp Experimental Workflow

Quantitative Data and Comparative Analysis

The choice of methodology often depends on the specific research question, throughput requirements, and available instrumentation. The following tables provide a summary of key quantitative data obtained using these techniques.

Table 1: Typical Intra- and Extracellular Ion Concentrations
IonIntracellular Concentration (mM)Extracellular Concentration (mM)
Na⁺ 5 - 15145
K⁺ 1405
Ca²⁺ 0.00011-2
Cl⁻ 5 - 15110
Table 2: Comparison of Methodologies for Studying Sodium Channel Transport
Feature²³Na NMR SpectroscopyIon Flux AssaysPatch-Clamp Electrophysiology
Measurement Intracellular/Extracellular [Na⁺]Net ion movementIonic current
Throughput Low to MediumHighLow to Medium (Automated)
Information Content Concentration, bindingFunctional activityDetailed biophysics (kinetics, voltage-dependence)
Temporal Resolution Seconds to minutesSeconds to minutesMicroseconds to milliseconds
Voltage Control NoIndirectDirect
Primary Application Quantifying ion homeostasisHigh-throughput screeningDetailed mechanistic studies
Table 3: IC₅₀ Values of Common Sodium Channel Blockers
CompoundChannelMethodIC₅₀ (µM)Reference
Tetracaine NaV1.7Patch-Clamp2.0 ± 0.3[1]
Tetracaine NaV1.7Membrane Potential Assay3.6 ± 0.4[2]
Lidocaine NaV1.5Patch-Clamp~500 (open-channel block)[3]
Lidocaine NaV1.5Patch-Clamp-[4]
Flecainide NaV1.5Patch-Clamp5.5 ± 0.8[5][6]
Flecainide NaV1.5Patch-Clamp~50 (open-channel block)[3]
Ranolazine NaV1.5 (late current)Patch-Clamp6.9[7]
Ranolazine NaV1.5 (mechanosensitivity)Patch-Clamp54[8][9]
Verapamil NaV1.5Patch-Clamp-[10]

Note: IC₅₀ values can vary significantly depending on the experimental conditions (e.g., cell type, temperature, voltage protocol, and whether peak or late current is measured).

Signaling Pathways Modulating Sodium Channel Activity

The function of sodium channels is not static but is dynamically regulated by various intracellular signaling pathways. Phosphorylation by protein kinases is a key mechanism for modulating channel gating and trafficking.

Regulation by Protein Kinase A (PKA) and Protein Kinase C (PKC):

Both PKA and PKC can phosphorylate the α-subunit of the sodium channel, leading to changes in channel activity. [11][12][13][14][15]For instance, activation of PKC has been shown to reduce the peak sodium current and slow its inactivation. [13]This modulation can have profound effects on cellular excitability and is an important consideration in both physiological and pathological contexts.

SodiumChannel_Signaling cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs PLC Phospholipase C GPCR->PLC Gq cAMP cAMP AC->cAMP ATP DAG DAG PLC->DAG PIP2 IP3 IP3 PLC->IP3 PIP2 NaV Sodium Channel (NaV) Modulation Modulation of Channel Gating and Trafficking NaV->Modulation Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Phosphorylation of NaV Channel PKA->Phosphorylation PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC PKC->Phosphorylation Phosphorylation->NaV

Simplified Signaling Pathway for Sodium Channel Modulation

Conclusion

The study of sodium channel transport is a dynamic and multifaceted field. The use of this compound as a direct probe, through techniques like NMR spectroscopy and ion flux assays, provides invaluable insights that are complementary to the high-resolution data obtained from patch-clamp electrophysiology. For researchers and drug development professionals, a comprehensive understanding and strategic application of these methodologies are essential for advancing our knowledge of sodium channel biology and for the successful development of novel and effective therapeutics targeting these critical ion channels. The continued refinement of these techniques, particularly in the realm of high-throughput and automated platforms, promises to further accelerate discoveries in this vital area of research.

References

Investigating Sodium-23 as a Biomarker in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of Sodium-23 (²³Na) as a non-invasive biomarker in preclinical research. Utilizing ²³Na Magnetic Resonance Imaging (MRI), researchers can gain valuable insights into tissue viability, cellular metabolism, and therapeutic response across various disease models, including oncology, neurology, and nephrology.

Introduction: The Significance of Sodium Homeostasis

Sodium is a crucial element for numerous physiological processes, including the maintenance of cell membrane potential, nutrient transport, and pH regulation.[1] Healthy cells maintain a significant sodium gradient across the plasma membrane, with a low intracellular concentration (typically 10-15 mM) and a high extracellular concentration (around 145 mM).[2] This gradient is actively maintained by the Na+/K+-ATPase pump.[3] In pathological states, such as cancer, ischemia, and kidney dysfunction, this delicate homeostasis is disrupted, leading to an increase in intracellular sodium concentration and alterations in the total tissue sodium concentration (TSC).[4][5] These changes serve as a valuable biomarker for assessing tissue health and response to therapeutic interventions.[6]

Core Principles of ²³Na MRI

²³Na MRI is a non-invasive imaging technique that detects the signal from sodium nuclei.[7] Unlike conventional proton (¹H) MRI, which primarily images water and fat, ²³Na MRI provides quantitative information about the distribution and concentration of sodium in tissues.[8] However, the inherent signal-to-noise ratio (SNR) of ²³Na MRI is significantly lower than that of ¹H MRI due to the lower gyromagnetic ratio and lower in vivo concentration of sodium.[9] Despite these challenges, advancements in ultra-high field MRI scanners and specialized pulse sequences have made quantitative ²³Na MRI a feasible and powerful tool in preclinical research.[6]

Quantitative Data Presentation

The following tables summarize quantitative Tissue Sodium Concentration (TSC) data from various preclinical studies, offering a comparative look at different disease models and the effect of treatments.

Table 1: Tissue Sodium Concentration in Preclinical Cancer Models

Cancer ModelTissueConditionMean TSC (mmol/L)Fold Change vs. ControlReference
MDA-MB-231 Human Breast Cancer (Mouse)TumorUntreated~45~1.5-2.0[10]
MDA-MB-231 Human Breast Cancer (Mouse)TumorDocetaxel TreatedLower than untreated-[10]
EMT6 Murine Breast Cancer (Mouse)TumorUntreatedElevated~1.5[10]
4T1 Murine Breast Cancer (Mouse)TumorUntreatedElevated~2.8[10]
Human Glioma (Pediatric)TumorUntreatedHigher than non-neoplastic tissue-[11]
Malignant Glioma (Human)TumorUntreated103 ± 36~1.7 vs. Gray Matter[1][12]

Table 2: Tissue Sodium Concentration in Preclinical Stroke Models

Stroke ModelBrain RegionTime Post-OcclusionMean TSC (mmol/L)Change Over TimeReference
Rat MCAOIschemic Core0.5 - 6 hoursLinearly Increasing5.7 mmol/L/h[13][14]
Rat MCAOPenumbraAcute PhaseSignificantly Decreased-[14]
Nonhuman Primate Embolic StrokeInfarcted Region> 6 hours> 70-[13]

Table 3: Tissue Sodium Concentration in Preclinical Renal Models

Renal ModelKidney RegionConditionMean TSC (mmol/L)Reference
Healthy RodentCortexBaselineLower than Medulla
Healthy RodentMedullaBaselineHigher than Cortex
Fibrosis Impaired RodentCortex-Altered Gradient
Fibrosis Impaired RodentMedulla-Altered Gradient

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding the application of ²³Na as a biomarker. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Na_K_ATPase_Signaling_in_Cancer cluster_nucleus Nucleus Na_K_ATPase Na+/K+-ATPase Src Src Na_K_ATPase->Src Dysfunction in Cancer (Inhibition) EGFR EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Src->EGFR Activates ROS ROS Src->ROS Increases Akt Akt PI3K->Akt Activates NF_kB NF-kB Akt->NF_kB Activates Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression ROS->NF_kB Activates NF_kB->Gene_Expression

NHE1_Signaling_in_Cancer cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NHE1 Na+/H+ Exchanger 1 (NHE1) H_out H+ NHE1->H_out Na_out Na+ NHE1->Na_out Acidic_pHe Acidic pHe H_out->Acidic_pHe Na_in Na+ Na_in->NHE1 Invasion Invasion & Metastasis Acidic_pHe->Invasion H_in H+ H_in->NHE1 Alkaline_pHi Alkaline pHi Na_out->Alkaline_pHi Proliferation Cell Proliferation Alkaline_pHi->Proliferation Growth_Factors Growth Factors, Hypoxia Growth_Factors->NHE1 Upregulate Activity Oncogenes Oncogenes Oncogenes->NHE1 Upregulate Activity

Experimental Workflow

Preclinical_23Na_MRI_Workflow cluster_preparation 1. Preparation cluster_imaging 2. Imaging cluster_analysis 3. Data Analysis cluster_interpretation 4. Interpretation Animal_Model Develop Preclinical Animal Model Animal_Prep Animal Preparation (Anesthesia, Positioning) Animal_Model->Animal_Prep Phantom_Prep Prepare Calibration Phantoms Data_Acquisition Acquire 23Na and 1H MR Images (with Phantoms in FOV) Phantom_Prep->Data_Acquisition MRI_Setup MRI System Setup (Coil, Sequence Parameters) Animal_Prep->MRI_Setup MRI_Setup->Data_Acquisition Image_Recon Image Reconstruction Data_Acquisition->Image_Recon Calibration Generate Calibration Curve from Phantoms Image_Recon->Calibration TSC_Map Calculate Quantitative TSC Maps Calibration->TSC_Map ROI_Analysis Region of Interest (ROI) Analysis TSC_Map->ROI_Analysis Statistical_Analysis Statistical Analysis ROI_Analysis->Statistical_Analysis Biological_Interpretation Biological Interpretation of TSC Changes Statistical_Analysis->Biological_Interpretation Therapeutic_Assessment Assessment of Therapeutic Response Biological_Interpretation->Therapeutic_Assessment

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are detailed methodologies for key preclinical applications of ²³Na MRI.

Calibration Phantom Preparation

Accurate quantification of TSC requires the use of calibration phantoms with known sodium concentrations.

Materials:

  • Agarose (B213101) or polyacrylamide gel[6][8]

  • Sodium chloride (NaCl)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Microwave or heating plate

  • Phantom tubes (e.g., 5 mL Eppendorf tubes)

  • Precision scale

Protocol:

  • Prepare Stock Solutions: Prepare a series of NaCl solutions with concentrations spanning the expected physiological range (e.g., 10, 20, 40, 60, 80, 100 mM).

  • Gel Preparation (4% Agarose Example):

    • For a 100 mL solution, weigh 4g of agarose and the appropriate amount of NaCl for the desired concentration.

    • Add the agarose and NaCl to 100 mL of deionized water in a beaker with a stir bar.

    • Heat the solution on a heating plate with continuous stirring until the agarose is completely dissolved.

    • Alternatively, heat in a microwave in short intervals, swirling in between, until the solution is clear.

  • Phantom Filling:

    • Carefully pipette the hot agarose solution into the phantom tubes, avoiding air bubbles.

    • Fill the tubes to a consistent level.

  • Cooling and Sealing:

    • Allow the phantoms to cool and solidify at room temperature.

    • Seal the tubes securely to prevent dehydration.

  • Phantom Placement: During imaging, place the phantoms within the field of view (FOV) alongside the animal, ensuring they do not touch the animal to avoid temperature-related signal changes.

Preclinical Cancer Models (e.g., Orthotopic Breast Cancer)

Animal Model:

  • Immunocompromised mice (e.g., NSG or nude mice) for human cell line xenografts.

  • Syngeneic models (e.g., BALB/c mice for 4T1 cells) for immunocompetent studies.

  • Orthotopic implantation of cancer cells (e.g., into the mammary fat pad for breast cancer models) is recommended to mimic the natural tumor microenvironment.

Imaging Protocol:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).

    • Monitor vital signs (respiration, temperature) throughout the imaging session.

    • Position the animal in the MRI scanner, ensuring the tumor is centered within the radiofrequency (RF) coil.

  • MRI System and Coil:

    • High-field preclinical MRI scanner (e.g., 7T or 9.4T).

    • Dual-tuned ¹H/²³Na volume or surface coil.

  • ¹H Anatomical Imaging:

    • Acquire high-resolution T2-weighted images (e.g., RARE or FSE sequence) to delineate the tumor and surrounding tissues.

  • ²³Na Quantitative Imaging:

    • Sequence: Use a 3D density-adapted radial or cones trajectory with an ultra-short echo time (UTE) to capture the rapidly decaying sodium signal.[7]

    • Typical Parameters (7T):

      • Repetition Time (TR): 100-200 ms (B15284909)

      • Echo Time (TE): < 1 ms

      • Flip Angle: 90° (Ernst angle for optimal SNR)

      • Acquisition Matrix: 64x64x64 or higher

      • Field of View (FOV): To encompass the tumor, surrounding tissue, and calibration phantoms.

      • Averages: 4-8 to improve SNR.

  • Data Analysis:

    • Reconstruct the ²³Na images.

    • Draw regions of interest (ROIs) on the calibration phantoms and measure their mean signal intensity.

    • Generate a linear calibration curve of signal intensity versus known sodium concentration.

    • Use the calibration curve to convert the signal intensity in the tumor and healthy tissue ROIs (defined on the co-registered ¹H images) into absolute TSC values.

Preclinical Stroke Models (e.g., Middle Cerebral Artery Occlusion - MCAO)

Animal Model:

  • Rats or mice subjected to transient or permanent MCAO to induce focal cerebral ischemia.

Imaging Protocol:

  • Animal Preparation: As described for cancer models. Careful monitoring is crucial due to the physiological stress of the stroke model.

  • MRI System and Coil: High-field preclinical MRI with a dual-tuned ¹H/²³Na head coil.

  • Multiparametric ¹H Imaging:

    • Diffusion-Weighted Imaging (DWI): To identify the ischemic core (region of restricted water diffusion).

    • Perfusion-Weighted Imaging (PWI): To delineate the hypoperfused tissue (penumbra).

    • T2-Weighted Imaging: To visualize vasogenic edema.

  • ²³Na Quantitative Imaging:

    • Use a similar UTE sequence as for cancer models, optimized for the brain.

    • Acquire data at multiple time points post-occlusion to track the temporal evolution of TSC.

  • Data Analysis:

    • Co-register all ¹H and ²³Na images.

    • Define ROIs for the ischemic core, penumbra, and contralateral healthy tissue based on the DWI and PWI maps.

    • Quantify TSC in these regions over time using the calibration phantoms.

Preclinical Renal Studies

Animal Model:

  • Rodent models of acute kidney injury (AKI) or chronic kidney disease (CKD).

Imaging Protocol:

  • Animal Preparation: As described previously. Ensure proper hydration.

  • MRI System and Coil: High-field preclinical MRI with a dual-tuned ¹H/²³Na body coil.

  • ¹H Anatomical Imaging: Acquire high-resolution T2-weighted images to clearly visualize the renal cortex and medulla.

  • ²³Na Quantitative Imaging:

    • Use a 3D gradient echo (GRE) sequence.

    • Typical Parameters (7T):

      • TR: ~175 ms (at least 2.5 times the T1 of sodium in fluid)

      • TE: Minimum achievable

      • Flip Angle: 90°

      • Respiratory gating is recommended to minimize motion artifacts.

  • Data Analysis:

    • Define ROIs for the renal cortex and medulla on the ¹H images.

    • Quantify TSC in these regions to assess the corticomedullary sodium gradient.

Conclusion

²³Na MRI is a powerful, non-invasive technique that provides a unique window into tissue pathophysiology at a metabolic level. By quantifying tissue sodium concentration, researchers can gain valuable insights into disease progression and treatment efficacy in a variety of preclinical models. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the potential of this compound as a robust biomarker in their research endeavors. Standardization of these protocols will be key to ensuring the comparability and translation of findings from preclinical studies to clinical applications.

References

A Technical Guide to Sodium-23 as a Non-Invasive Probe for Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (Na⁺) is a ubiquitous and vital ion, playing a critical role in numerous physiological processes, including the regulation of cell volume, membrane potential, and the transport of essential molecules.[1] The maintenance of a steep electrochemical gradient, with low intracellular and high extracellular sodium concentrations, is fundamental to cellular health and is primarily managed by the Na⁺/K⁺-ATPase pump.[2][3] This process is energy-intensive, consuming a significant portion of the ATP produced by a cell.[4] Consequently, disruptions in cellular metabolism or membrane integrity, often associated with pathological conditions like cancer, stroke, and neurodegenerative diseases, lead to a breakdown of this gradient and an increase in intracellular sodium concentration ([Na⁺]ᵢ).[5][6][7]

The stable isotope, Sodium-23 (²³Na), is the sole natural isotope of sodium and possesses a nuclear spin of 3/2, making it NMR-active.[8][9] This property allows for the non-invasive detection and quantification of sodium in biological systems using ²³Na Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).[10][11] As a result, ²³Na has emerged as a powerful probe for assessing cellular homeostasis, offering a window into cell viability, metabolic status, and response to therapeutic interventions.[12][13] This guide provides an in-depth overview of the principles, experimental methodologies, and applications of using ²³Na to monitor cellular sodium dynamics.

Quantitative Data

Properties of the this compound Nucleus

The utility of ²³Na as an NMR probe is dictated by its intrinsic nuclear properties. It offers moderate sensitivity and its quadrupolar nature means that the NMR signal is highly sensitive to the local electromagnetic environment.

PropertyValueReference
Spin (I)3/2[8]
Natural Abundance100%[8]
Gyromagnetic Ratio (γ)7.0801 x 10⁷ rad T⁻¹ s⁻¹[14]
Quadrupole Moment (Q)+0.104 barn (100 fm²)[14]
Receptivity relative to ¹H0.0927[8]
Reference Compound0.1 M NaCl in D₂O[8]
Cellular Sodium Concentrations

A hallmark of healthy cells is the maintenance of a low intracellular sodium concentration relative to the extracellular environment. This gradient is disrupted in various disease states.

CompartmentTypical Concentration (mmol/L)ConditionReference
Intracellular (ICF)10 - 15Healthy Mammalian Cells[13][15]
Extracellular (ECF)142Healthy Mammalian Cells[15]
Intracellular (ICF)11.4 ± 3.1Human Red Blood Cells[16]
Intracellular (ICF)29.0 ± 5.2Perfused Mouse Liver[17]
Intracellular (ICF)29 ± 4.5Isolated Rat Cardiomyocytes[18]
Tumor Tissue~50-60% Increase vs. HealthyMalignant Tumors[6][13]

Signaling Pathways and Logical Relationships

Core Mechanism of Sodium Homeostasis

Cellular sodium homeostasis is primarily controlled by the Na⁺/K⁺-ATPase pump, which actively transports Na⁺ out of the cell and K⁺ into the cell against their concentration gradients. This process is crucial for maintaining membrane potential and driving secondary transport systems like the Na⁺/H⁺ exchanger, which is involved in pH regulation.

cluster_cell Intracellular Space (Low [Na+]) cluster_membrane Plasma Membrane cluster_ecf Extracellular Space (High [Na+]) ATP ATP Pump Na+/K+-ATPase ATP->Pump Energy ADP ADP + Pi Na_in 3 Na+ Na_in->Pump K_in 2 K+ H_in H+ NHE Na+/H+ Exchanger H_in->NHE Pump->ADP Pump->K_in Na_out 3 Na+ Pump->Na_out NHE->Na_in H_out H+ NHE->H_out Na_out->NHE Gradient Energy K_out 2 K+ K_out->Pump

Caption: The Na+/K+-ATPase pump maintains the primary sodium gradient.

Sodium Homeostasis as a Biomarker for Disease

A disruption in cellular energy metabolism, a common feature of cancer and ischemia, impairs the function of the ATP-dependent Na⁺/K⁺ pump. This leads to an accumulation of intracellular sodium, which can be detected by ²³Na MRI/NMR, serving as a biomarker for cellular distress and compromised viability.

A Pathological State (e.g., Cancer, Ischemia) B Disrupted Energy Metabolism (Reduced ATP Supply) A->B C Impaired Na+/K+-ATPase Pump Function B->C D Increased Intracellular [Na+] (Loss of Gradient) C->D E Altered 23Na NMR/MRI Signal D->E F Biomarker for Cellular Viability/Disease E->F A Prepare Cell Suspension in Physiological Buffer B Add Shift Reagent (e.g., TmDOTP⁵⁻) to Buffer A->B C Transfer Sample to NMR Tube B->C D Acquire 23Na NMR Spectrum C->D E Process Data (Fourier Transform, Phasing) D->E F Integrate Separated IC and EC Signal Peaks E->F G Calculate [Na+]i using Calibrated Reference F->G

References

An In-depth Technical Guide to the Fundamental Properties of Sodium-23 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing Sodium-23 (²³Na) in in vivo magnetic resonance imaging (MRI). It is designed to serve as a foundational resource for researchers and clinicians interested in leveraging the unique biochemical insights offered by ²³Na MRI in various fields, including oncology, neurology, and physiology.

Sodium is a crucial element in biological systems, playing a vital role in cellular metabolism and function.[1][2] The ability to non-invasively map its distribution and concentration in vivo offers a powerful tool for assessing tissue viability, cell integrity, and treatment response.[3][4][5]

Core Nuclear Properties of this compound

This compound is the only stable and naturally occurring isotope of sodium, making it readily available for MRI without the need for isotopic enrichment.[2][6][7][8] Its fundamental nuclear properties are summarized in the table below.

PropertyValue
Natural Abundance ~100%[3][7][8]
Nuclear Spin (I) 3/2[3][6][7][9][10]
Gyromagnetic Ratio (γ) 7.0801 x 10⁷ rad T⁻¹ s⁻¹[6]
Gyromagnetic Ratio (γ/2π) 11.262 MHz/T[11]
Relative NMR Sensitivity (vs. ¹H) 0.0927[6]
Quadrupole Moment (Q) +0.104 barn (100 fm²)[6]

The nuclear spin of 3/2 gives ²³Na a quadrupolar moment, which significantly influences its relaxation properties in biological tissues.[3][9] This quadrupolar nature leads to a biexponential T2 decay, a key characteristic that distinguishes ²³Na from the monoexponential decay of protons (¹H).[12][13]

Sodium Relaxation in Biological Tissues

The relaxation times of ²³Na in biological environments are considerably shorter than those of protons. This is a critical factor that dictates the choice of imaging pulse sequences. The biexponential transverse (T2) relaxation is characterized by a short (T2,short) and a long (T2,long) component. The short component is often associated with sodium ions in more restricted environments, such as intracellular spaces, while the long component is attributed to sodium in less restricted environments, like the extracellular space and bulk fluids.[3][12]

Tissue TypeT1 (ms)T2,short (ms)T2,long (ms)Total Sodium Concentration (mmol/L)
Brain Gray Matter ~11-17[14]0.5 - 5[3]15 - 30[3]Varies by region
Brain White Matter ~17[14]0.5 - 5[3]15 - 30[3]Varies by region
Cerebrospinal Fluid (CSF) ~20-40[14]-~47-50[15][16][17]~140
Muscle ~25-30[18]0.4 ± 0.4[19]19.6 ± 5.7[19]26.1 ± 3.1 (in primary aldosteronism)[20]
Cartilage (Patellar) 14.5 ± 0.7[17]0.4 ± 0.1[17]12.6 ± 0.7[17]200 ± 48[17]
Kidney VariesVariesVariesVaries by region
Breast Tumors (Malignant) VariesVariesVaries~69.4 - 71.7[21]

It is important to note that these values can vary depending on the magnetic field strength, the specific pulse sequence used for measurement, and the physiological state of the tissue.

Signaling Pathways and Cellular Mechanisms Amenable to ²³Na Imaging

Changes in tissue sodium concentration (TSC) are often linked to alterations in cellular metabolism and membrane integrity.[1] This makes ²³Na MRI a valuable tool for probing various pathological processes.

One of the key areas of interest is oncology. Malignant cells often exhibit an increased intracellular sodium concentration. This is partly due to altered ion transport mechanisms, such as the Na⁺/H⁺ exchanger, which is involved in maintaining intracellular pH in the acidic tumor microenvironment.[1][18]

Sodium_Cancer_Signaling cluster_cell Cancer Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia Glycolysis Glycolysis Hypoxia->Glycolysis H_ion_increase Increased H+ Glycolysis->H_ion_increase Na_H_exchanger Na+/H+ Exchanger H_ion_increase->Na_H_exchanger Activates Na_ion_influx Na+ Influx Na_H_exchanger->Na_ion_influx Increased_intracellular_Na Increased Intracellular [Na+] Na_ion_influx->Increased_intracellular_Na Extracellular_Na Extracellular [Na+] (~140 mmol/L) Extracellular_Na->Na_H_exchanger

Altered sodium homeostasis in cancer cells.

In neurological disorders such as stroke, the failure of the Na⁺/K⁺-ATPase pump due to energy depletion leads to a rapid influx of sodium into the cells, providing a direct marker of cytotoxic edema and tissue viability.[1][22]

Experimental Protocols for In Vivo ²³Na MRI

The short T2 relaxation times of sodium in biological tissues necessitate the use of specialized pulse sequences with ultra-short echo times (UTE) to minimize signal loss.[3][5]

4.1. Pulse Sequences

Commonly employed pulse sequences for ²³Na MRI include:

  • 3D Gradient Echo (GRE): A fundamental sequence that can be optimized for short echo times.[5][23]

  • Twisted Projection Imaging (TPI): A 3D radial acquisition scheme that is efficient in sampling k-space and robust to motion.[24]

  • Density-Adapted 3D Radial Projection Reconstruction: An advanced radial sequence that optimizes sampling density for improved signal-to-noise ratio (SNR).

4.2. Quantification of Tissue Sodium Concentration

Accurate quantification of TSC is a primary goal of ²³Na MRI. This is typically achieved by including external calibration phantoms with known sodium concentrations within the field of view during the scan.[23][24][25] The signal intensity from the tissue of interest is then compared to the signal from these phantoms to determine the absolute sodium concentration.

The following workflow outlines the general steps for TSC quantification:

TSC_Quantification_Workflow Acquire_Data Acquire 23Na MR Data (with calibration phantoms) Image_Reconstruction Image Reconstruction Acquire_Data->Image_Reconstruction ROI_Placement Place ROIs on Phantoms and Tissue of Interest Image_Reconstruction->ROI_Placement Signal_Intensity_Measurement Measure Mean Signal Intensity ROI_Placement->Signal_Intensity_Measurement Calibration_Curve Generate Calibration Curve (Signal vs. [Na+]) Signal_Intensity_Measurement->Calibration_Curve TSC_Calculation Calculate Tissue Sodium Concentration Calibration_Curve->TSC_Calculation

Workflow for quantifying tissue sodium concentration.

4.3. Example Imaging Parameters

The optimal imaging parameters for ²³Na MRI depend on the specific application, the available hardware, and the desired trade-off between SNR, spatial resolution, and scan time. Below are some example parameters that have been used in published studies:

ParameterBrain Tumor Imaging[25]Breast Cancer Imaging[21]
Magnetic Field Strength 1.5T or higher7.0T
Pulse Sequence 3D Gradient EchoNot specified
Repetition Time (TR) VariesVaries
Echo Time (TE) 0.4 msNot specified
Flip Angle VariesVaries
Acquisition Time 10-30 min[5]Varies

Challenges and Future Directions

Despite its great potential, ²³Na MRI faces several challenges, primarily due to the inherently low signal-to-noise ratio compared to ¹H MRI. This is a consequence of the lower gyromagnetic ratio and the significantly lower in vivo concentration of sodium compared to water protons.[1][3][5] These factors often lead to longer acquisition times and lower spatial resolution.[5][26]

Future advancements in hardware, such as higher magnetic field strengths and more efficient radiofrequency coils, along with the development of novel pulse sequences and image reconstruction techniques, are expected to mitigate these limitations and further enhance the clinical utility of ²³Na MRI. The continued exploration of ²³Na MRI as a quantitative imaging biomarker holds great promise for improving the diagnosis, characterization, and therapeutic monitoring of a wide range of diseases.

References

An In-depth Technical Guide to Sodium-23 NMR for Studying Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium-23 NMR Spectroscopy

This compound (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive analytical technique that provides detailed insights into the chemical and physical state of sodium ions in a variety of electrolyte solutions. Given that sodium is a ubiquitous and biologically important ion, ²³Na NMR has found wide-ranging applications in fields from materials science, particularly in the development of next-generation batteries, to biomedical research and drug development for studying ion transport across cell membranes.

This guide provides a comprehensive overview of the principles of ²³Na NMR, detailed experimental protocols for key measurements, and a summary of quantitative data for various electrolyte systems.

Key Properties of the ²³Na Nucleus:

PropertyValue
Spin (I)3/2
Natural Abundance100%
Gyromagnetic Ratio (γ)7.080 x 10⁷ rad T⁻¹ s⁻¹
NMR Frequency at 11.7 T132.29 MHz
Quadrupole Moment (Q)1.04 x 10⁻²⁹ m²

The spin of 3/2 gives the ²³Na nucleus a quadrupole moment, which is highly sensitive to the local electronic environment. This property, while sometimes leading to broader spectral lines, provides a wealth of information about ion-solvent and ion-ligand interactions.[1][2]

Core Principles of ²³Na NMR in Electrolyte Solutions

The primary parameters obtained from ²³Na NMR experiments are the chemical shift (δ), the spin-lattice (T₁) and spin-spin (T₂) relaxation times, and the quadrupolar splitting.

Chemical Shift (δ)

The ²³Na chemical shift is sensitive to the electron density around the sodium nucleus and is therefore influenced by the nature of the solvent and any coordinating ligands. The chemical shift range for ²³Na is relatively narrow, typically around 20 ppm for most electrolyte solutions.[2] The reference standard for ²³Na chemical shifts is typically a solution of NaCl in D₂O.

Factors Influencing ²³Na Chemical Shift:

  • Solvent Effects: The donor strength of the solvent molecules affects the shielding of the sodium nucleus.

  • Ion Pairing: Formation of contact ion pairs can lead to significant changes in the chemical shift.

  • Complexation: Binding of Na⁺ to ionophores, crown ethers, or other ligands results in distinct chemical shifts for the free and bound states.

Relaxation Times (T₁ and T₂)

The relaxation times of the ²³Na nucleus are dominated by the quadrupolar relaxation mechanism, which arises from the interaction of the nuclear quadrupole moment with fluctuating electric field gradients (EFGs) at the nucleus.

  • Spin-Lattice Relaxation (T₁): This parameter describes the return of the nuclear spin population to thermal equilibrium. T₁ is sensitive to the rotational motion of the sodium ion and its solvation shell. In many biological systems, the T₁ of intracellular sodium does not significantly change even with variations in concentration.[3]

  • Spin-Spin Relaxation (T₂): T₂ characterizes the decay of transverse magnetization and is related to the NMR linewidth. T₂ is highly sensitive to the local environment and can be significantly affected by the binding of sodium to macromolecules.[4] In systems with restricted motion, the T₂ decay can be bi-exponential, with a fast and a slow component.

Quadrupolar Effects

In anisotropic environments, such as liquid crystals or biological tissues, the quadrupolar interaction is not completely averaged out by molecular motion. This results in a splitting of the ²³Na NMR signal, known as quadrupolar splitting. The magnitude of this splitting provides information about the degree of ordering of the sodium ion's environment. In concentrated DNA solutions, for instance, quadrupolar splittings of up to 400 Hz have been observed.[5]

Shift Reagents

In complex systems like biological tissues, it is often necessary to distinguish between intracellular and extracellular sodium ions. Paramagnetic shift reagents, such as dysprosium complexes like Dy(TTHA)³⁻, are used for this purpose.[6][7] These reagents do not cross the cell membrane and induce a large shift in the resonance of the extracellular sodium, allowing for the separate observation of the intracellular and extracellular signals.

Quantitative Data from ²³Na NMR Studies

Chemical Shifts of Sodium Compounds

The following table summarizes the solid-state ²³Na chemical shifts for several common sodium compounds, referenced to 1M NaCl in D₂O.

CompoundChemical Shift (ppm)
NaCl7.4
Na₂CO₃1.1
Na₂SO₄0.0
NaNO₃-8.0
NaBH₄-7.9
NaH18.2

Data sourced from solid-state NMR studies.[8][9]

Relaxation Times in Aqueous and Biological Systems

The relaxation times of ²³Na are highly dependent on the composition and viscosity of the solution.

SystemT₁ (ms)T₂ (ms)Conditions
154 mM NaCl in water~55~557 T
Human Serum~5010-30Varies with protein concentration
Cerebrospinal Fluid~55~55Similar to NaCl solution[4]
Articular Cartilage (in vivo)16.9 ± 2.612.2 ± 2.4 (slow component)7 T[10]
Rat Skeletal Muscle (in vivo)[Na⁺]ᵢ: 3-5 mM[Na⁺]ₒ: 166 mMWith DyTTHA³⁻ shift reagent[11]

Note: T₂ values in biological tissues are often bi-exponential, and the reported values can vary depending on the measurement technique.

Experimental Protocols

General Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

  • Solvent: Use high-purity deuterated solvents (e.g., D₂O) to provide a lock signal for the NMR spectrometer.

  • Concentration: For quantitative analysis, prepare a series of standards with known sodium concentrations.

  • Cleanliness: Ensure NMR tubes are clean and free of any paramagnetic impurities, which can significantly shorten relaxation times.

  • Dissolution: Ensure the sample is fully dissolved to avoid line broadening due to solid particles. Filtration through a glass wool plug may be necessary.

Protocol for T₁ Measurement (Inversion Recovery)

The inversion recovery pulse sequence is the standard method for measuring T₁.

  • Pulse Sequence: 180° - τ - 90° - Acquire

  • Instrument Setup:

    • Tune and match the NMR probe to the ²³Na frequency.

    • Calibrate the 90° pulse width.

    • Set the spectral width to encompass the expected ²³Na signals.

  • Parameter Setup:

    • τ (tau) delay: Create a list of variable delays (e.g., from a few milliseconds to several times the expected T₁).

    • Relaxation Delay (d1): Set to at least 5 times the longest expected T₁.

    • Number of Scans (ns): Choose an appropriate number of scans to achieve a good signal-to-noise ratio for each τ value.

  • Data Acquisition: Acquire a series of spectra, one for each τ value.

  • Data Analysis:

    • Integrate the signal for each spectrum.

    • Fit the integral values as a function of τ to the following exponential recovery function: M(τ) = M₀(1 - 2e^(-τ/T₁)) where M(τ) is the magnetization at delay τ, and M₀ is the equilibrium magnetization.

Protocol for T₂ Measurement (Spin-Echo)

The Carr-Purcell-Meiboom-Gill (CPMG) sequence is commonly used to measure T₂ and minimize the effects of magnetic field inhomogeneity.

  • Pulse Sequence: 90° - (τ - 180° - τ)ₙ - Acquire

  • Instrument Setup:

    • Follow the same initial setup as for the T₁ measurement.

  • Parameter Setup:

    • τ (tau) delay: Set the delay between the 90° and 180° pulses.

    • n (number of echoes): The total echo time is 2nτ. Vary n to obtain a series of spectra with different total echo times.

    • Relaxation Delay (d1): Set to at least 5 times T₁.

  • Data Acquisition: Acquire a series of spectra with varying total echo times.

  • Data Analysis:

    • Integrate the signal for each echo time.

    • Fit the integral values as a function of the total echo time to the following exponential decay function: M(t) = M₀e^(-t/T₂) where M(t) is the magnetization at time t = 2nτ.

Protocol for Using a Shift Reagent (DyTTHA³⁻)

This protocol outlines the use of a shift reagent to distinguish between intracellular and extracellular sodium.

  • Shift Reagent Preparation: Prepare a stock solution of the dysprosium-based shift reagent, such as DyTTHA³⁻.

  • Sample Preparation:

    • For cell suspensions or perfused organs, the shift reagent is added to the extracellular medium.

    • The final concentration of the shift reagent in the extracellular space should be sufficient to induce a clear separation of the intracellular and extracellular signals (typically in the mM range).[11]

  • NMR Acquisition:

    • Acquire a standard one-pulse ²³Na NMR spectrum.

    • Two distinct peaks should be observed: one corresponding to the unshifted intracellular sodium and another (shifted downfield) corresponding to the extracellular sodium complexed with the shift reagent.

  • Quantification:

    • The relative areas of the two peaks can be used to determine the ratio of intracellular to extracellular sodium.

    • For absolute quantification, a calibration standard with a known sodium concentration should be used.

Visualizations of Workflows and Concepts

Experimental Workflow for ²³Na NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation A Define Electrolyte System B Prepare Sample and Standards A->B C Add Shift Reagent (if needed) B->C D Tune and Calibrate NMR Probe C->D E Select NMR Experiment (1D, T1, T2) D->E F Set Acquisition Parameters E->F G Acquire NMR Data F->G H Fourier Transform G->H G->H I Phase and Baseline Correction H->I J Integrate Peaks I->J K Fit Relaxation Data J->K L Quantitative Analysis J->L K->L M Determine Chemical Shifts L->M L->M N Calculate T1 and T2 L->N O Analyze Quadrupolar Splitting L->O P Relate to Electrolyte Properties M->P N->P O->P

Caption: General workflow for studying electrolyte solutions using ²³Na NMR.

Logical Relationship of Quadrupolar Effects on ²³Na NMR Spectra

G cluster_nucleus Nuclear Property cluster_environment Chemical Environment cluster_interaction Interaction cluster_effect Effect on NMR Spectrum A ²³Na Nucleus (Spin I = 3/2) B Non-spherical Charge Distribution A->B C Electric Quadrupole Moment (Q) B->C F Quadrupolar Interaction (Interaction of Q and EFG) C->F D Anisotropic Environment (e.g., liquid crystal, tissue) E Non-zero Electric Field Gradient (EFG) D->E E->F G Lifting of Energy Level Degeneracy F->G H Multiple Quantum Transitions G->H I Quadrupolar Splitting of NMR Signal H->I J Bi-exponential T2 Relaxation H->J

Caption: How quadrupolar effects influence the ²³Na NMR spectrum.

Applications in Drug Development and Research

  • Ion Channel Blockers: ²³Na NMR can be used to study the effect of drugs on sodium ion transport through ion channels by monitoring changes in intracellular sodium concentration.

  • Drug-Membrane Interactions: The binding of drugs to cell membranes can alter the local environment of sodium ions, which can be detected by changes in ²³Na relaxation times.

  • Formulation Development: ²³Na NMR can be used to study the interaction of sodium-containing active pharmaceutical ingredients with excipients in different formulations.

  • Battery Research: In the development of sodium-ion batteries, ²³Na NMR is used to characterize the local environment of sodium in electrodes and electrolytes, providing insights into battery performance and degradation mechanisms.[12]

Conclusion

²³Na NMR is a versatile and powerful technique for probing the structure and dynamics of sodium ions in a wide range of electrolyte solutions. By carefully designing experiments and analyzing the resulting chemical shifts, relaxation times, and quadrupolar effects, researchers can gain valuable insights into ion solvation, binding, and transport phenomena. This guide provides a solid foundation for researchers, scientists, and drug development professionals to apply ²³Na NMR in their respective fields.

References

The Dawn of a New Era in Oncology: A Technical Guide to the Initial Feasibility of Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological imaging is on the cusp of a paradigm shift. Beyond the anatomical detail offered by conventional proton (¹H) MRI, a new frontier is emerging: Sodium-23 (²³Na) MRI. This in-depth technical guide explores the core principles, experimental foundations, and initial feasibility of ²³Na MRI as a quantitative imaging biomarker in oncology. By providing a direct window into cellular metabolism and tissue viability, ²³Na MRI holds the promise of revolutionizing cancer diagnosis, prognosis, and the real-time monitoring of therapeutic response.

The Core Principle: Unmasking Cellular Dysfunction

At the heart of ²³Na MRI's potential lies its ability to detect alterations in sodium ion homeostasis, a fundamental hallmark of cancerous tissue. In healthy cells, the Na⁺/K⁺-ATPase pump diligently maintains a steep electrochemical gradient, with low intracellular sodium concentrations. However, in many tumors, this delicate balance is disrupted. Increased metabolic activity, hypoxia, and inflammation can lead to a dysfunction of the Na⁺/K⁺-ATPase pump, resulting in an accumulation of intracellular sodium.[1][2] Furthermore, the altered tumor microenvironment, characterized by increased extracellular space due to changes in cell density and morphology, also contributes to an elevated total sodium concentration (TSC) within the tumor.[3][4] ²³Na MRI capitalizes on these changes, offering a non-invasive method to quantify tissue sodium concentration and thereby gain insights into the underlying pathophysiology of the tumor.[1][3]

Quantitative Data Summary: A Comparative Overview

Initial feasibility studies have demonstrated the potential of ²³Na MRI to differentiate between malignant and healthy tissues across various cancer types. The following tables summarize the key quantitative findings from these pioneering investigations.

Breast Cancer
Study ReferenceMagnetic Field StrengthTissue TypeMean Total Sodium Concentration (mmol/kg or mM)Key Findings
Ouwerkerk et al. (2007)[5]1.5TMalignant LesionsElevated compared to non-involved glandular tissueDemonstrated feasibility of non-invasive detection of elevated TSC in malignant breast lesions.
Zaric et al. (2016)[5]7.0TMalignant TumorsSignificantly higher than benign and healthy tissueHigh-field strength improves SNR and quantification accuracy.
Anonymous[6]Not SpecifiedMalignant Lesions71 +/- 11 mmol/kgDifferentiated malignant from benign lesions.
Anonymous[6]Not SpecifiedBenign Lesions40 +/- 6 mmol/kg
Anonymous[6]Not SpecifiedHealthy Adipose Tissue18 +/- 3 mmol/kg
Anonymous[6]Not SpecifiedHealthy Glandular Tissue35 +/- 3 mmol/kg
Brain Tumors
Study ReferenceMagnetic Field StrengthTissue TypeMean Total Sodium Concentration (mmol/kg wet weight)Key Findings
Ouwerkerk et al. (2003)[7][8][9]1.5TMalignant Gliomas (Tumor Core)103 ± 36Significantly increased TSC in tumors compared to normal brain structures.
Ouwerkerk et al. (2003)[7][8][9]1.5TGray Matter (GM)61 ± 8
Ouwerkerk et al. (2003)[7][8][9]1.5TWhite Matter (WM)69 ± 10
Ouwerkerk et al. (2003)[7][8][9]1.5TCerebrospinal Fluid (CSF)135 ± 10
Anonymous[10]Not SpecifiedPediatric Gliomas (DIPG post-RT)Higher than uninvolved infratentorial tissues (p < 0.001)Demonstrated feasibility in pediatric populations and ability to distinguish tumor from healthy tissue.
Anonymous[10]Not SpecifiedPediatric Gliomas (Recurrent LGG & HGG)Higher than uninvolved WM and GM (p < 0.002 for LGG, p < 0.02 for HGG)
Prostate Cancer
Study ReferenceMagnetic Field StrengthTissue TypeMean Tissue Sodium Concentration (mM)Key Findings
Anonymous[11][12]3TProstate Cancer LesionsLower TSC compared to noncancerous tissue (-14.1% ± 18.2, P = .0002)Feasibility of using an external coil for whole-gland TSC quantification.
Anonymous[11]3TNoncancerous Transition Zone80.9 ± 16.3
Anonymous[11]3TCancerous Transition Zone64.0 ± 15.1
Anonymous[11]3TNoncancerous Peripheral Zone78.2 ± 14.1
Anonymous[11]3TCancerous Peripheral Zone70.3 ± 16.0

Experimental Protocols: A Methodological Deep Dive

The nascent stage of clinical ²³Na MRI is reflected in the variability of experimental protocols across studies. Standardization remains a key challenge for widespread adoption.[6][13] Below are detailed methodologies from key cited experiments.

General Workflow for Quantitative ²³Na MRI

A typical quantitative ²³Na MRI study involves several key steps, from patient preparation to data analysis.

G cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Post-Processing and Analysis A Patient Positioning and Coil Setup B Inclusion of Phantoms with Known Sodium Concentrations A->B C Acquisition of High-Resolution ¹H Anatomical Images B->C D Acquisition of ³Na MRI Data using a Specialized Pulse Sequence C->D E Co-registration of ¹H and ³Na Images D->E F Region of Interest (ROI) Segmentation on ¹H Images E->F G Signal Intensity Measurement from Phantoms and ROIs F->G H Calculation of Absolute Tissue Sodium Concentration (TSC) G->H I Statistical Analysis H->I

A generalized workflow for a quantitative this compound MRI study in oncology.
Key Experimental Methodologies

Breast Cancer Study (7.0T) [5][14]

  • Participants: Women with primary breast cancer and healthy volunteers.

  • MRI System: 7.0T Magnetom.

  • RF Coil: A custom-built, rigid, two-channel transceiver radiofrequency coil for sodium imaging, integrated with a two-channel ¹H transceiver coil.

  • Pulse Sequence: Density-adapted, three-dimensional radial projection reconstruction pulse sequence.

  • Data Acquisition: Multichannel datasets were acquired.

  • Quantification: Two-dimensional tumor size and TSC were evaluated before and after chemotherapy cycles. Quantification was based on the signal from reference phantoms containing known sodium concentrations.

  • Analysis: Statistical tests were performed based on the presence or absence of a pathologic complete response (pCR).

Brain Tumor Study (1.5T) [7][8]

  • Participants: Patients with pathologically proven malignant brain tumors and healthy volunteers.

  • MRI System: 1.5T clinical MRI scanner.

  • RF Coil: Dual-tuned (¹H and ²³Na) head coil.

  • Pulse Sequence: 3D projection reconstruction with a short echo time (0.4 msec).

  • Data Acquisition: Acquisition of both ¹H (T1-weighted with contrast and FLAIR) and ²³Na images.

  • Quantification: External saline solution phantoms were used for reference to calculate absolute TSC.

  • Analysis: Regions of interest for tumor, edema, and healthy tissue were defined on the co-registered ¹H images. A paired t-test was used to assess differences in mean sodium concentration.

Prostate Cancer Study (3T) [11][12][15]

  • Participants: Healthy volunteers and participants with biopsy-proven prostate cancer.

  • MRI System: 3-T PET/MRI scanner.

  • RF Coil: A custom-built 2-loop butterfly surface coil tuned for the ²³Na frequency (32.6 MHz).

  • Data Acquisition: Prostate ²³Na MRI was acquired.

  • Quantification: The percent difference in TSC (ΔTSC) between prostate cancer lesions and surrounding noncancerous prostate tissue was evaluated.

  • Analysis: A 1-sample t-test was used to evaluate the significance of ΔTSC. Apparent diffusion coefficient (ADC) measurements were used as a clinical reference.

Signaling Pathways and Logical Relationships

The accumulation of intracellular sodium in cancer cells is not a random event but rather a consequence of altered signaling pathways that disrupt normal cellular ion homeostasis.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response cluster_2 Consequence Hypoxia Hypoxia ATPase_dysfunction Na+/K+-ATPase Dysfunction Hypoxia->ATPase_dysfunction Increased_Na_H_exchange Increased Na+/H+ Exchange Hypoxia->Increased_Na_H_exchange Inflammation Inflammation Inflammation->ATPase_dysfunction Intracellular_Na_accumulation Increased Intracellular [Na+] ATPase_dysfunction->Intracellular_Na_accumulation Increased_Na_H_exchange->Intracellular_Na_accumulation

Signaling cascade leading to increased intracellular sodium in cancer cells.

The Road Ahead: Challenges and Future Directions

Despite the promising initial findings, the translation of ²³Na MRI into a routine clinical tool faces several hurdles. The primary technical challenges include the inherently low signal-to-noise ratio (SNR) and poorer spatial resolution compared to ¹H MRI, stemming from the lower gyromagnetic ratio and concentration of sodium in the body.[1][2][16] The development of ultra-high field scanners (≥7T), specialized radiofrequency coils, and advanced pulse sequences are crucial steps in overcoming these limitations.[1][17][18]

Furthermore, the lack of standardized imaging protocols and quantification methods across different studies makes direct comparisons difficult.[6][13] Collaborative efforts to establish consensus guidelines will be paramount for conducting multi-center clinical trials and validating the clinical utility of ²³Na MRI.

Looking forward, ²³Na MRI is poised to provide valuable, complementary information to existing imaging modalities. Its ability to detect early metabolic changes before anatomical alterations become apparent could be particularly impactful in assessing therapeutic response.[1][4] As technology continues to advance and our understanding of the role of sodium in cancer biology deepens, ²³Na MRI stands as a powerful new tool in the arsenal (B13267) for the personalized management of cancer.

References

A Guide to Sodium-23 Quadrupolar Interactions: Principles and Experimental Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, understanding the nuanced behavior of ions in biological and chemical systems is paramount. Sodium-23 (²³Na), a nucleus with a spin of 3/2 and 100% natural abundance, offers a powerful yet complex spectroscopic handle to probe these environments.[1][2] This in-depth technical guide delves into the core principles of ²³Na quadrupolar interactions, providing a foundational understanding for leveraging ²³Na Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy.

This guide outlines the fundamental concepts of quadrupolar interactions, details key experimental methodologies, presents quantitative data for various sodium environments, and provides visualizations to clarify complex relationships.

Fundamental Principles of this compound Quadrupolar Interactions

The this compound nucleus, having a spin quantum number I > 1/2, possesses a non-spherical charge distribution, which gives rise to a nuclear electric quadrupole moment.[3][4] This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction that provides rich information about the symmetry and electronic structure of the sodium ion's coordination sphere.[3][5]

The EFG is a measure of the rate of change of the electric field at the nucleus and is generated by the surrounding electronic and nuclear charges.[5] In environments with non-cubic symmetry, the EFG is non-zero, leading to a splitting of the nuclear spin energy levels. This interaction, known as the quadrupolar interaction, is the dominant source of line broadening in solid-state NMR spectra of quadrupolar nuclei like ²³Na.[6]

The strength of the quadrupolar interaction is characterized by the quadrupolar coupling constant (Cq), which is directly proportional to the magnitude of the EFG. The asymmetry of the EFG is described by the asymmetry parameter (η). These two parameters, Cq and η, are highly sensitive to the local environment of the sodium ion, including coordination number, bond lengths, and bond angles.

Impact on NMR Spectra

In the absence of a magnetic field, the quadrupolar interaction gives rise to NQR spectroscopy.[3] In the presence of a strong external magnetic field, as in NMR, the quadrupolar interaction acts as a perturbation on the Zeeman energy levels.

  • First-Order Quadrupolar Interaction: This interaction leads to a splitting of the satellite transitions (m_I = ±3/2 ↔ ±1/2) from the central transition (m_I = +1/2 ↔ -1/2). In a powdered sample, this results in a broad, featureless powder pattern that can span several megahertz.[7]

  • Second-Order Quadrupolar Interaction: While the central transition is not affected by the first-order interaction, the second-order effect causes a significant broadening and a characteristic line shape in the spectra of powdered samples.[6][8] This broadening is inversely proportional to the strength of the external magnetic field.[9]

Experimental Techniques

Several advanced solid-state NMR techniques have been developed to overcome the significant line broadening caused by quadrupolar interactions and to extract high-resolution spectral information.

Magic Angle Spinning (MAS)

Magic Angle Spinning (MAS) is a fundamental technique in solid-state NMR where the sample is rapidly rotated at the "magic angle" (54.74°) with respect to the external magnetic field.[7] MAS effectively averages the anisotropic first-order quadrupolar interactions to zero.[7] However, MAS only partially averages the second-order quadrupolar interaction, resulting in residual line broadening.[8][9]

Double Rotation (DOR)

Double Rotation (DOR) is a technique that can completely average the second-order quadrupolar broadening by spinning the sample simultaneously at two different angles. While powerful, DOR experiments are technically demanding.[9]

Multiple-Quantum Magic Angle Spinning (MQMAS)

Multiple-Quantum Magic Angle Spinning (MQMAS) is a two-dimensional NMR experiment that correlates multiple-quantum coherences with single-quantum coherences to produce a high-resolution spectrum in the indirect dimension.[6][10] This technique has become a routine method for obtaining high-resolution spectra of quadrupolar nuclei, allowing for the separation of sites with different isotropic chemical and quadrupolar shifts.[10][11]

Satellite Transition Spectroscopy (SATRAS)

Satellite Transition Spectroscopy (SATRAS) is another two-dimensional technique that correlates the satellite transitions with the central transition to obtain high-resolution spectra.[12][13] The STARTMAS (Satellite Transitions Acquired in Real Time by MAS) experiment is a variant that allows for the rapid acquisition of isotropic spectra.[7]

Quantitative Data of this compound Quadrupolar Interactions

The following tables summarize key ²³Na NMR parameters for a variety of inorganic and biological systems. These values are illustrative and can vary with the specific crystalline form, hydration state, and experimental conditions.

CompoundQuadrupolar Coupling Constant (Cq) [MHz]Asymmetry Parameter (η)Isotropic Chemical Shift (δ_iso) [ppm]
NaCl007.1
NaNO₃0.3450-6.1
Na₂SO₄2.600.5610.0, 1.0, -1.0
Natrolite1.7590.643-
Sodium Valproate (Form C)3.551-
NaCN---
Na₄P₂O₇1.15 - 2.950.15 - 0.953.5 - 16.5

Table 1: ²³Na Quadrupolar and Chemical Shift Parameters for Selected Inorganic Compounds.

Biological SystemLongitudinal Relaxation Rate (R₁) [s⁻¹]Transverse Relaxation Rate (R₂) [s⁻¹]Notes
100 mM NaCl Solution~17.8~17.8In the "extreme narrowing" regime of motion.[1]
Agarose Gels (0.5% - 6%)18.3 - 27.4Increases with concentrationReflects increasing confinement and restricted mobility of sodium ions.[1]
Intracellular Sodium-Biexponential decay (short T₂ ~0.7-4.0 ms, long T₂ ~16 ms)The short T₂ component is often NMR-invisible in standard experiments.[14]
DNA Solutions-Sensitive to DNA conformation and drug bindingChanges in relaxation rates can be used to study interactions.[15]

Table 2: ²³Na Relaxation Rates in Biological and Model Systems.

Experimental Protocols and Workflows

Basic ¹D ²³Na MAS NMR Experiment

A standard one-dimensional MAS experiment is often the starting point for characterizing a sample.

Methodology:

  • Sample Preparation: The solid sample is packed into a MAS rotor of an appropriate diameter.

  • Spectrometer Setup: The probe is tuned to the ²³Na frequency. The magic angle is carefully calibrated, often using a standard sample like KBr.

  • Pulse Sequence: A simple one-pulse-acquire sequence is typically used.

  • Acquisition Parameters:

    • Pulse Width: A short, high-power pulse is used to excite the broad quadrupolar spectrum. The 90° pulse length should be calibrated.

    • Recycle Delay: Due to the typically fast relaxation of ²³Na, a short recycle delay (e.g., 1-5 seconds) can be used.[1]

    • Spinning Speed: A moderate to fast spinning speed (e.g., 10-20 kHz) is employed to average the first-order quadrupolar interaction and move spinning sidebands away from the central transition.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. A baseline correction and phasing are applied.

MQMAS Experiment for High-Resolution Spectra

The MQMAS experiment is crucial for resolving multiple sodium sites in a complex material.

Methodology:

  • Pulse Sequence: A typical MQMAS sequence consists of two high-power radiofrequency (RF) pulses for the excitation and conversion of multiple-quantum coherence, followed by a selective 90° pulse on the central transition for detection.

  • Parameter Optimization:

    • RF Field Strength: The RF field strength of the excitation and conversion pulses is a critical parameter that needs to be optimized for efficient coherence transfer.

    • Pulse Durations: The durations of the two pulses are systematically varied to maximize the signal intensity.

    • t₁ Evolution: The spectrum is acquired as a function of the evolution time t₁, which is incremented to create the second dimension.

  • Data Processing: A two-dimensional Fourier transform is applied to the data. A shearing transformation is then performed to obtain a high-resolution spectrum in the F1 dimension, where the different sodium sites are resolved.

Visualizations of Core Concepts

To further elucidate the principles of this compound quadrupolar interactions, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.

energy_levels cluster_zeeman Zeeman Interaction cluster_quadrupolar Zeeman + Quadrupolar Interaction m=-3/2_Z m = -3/2 m=-1/2_Z m = -1/2 m=-1/2_Z->m=-3/2_Z ν₀ m=1/2_Z m = 1/2 m=1/2_Z->m=-1/2_Z ν₀ m=3/2_Z m = 3/2 m=3/2_Z->m=1/2_Z ν₀ m=-3/2_Q m = -3/2 m=-1/2_Q m = -1/2 m=-1/2_Q->m=-3/2_Q ν₀ - Δν_Q (Satellite) m=1/2_Q m = 1/2 m=1/2_Q->m=-1/2_Q ν₀ (Central) m=3/2_Q m = 3/2 m=3/2_Q->m=1/2_Q ν₀ + Δν_Q (Satellite)

Caption: Energy level diagram for a spin I=3/2 nucleus like ²³Na.

spectral_broadening cluster_solution Solution State cluster_solid Solid State (Static) cluster_mas Solid State (MAS) A Single Sharp Line B Broad Powder Pattern (First-Order Quadrupolar) C Characteristic Line Shape (Second-Order Quadrupolar) B->C Focus on Central Transition D Narrowed Central Transition + Spinning Sidebands C->D Magic Angle Spinning Ideal Nucleus Ideal Nucleus Ideal Nucleus->A Fast Tumbling Averages Anisotropies Ideal Nucleus->B Quadrupolar Interaction Dominates

Caption: Effect of quadrupolar interaction on ²³Na NMR spectra.

mqmas_workflow prep Sample Preparation (Pack Rotor) setup Spectrometer Setup (Tune Probe, Calibrate Magic Angle) prep->setup pulse_seq Apply MQMAS Pulse Sequence (Excitation -> Conversion -> Detection) setup->pulse_seq acq Acquire Data (t₂, t₁) pulse_seq->acq proc 2D Fourier Transform acq->proc shear Shearing Transformation proc->shear result High-Resolution 2D Spectrum shear->result

Caption: Experimental workflow for a ²³Na MQMAS experiment.

Conclusion

The study of this compound quadrupolar interactions provides a powerful lens for probing the local environment of sodium ions in a wide array of materials, from catalysts to biological macromolecules. While the inherent line broadening presents a challenge, modern solid-state NMR techniques like MAS, MQMAS, and SATRAS enable the acquisition of high-resolution spectra, yielding detailed information about the structure and dynamics at the molecular level. For researchers in drug development and materials science, a solid understanding of these principles and experimental approaches is essential for harnessing the full potential of ²³Na NMR spectroscopy.

References

Methodological & Application

Quantitative Sodium-23 NMR Spectroscopy: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Quantitative Sodium-23 NMR

This compound (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the quantitative analysis of sodium ions in biological systems. Given that ²³Na is a naturally abundant (100%) nucleus with a spin of 3/2, it is readily detectable by NMR. This technique allows for the direct measurement of sodium concentrations and the characterization of the local microenvironment of the sodium ions. In the context of drug development and biomedical research, quantitative ²³Na NMR is invaluable for studying ion transport across cell membranes, cellular homeostasis, and the mechanism of action of drugs that target ion channels or pumps.[1] Alterations in sodium gradients are implicated in a variety of pathological conditions, including cancer, neurological disorders, and cardiovascular diseases, making ²³Na NMR a critical tool for investigating these disease states.

A key challenge in biological ²³Na NMR is distinguishing between intracellular and extracellular sodium pools, as they are chemically identical. This is overcome by the use of paramagnetic shift reagents, which are membrane-impermeable and induce a change in the resonance frequency of the extracellular sodium ions, allowing for the separate detection and quantification of the intracellular and extracellular signals.

Application Notes

Applications in Drug Development

Quantitative ²³Na NMR spectroscopy serves as a critical tool in various stages of drug discovery and development:

  • Target Validation: By monitoring changes in intracellular sodium concentration, researchers can validate the function of ion channels and transporters as drug targets.

  • Compound Screening: The technique can be employed in high-throughput screening assays to identify compounds that modulate the activity of sodium channels or pumps.

  • Mechanism of Action Studies: ²³Na NMR can elucidate how a drug candidate affects sodium homeostasis, providing insights into its mechanism of action at the cellular level.

  • Preclinical and Clinical Studies: In vivo ²³Na NMR can be used to assess the efficacy of a drug in animal models and, in some cases, in human clinical trials by monitoring changes in tissue sodium concentration.

Challenges and Considerations

Several factors must be considered to ensure accurate and reproducible quantitative ²³Na NMR measurements:

  • NMR Visibility: Not all intracellular sodium may be detectable by NMR due to interactions with macromolecules, leading to a phenomenon known as "NMR invisibility".[2][3] This "invisible" fraction can be accounted for through careful calibration and validation experiments, often involving comparison with other techniques like flame photometry.[4]

  • Shift Reagent Toxicity: Paramagnetic shift reagents can exhibit toxicity at high concentrations. It is crucial to determine the optimal concentration that provides sufficient spectral separation without adversely affecting cell viability.

  • Relaxation Properties: The quadrupolar nature of the ²³Na nucleus results in rapid relaxation, which influences the choice of NMR acquisition parameters.[5] T1 (spin-lattice) and T2 (spin-spin) relaxation times can vary significantly between different biological compartments and must be considered for accurate quantification.

  • B₀ and B₁ Field Inhomogeneity: Inhomogeneities in the static magnetic field (B₀) and the radiofrequency field (B₁) can lead to artifacts and inaccuracies in quantification, especially in in vivo imaging studies.[1][6] These effects must be corrected for during data acquisition and processing.

Experimental Protocols

Protocol 1: Preparation of Dysprosium(III) Tripolyphosphate (Dy(PPP)₂⁷⁻) Shift Reagent

Dysprosium(III) tripolyphosphate is a commonly used shift reagent for separating intracellular and extracellular ²³Na signals.

Materials:

  • Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

  • Sodium tripolyphosphate (Na₅P₃O₁₀)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 100 mM solution of DyCl₃·6H₂O in deionized water.

  • Prepare a 200 mM solution of Na₅P₃O₁₀ in deionized water.

  • While vigorously stirring the Na₅P₃O₁₀ solution, slowly add the DyCl₃·6H₂O solution in a 1:2 molar ratio (Dy³⁺:P₃O₁₀⁵⁻). A precipitate may form initially but should redissolve as more DyCl₃ is added.

  • Adjust the pH of the final solution to 7.4 using small additions of 1 M NaOH or 1 M HCl.

  • Filter the solution to remove any undissolved particles.

  • The final concentration of the Dy(PPP)₂⁷⁻ stock solution should be determined. This stock solution can be stored at 4°C for several weeks. The working concentration in the cell perfusion medium typically ranges from 1 to 5 mM.

Protocol 2: Measurement of Intracellular Sodium in Cell Suspensions

This protocol describes the general procedure for quantifying intracellular sodium concentration in a suspension of cells.

Materials:

  • Cell suspension of interest (e.g., erythrocytes, cultured cells)

  • Physiological buffer (e.g., Krebs-Henseleit buffer)

  • Dy(PPP)₂⁷⁻ shift reagent stock solution

  • NMR spectrometer equipped for ²³Na detection

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Wash the cells several times with the physiological buffer to remove any extracellular sodium from the original culture medium.

    • Resuspend the cells to a known density (e.g., 20% hematocrit for erythrocytes) in the physiological buffer.

    • Prepare a parallel sample of the buffer alone to serve as a reference for the extracellular signal.

  • NMR Acquisition:

    • Transfer a known volume of the cell suspension to an NMR tube.

    • Add the Dy(PPP)₂⁷⁻ shift reagent to the desired final concentration (e.g., 3-5 mM).

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate (typically 37°C).

    • Acquire a ²³Na NMR spectrum using a single-pulse experiment. Key acquisition parameters to consider:

      • Pulse Width: A short pulse (e.g., 90° flip angle) is used for quantitative measurements.[7]

      • Repetition Time (TR): Should be at least 5 times the longest T1 relaxation time of the sodium signals to ensure full relaxation between scans.

      • Acquisition Time (AT): Typically around 0.9 seconds.[7]

      • Number of Scans: Sufficient scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire a spectrum of the buffer containing the shift reagent to determine the chemical shift of the extracellular sodium.

  • Data Processing and Quantification:

    • Apply appropriate processing to the raw data, including Fourier transformation, phasing, and baseline correction.

    • Integrate the areas of the intracellular and extracellular ²³Na signals. The intracellular signal will be at 0 ppm, while the extracellular signal will be shifted upfield.

    • To determine the absolute intracellular sodium concentration, an external standard of known sodium concentration (e.g., a sealed capillary containing a known concentration of NaCl in the presence of the shift reagent) should be included in the NMR tube.

    • The intracellular sodium concentration ([Na⁺]ᵢ) can be calculated using the following formula: [Na⁺]ᵢ = ([Na⁺]ₑₓₜ * Iᵢ) / (Iₑₓₜ * Vᵢ) where [Na⁺]ₑₓₜ is the known extracellular sodium concentration, Iᵢ and Iₑₓₜ are the integrated intensities of the intracellular and extracellular signals, respectively, and Vᵢ is the fractional intracellular volume.

Protocol 3: In Vivo Quantitative ²³Na NMR of Perfused Organs

This protocol outlines the general steps for quantifying sodium concentration in an isolated, perfused organ (e.g., heart, kidney).

Materials:

  • Isolated and perfused organ setup

  • Perfusion buffer (e.g., Krebs-Henseleit)

  • DyTTHA³⁻ or other suitable in vivo shift reagent

  • NMR spectrometer with a probe suitable for perfused organs

Procedure:

  • Organ Preparation and Perfusion:

    • Isolate the organ of interest and set it up in a perfusion apparatus that can be placed within the NMR magnet.

    • Begin perfusion with a standard physiological buffer to stabilize the organ.

  • Introduction of Shift Reagent:

    • Once the organ is stable, switch to a perfusion buffer containing the shift reagent (e.g., 5-10 mM DyTTHA³⁻).

    • Allow sufficient time for the shift reagent to distribute throughout the extracellular space.

  • NMR Data Acquisition:

    • Acquire ²³Na NMR spectra periodically to monitor the separation of the intracellular and extracellular signals.

    • Use a quantitative pulse sequence, ensuring a repetition time of at least 5 times the T1 of the sodium signals.

    • For imaging studies, a gradient-echo (GRE) or similar sequence with a very short echo time (TE) is necessary to capture the rapidly decaying sodium signal.

  • Data Analysis and Quantification:

    • Process the spectra or images to separate and integrate the intracellular and extracellular sodium signals.

    • Quantification can be achieved by including external calibration phantoms with known sodium concentrations within the field of view.

    • A linear fit of the signal intensities from the calibration phantoms against their known concentrations is used to create a calibration curve, which is then used to determine the sodium concentration in the tissue.

Data Presentation

Table 1: Typical ²³Na Relaxation Times in Biological Tissues

Tissue/CompartmentT1 (ms)T2_short (ms)T2_long (ms)Reference
Blood Plasma/Serum~50-~50[8]
Cerebrospinal Fluid~55-~55[8]
Erythrocytes (intracellular)~30-40~1-5~10-20[4]
Skeletal Muscle~25-30~3-4~12-37[4]
Articular Cartilage~17~0.7-2.3~12[4]
Brain (Gray Matter)~11--[9]
Brain (White Matter)~17--[9]

Table 2: Common ²³Na NMR Shift Reagents and Typical Concentrations

Shift ReagentChemical FormulaTypical In Vitro Concentration (mM)Typical In Vivo Concentration (mM)
Dysprosium(III) tripolyphosphateDy(P₃O₁₀)₂⁷⁻3 - 5Not typically used
Dysprosium(III) triethylenetetramine-hexaacetateDyTTHA³⁻-5 - 10
Thulium(III) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonateTmDOTP⁵⁻5 - 105 - 10

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Isolation Washing Washing with Physiological Buffer Cell_Culture->Washing Resuspension Resuspension in Buffer Washing->Resuspension Add_SR Addition of Shift Reagent Resuspension->Add_SR NMR_Acquisition 23Na NMR Data Acquisition (Quantitative Pulse Sequence) Add_SR->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Signal Integration (Intracellular & Extracellular) Processing->Integration Quantification Quantification using External Standard Integration->Quantification Final_Result Final_Result Quantification->Final_Result Intracellular Na+ Concentration

Figure 1: Experimental workflow for quantitative ²³Na NMR of cell suspensions.

Figure 2: Role of sodium signaling in cancer cell pathophysiology.

Troubleshooting Common Issues

  • Poor Signal-to-Noise (S/N):

    • Cause: Low sample concentration, insufficient number of scans, or improper probe tuning.

    • Solution: Increase cell density or sample concentration if possible. Increase the number of scans. Ensure the NMR probe is properly tuned and matched to the ²³Na frequency.

  • Broad Lines:

    • Cause: The quadrupolar nature of ²³Na leads to broad lines, which can be exacerbated by high viscosity or binding to macromolecules.[5] Poor magnetic field homogeneity can also contribute.

    • Solution: Optimize shimming of the magnetic field. For highly viscous samples, consider increasing the temperature (if biologically permissible).

  • Incomplete Separation of Intracellular and Extracellular Signals:

    • Cause: Insufficient concentration of the shift reagent or leakage of the shift reagent into the cells.

    • Solution: Gradually increase the concentration of the shift reagent while monitoring cell viability. Check for membrane integrity if leakage is suspected.

  • Baseline Distortions:

    • Cause: Acoustic ringing or improper setting of the receiver gain.

    • Solution: Use a pulse sequence with a short delay before acquisition to allow acoustic ringing to subside. Optimize the receiver gain to avoid signal clipping.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize quantitative ²³Na NMR spectroscopy to gain valuable insights into cellular physiology and to accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Ultrashort Echo Time (UTE) Sequences in Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ultrashort Echo Time (UTE) sequences in Sodium-23 (²³Na) Magnetic Resonance Imaging (MRI). This powerful technique enables the non-invasive quantification of tissue sodium concentration (TSC), offering valuable insights into cellular integrity and metabolic function. Its applications span a wide range of research and clinical fields, including neurology, musculoskeletal research, and oncology, making it a promising biomarker for disease diagnosis, progression monitoring, and the evaluation of therapeutic interventions in drug development.

Introduction to ²³Na UTE MRI

Sodium MRI holds the potential to reveal biochemical information about tissue health that is complementary to conventional proton (¹H) MRI.[1][2] The concentration and NMR signal characteristics of sodium nuclei can provide information about tissue viability and cell integrity.[2] However, ²³Na MRI faces challenges due to the lower abundance of sodium in the body compared to hydrogen and its smaller gyromagnetic ratio, resulting in a significantly lower intrinsic signal-to-noise ratio (SNR).[1][3]

A key challenge in ²³Na MRI is the rapid signal decay of sodium in biological tissues. The transverse relaxation (T2) of ²³Na is bi-exponential, with a fast-decaying component (T2,fast ≈ 0.5–5 ms) contributing to about 60% of the total signal and a slow-decaying component (T2,slow ≈ 15–30 ms).[4][5] Conventional MRI sequences with echo times (TE) longer than a few milliseconds fail to capture the signal from the fast-relaxing component, leading to an underestimation of the total TSC.

Ultrashort Echo Time (UTE) sequences are designed to overcome this limitation by employing very short echo times (TE < 0.5 ms), allowing for the detection of both the short and long T2 components of the sodium signal.[5][6] This is typically achieved by using non-Cartesian k-space sampling trajectories, such as 3D radial, spiral, or cones, which start sampling from the center of k-space immediately after the radiofrequency (RF) excitation pulse.[3][7] The ability to capture the total sodium signal makes UTE sequences essential for accurate quantitative ²³Na MRI.

Key Advantages of UTE for ²³Na MRI

  • Accurate Quantification of Total TSC: By capturing the rapidly decaying signal component, UTE sequences provide a more accurate measure of the total tissue sodium concentration.

  • Improved Signal-to-Noise Ratio (SNR): Capturing the entirety of the sodium signal significantly increases the SNR compared to standard gradient and spin-echo sequences.[3]

  • Enhanced Tissue Contrast: The ability to differentiate tissues based on their total sodium content can provide valuable diagnostic information.

  • Biomarker Potential: Quantitative TSC measurements obtained with UTE sequences can serve as a non-invasive biomarker for assessing tissue viability, cell integrity, and response to therapy.[2]

Applications in Research and Drug Development

²³Na UTE MRI is being explored in a variety of applications, demonstrating its potential as a powerful research and clinical tool.

Neurological Disorders

Changes in brain TSC have been identified as a hallmark of various neurological diseases, including stroke, Alzheimer's disease, Multiple Sclerosis, and Huntington's disease.[3] UTE sequences enable the accurate quantification of these changes, offering insights into disease mechanisms and potential therapeutic targets.

Musculoskeletal Tissues

In musculoskeletal research, ²³Na UTE MRI is particularly promising for assessing cartilage and muscle. The sodium concentration in cartilage is directly correlated with proteoglycan content, a key component of the extracellular matrix that is lost in the early stages of osteoarthritis.[1][2] Therefore, ²³Na MRI can serve as a non-invasive biomarker for cartilage degeneration.[1] In muscle, changes in sodium homeostasis are associated with various neuromuscular diseases.[8]

Oncology

²³Na UTE MRI can be used to characterize and assess tumor viability.[1][2] Changes in TSC within tumors may reflect alterations in cell density, membrane integrity, and the tumor microenvironment, providing a potential biomarker for treatment response in drug development.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing UTE sequences for ²³Na MRI in different tissues.

Table 1: Comparison of In Vivo ²³Na UTE MRI Acquisition Parameters and SNR in the Human Brain at 3T

Parameter3D-Cones (CN)3D Stack-of-Stars (SOS)3D Kooshball (KB)Reference
Echo Time (TE) MinimalMinimalMinimal[3]
Repetition Time (TR) Matched for timeMatched for timeMatched for time[3]
Scan Time ~18 min~18 min~18 min[3]
Nominal Resolution 4 x 4 x 4 mm³4 x 4 x 4 mm³4 x 4 x 4 mm³[3]
Actual Resolution 6.3 mm8 mm9 mm[3][10]
SNR (White Matter) 6.0 - 6.5 AU6.0 - 6.5 AU6.0 - 6.5 AU[3][10]
SNR (Gray Matter) 7.0 - 9.0 AU7.0 - 9.0 AU7.0 - 9.0 AU[3][10]
SNR (CSF) 17.0 - 18.0 AU17.0 - 18.0 AU17.0 - 18.0 AU[3][10]

AU = Arbitrary Units

Table 2: T2 Relaxation Times and Tissue Sodium Concentration in Human Calf Muscle at 3T*

ParameterValueReference
T2,fast 0.7 ± 0.1 ms (B15284909)[11]
T2,slow 13.2 ± 0.2 ms[11]
Fast Component Fraction 37%[11]
Slow Component Fraction 63%[11]
Mean Absolute Muscle ²³Na Concentration 28.6 ± 3.3 mM[11]

Table 3: Quantitative Sodium Concentration in Human Articular Cartilage

Magnetic Field StrengthMean Sodium ConcentrationReference
7T (Asymptomatic Volunteers)240 - 280 mmol/l[7]
7T (Osteoarthritis Patients)30-60% lower than volunteers[7]
3T (Healthy Subjects)168.8 ± 29.9 mM (PETALUTE)[12]
3T (Healthy Subjects)171.62 ± 28.7 mM (Radial - Matched Spokes)[12]

Experimental Protocols

The following are detailed protocols for key ²³Na UTE MRI experiments.

Protocol 1: In Vivo Quantitative ²³Na Imaging of the Human Brain

Objective: To quantify tissue sodium concentration in different brain compartments (white matter, gray matter, CSF).

Methodology:

  • Subject Preparation:

    • Obtain informed consent from the volunteer.

    • Position the subject comfortably in the MRI scanner with their head centered in a dual-tuned ¹H/²³Na head coil.

    • Use cushions to minimize head motion.

  • Phantom Preparation for Calibration:

    • Prepare a set of calibration phantoms with known sodium concentrations (e.g., 20, 40, 60, 80 mM NaCl in agarose (B213101) gel).

    • Place the phantoms within the field of view (FOV) alongside the subject's head.

  • MRI Acquisition:

    • Scanner: 3T clinical MRI scanner.

    • Coil: Dual-tuned ¹H/²³Na head coil.

    • ¹H Anatomical Scan: Acquire a high-resolution T1-weighted ¹H image for anatomical reference and segmentation (e.g., MPRAGE sequence).

    • ²³Na UTE Scan:

      • Sequence: 3D UTE sequence (e.g., 3D-Cones, 3D Radial).

      • Echo Time (TE): < 0.5 ms.

      • Repetition Time (TR): ≥ 100 ms (to ensure T1-weighting is minimized).

      • Flip Angle: 90°.

      • Field of View (FOV): To cover the entire brain and calibration phantoms.

      • Resolution: Isotropic voxel size of 4x4x4 mm³.

      • Acquisition Time: Approximately 15-20 minutes.

  • Data Analysis:

    • Reconstruct the ²³Na UTE images.

    • Co-register the ²³Na images to the ¹H anatomical images.

    • Segment the ¹H images to create masks for white matter, gray matter, and CSF.

    • Measure the mean signal intensity in the calibration phantoms and plot it against the known sodium concentrations to create a calibration curve.

    • Use the calibration curve to convert the signal intensity in the segmented brain regions into absolute tissue sodium concentration (mM).

    • Correct for T2* decay if multiple echo times are acquired.

Protocol 2: Quantitative ²³Na Imaging of Human Articular Cartilage

Objective: To quantify sodium concentration in articular cartilage as a surrogate marker for proteoglycan content.

Methodology:

  • Subject Preparation:

    • Obtain informed consent.

    • Position the joint of interest (e.g., knee) in a dedicated dual-tuned ¹H/²³Na knee coil.

    • Immobilize the joint to prevent motion artifacts.

  • Phantom Preparation for Calibration:

    • Prepare calibration phantoms with sodium concentrations relevant to cartilage (e.g., 150, 200, 250, 300 mM NaCl in agarose gel).

    • Position the phantoms within the FOV.

  • MRI Acquisition:

    • Scanner: 3T or 7T clinical MRI scanner.

    • Coil: Dual-tuned ¹H/²³Na knee coil.

    • ¹H Anatomical Scan: Acquire high-resolution proton-density weighted images for cartilage segmentation.

    • ²³Na UTE Scan:

      • Sequence: 3D UTE sequence (e.g., 3D Radial, PETALUTE).

      • Echo Time (TE): < 0.5 ms.

      • Repetition Time (TR): ≥ 100 ms.

      • Flip Angle: 90°.

      • Field of View (FOV): To cover the entire joint and phantoms.

      • Resolution: Isotropic or anisotropic with high in-plane resolution (e.g., 2x2x4 mm³).

      • Acquisition Time: Approximately 10-15 minutes.

  • Data Analysis:

    • Reconstruct the ²³Na UTE images.

    • Co-register the ²³Na and ¹H images.

    • Manually or semi-automatically segment the articular cartilage from the ¹H images.

    • Create a calibration curve from the phantom data.

    • Apply the calibration to the segmented cartilage regions to obtain quantitative sodium maps.

    • Correct for partial volume effects, especially at the cartilage-synovial fluid interface.

Visualizations

The following diagrams illustrate key concepts and workflows in ²³Na UTE MRI.

UTE_Principle cluster_0 Conventional MRI Sequence cluster_1 UTE Sequence cluster_2 Signal Decay RF_Excitation_Conv RF Excitation Encoding_Conv Gradient Encoding RF_Excitation_Conv->Encoding_Conv Long_TE Long TE Acquisition_Conv Signal Acquisition Encoding_Conv->Acquisition_Conv Slow_Decay Slow T2* Component Acquisition_Conv->Slow_Decay Captures RF_Excitation_UTE RF Excitation Acquisition_UTE Immediate Signal Acquisition RF_Excitation_UTE->Acquisition_UTE Short_TE Ultrashort TE Fast_Decay Fast T2* Component (Missed by Conventional MRI) Acquisition_UTE->Fast_Decay Captures Acquisition_UTE->Slow_Decay Captures Signal

Caption: Principle of UTE vs. Conventional MRI.

Na_UTE_Workflow cluster_prep Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Positioning, Immobilization) Anatomical_Scan ¹H Anatomical Scan Subject_Prep->Anatomical_Scan Phantom_Prep Calibration Phantom Preparation Sodium_Scan ²³Na UTE Scan Phantom_Prep->Sodium_Scan Calibration Signal Calibration Phantom_Prep->Calibration CoRegistration Co-registration (²³Na to ¹H) Anatomical_Scan->CoRegistration Reconstruction Image Reconstruction Sodium_Scan->Reconstruction Sodium_Scan->Calibration Reconstruction->CoRegistration Segmentation Anatomical Segmentation CoRegistration->Segmentation Quantification Quantitative TSC Maps Segmentation->Quantification Calibration->Quantification Drug_Dev_Pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification Lead_Opt Lead Optimization Target_ID->Lead_Opt Animal_Models Animal Models of Disease Lead_Opt->Animal_Models Na_MRI_Preclinical ²³Na UTE MRI: Assess Target Engagement & Early Efficacy Animal_Models->Na_MRI_Preclinical Phase_I Phase I: Safety & Dosimetry Na_MRI_Preclinical->Phase_I Phase_II Phase II: Proof of Concept Phase_I->Phase_II Phase_III Phase III: Efficacy & Safety Phase_II->Phase_III Na_MRI_Clinical ²³Na UTE MRI: Patient Stratification, Pharmacodynamics, Treatment Response Phase_II->Na_MRI_Clinical Phase_III->Na_MRI_Clinical

References

Application Notes and Protocols for Solid-State Sodium-23 NMR in Battery Anode Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy of Sodium-23 (²³Na) is a powerful, non-invasive technique for probing the local chemical and structural environments of sodium ions within battery materials.[1][2] For sodium-ion battery (SIB) anodes, ²³Na ssNMR provides invaluable insights into the sodiation/desodiation mechanisms, the formation of the solid electrolyte interphase (SEI), and the degradation pathways that govern battery performance and safety.[1][3] This document provides detailed application notes and experimental protocols for utilizing ²³Na ssNMR to characterize various anode materials.

This compound is a quadrupolar nucleus (spin I = 3/2) with 100% natural abundance, making it a sensitive probe for NMR studies.[4][5] Its chemical shift is highly sensitive to the local electronic environment, allowing for the differentiation of sodium in metallic states, intercalated compounds, ionically bonded structures, and solvated ions in the electrolyte.[4][6]

Key Applications of ²³Na ssNMR for Anode Characterization

  • Identification and Quantification of Sodium Species: Distinguishing between sodium metal plating, dendritic growth, quasi-metallic sodium clusters in porous carbons, and intercalated sodium within the anode host material.[3][7]

  • SEI Composition Analysis: Identifying the inorganic and organic components of the SEI layer, such as sodium fluoride (B91410) (NaF), sodium carbonate (Na₂CO₃), and sodium alkoxides.[3][7]

  • Monitoring Sodiation/Desodiation Mechanisms: Tracking the structural evolution of the anode material in real-time through operando NMR experiments to understand phase transitions and sodium storage mechanisms.[1][8]

  • Investigating Failure Mechanisms: Observing the growth of sodium dendrites and "dead" sodium, which are critical safety and performance concerns for sodium metal and high-capacity anodes.[2]

Data Presentation: ²³Na Chemical Shifts

The chemical shift of ²³Na is a key parameter for identifying different sodium environments. The large chemical shift range allows for the clear distinction of various species.

Sodium SpeciesAnode Material ContextTypical ²³Na Chemical Shift (ppm)Reference(s)
Metallic Sodium (Na⁰) Plated metal, dendrites~1130 - 1140[6][9]
Quasi-metallic Sodium Clusters Hard Carbon (in pores)10 to >100 (shifting peak)[7]
Intercalated/Alloyed Sodium
Na-Sn alloysTin (Sn) Anodes-260 to 620
Na in graphite-like layersHard Carbon~7[10]
Na in nanopores/defectsHard Carbon~ -7 to -20[10]
Solid Electrolyte Interphase (SEI) Components
Sodium Fluoride (NaF)SEI~6[11]
Sodium Carbonate (Na₂CO₃)SEI~ -6.5[7]
Organic Na SaltsSEI~ -10[11]
Solvated Na⁺ in Electrolyte Liquid Electrolyte~ -11.5 (for NaPF₆)[7]
Reference 1 M NaCl in D₂O0[5]

Note: Chemical shifts can be influenced by the specific electrolyte used, the state of charge, and the presence of paramagnetic species. Referencing practices can also vary between studies.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for preparing and analyzing battery anodes using solid-state ²³Na NMR.

experimental_workflow cluster_ex_situ Ex-situ NMR Protocol cluster_in_situ In-situ / Operando NMR Protocol ex_cycle Cycle Battery to Desired State of Charge ex_disassemble Disassemble Cell in Glovebox ex_cycle->ex_disassemble ex_harvest Harvest & Wash Anode Material ex_disassemble->ex_harvest ex_pack Pack Rotor with Anode & BN ex_harvest->ex_pack ex_nmr Acquire High-Resolution MAS NMR Spectrum ex_pack->ex_nmr in_assemble Assemble Specialized In-situ NMR Cell in_place Place Cell in NMR Spectrometer in_assemble->in_place in_connect Connect to Potentiostat/Galvanostat in_place->in_connect in_nmr Acquire NMR Spectra During Cycling in_connect->in_nmr

Fig. 1: Experimental workflows for ex-situ and in-situ solid-state ²³Na NMR.

sodium_environments cluster_anode Anode Components cluster_nmr Observed ²³Na NMR Signals anode_material Active Anode Material (e.g., Hard Carbon) signal_intercalated Intercalated / Stored Na (e.g., -20 to 100 ppm) anode_material->signal_intercalated Sodiation signal_metallic Metallic/Dendritic Na (~1130 ppm) anode_material->signal_metallic Plating/Dendrites sei Solid Electrolyte Interphase (SEI) signal_sei SEI Components (e.g., -10 to 10 ppm) sei->signal_sei Detection electrolyte Electrolyte (Na⁺ ions) signal_electrolyte Mobile Na⁺ Ions (e.g., -11.5 ppm) electrolyte->signal_electrolyte Detection

Fig. 2: Relationship between anode components and their ²³Na NMR signals.

Experimental Protocols

Protocol 1: Ex-situ ²³Na Magic Angle Spinning (MAS) NMR

This protocol is designed for high-resolution analysis of anode materials at specific states of charge.

1. Sample Preparation: a. Cycle the sodium-ion cell to the desired voltage or capacity in a glovebox. b. Carefully disassemble the cell inside an argon-filled glovebox. c. Gently wash the harvested anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry under vacuum. d. Mix the dried anode material with an inert, diamagnetic diluent like boron nitride (BN) powder. This helps with sample spinning and reduces bulk magnetic susceptibility effects. e. Pack the mixture tightly into a zirconia MAS NMR rotor (e.g., 1.3 mm, 2.5 mm, or 4 mm outer diameter) inside the glovebox. Ensure the rotor is sealed with an airtight cap.

2. NMR Data Acquisition: a. Spectrometer Setup: Use a solid-state NMR spectrometer with a magnetic field strength of 9.4 T (400 MHz for ¹H) or higher. High fields are advantageous for resolving quadrupolar-broadened spectra.[12] b. Probe Setup: Insert the rotor into a suitable MAS probe. c. Magic Angle Spinning: Spin the sample at a high rate (e.g., 30-60 kHz) to average out anisotropic interactions and achieve higher resolution.[13] d. Pulse Sequence: A simple one-pulse (Bloch decay) experiment is often sufficient for ²³Na due to its high sensitivity.

  • Pulse Width (p1): Calibrate the 90° pulse width for ²³Na (typically 1-5 µs).
  • Recycle Delay (d1): A short recycle delay (e.g., 0.1-1 s) is often possible due to the typically short spin-lattice relaxation time (T₁) of ²³Na.[14]
  • Acquisition Time: Set to acquire the full free induction decay (FID).
  • Number of Scans: Varies based on sample quantity and desired signal-to-noise ratio (from hundreds to several thousand). e. Referencing: Reference the ²³Na chemical shifts externally to a 1 M NaCl solution in D₂O at 0 ppm.

Protocol 2: Operando ²³Na Static NMR

This protocol allows for real-time observation of sodium dynamics during battery cycling.

1. Sample Preparation: a. Construct a specialized in-situ or operando NMR cell. This typically involves a coin cell or pouch cell design modified to fit within the NMR probe, often with external connections for a potentiostat. Materials must be non-magnetic.[4] b. Assemble the cell with the anode material, separator, sodium metal counter electrode, and electrolyte inside a glovebox.

2. NMR Data Acquisition: a. Spectrometer and Probe: Use a wide-bore NMR magnet with a static probe that can accommodate the electrochemical cell. b. Setup: Place the operando cell inside the probe and connect it to a potentiostat/galvanostat located outside the magnet, using appropriate filters to prevent RF interference. c. Experiment Start: Begin the electrochemical cycling (charging/discharging) protocol. d. Data Acquisition:

  • Pulse Sequence: A simple one-pulse experiment is typically used.
  • Synchronization: Trigger NMR data acquisition at regular time or state-of-charge intervals throughout the electrochemical process.
  • Parameters: Due to the static nature of the experiment, spectral resolution will be lower than with MAS. The focus is on tracking the intensity and position of broad resonances corresponding to major sodium phases (e.g., electrolyte, intercalated sodium, and metallic sodium).[8]
  • Each spectrum is acquired over a set period (e.g., 10-30 minutes) to obtain sufficient signal while maintaining temporal resolution of the electrochemical process.

Advanced NMR Experiments

For more detailed structural and dynamic information, advanced pulse sequences can be employed:

  • Cross-Polarization MAS (CP-MAS): To enhance the signal of sodium nuclei in close proximity to other nuclei like ¹H or ¹⁹F, which is useful for identifying specific organic or fluorinated SEI components.[9][11]

  • 2D Exchange Spectroscopy (EXSY): To probe the chemical exchange and ion mobility between different sodium sites within the anode.[13]

  • Saturation Recovery: To measure the spin-lattice relaxation time (T₁), which provides information on the local dynamics of the sodium ions.[6]

Conclusion

Solid-state ²³Na NMR is an indispensable tool for the detailed characterization of anode materials in sodium-ion batteries. By providing direct, quantitative information on the local environments of sodium ions, this technique helps to elucidate storage mechanisms, identify SEI components, and understand failure modes. The protocols outlined in this document provide a foundation for researchers to apply ²³Na ssNMR in their own battery development programs, ultimately contributing to the advancement of next-generation energy storage technologies.

References

Application Notes and Protocols: In vivo Sodium-23 Imaging of the Human Brain at 7T

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo Sodium-23 (²³Na) Magnetic Resonance Imaging (MRI) is a non-invasive technique that provides quantitative information about tissue sodium concentration (TSC), offering unique insights into cellular integrity and metabolic status. The human body maintains a steep sodium gradient across the cell membrane, and disruptions in this homeostasis are associated with various pathologies. At ultra-high field strengths of 7 Tesla (7T), the inherent signal-to-noise ratio (SNR) limitations of ²³Na MRI are significantly mitigated, enabling higher resolution and more accurate quantification of TSC in the human brain.[1][2][3][4][5][6] This makes 7T ²³Na MRI a powerful tool for investigating neurological disorders such as brain tumors, stroke, multiple sclerosis, and epilepsy, as well as for monitoring therapeutic response in drug development.[7][8][9][10][11]

These application notes provide an overview of the principles, experimental protocols, and quantitative data associated with in vivo ²³Na imaging of the human brain at 7T.

Principles of this compound MRI

Sodium is the second most abundant NMR-active nucleus in the body. However, its in-vivo concentration is much lower than that of protons, and its gyromagnetic ratio is about a quarter of that of protons, resulting in a significantly lower intrinsic sensitivity. Furthermore, ²³Na has a nuclear spin of 3/2, leading to rapid T2 relaxation with both a short and a long component.[11] This necessitates the use of specialized hardware and pulse sequences with ultra-short echo times (TE) to capture the rapidly decaying signal.[1][2][5][11] The move to 7T significantly boosts the SNR, making high-resolution quantitative imaging of the brain feasible in clinically acceptable scan times.[1][4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data for ²³Na imaging of the human brain at 7T, compiled from various studies. These values can serve as a reference for expected tissue sodium concentrations and relaxation times.

Table 1: Tissue Sodium Concentration (TSC) in Healthy Human Brain at 7T

Brain RegionMean TSC (mmol/L)Reference
Gray Matter47.1 - 48[1][12]
White Matter37.4 - 43[1][12]
Cerebrospinal Fluid (CSF) - Sulci129 ± 8[12]
Cerebrospinal Fluid (CSF) - Lateral Ventricles138 ± 4[12]

Note: TSC values can vary slightly depending on the specific quantification methodology and partial volume correction techniques employed.[12]

Table 2: Sodium Relaxation Times in Healthy Human Brain at 7T

ParameterCerebrospinal Fluid (CSF)Gray MatterWhite MatterReference
Long T2* (ms)54 ± 428 ± 229 ± 2[3]

Note: The T2 values are for the long component of the transverse relaxation time.*

Table 3: Signal-to-Noise Ratio (SNR) in Human Brain at 7T

Nominal In-plane ResolutionSlice ThicknessSNR in CSFReference
1.72 mm4 mm14.4[1][2]
0.86 mm4 mm6.8[1][2]

Note: SNR is dependent on various factors including voxel size, acquisition time, and coil performance.

Experimental Protocols

This section outlines the key experimental protocols for acquiring in vivo ²³Na MRI data of the human brain at 7T.

I. Subject Preparation and Positioning
  • Informed Consent: Obtain written informed consent from the subject according to institutional review board (IRB) guidelines.

  • Safety Screening: Perform a standard safety screening for contraindications to MRI at 7T.

  • Positioning: Position the subject comfortably in the scanner in a supine, head-first position. Use cushions and padding to minimize head motion during the scan.

  • Coil Placement: Place a dual-tuned ¹H/²³Na head coil over the subject's head. A common choice is a birdcage design for transmission and a multi-channel array for reception to improve SNR.[7][13]

  • Reference Phantoms: Place reference phantoms with known sodium concentrations (e.g., 30, 60, 90, 120 mM NaCl in agar (B569324) gel) within the field of view (FOV) for subsequent quantification of TSC.[7]

II. MRI Data Acquisition

The following is a typical protocol for quantitative ²³Na imaging at 7T. Specific parameters may need to be optimized based on the scanner, coil, and research question.

Scanner: 7T whole-body MRI scanner (e.g., Siemens Magnetom 7T).[7][13]

Coil: ¹H/²³Na double-resonant birdcage coil or a dedicated multi-channel receive coil.[7][13]

¹H Imaging (for anatomical reference and shimming):

  • Acquire high-resolution T1-weighted and T2-weighted anatomical images using standard sequences (e.g., MPRAGE, TSE). These will be used for image registration and segmentation.

  • Perform B0 shimming using the proton signal to ensure good field homogeneity over the brain.[7]

²³Na Imaging:

  • Pulse Sequence: A 3D radial projection acquisition or a twisted projection imaging (TPI) sequence is commonly used due to their efficiency and robustness to short T2* decay.[5][7][13] An ultrashort echo time (UTE) or zero echo time (ZTE) approach is crucial.[1][11]

  • Typical Acquisition Parameters:

    • Repetition Time (TR): 100 - 174 ms[7][13]

    • Echo Time (TE): 0.3 ms[7][13]

    • Flip Angle: ~84-90° (Ernst angle for optimal SNR)[7][13]

    • Field of View (FOV): 224 x 224 x 224 mm³[7]

    • Resolution: Isotropic resolution of 1.7 mm to 3.5 mm is achievable.[1][7][13]

    • Readout Duration: ~10 ms[13]

    • Averages: 3-4 averages to improve SNR.[4][13]

    • Acquisition Time: Approximately 12 - 35 minutes, depending on the desired resolution and SNR.[7][13]

Data Processing and Analysis Workflow

The following diagram illustrates a typical workflow for processing and analyzing the acquired ²³Na MRI data.

DataProcessingWorkflow cluster_acquisition Data Acquisition cluster_processing Image Reconstruction & Correction cluster_quantification Quantitative Analysis H1_Anatomy 1H Anatomical Scans (T1w, T2w) Registration Co-registration of 1H and 23Na Images H1_Anatomy->Registration Na23_Raw 23Na Raw Data (k-space) Recon Image Reconstruction (e.g., NUFFT) Na23_Raw->Recon B0_Correction B0 Inhomogeneity Correction Recon->B0_Correction Motion_Correction Motion Correction (if applicable) B0_Correction->Motion_Correction Motion_Correction->Registration Segmentation Brain Tissue Segmentation (GM, WM, CSF) Registration->Segmentation PVC Partial Volume Correction (GTM method) Segmentation->PVC Calibration Calibration using Reference Phantoms PVC->Calibration TSC_Map Generation of TSC Maps Calibration->TSC_Map ROI_Analysis Region of Interest (ROI) Analysis TSC_Map->ROI_Analysis

Caption: Workflow for processing and quantifying in vivo ²³Na MRI data.

Detailed Methodologies for Key Experiments

Image Reconstruction

For non-Cartesian k-space trajectories like 3D radial, a Non-uniform Fast Fourier Transform (NUFFT) is typically used for image reconstruction.[13] This algorithm accurately reconstructs images from data points that are not on a Cartesian grid.

B₀ Inhomogeneity Correction

Residual B₀ field inhomogeneities can cause artifacts and quantification errors. If a dual-echo acquisition is used (e.g., TEs of 0.30 and 2.32 ms), a field map can be calculated and used to correct for these inhomogeneities.[7]

Partial Volume Correction (PVC)

Due to the relatively low resolution of ²³Na MRI, voxels often contain a mixture of different tissue types (e.g., gray matter, white matter, CSF). This partial volume effect can lead to inaccurate TSC measurements. A common method for PVC is the Geometric Transfer Matrix (GTM) approach, which utilizes high-resolution anatomical images to estimate the fraction of each tissue type within each ²³Na voxel and correct the measured sodium signal accordingly.[12]

Protocol for GTM-based PVC:

  • Co-register: Co-register the high-resolution ¹H anatomical image to the ²³Na image space.

  • Segment: Segment the ¹H image into different tissue classes (e.g., gray matter, white matter, CSF).

  • Generate Point Spread Function (PSF): Determine the PSF of the ²³Na imaging system, often by scanning a small point source phantom.

  • Create GTM: The GTM is constructed based on the segmented tissue maps and the system's PSF. It describes the contribution of each tissue type to the signal in each voxel.

  • Apply Correction: The GTM is inverted and applied to the uncorrected ²³Na image to obtain a partial volume corrected TSC map.

TSC Quantification
  • Calibration Curve: Generate a calibration curve by plotting the signal intensity from the reference phantoms against their known sodium concentrations.

  • Linear Correction: Apply a linear correction to the ²³Na image based on the calibration curve to convert signal intensities into absolute TSC values in mmol/L.[7]

Signaling Pathways and Logical Relationships

The fundamental principle underlying the utility of ²³Na MRI in pathology is its sensitivity to changes in cellular sodium homeostasis, which is primarily maintained by the Na⁺/K⁺-ATPase pump.

SodiumHomeostasis cluster_cell Cellular Environment cluster_pathology Pathological State Na_Intra Intracellular Na+ (Low Concentration) Na_Extra Extracellular Na+ (High Concentration) Na_Intra->Na_Extra Active Transport Na_Extra->Na_Intra Passive Diffusion NaK_Pump Na+/K+-ATPase Pump NaK_Pump->Na_Intra NaK_Pump->Na_Extra Energy_Depletion Energy Depletion (e.g., Ischemia, Tumor) Pump_Failure Na+/K+ Pump Failure Energy_Depletion->Pump_Failure Increased_TSC Increased Total Sodium Concentration (TSC) Pump_Failure->Increased_TSC Increased_TSC->Na_Intra Increased Intracellular Na+

Caption: Disruption of sodium homeostasis in pathological conditions.

In healthy cells, the Na⁺/K⁺-ATPase pump actively transports Na⁺ out of the cell, maintaining a low intracellular concentration. In pathological states such as cancer or stroke, cellular energy metabolism is often impaired.[7] This can lead to a failure of the Na⁺/K⁺ pump, resulting in an influx and accumulation of intracellular sodium, which in turn increases the total tissue sodium concentration detectable by ²³Na MRI.[7]

Conclusion

In vivo ²³Na imaging of the human brain at 7T is a powerful research tool with significant clinical potential. The increased SNR at 7T allows for quantitative mapping of tissue sodium concentration at resolutions that are clinically relevant. The protocols and data presented here provide a foundation for researchers and clinicians to implement and interpret ²³Na MRI studies of the human brain. As technology continues to advance, particularly in the areas of coil design, pulse sequence development, and reconstruction algorithms, the utility of 7T ²³Na MRI is expected to grow, further enhancing our understanding of neurological diseases and aiding in the development of new therapies.[5][8]

References

Application Notes and Protocols for Studying Protein-Ion Binding Kinetics Using Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for characterizing the binding of sodium ions to proteins and other macromolecules. As a quadrupolar nucleus with a spin of 3/2 and 100% natural abundance, ²³Na is highly sensitive to its local electromagnetic environment.[1] Changes in the mobility of sodium ions upon binding to a protein lead to measurable alterations in their NMR relaxation properties, providing valuable insights into the kinetics and thermodynamics of these interactions.[2]

This application note provides detailed protocols for utilizing ²³Na NMR to quantitatively assess protein-sodium ion binding, including the determination of dissociation constants (Kd), and to investigate competitive binding events.

Principle of the Method

The underlying principle of using ²³Na NMR to study protein-ion binding lies in the change in the nuclear relaxation rates of sodium ions upon interaction with a macromolecule. In solution, sodium ions exist in a dynamic equilibrium between a "free" state, where they are fully solvated and highly mobile, and a "bound" state, where they are associated with the protein and their motion is restricted.

This exchange between the free and bound states is typically fast on the NMR timescale.[3] Consequently, the observed longitudinal (R₁) and transverse (R₂) relaxation rates are the population-weighted averages of the relaxation rates of the free (R_f) and bound (R_b) sodium ions:

  • R₁_obs = (1 - P_b) * R₁_f + P_b * R₁_b

  • R₂_obs = (1 - P_b) * R₂_f + P_b * R₂_b

Where:

  • R₁_obs and R₂_obs are the observed longitudinal and transverse relaxation rates.

  • R₁_f and R₂_f are the relaxation rates of free sodium ions.

  • R₁_b and R₂_b are the relaxation rates of protein-bound sodium ions.

  • P_b is the fraction of bound sodium ions.

By systematically titrating a protein solution with increasing concentrations of NaCl and measuring the change in the ²³Na relaxation rates, the fraction of bound sodium (P_b) can be determined at each titration point. This data can then be used to calculate the dissociation constant (Kd), a measure of the binding affinity.

Key Advantages of ²³Na NMR for Studying Protein-Ion Interactions:

  • Direct Observation: It directly probes the sodium ion, providing unambiguous information about its binding state.

  • Non-invasive: The technique does not require modification or labeling of the protein or the ion.

  • Quantitative: It allows for the accurate determination of binding affinities (Kd) and stoichiometry.

  • Kinetic Information: Under certain conditions, it can provide insights into the association (kon) and dissociation (koff) rate constants.

  • Versatility: The method can be adapted to study competitive binding with other ions or small molecules.

Experimental Protocols

Protocol 1: Determination of the Dissociation Constant (Kd) by ²³Na NMR Titration

This protocol describes the steps to determine the dissociation constant of a protein-sodium ion interaction by monitoring the change in the longitudinal relaxation rate (R₁) of ²³Na.

1. Sample Preparation:

  • Protein Solution:

    • Prepare a stock solution of the protein of interest at a concentration of approximately 0.1-0.5 mM in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[4] The buffer should be free of any competing ions.

    • Ensure the protein sample is pure (>95%) and free of aggregates.

    • Add 10% D₂O to the final sample volume for the NMR lock.

  • NaCl Stock Solution:

    • Prepare a high-concentration stock solution of NaCl (e.g., 1 M) in the same buffer used for the protein.

2. NMR Data Acquisition:

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²³Na frequency.

    • Calibrate the 90° pulse width for ²³Na.

    • Ensure the temperature is stable and controlled (e.g., 298 K).

  • Measurement of R₁_f (Free Sodium):

    • Prepare a reference sample containing only the buffer and a known concentration of NaCl (e.g., 100 mM) with 10% D₂O.

    • Measure the longitudinal relaxation rate (R₁) of this sample using a standard inversion-recovery pulse sequence (d1-180°-t-90°-acquire).

  • Titration Experiment:

    • Start with a sample containing the protein solution (e.g., 500 µL of 0.2 mM protein) and a low initial concentration of NaCl (e.g., 10 mM).

    • Measure the R₁ of the ²³Na signal.

    • Incrementally add small aliquots of the high-concentration NaCl stock solution to the protein sample to achieve a series of increasing NaCl concentrations (e.g., 20, 40, 60, 80, 100, 150, 200 mM).

    • After each addition, thoroughly mix the sample and allow it to equilibrate before measuring the R₁ of the ²³Na signal.

    • Record the precise total concentrations of protein and NaCl at each titration point, accounting for the volume changes.

3. Data Analysis:

  • Extract R₁ values: Process the inversion-recovery data at each titration point by fitting the signal intensity as a function of the recovery time (t) to a single exponential function to obtain the R₁_obs value.

  • Calculate the change in relaxation rate (ΔR₁):

    • ΔR₁ = R₁_obs - R₁_f

  • Determine the fraction of bound sodium (P_b):

    • ΔR₁ is proportional to the fraction of bound sodium. To determine the binding parameters, plot ΔR₁ as a function of the total NaCl concentration.

  • Fit the data to a binding isotherm:

    • Use a non-linear least-squares fitting algorithm to fit the titration data to the following equation for a 1:1 binding model: ΔR₁ = ΔR₁_max * (([P]t + [Na]t + Kd) - sqrt(([P]t + [Na]t + Kd)² - 4 * [P]t * [Na]t)) / (2 * [P]t) Where:

      • ΔR₁_max is the maximum change in the relaxation rate upon saturation.

      • [P]t is the total protein concentration.

      • [Na]t is the total sodium concentration.

      • Kd is the dissociation constant.

  • Determine Kd: The fitting procedure will yield the values for Kd and ΔR₁_max.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Protein Stock titration Perform NaCl Titration into Protein Solution prep_protein->titration prep_na Prepare NaCl Stock prep_na->titration prep_ref Prepare Reference (NaCl only) measure_rf Measure R₁ of Free Na⁺ (R₁_f) prep_ref->measure_rf calc_delta_r Calculate ΔR₁ = R₁_obs - R₁_f measure_rf->calc_delta_r measure_robs Measure R₁_obs at each Titration Point titration->measure_robs measure_robs->calc_delta_r plot_data Plot ΔR₁ vs. [NaCl] calc_delta_r->plot_data fit_data Non-linear Fit to Binding Isotherm plot_data->fit_data get_kd Determine Kd fit_data->get_kd

Protocol 2: Competitive Binding Studies

This protocol allows for the determination of the binding affinity of a competing ligand (ion or small molecule) by observing its ability to displace sodium from the protein.

1. Sample Preparation:

  • Protein-NaCl Complex:

    • Prepare a sample containing the protein at a fixed concentration (e.g., 0.2 mM) and NaCl at a concentration that results in a significant change in the ²³Na relaxation rate (e.g., a concentration close to the Kd of sodium, determined from Protocol 1).

    • Include 10% D₂O.

  • Competitor Ligand Stock Solution:

    • Prepare a high-concentration stock solution of the competing ligand in the same buffer.

2. NMR Data Acquisition:

  • Initial R₁ Measurement:

    • Measure the R₁ of the ²³Na signal in the protein-NaCl sample.

  • Competitor Titration:

    • Incrementally add small aliquots of the competitor ligand stock solution to the protein-NaCl sample.

    • After each addition, mix thoroughly and allow for equilibration before measuring the R₁ of the ²³Na signal.

    • Record the total concentrations of protein, NaCl, and the competitor ligand at each point.

3. Data Analysis:

  • Monitor R₁: As the competitor displaces sodium from the protein, the observed R₁ of ²³Na will decrease, approaching the value of free sodium (R₁_f).

  • Plot Data: Plot the observed R₁ as a function of the competitor concentration.

  • Determine IC₅₀: Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound sodium.

  • Calculate Ki: The inhibition constant (Ki) for the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Na] / Kd_Na) Where:

    • [Na] is the concentration of sodium in the experiment.

    • Kd_Na is the dissociation constant of sodium (determined from Protocol 1).

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_complex Prepare Protein-NaCl Complex measure_initial_r1 Measure Initial R₁ prep_complex->measure_initial_r1 prep_competitor Prepare Competitor Stock competitor_titration Titrate with Competitor prep_competitor->competitor_titration measure_initial_r1->competitor_titration measure_r1_points Measure R₁ at each Point competitor_titration->measure_r1_points plot_r1 Plot R₁ vs. [Competitor] measure_r1_points->plot_r1 fit_ic50 Determine IC₅₀ plot_r1->fit_ic50 calc_ki Calculate Ki using Cheng-Prusoff fit_ic50->calc_ki

Data Presentation

The quantitative data obtained from ²³Na NMR experiments should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Example of ²³Na NMR Titration Data for Kd Determination

[Protein] (mM)[NaCl] (mM)R₁_obs (s⁻¹)ΔR₁ (s⁻¹)
0.21055.25.2
0.22057.87.8
0.24061.511.5
0.26064.114.1
0.28066.016.0
0.210067.517.5
0.215069.819.8
0.220071.221.2

Note: R₁_f was measured to be 50.0 s⁻¹ in this example.

Table 2: Summary of Binding Constants for Protein-Sodium Interactions

ProteinMethodKd (mM)kon (M⁻¹s⁻¹)koff (s⁻¹)Reference
Calmodulin²³Na NMR~10--[5]
Troponin C²³Na NMR---[5]
Serum Albumin²³Na NMR---[6]

(Note: This table should be populated with specific data from the literature or experimental results.)

Signaling Pathways and Logical Relationships

G cluster_states Sodium Ion States cluster_nmr_obs NMR Observable cluster_binding Binding Equilibrium free_na Free Na⁺ (High Mobility, Slow Relaxation) equilibrium Protein + Na⁺ <=> Protein-Na⁺ Complex free_na->equilibrium bound_na Protein-Bound Na⁺ (Low Mobility, Fast Relaxation) bound_na->equilibrium obs_relax Observed Relaxation Rate (R_obs) equilibrium->obs_relax Population-Weighted Average

Conclusion

²³Na NMR spectroscopy offers a robust and quantitative method for investigating the interactions between sodium ions and proteins. The detailed protocols provided in this application note serve as a guide for researchers to design and execute experiments to determine binding affinities and study competitive binding phenomena. The non-invasive nature and direct observation capabilities of this technique make it an invaluable tool in fundamental research and drug development.

References

Application Notes and Protocols: 3D Density-Adapted Projection Reconstruction for Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3D density-adapted projection reconstruction (DA-3DPR) in Sodium-23 (²³Na) Magnetic Resonance Imaging (MRI). This advanced technique offers significant advantages for non-invasive in vivo assessment of tissue sodium concentration, a key biomarker in various physiological and pathological states.

Introduction to ³Na MRI and 3D Density-Adapted Projection Reconstruction

Sodium MRI is a specialized imaging modality that detects the distribution of sodium ions in the body.[1] Unlike conventional proton (¹H) MRI, which primarily images water and fat, ²³Na MRI provides unique insights into cellular integrity, energy metabolism, and ion homeostasis.[2] Alterations in tissue sodium concentration (TSC) are associated with a range of diseases, including cancer, neurological disorders, and kidney disease, making ²³Na MRI a valuable tool in both research and clinical settings.[1][2][3][4]

The primary challenges in ²³Na MRI are the low intrinsic signal-to-noise ratio (SNR) and the rapid signal decay (short T2).[2] 3D projection reconstruction techniques are well-suited for imaging nuclei with short T2 values.[5] The 3D density-adapted projection reconstruction (DA-3DPR) sequence is an advanced method that enhances SNR efficiency by optimizing the sampling of k-space.[6] This technique ensures a more constant sampling density throughout k-space, leading to improved image quality and higher resolution compared to conventional projection reconstruction methods.[6] For specific applications requiring non-uniform resolution, such as imaging cartilage or skin, the DA-3DPR method can be adapted to sample a cuboid k-space, allowing for anisotropic fields of view and resolutions.[5][7]

Applications in Research and Drug Development

The ability of ³Na MRI with DA-3DPR to quantitatively map tissue sodium concentration opens up numerous avenues for research and drug development:

  • Oncology: Malignant tumors often exhibit altered metabolism, leading to increased intracellular sodium concentrations.[1][2] ³Na MRI can serve as a non-invasive biomarker to assess tumor viability, monitor response to therapy (including immunotherapy), and potentially diagnose and prognosticate cancer.[2]

  • Neurology: In neurological conditions like multiple sclerosis, sodium accumulation in axons is linked to degeneration.[1] ³Na MRI can be employed to study disease progression and evaluate the efficacy of neuroprotective drugs. It is also being investigated in the context of brain tumors, stroke, and migraines.[4]

  • Musculoskeletal System: This technique has been successfully applied to image human calf muscles and knee cartilage, providing high-resolution images that can aid in the assessment of tissue health and disease.[5][7]

  • Nephrology: ³Na MRI is a powerful tool for studying kidney function and disease by monitoring the corticomedullary sodium gradient.[8][9]

Experimental Protocols

The following are generalized protocols for performing ³Na MRI using a 3D density-adapted projection reconstruction sequence. Specific parameters may need to be optimized based on the scanner, coil, and tissue of interest.

In Vivo Imaging of Human Knee Cartilage

This protocol is adapted from studies performed on a 7-Tesla whole-body MR system.[5][7]

3.1.1. Equipment and Materials:

  • 7T whole-body MRI scanner

  • Double-resonance (²³Na/¹H) quadrature birdcage coil

  • 3D density-adapted projection reconstruction pulse sequence (cuboid k-space sampling)

  • Phantoms with known sodium concentrations (e.g., 33 mM and 66 mM NaCl in agar) for quantification[10]

3.1.2. Experimental Procedure:

  • Patient/Subject Preparation: Position the subject comfortably with the knee centered within the coil. Use cushions to minimize motion.

  • ¹H Anatomic Reference Scan: Acquire a high-resolution proton density-weighted spin-echo scan for anatomical localization.

  • ²³Na DA-3DPR-C Acquisition:

    • Pulse Sequence: 3D density-adapted projection reconstruction with cuboid k-space sampling (DA-3DPR-C).

    • Repetition Time (TR): 35 ms

    • Echo Time (TE): 0.55 ms

    • Flip Angle (α): 63°

    • Field of View (FOV): Anisotropic, adjusted to cover the knee joint.

    • Resolution: High in-plane resolution (e.g., 1.8 x 2.7 mm²) with a thicker slice (e.g., 4.51 mm).

    • Acquisition Time: Approximately 18 minutes and 26 seconds.[5]

  • Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm that accounts for the non-Cartesian k-space trajectory. This may involve gridding and density compensation.

  • Data Analysis: Co-register the ²³Na images with the ¹H anatomical images. Use the sodium phantoms to calibrate the signal intensity and generate quantitative maps of tissue sodium concentration.

In Vivo Imaging of Human Calf Muscle

This protocol is also based on studies conducted at 7T.[5][7]

3.2.1. Equipment and Materials:

  • Same as for knee imaging.

3.2.2. Experimental Procedure:

  • Patient/Subject Preparation: Position the subject's calf within the center of the coil and immobilize to prevent movement.

  • ¹H Anatomic Reference Scan: Perform a proton scan for anatomical reference.

  • ²³Na DA-3DPR-C Acquisition:

    • Pulse Sequence: DA-3DPR-C.

    • Repetition Time (TR): 35 ms

    • Echo Time (TE): 0.55 ms

    • Flip Angle (α): 51°

    • Field of View (FOV): Anisotropic (e.g., 82x82x34 voxels).

    • Resolution: High in-plane resolution (e.g., 3.3 x 3.3 mm²) with a slice thickness of 12.7 mm.

    • Number of Projections: 23,816

    • Acquisition Time: Approximately 13 minutes and 54 seconds.[5]

  • Image Reconstruction and Analysis: Follow the same steps as for knee imaging.

Quantitative Data Summary

The following tables summarize the quantitative data reported in studies utilizing 3D density-adapted projection reconstruction for ²³Na MRI.

Parameter Conventional 3D-PR DA-3DPR Reference
Relative SNR (Simulated) 11.66[6]
Relative SNR (In Vivo) 1Up to 1.8[6]

Table 1: Signal-to-Noise Ratio (SNR) Improvement with DA-3DPR

Application Resolution TE (ms) TR (ms) Acquisition Time SNR Reference
Human Calf Muscle (Isotropic) (5.1 mm)³0.553513 min 54 s8.2[5]
Human Calf Muscle (Anisotropic) 3.3x3.3x12.7 mm³0.553513 min 54 s8.7[5]
Human Knee (Spherical k-space) (2.14 mm)³0.553518 min 26 s-[5]
Human Knee (Cuboid k-space) 1.8x2.7x4.51 mm³0.553518 min 26 sSlightly higher normalized SNR than spherical[5]

Table 2: Example Acquisition Parameters and Performance

Visualizations

Workflow for 3D Density-Adapted Projection Reconstruction ²³Na MRI

G cluster_prep Preparation cluster_acq Data Acquisition (7T MRI) cluster_proc Image Processing & Analysis cluster_output Output subject_prep Subject Positioning & Immobilization h1_scan 1H Anatomical Reference Scan subject_prep->h1_scan phantom_prep Prepare Sodium Phantoms quantification Quantitative Analysis (TSC Mapping) phantom_prep->quantification na23_scan 23Na DA-3DPR Sequence h1_scan->na23_scan coregistration Co-registration (23Na and 1H Images) h1_scan->coregistration reconstruction Image Reconstruction (Gridding & Density Compensation) na23_scan->reconstruction reconstruction->coregistration coregistration->quantification tsc_maps Tissue Sodium Concentration Maps quantification->tsc_maps G cluster_cell Cellular Environment cluster_transporters Key Ion Transporters cluster_pathology Pathological State (e.g., Cancer) cluster_mri 23Na MRI Detection extracellular Extracellular Space (High Na+) na_h_exchanger Na+/H+ Exchanger (Brings Na+ in) extracellular->na_h_exchanger intracellular Intracellular Space (Low Na+) na_k_pump Na+/K+ ATPase (Pumps Na+ out) intracellular->na_k_pump membrane Cell Membrane na_k_pump->extracellular na_h_exchanger->intracellular increased_na_in Increased Intracellular [Na+] na_h_exchanger->increased_na_in Contributes to impaired_metabolism Impaired Metabolism (Reduced ATP) impaired_metabolism->na_k_pump Inhibits impaired_metabolism->increased_na_in Leads to mri_signal Increased 23Na Signal Intensity increased_na_in->mri_signal Detected by

References

FLORET Pulse Sequence for Rapid Sodium-23 Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (23Na) Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides quantitative information about tissue sodium concentration, offering insights into cellular integrity and metabolism.[1] This is of particular interest in various research and clinical applications, including oncology, neurology, and musculoskeletal studies, as changes in sodium homeostasis are linked to pathophysiology.[1] However, 23Na MRI is challenged by a low signal-to-noise ratio (SNR) and the rapid decay of the sodium signal.

The FLORET (Fermat Looped, Orthogonally Encoded Trajectories) pulse sequence is a three-dimensional (3D) ultra-short echo time (UTE) technique that has emerged as an efficient alternative to conventional 3D radial acquisitions for 23Na imaging.[2] Its unique k-space trajectory, based on Fermat spirals, offers several advantages, including higher sampling efficiency, improved SNR, and reduced scan times, making it a promising tool for quantitative sodium imaging in a clinical research setting.[2][3]

Principle of the FLORET Pulse Sequence

The FLORET sequence utilizes a spiral trajectory on a sphere to sample k-space, which is more efficient than the radial spoke-like sampling of 3D radial acquisitions. This efficiency allows for faster data acquisition, which is crucial for capturing the rapidly decaying 23Na signal. The trajectory is designed to have incoherent aliasing patterns, which is advantageous for undersampling and image reconstruction.

cluster_0 K-Space Trajectories cluster_1 Sampling Pattern 3D_Radial 3D Radial Acquisition Radial_Pattern Radial Spokes (Oversamples Center) 3D_Radial->Radial_Pattern Samples k-space with FLORET FLORET Acquisition FLORET_Pattern Spiral Trajectories (More Uniform Coverage) FLORET->FLORET_Pattern Samples k-space with

Figure 1: Conceptual comparison of 3D Radial and FLORET k-space sampling.

Applications

The FLORET pulse sequence has been successfully applied in various research areas for 23Na imaging:

  • Musculoskeletal Imaging: Assessing proteoglycan content in articular cartilage, where sodium concentration is an indicator of tissue health.[4]

  • Neuroimaging: Investigating sodium concentration changes in the brain, which can be indicative of cellular stress or damage in neurological disorders.[5]

  • Oncology: Evaluating tumor microenvironments and response to therapy by measuring changes in tissue sodium concentration.

  • Renal and Cardiac Imaging: Assessing organ function and pathophysiology through quantitative sodium mapping.[5]

Data Presentation: FLORET vs. 3D Radial Acquisition

Quantitative data from studies comparing FLORET and 3D radial acquisition for 23Na imaging highlight the advantages of the FLORET sequence.

ParameterFLORET3D RadialTissue/OrganMagnetic Field StrengthReference
Signal-to-Noise Ratio (SNR) Increased by 30% (without fluid suppression)BaselineArticular Cartilage (Knee)7T[6]
Signal-to-Noise Ratio (SNR) Increased by 77% (with fluid suppression)BaselineArticular Cartilage (Knee)7T[6]
Acquisition Time 15 minutes15 minutesArticular Cartilage (Knee)7T[4]
Image Quality Improved anatomical representationStandardBrain, Heart, Kidney, Thigh Muscle3T[5]

Experimental Protocols

Protocol 1: Quantitative 23Na Imaging of Knee Cartilage at 7T

This protocol is adapted from studies performing quantitative sodium imaging of articular cartilage in the knee joint.[4]

1. Subject and Coil Preparation:

  • Position the subject supine with the knee centered in a double-tuned 1H/23Na knee coil.

  • Immobilize the knee using foam pads to minimize motion artifacts.

2. Phantom Preparation and Positioning:

  • Prepare calibration phantoms with known sodium concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl in 4% agarose (B213101) gel).

  • Position the phantoms within the field of view (FOV) but away from the knee to avoid signal interference.

3. MRI Acquisition Parameters:

ParameterFLORET3D Radial
Field of View (FOV) 220 x 220 x 220 mm³220 x 220 x 220 mm³
Echo Time (TE) 0.2 ms (B15284909)0.2 ms
Repetition Time (TR) 70 ms70 ms
Flip Angle (FA) 80°80°
Nyquist Resolution 3.4 mm isotropic3.4 mm isotropic
ADC Duration 6.4 ms6.4 ms
Acquisition Time (TA) 15 minutes15 minutes
FLORET Specific 3 hubs / 45°N/A

4. Data Processing and Analysis:

  • Perform image reconstruction from the non-Cartesian k-space data.

  • Apply B1 field inhomogeneity correction using a Bloch-Siegert off-resonance approach with a FLORET readout.[5]

  • Segment the cartilage from anatomical proton images acquired in the same session.

  • Generate a calibration curve from the signal intensity of the phantoms.

  • Convert the 23Na signal intensity in the cartilage to absolute sodium concentration using the calibration curve.

cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Quantification Subject_Prep Subject Positioning & Immobilization FLORET_Acq FLORET 23Na MRI Acquisition Subject_Prep->FLORET_Acq Phantom_Prep Phantom Preparation (Known Na+ Concentrations) Phantom_Prep->FLORET_Acq Reconstruction Image Reconstruction FLORET_Acq->Reconstruction Proton_Acq Anatomical 1H MRI Acquisition Segmentation Cartilage Segmentation Proton_Acq->Segmentation B1_Map B1 Field Mapping (Bloch-Siegert FLORET) B1_Correction B1 Field Correction B1_Map->B1_Correction Reconstruction->B1_Correction Calibration Calibration Curve Generation (from Phantoms) B1_Correction->Calibration Concentration_Map Sodium Concentration Map Generation Segmentation->Concentration_Map Calibration->Concentration_Map

Figure 2: Experimental workflow for quantitative 23Na imaging of knee cartilage.

Protocol 2: Multi-Pulse 23Na Imaging of the Brain at 7T

This protocol is based on a multipulse FLORET sequence for multicompartment sodium quantification in the brain.[5]

1. Subject and Coil Preparation:

  • Position the subject supine on the scanner bed with the head centered in a head coil suitable for 23Na imaging.

  • Use padding to minimize head motion.

2. Phantom Preparation and Positioning:

  • Prepare phantoms with varying agar (B569324) concentrations (e.g., 0%, 4%, 8%) and a constant sodium concentration (e.g., 140 mM) to mimic different tissue compartments.[5]

  • Place phantoms in the FOV.

3. MRI Acquisition Parameters (15-Pulse FLORET):

ParameterValue
Flip Angles (θi) 16°, 150°, 54°, 16°, 43°, 105°, 49°, 56°, 120°, 65°, 64°, 114°, 44°, 44°, 119°
Phases (φi) 73°, 79°, 39°, 43°, 182°, 64°, 146°, 104°, 3°, 125°, 21°, 138°, 39°, 68°, 172°
Delays (τi) 5 ms after each pulse
Repetition Time (TR) An additional delay is added after the last RF pulse to complete the chosen TR.

4. Data Processing and Analysis:

  • Reconstruct the images from the acquired FLORET data.

  • Analyze the signal from different brain tissues and phantoms to differentiate 23Na signals from various compartments based on their relaxation properties.

Data Acquisition and Processing Workflow

The general workflow for quantitative 23Na imaging using the FLORET pulse sequence involves several key steps from data acquisition to the final quantitative analysis.

Raw_Data Raw k-space Data (FLORET Trajectory) Recon Non-Cartesian Image Reconstruction Raw_Data->Recon B1_Correction B1 Inhomogeneity Correction Recon->B1_Correction B1_Map_Acq B1 Field Map Acquisition (e.g., Bloch-Siegert FLORET) B1_Map_Acq->B1_Correction Segmentation Region of Interest (ROI) Segmentation B1_Correction->Segmentation Phantom_Data Phantom Signal Intensity Measurement B1_Correction->Phantom_Data Anat_Image Anatomical Image (1H MRI) Anat_Image->Segmentation Quantification Quantitative Sodium Concentration Map Segmentation->Quantification Calibration Generation of Calibration Curve Phantom_Data->Calibration Calibration->Quantification

Figure 3: Data processing and analysis workflow for quantitative FLORET 23Na MRI.

Conclusion

The FLORET pulse sequence represents a significant advancement for rapid and quantitative Sodium-23 imaging. Its inherent efficiency in k-space sampling leads to improved SNR and reduced scan times compared to conventional methods. This makes FLORET a valuable tool for researchers and drug development professionals seeking to non-invasively assess tissue sodium concentration as a biomarker for various physiological and pathological conditions. The provided protocols offer a starting point for implementing this powerful technique in a research setting. Further optimization of sequence parameters may be necessary depending on the specific application and available hardware.

References

Application Notes and Protocols for Sodium-23 MRI in Kidney Function Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Sodium-23 Magnetic Resonance Imaging (²³Na MRI) as a non-invasive tool to monitor kidney function. The primary focus is on quantifying the corticomedullary sodium gradient, a key indicator of renal health and disease.

Introduction

Sodium homeostasis is a critical function of the kidneys, and its dysregulation is a hallmark of many renal diseases.[1][2] The ability to non-invasively measure tissue sodium concentration provides a powerful tool for understanding pathophysiology, diagnosing disease, and monitoring therapeutic response.[3] ²³Na MRI allows for the quantitative mapping of sodium distribution within the kidney, enabling the assessment of the corticomedullary sodium gradient, which is crucial for urine concentration and overall renal function.[4][5] Alterations in this gradient can be an early indicator of kidney injury, even before structural changes are apparent.[6][7]

Data Presentation

Quantitative Sodium Concentration in Human Kidneys

The following table summarizes quantitative sodium concentration data obtained from ²³Na MRI studies in human subjects.

Subject GroupRegionMean Sodium Concentration (mmol/L)Study Reference
Healthy VolunteersMedulla136 ± 7[8]
Healthy VolunteersCortex72 ± 6[8]
Healthy VolunteersWhole Kidney93 ± 9[8]
Healthy Volunteers (pre-water load)Medulla108 ± 10.9[8]
Healthy Volunteers (pre-water load)Cortex63.5 ± 9[8]
CKD Patients (Stages 3-5)SkinHigher than controls[1]
CKD Patients (Stages 3-5)Soleus MuscleHigher than controls[1]
CKD Patients (Stages 3-5)TibiaHigher than controls[1]
Hemodialysis PatientsSkinHigher than controls[1]
Hemodialysis PatientsSoleus MuscleHigher than controls[1]
Hemodialysis PatientsTibiaHigher than controls[1]
Peritoneal Dialysis PatientsSkinHigher than controls[1]
Peritoneal Dialysis PatientsSoleus MuscleHigher than controls[1]
Peritoneal Dialysis PatientsTibiaHigher than controls[1]
Medulla-to-Cortex Sodium Ratio in Humans

The medulla-to-cortex signal ratio is often used to represent the corticomedullary gradient.

Subject GroupConditionMedulla-to-Cortex Ratio (Mean ± SD)Study Reference
Healthy VolunteersFasting1.55 ± 0.11[9]
Healthy VolunteersPost-water load1.31 ± 0.09[9]
Healthy Volunteers & CKD PatientsCombinedCorrelated with urinary osmolarity (r² = 0.22)[3][9]

Experimental Protocols

Preclinical Protocol: Rodent ²³Na MRI of the Kidney

This protocol is adapted from established methods for rodent kidney imaging.[10][11]

1. Calibration Phantom Preparation:

  • Prepare a set of 4% agarose (B213101) phantoms with varying sodium chloride concentrations (e.g., 0, 30, 60, 90, 120, and 150 mmol/L).[10]

  • To create a 60 mmol/L phantom, dissolve 350 mg of NaCl and 4 g of agarose in 100 mL of deionized water.[10]

  • Heat the solution in a microwave until the agarose is fully dissolved and the solution has thickened.[10]

  • Aliquot the solution into 5 mL tubes and allow them to solidify.[11]

  • Repeat for each desired concentration.

2. Animal Preparation:

  • This protocol is suitable for rats (e.g., Wistar, Sprague-Dawley) with a body mass of 300–350 g.

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Place the animal on a heated bed to maintain body temperature.

  • Monitor vital signs, including respiration and heart rate, throughout the experiment.

  • Position the animal in the MRI scanner with the kidneys centered in the radiofrequency (RF) coil.

  • Place the calibration phantoms alongside the animal within the field of view.

3. MRI Acquisition:

  • MRI System: Small-bore animal MR system (e.g., Bruker BioSpin).

  • RF Coil: A volume or surface coil tuned to the sodium frequency.

  • Sequence: A 3D gradient echo (GRE) sequence is commonly used for total sodium imaging.[10]

  • Imaging Parameters (Example for 7T Bruker system):

    • Repetition Time (TR): ≥ 2.5 times the T₁ of sodium in free fluid (approx. 70 ms (B15284909) at 7T).[10]

    • Echo Time (TE): Minimum achievable TE to capture the rapidly decaying sodium signal.[10]

    • Flip Angle (FA): 90°.[10]

    • Acquisition Bandwidth (BW): Highest possible to shorten TE.[10]

    • Averages: Increased to improve signal-to-noise ratio (SNR) if necessary.[10]

    • Respiration Triggering: On (per excitation) to minimize motion artifacts.[11]

4. Data Analysis:

  • Perform image reconstruction.

  • Draw regions of interest (ROIs) over each calibration phantom and a region of background noise.[12]

  • Create a calibration curve by plotting the mean signal intensity of each phantom against its known sodium concentration.[13]

  • Use the linear fit of the calibration curve to convert the signal intensity in the kidney to sodium concentration on a voxel-by-voxel basis.[13]

  • Segment the kidney into cortex and medulla.[13]

  • Calculate the mean sodium concentration in the cortex and medulla to determine the corticomedullary sodium gradient.[13]

Clinical Protocol: Human ²³Na MRI of the Kidney

This protocol is based on methodologies used in clinical research studies.[8][14]

1. Subject Preparation:

  • Subjects should fast for a specified period (e.g., 8 hours) before the scan.

  • Obtain informed consent.

  • Position the subject comfortably in the MRI scanner.

  • A custom-built RF coil, such as a dual-tuned ¹H/²³Na coil, is often used.[15]

2. MRI Acquisition:

  • MRI System: 3T clinical MRI scanner.

  • RF Coil: A body coil or a specialized multi-channel receive coil tuned for sodium imaging.

  • Sequence: A density-adapted 3D radial gradient-echo sequence is a suitable choice.[14]

  • Imaging Parameters (Example for 3T):

    • Repetition Time (TR): 120 ms.[14]

    • Echo Time (TE): 0.55 ms.[14]

    • Flip Angle (FA): 85°.[14]

    • Field of View (FOV): 320 x 320 mm².[14]

    • Acquisition Time: Approximately 16 minutes.[14]

    • Nominal Resolution: Isotropic 5 mm.[14]

3. Data Analysis:

  • Co-register the ²³Na images with high-resolution proton (¹H) anatomical images for accurate localization.

  • If external calibration phantoms are used, follow a similar procedure as in the preclinical protocol to quantify sodium concentration.

  • Alternatively, a semi-quantitative approach can be used by calculating the medulla-to-cortex signal ratio.

  • Segment the renal cortex and medulla based on the anatomical images.

  • Calculate the mean signal intensity or concentration in each region to determine the corticomedullary gradient.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Phantom_Prep Calibration Phantom Preparation MRI_Scan 23Na MRI Scan (with Phantoms) Subject_Prep Subject/Animal Preparation Subject_Prep->MRI_Scan Image_Recon Image Reconstruction MRI_Scan->Image_Recon Anatomical_Scan 1H Anatomical Scan (Optional, for co-registration) Co_Reg Co-registration (23Na and 1H) Anatomical_Scan->Co_Reg Image_Recon->Co_Reg Calibration Calibration Curve Generation Image_Recon->Calibration Segmentation Kidney Segmentation (Cortex & Medulla) Co_Reg->Segmentation Quantification Voxel-wise Sodium Quantification Calibration->Quantification Quantification->Segmentation Gradient_Calc Corticomedullary Gradient Calculation Segmentation->Gradient_Calc Renal_Sodium_Handling cluster_tubule Renal Tubule Segments cluster_transporters Key Sodium Transporters cluster_regulation Regulatory Systems Proximal_Tubule Proximal Tubule (65% Na+ reabsorption) Loop_of_Henle Thick Ascending Limb Loop of Henle (25% Na+ reabsorption) Distal_Tubule Distal Convoluted Tubule (5-10% Na+ reabsorption) Collecting_Duct Collecting Duct (~2% Na+ reabsorption) NaK_ATPase Na+/K+ ATPase (Basolateral) NaK_ATPase->Proximal_Tubule Drives reabsorption NHE3 NHE3 NHE3->Proximal_Tubule Major transporter NKCC2 NKCC2 NKCC2->Loop_of_Henle Furosemide sensitive NCC NCC NCC->Distal_Tubule Thiazide sensitive ENaC ENaC ENaC->Collecting_Duct Aldosterone regulated RAAS RAAS (Angiotensin II, Aldosterone) RAAS->NaK_ATPase Stimulates RAAS->NHE3 Stimulates RAAS->ENaC Stimulates SNS Sympathetic Nervous System SNS->Proximal_Tubule Increases reabsorption ANP_BNP Natriuretic Peptides (ANP, BNP) ANP_BNP->Distal_Tubule Inhibits reabsorption

References

Application Notes and Protocols for Double-Quantum Filtered Sodium-23 NMR in Ordered Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) is a powerful, non-invasive technique for probing the local environment of sodium ions in biological and chemical systems. In ordered systems, such as biological tissues (cartilage, muscle, tendon), liquid crystals, and oriented DNA fibers, the interaction between the nuclear quadrupole moment of the ²³Na nucleus (a spin 3/2 nucleus) and the local electric field gradients is not completely averaged out by molecular motion. This results in a residual quadrupolar interaction, which can be selectively detected using double-quantum filtered (DQF) NMR experiments.

DQF ²³Na NMR acts as a filter, suppressing the strong signal from sodium ions in isotropic environments (e.g., bulk extracellular fluid) and selectively detecting signals from sodium ions interacting with ordered macromolecular structures. This provides unique insights into tissue microstructure, ion binding, and the integrity of biological tissues, making it a valuable tool in biomedical research and drug development. For instance, changes in the DQF ²³Na NMR signal can be correlated with the degradation of cartilage in osteoarthritis or alterations in muscle cell integrity.[1]

This document provides a detailed overview of the principles, experimental protocols, and data analysis techniques for DQF ²³Na NMR of ordered systems.

Principles of DQF ²³Na NMR in Ordered Systems

The fundamental principle behind DQF ²³Na NMR lies in the behavior of a spin 3/2 nucleus in an anisotropic environment. The interaction of the nuclear quadrupole moment with the electric field gradient tensor leads to a splitting of the NMR energy levels. In ordered systems, this interaction is only partially averaged, resulting in a residual quadrupolar coupling (RQC).

The DQF experiment selectively excites and detects double-quantum coherences, which are only created in the presence of this RQC. The signal intensity and lineshape of the DQF spectrum are sensitive to the magnitude of the RQC and the dynamics of the sodium ions.

The key steps in a DQF NMR experiment are:

  • Excitation: A first radiofrequency (RF) pulse excites the sodium nuclei.

  • Evolution: During a preparation time (τ), the magnetization evolves under the influence of the RQC, leading to the formation of double-quantum coherence.

  • Conversion: A second RF pulse converts the unobservable double-quantum coherence into observable single-quantum coherence.

  • Detection: A third pulse can be used to generate a detectable signal, which is then acquired.

A commonly used pulse sequence for DQF experiments is the Jeener-Broekaert sequence.[2][3][4][5]

Experimental Protocols

This section provides a generalized protocol for performing DQF ²³Na NMR on ordered biological samples. Specific parameters may need to be optimized depending on the sample, spectrometer, and probe used.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality DQF ²³Na NMR data from ordered systems.

  • Biological Tissues (e.g., Cartilage, Muscle):

    • Samples should be prepared to fit within the NMR tube, maintaining their structural integrity. For example, cylindrical plugs of cartilage can be excised.

    • No tissue fixatives should be used, as they can alter the local environment of the sodium ions.[6]

    • To minimize magnetic susceptibility artifacts at the tissue-air interface, the sample should be immersed in a susceptibility-matched fluid, such as perfluoropolyether (e.g., Fomblin).[6]

    • Samples should be kept hydrated with a suitable buffer (e.g., phosphate-buffered saline) during the experiment.

    • For in vivo studies, appropriate animal handling and physiological monitoring are required.

  • Oriented Fibers (e.g., DNA):

    • Fibers should be carefully aligned within the NMR tube.

    • Hydration levels should be controlled, as this can significantly affect the quadrupolar splitting.[7]

  • General Considerations:

    • Use high-quality NMR tubes to ensure good magnetic field homogeneity.

    • The sample volume should be sufficient to cover the active region of the NMR coil.

Spectrometer Setup and Calibration
  • Tuning and Matching: Tune and match the NMR probe to the ²³Na frequency (e.g., 105.93 MHz at 9.4 T).

  • Shimming: Shim the magnetic field on the sample to obtain a narrow and symmetric lineshape for a reference sample (e.g., a solution of NaCl in D₂O).

  • Pulse Calibration:

    • Determine the 90° pulse length (p1) for ²³Na using a simple pulse-acquire experiment on a reference NaCl solution.

    • The 180° pulse length will be twice the 90° pulse length.

    • If using a "magic angle" pulse, its duration is typically set to achieve a flip angle of 54.7°.

DQF Pulse Sequence and Parameters

The Jeener-Broekaert pulse sequence is a common choice for DQF experiments. A simplified representation is:

90°(φ₁) - τ - 90°(φ₂) - t_mix - 90°(φ₃) - Acquire(φ_rec)

  • Pulses:

    • The first two pulses create the double-quantum coherence.

    • The third pulse converts it to observable single-quantum coherence.

  • Delays:

    • τ (Preparation time): This is the evolution time during which the double-quantum coherence develops. It is a critical parameter that influences the intensity of the DQF signal. A series of experiments with varying τ values can be performed to map the buildup of the DQF signal.

    • t_mix (Mixing time): A short mixing time is typically used.

  • Phase Cycling: A crucial aspect of DQF NMR is the phase cycling of the RF pulses and the receiver to select the desired coherence pathway and suppress unwanted signals. A common 4-step phase cycle for the first two pulses and the receiver is:

    • φ₁ = {0°, 90°, 180°, 270°}

    • φ₂ = {0°, 90°, 180°, 270°}

    • φ_rec = {0°, 180°, 0°, 180°} More complex phase cycling schemes can be employed for improved artifact suppression.

A "magic angle" DQF experiment, which uses a 54.7° pulse, can be advantageous for selectively observing certain coherences and for experiments without a 180° refocusing pulse, which is beneficial for reducing radiofrequency power deposition (SAR) in clinical applications.

Recommended Starting Parameters for a Biological Sample:

ParameterRecommended ValueNotes
Spectrometer Frequency 4.7 T - 11.7 THigher fields generally provide better signal-to-noise.
Pulse Sequence Jeener-Broekaert (or modified version)
90° Pulse Length Calibrated on a reference sampleTypically in the range of 10-50 µs.
τ (Preparation time) 0.1 - 5 msA range of values should be tested.
Spectral Width 5 - 10 kHzShould be sufficient to cover the expected linewidth.
Number of Data Points 1024 - 4096
Number of Scans 256 - 2048Depends on the sample concentration and desired signal-to-noise.
Recycle Delay 100 - 500 ms²³Na T₁ relaxation times in tissues are short.

Data Presentation

Quantitative data from DQF ²³Na NMR experiments provide valuable information about the local environment and dynamics of sodium ions in ordered systems. The following table summarizes typical values obtained from various biological tissues.

TissueMagnetic Field (T)T₁ (ms)T₂ (short) (ms)T₂ (long) (ms)Residual Quadrupolar Splitting (Hz)Apparent Tissue Sodium Concentration (mM)
Articular Cartilage (Bovine) -18.20.9621.1550-
Articular Cartilage (Human) 3.014.5 ± 0.70.4 ± 0.112.6 ± 0.7--
Skeletal Muscle (Human) 3.0~290.512-28.6 ± 3.3
Achilles Tendon (Human) 3.020.4 ± 2.41.4 ± 0.413.9 ± 0.8-82.2 ± 13.9
Oriented DNA Fibers ----Varies with hydration and temperature-

Note: Relaxation times and quadrupolar splittings can vary depending on the specific tissue condition, hydration, temperature, and the magnetic field strength.[7][8][9][10][11]

Data Analysis

The analysis of DQF ²³Na NMR spectra from ordered systems typically involves fitting the experimental data to a theoretical model to extract quantitative parameters.

  • Processing:

    • The raw Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • Phase and baseline correction are applied.

  • Lineshape Analysis:

    • In many ordered biological tissues, the DQF spectrum consists of two overlapping Lorentzian or Gaussian lineshapes, corresponding to the two single-quantum transitions of the spin 3/2 nucleus.

    • The splitting between these two peaks is the residual quadrupolar splitting (ωQ).

  • Fitting:

    • The spectrum is fitted to a model that accounts for the quadrupolar splitting and the transverse relaxation rates.

    • Specialized software such as SpinDynamica (requires Mathematica) or custom scripts in platforms like MATLAB or Python can be used for simulation and fitting.[12] General NMR analysis software like TopSpin, NMRium, or DMFit can be used for processing and basic analysis.[12][13]

    • The fitting procedure yields values for the residual quadrupolar splitting, the transverse relaxation times (T₂), and the relative amplitudes of the spectral components.

Visualizations

DQF ²³Na NMR Signaling Pathway

DQF_Pathway Zeeman Zeeman Order (Equilibrium) Pulse1 90° Pulse SQC Single-Quantum Coherence (SQC) Pulse2 90° Pulse SQC->Pulse2 DQC Double-Quantum Coherence (DQC) Pulse3 90° Pulse DQC->Pulse3 Observable_SQC Observable SQC Acquisition Signal Acquisition Observable_SQC->Acquisition Pulse1->SQC Pulse2->DQC Pulse3->Observable_SQC

Caption: DQF ²³Na NMR coherence transfer pathway.

Experimental Workflow

DQF_Workflow cluster_preparation Sample & Spectrometer Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., tissue excision, hydration) SpectrometerSetup Spectrometer Setup (Tuning, Matching, Shimming) SamplePrep->SpectrometerSetup PulseCal Pulse Calibration (90° pulse length) SpectrometerSetup->PulseCal LoadSequence Load DQF Pulse Sequence PulseCal->LoadSequence SetParams Set Experimental Parameters (τ, spectral width, scans) LoadSequence->SetParams AcquireData Acquire DQF-FID SetParams->AcquireData ProcessData Data Processing (FT, Phasing, Baseline Correction) AcquireData->ProcessData FitSpectrum Spectral Fitting (Lineshape analysis) ProcessData->FitSpectrum ExtractParams Extract Quantitative Parameters (ωQ, T₂, Amplitudes) FitSpectrum->ExtractParams

Caption: Experimental workflow for DQF ²³Na NMR.

Jeener-Broekaert Pulse Sequence

Jeener_Broekaert axis p1_time tau_time τ rf_p1 90°(φ₁) p2_time tmix_time t_mix rf_p2 90°(φ₂) p3_time acq_time Acquisition rf_p3 90°(φ₃) sig_fid FID rf_label RF rf_start rf_p1->rf_p2 rf_p2->rf_p3 rf_end rf_start->rf_p1 rf_start->rf_end sig_label Signal sig_start sig_end sig_start->sig_fid sig_start->sig_end

Caption: Jeener-Broekaert pulse sequence diagram.

References

Application Notes and Protocols for High-Resolution Magic Angle Spinning (HR-MAS) Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of High-Resolution Magic Angle Spinning (HR-MAS) Sodium-23 (²³Na) Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful, non-destructive technique offers unique insights into cellular and tissue-level sodium homeostasis and ion transport, which are critical in various physiological and pathological processes, including cancer, ischemia, and hypertension.[1][2][3][4]

Introduction to HR-MAS ²³Na NMR

High-Resolution Magic Angle Spinning (HR-MAS) NMR combines the principles of solid-state NMR with the high resolution typically seen in liquid-state NMR. By spinning a semi-solid or tissue sample at the "magic angle" (54.7°), this technique effectively averages out anisotropic interactions that broaden NMR signals, resulting in sharp, well-resolved spectra from intact tissue specimens.[5]

When applied to the this compound nucleus, HR-MAS NMR becomes a powerful tool for several reasons:

  • Non-invasive Quantification: It allows for the direct, quantitative measurement of sodium concentrations within intact tissue biopsies, preserving the cellular microenvironment.[1]

  • Differentiation of Sodium Pools: Through the use of paramagnetic shift reagents, it is possible to distinguish between intracellular and extracellular sodium pools, providing critical information on transmembrane ion gradients.[6][7]

  • Dynamic Monitoring: The technique can be used to monitor dynamic changes in intracellular sodium concentration in response to various stimuli, such as drug treatment or ischemic conditions.[8][9]

  • High Natural Abundance: The ²³Na nucleus has 100% natural abundance and is a quadrupolar nucleus (spin 3/2), making it readily detectable by NMR.

Applications in Research and Drug Development

HR-MAS ²³Na NMR has a growing number of applications in both basic research and pharmaceutical development.

Oncology Research

Recent studies have shown that intracellular sodium concentrations are often elevated in malignant tumors compared to benign lesions and healthy tissue.[10][11][12] This is thought to be due to altered metabolism and changes in the activity of ion transport proteins, such as the Na⁺/K⁺-ATPase and voltage-gated sodium channels.[2][13] HR-MAS ²³Na NMR can be used to:

  • Characterize Tumor Metabolism: Quantify differences in intracellular sodium between cancerous and healthy tissue.

  • Monitor Treatment Response: Assess the efficacy of cancer therapies by monitoring changes in intracellular sodium, which can be an early indicator of cell death or metabolic reprogramming.[7]

Ischemia and Cellular Injury

During ischemic events, the lack of oxygen leads to a failure of the Na⁺/K⁺-ATPase, resulting in an influx of sodium into the cell. This increase in intracellular sodium is a key event in the cascade leading to cell swelling and death. HR-MAS ²³Na NMR can be employed to:

  • Quantify Ischemic Damage: Measure the extent of intracellular sodium accumulation in tissues subjected to ischemia.[9]

  • Evaluate Therapeutic Interventions: Assess the effectiveness of drugs aimed at protecting tissues from ischemic injury by monitoring their impact on sodium homeostasis.

Drug Discovery and Development

The ability to non-invasively monitor ion transport in intact tissues makes HR-MAS ²³Na NMR a valuable tool in drug discovery. It can be used to:

  • Screen for Ion Channel Modulators: Identify compounds that alter the activity of sodium channels or transporters.

  • Investigate Drug Mechanisms: Elucidate how a drug candidate affects cellular ion homeostasis.

  • Assess Drug-Induced Toxicity: Detect early signs of cellular stress by monitoring for abnormal changes in intracellular sodium.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ²³Na NMR studies of biological tissues. Note that values can vary depending on the tissue type, species, and experimental conditions.

Table 1: Intracellular Sodium Concentrations in Various Tissues

Tissue TypeSpeciesIntracellular Na⁺ Concentration (mM)Reference
CardiomyocytesRat29 ± 4.5[7]
ErythrocytesHuman8.1 ± 0.8[14]
LiverMouse29.0 ± 5.2[15]
Skeletal MuscleRat3-5 (normal), 27 (ischemic)
Malignant Breast LesionsHumanElevated by ~63% vs. glandular tissue[10]

Table 2: Changes in Intracellular Sodium in Response to Interventions

InterventionTissue/Cell TypeChange in Intracellular Na⁺Reference
Ischemia (20 min)Ferret Heart5-fold increase[9]
Ouabain (B1677812) (Na⁺/K⁺-ATPase inhibitor)Cancer Cells (HepG2)Increase[16]
EIPA (Na⁺/H⁺ exchange inhibitor)Rat HeartInhibition of influx during ischemia[8]
ChemotherapyBreast Cancer Tumors (mice)Reduction in responders[12]

Experimental Protocols

The following are detailed protocols for performing HR-MAS ²³Na NMR on intact tissue biopsies.

Protocol 1: Quantification of Intracellular Sodium in a Tissue Biopsy

This protocol describes the general workflow for preparing a tissue sample and acquiring HR-MAS ²³Na NMR data to quantify intracellular sodium concentration using a shift reagent.

Materials:

  • Fresh or rapidly frozen tissue biopsy (10-15 mg)

  • Zirconium oxide HR-MAS rotor (e.g., 4 mm) with insert

  • Deuterated phosphate-buffered saline (D₂O-PBS), pH 7.4

  • Paramagnetic shift reagent stock solution (e.g., 50 mM Dy(TTHA)³⁻ or Tm(DOTP)⁵⁻ in D₂O)

  • Internal standard for quantification (e.g., TSP in D₂O)

  • Biopsy punch

  • Fine-tipped forceps

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • If frozen, thaw the tissue biopsy on ice.

    • Place the biopsy in a pre-weighed microcentrifuge tube to determine its wet weight.

    • Using a biopsy punch of appropriate diameter, cut a piece of tissue that will fit snugly into the HR-MAS rotor insert.[3]

    • Place the tissue into the bottom of the rotor insert.

  • Addition of Reagents:

    • Add a small, precise volume of the D₂O-PBS containing the shift reagent and internal standard to the rotor insert. The final concentration of the shift reagent in the extracellular space should be sufficient to resolve the intracellular and extracellular signals (typically 5-10 mM).

    • Ensure the tissue is fully immersed and that there are no air bubbles.

  • HR-MAS NMR Acquisition:

    • Insert the rotor into the HR-MAS probe, which has been pre-cooled to the desired temperature (e.g., 4°C) to minimize tissue degradation.[1]

    • Set the magic angle spinning rate (typically 2-5 kHz).

    • Tune and match the probe to the ²³Na frequency.

    • Acquire a simple one-pulse ²³Na NMR spectrum. A short relaxation delay can be used due to the fast relaxation of ²³Na.[17]

  • Data Processing and Quantification:

    • Apply appropriate window function, Fourier transform, and phase correction to the acquired free induction decay (FID).

    • Reference the spectrum to the internal standard.

    • Integrate the areas of the shifted extracellular sodium peak and the unshifted intracellular sodium peak.

    • Calculate the intracellular sodium concentration based on the known concentration of the internal standard, the tissue weight, and the measured intracellular volume (which can be estimated from the water signal or assumed based on literature values).

Protocol 2: Monitoring Drug Effects on Na⁺/K⁺-ATPase Activity

This protocol outlines how to use HR-MAS ²³Na NMR to assess the effect of a drug on the Na⁺/K⁺-ATPase pump by monitoring changes in intracellular sodium.

Materials:

  • Same as Protocol 4.1.

  • Drug of interest (e.g., a Na⁺/K⁺-ATPase inhibitor like ouabain or a potential therapeutic agent).

Procedure:

  • Baseline Measurement:

    • Prepare a tissue sample and acquire a baseline HR-MAS ²³Na NMR spectrum as described in Protocol 4.1 to determine the initial intracellular sodium concentration.

  • Drug Incubation:

    • Prepare a second, parallel tissue sample from the same source.

    • Incubate this tissue sample in a buffer containing the drug of interest at the desired concentration and for a specific duration.

  • Post-Treatment Measurement:

    • After incubation, prepare the drug-treated tissue sample for HR-MAS NMR analysis as described in Protocol 4.1.

    • Acquire an HR-MAS ²³Na NMR spectrum of the treated sample.

  • Analysis:

    • Quantify the intracellular sodium concentration in both the baseline and drug-treated samples.

    • A significant increase in intracellular sodium in the presence of an inhibitor like ouabain would confirm the inhibition of the Na⁺/K⁺-ATPase.

    • The effect of a novel therapeutic agent can be similarly assessed by comparing the intracellular sodium levels in treated versus untreated tissues.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr HR-MAS NMR Acquisition cluster_analysis Data Analysis tissue_biopsy Tissue Biopsy (10-15 mg) weighing Weigh and place in rotor tissue_biopsy->weighing add_reagents Add D2O-PBS with Shift Reagent & Standard weighing->add_reagents insert_rotor Insert rotor into pre-cooled probe set_params Set spinning rate (2-5 kHz) insert_rotor->set_params acquire_spectrum Acquire 23Na Spectrum set_params->acquire_spectrum process_fid Process FID (FT, Phasing) integrate_peaks Integrate Intra- & Extracellular Peaks process_fid->integrate_peaks quantify Quantify Intracellular [Na+] integrate_peaks->quantify

Caption: Workflow for HR-MAS ²³Na NMR analysis of a tissue biopsy.

Signaling Pathway: Na⁺/K⁺-ATPase in Cancer

The Na⁺/K⁺-ATPase is not only an ion pump but also a signaling scaffold. Its dysregulation in cancer can lead to altered intracellular sodium, which in turn affects various downstream signaling pathways promoting cell proliferation and metastasis.[14][18][19] HR-MAS ²³Na NMR can be used to probe the activity of the pump and its downstream consequences on sodium levels.

NaK_ATPase_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in 3 Na+ out Src_activation Src Kinase Activation NaK_ATPase->Src_activation Signaling Scaffold VGSC Voltage-Gated Sodium Channel VGSC->Na_in Na+ in Proliferation Cell Proliferation & Metastasis Na_in->Proliferation ROS Increased ROS Src_activation->ROS ROS->Proliferation Dysregulation Dysregulation in Cancer Dysregulation->NaK_ATPase (inhibition) Dysregulation->VGSC (upregulation) Drug_Target Drug Target Drug_Target->NaK_ATPase Drug_Target->VGSC

Caption: Na⁺/K⁺-ATPase signaling in cancer and its link to intracellular sodium.

References

Application Notes: Sodium-23 MRI for Detecting Cartilage Degradation in Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological change in the early stages of OA is the depletion of proteoglycans (PGs) within the cartilage's extracellular matrix.[1][2] Proteoglycans are heavily glycosylated proteins that contain negatively charged glycosaminoglycan (GAG) chains, creating a high fixed charge density (FCD). This negative charge attracts positively charged sodium ions (23Na+) from the synovial fluid.[3] Consequently, the concentration of sodium in cartilage is directly proportional to the proteoglycan content.[1] Sodium-23 (23Na) Magnetic Resonance Imaging (MRI) is a non-invasive quantitative imaging technique that leverages this relationship to map the GAG distribution and thereby detect early cartilage degradation before morphological changes become apparent.[3][4][5] This technology holds significant promise as a biomarker for diagnosing early-stage OA, monitoring disease progression, and evaluating the efficacy of disease-modifying osteoarthritis drugs (DMOADs).[6][7]

Principle of the Technique

The fundamental principle of 23Na MRI in cartilage assessment lies in the Donnan equilibrium, which governs the distribution of ions across a charged membrane.[8] The high concentration of negatively charged GAGs in healthy cartilage results in a higher concentration of mobile positive ions, predominantly sodium, within the cartilage matrix compared to the surrounding synovial fluid.[8] As OA progresses and PGs are lost, the FCD of the cartilage decreases, leading to a subsequent reduction in the tissue sodium concentration (TSC).[2][9] 23Na MRI can quantitatively measure this TSC, providing a surrogate marker for PG content.[1][10]

Key Applications in Research and Drug Development

  • Early Diagnosis of Osteoarthritis: 23Na MRI can detect PG loss, one of the earliest signs of cartilage degeneration, before structural changes are visible with conventional proton MRI sequences.[1][3][4]

  • Monitoring Disease Progression: Longitudinal 23Na MRI studies can track changes in cartilage GAG content over time, offering a quantitative measure of disease progression.[6]

  • Pharmacodynamic Biomarker: In the development of DMOADs, 23Na MRI can serve as a pharmacodynamic biomarker to assess the biological activity of a therapeutic agent on cartilage matrix preservation or repair.[7]

  • Patient Stratification: This technique can help in stratifying patients for clinical trials based on the biochemical status of their cartilage.

  • Evaluation of Cartilage Repair: 23Na MRI can be used to assess the quality of repair tissue following surgical interventions by quantifying its GAG content.[5]

Strengths and Limitations

Strengths:

  • Direct Quantification of GAGs: Provides a direct measure of a key biochemical component of cartilage health.[9]

  • High Specificity for Early OA: Sensitive to the initial stages of cartilage degradation.

  • Non-invasive: Avoids the need for biopsies or contrast agents, although some advanced techniques are compared with contrast-enhanced methods like dGEMRIC.[5][11]

Limitations:

  • Low Signal-to-Noise Ratio (SNR): The 23Na nucleus has a lower gyromagnetic ratio and is present at a much lower concentration in the body compared to protons (1H), resulting in an inherently lower SNR.[5][9]

  • Longer Acquisition Times: To compensate for the low SNR, longer scan times are often required.[5][11]

  • Lower Spatial Resolution: The lower SNR also limits the achievable spatial resolution compared to proton MRI.[5]

  • Specialized Hardware: Requires dedicated transmit and receive coils tuned to the 23Na frequency and specialized pulse sequences.[1][11]

  • Partial Volume Effects: The relatively low resolution can lead to signal contamination from adjacent tissues, particularly synovial fluid which has a high sodium concentration.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using 23Na MRI to assess articular cartilage in healthy and osteoarthritic knees.

Table 1: Sodium Concentration in Healthy vs. Osteoarthritic Cartilage

Study CohortMagnetic Field Strength (T)Mean Sodium Concentration in Healthy Cartilage (mmol/L)Mean Sodium Concentration in OA Cartilage (mmol/L)Percentage DifferenceReference
Asymptomatic Volunteers vs. OA Patients7240 - 28030-60% lower than volunteers30-60%[5]
Healthy Volunteers vs. Patients with Early OA Symptoms4254--[5]
Human Volunteers (Patellar Cartilage)-240 - 260--[2][10]

Table 2: Reproducibility of 23Na MRI Measurements

Subject GroupMagnetic Field Strength (T)Within-Subject Coefficient of Variation (%)Reference
Healthy Volunteers32.0[8]
Osteoarthritis Patients33.6[8]
All Subjects33.2[8]

Protocols

Protocol 1: Quantitative 3D 23Na MRI of Knee Cartilage

This protocol is a generalized representation based on common parameters found in the literature for quantitative 23Na imaging of the knee.

1. Patient Preparation:

  • Obtain informed consent from the subject.

  • Position the patient supine on the MRI scanner table.

  • Place the knee in a dedicated dual-tuned (1H/23Na) knee coil.

  • Immobilize the knee using foam pads to minimize motion artifacts.

  • Include calibration phantoms with known sodium concentrations (e.g., 100 mM, 200 mM, 300 mM NaCl in agarose (B213101) gel) within the field of view for signal intensity normalization.

2. MRI Hardware and Software:

  • MRI Scanner: 3T or 7T whole-body MRI scanner.

  • RF Coil: Dual-tuned 1H/23Na transmit/receive knee coil.

  • Software: Access to non-standard pulse sequences (e.g., UTE or 3D cones) and reconstruction algorithms.

3. Imaging Sequences:

  • Anatomical 1H MRI:

    • Acquire high-resolution proton images for morphological assessment and cartilage segmentation.

    • A suitable sequence is a 3D Double-Echo Steady-State (DESS) or Spoiled Gradient-Echo (SPGR) sequence.

  • Quantitative 23Na MRI:

    • Pulse Sequence: 3D radial projection imaging with an ultra-short echo time (UTE) or 3D cones sequence.[6][8] These sequences are crucial to capture the fast-decaying 23Na signal in cartilage.

    • Typical Parameters (3T):

      • Repetition Time (TR): 15 ms (B15284909)

      • Echo Time (TE): < 0.5 ms (e.g., 270 µs)[8]

      • Flip Angle: 70°

      • Field of View (FOV): 18 cm

      • Resolution: Isotropic 2.5 mm

      • Averages: 118

      • Acquisition Time: Approximately 20-30 minutes[2][8]

4. Data Analysis and Quantification:

  • Image Reconstruction: Reconstruct the 23Na data using a 3D regridding algorithm.[8]

  • Image Co-registration: Co-register the 23Na images to the high-resolution 1H anatomical images.

  • Cartilage Segmentation: Manually or semi-automatically segment the articular cartilage into different regions of interest (ROIs) (e.g., patellar, femoral, tibial) on the 1H images.

  • Sodium Concentration Mapping:

    • Measure the mean signal intensity within the calibration phantoms on the 23Na images and create a calibration curve by plotting signal intensity against the known sodium concentrations.

    • Apply this calibration curve to the 23Na signal intensity in the cartilage ROIs to generate a quantitative map of sodium concentration.

    • Correct for partial volume effects, especially at the cartilage-synovial fluid interface.

Protocol 2: 23Na MRI with Inversion Recovery for Fluid Suppression

This protocol is designed to minimize signal contamination from synovial fluid, which has a high sodium concentration and can artificially inflate the measured sodium content in cartilage due to partial volume effects.

1. Patient Preparation and Hardware:

  • Same as Protocol 1.

2. Imaging Sequences:

  • Anatomical 1H MRI: Same as Protocol 1.

  • Fluid-Suppressed 23Na MRI:

    • Pulse Sequence: An inversion recovery (IR) pulse is applied prior to a 3D radial UTE sequence.[6][12]

    • Principle: The T1 relaxation time of sodium in synovial fluid (free sodium) is longer than in cartilage (bound sodium).[12] The inversion time (TI) is chosen to null the signal from the synovial fluid.

    • Typical Parameters (7T):

      • Inversion Pulse: Adiabatic pulse (e.g., WURST).[6]

      • Inversion Time (TI): Optimized to null the signal from saline/synovial fluid (e.g., around 35-40 ms at 11.7T, needs to be adapted for 7T).[12]

      • The remaining acquisition parameters (TR, TE, flip angle, resolution) would be similar to those in Protocol 1, but may need to be re-optimized for the specific field strength and sequence.

3. Data Analysis and Quantification:

  • The data analysis workflow is similar to Protocol 1. The resulting sodium concentration maps will have a suppressed signal from the synovial fluid, providing a more accurate measurement of sodium concentration within the cartilage itself.[6]

Visualizations

G cluster_0 Biochemical Basis cluster_1 Osteoarthritis Progression cluster_2 23Na MRI Detection Healthy Healthy Cartilage (High Proteoglycan/GAG Content) FCD High Negative Fixed Charge Density (FCD) Healthy->FCD Na_Attraction Attraction of Positive Sodium Ions (23Na+) FCD->Na_Attraction High_Na High Intra-tissue Sodium Concentration Na_Attraction->High_Na MRI_Scan 23Na MRI Scan High_Na->MRI_Scan OA Osteoarthritis (Proteoglycan/GAG Loss) Low_FCD Reduced Negative Fixed Charge Density (FCD) OA->Low_FCD Reduced_Na Decreased Intra-tissue Sodium Concentration Low_FCD->Reduced_Na Reduced_Na->MRI_Scan Signal_Quant Quantification of 23Na Signal Intensity MRI_Scan->Signal_Quant Na_Map Generation of Sodium Concentration Map Signal_Quant->Na_Map Diagnosis Detection of Cartilage Degradation Na_Map->Diagnosis

Caption: Logical relationship between cartilage health, sodium concentration, and 23Na MRI detection.

G cluster_workflow Experimental Workflow for Quantitative 23Na MRI Patient_Prep 1. Patient Preparation - Informed Consent - Positioning & Immobilization - Calibration Phantoms Imaging 2. MRI Acquisition Patient_Prep->Imaging Anatomical 2a. High-Resolution 1H Scan (e.g., 3D DESS/SPGR) Imaging->Anatomical Sodium 2b. Quantitative 23Na Scan (e.g., 3D UTE / Cones) Imaging->Sodium Coreg 3b. Co-registration (23Na to 1H) Anatomical->Coreg Recon 3a. Image Reconstruction Sodium->Recon Processing 3. Image Processing Processing->Recon Processing->Coreg Segment 3c. Cartilage Segmentation (on 1H image) Processing->Segment Recon->Coreg Coreg->Segment Quantify 4b. Sodium Concentration Mapping Segment->Quantify Analysis 4. Quantitative Analysis Calibrate 4a. Calibration Curve Generation (from Phantoms) Analysis->Calibrate Analysis->Quantify Calibrate->Quantify Output 5. Output Quantitative Sodium Maps & Regional Statistics Quantify->Output

Caption: Step-by-step experimental workflow for quantitative 23Na MRI of articular cartilage.

References

Applications of Sodium-23 Triple-Quantum Filtered (TQF) NMR in Cell Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-23 (²³Na) Triple-Quantum Filtered (TQF) Nuclear Magnetic Resonance (NMR) is a powerful, non-invasive technique for the selective detection of intracellular sodium ions (Na⁺) in living cells. Unlike conventional single-quantum (SQ) ²³Na NMR, which detects signals from both intracellular and extracellular sodium, TQF NMR effectively suppresses the strong signal from the abundant extracellular Na⁺, allowing for the specific measurement of the relatively low intracellular Na⁺ concentration. This capability makes ²³Na TQF NMR an invaluable tool for studying cellular processes involving changes in sodium homeostasis, such as ion transport, cell viability, and signal transduction.

These application notes provide a comprehensive overview of the applications of ²³Na TQF NMR in cell studies, complete with detailed experimental protocols and data presentation.

Principle of this compound TQF NMR

The fundamental principle of TQF NMR lies in the quantum mechanical properties of the ²³Na nucleus, which has a spin quantum number of 3/2. In the asymmetric environment inside a cell, where Na⁺ ions interact with macromolecules, the relaxation of the ²³Na nucleus is biexponential. This anisotropic environment allows for the generation of triple-quantum coherences upon radiofrequency pulse excitation. The extracellular sodium, in contrast, experiences a more isotropic environment, resulting in mono-exponential relaxation and the absence of a significant TQF signal. A specific pulse sequence is used to excite and then filter for these triple-quantum coherences, effectively isolating the signal from intracellular sodium.

Applications in Cell Studies

Monitoring Intracellular Sodium Concentration ([Na⁺]i)

²³Na TQF NMR provides a direct and non-invasive method to measure changes in [Na⁺]i under various physiological and pathological conditions. This is crucial for understanding the roles of sodium in cellular functions.

  • Ion Pump and Transporter Activity: The activity of ion pumps and transporters, such as the Na⁺/K⁺-ATPase and the Na⁺/H⁺ exchanger, can be monitored by observing changes in [Na⁺]i. For instance, inhibition of the Na⁺/K⁺-ATPase by ouabain (B1677812) leads to an accumulation of intracellular sodium, which can be quantified using TQF NMR.[1][2]

  • Cell Volume Regulation: Changes in cell volume are often associated with fluxes of ions, including sodium. TQF NMR can be used to study the role of sodium in cell volume regulation under osmotic stress.

  • Ischemia and Hypoxia: During ischemic or hypoxic conditions, cellular energy depletion leads to the failure of ion pumps and a subsequent increase in [Na⁺]i. TQF NMR can be used to monitor these changes in real-time in perfused organs or cell cultures.

Assessing Cell Viability and Apoptosis

The integrity of the cell membrane and the maintenance of ion gradients are hallmarks of cell viability. A significant increase in the TQF NMR signal is indicative of a loss of sodium homeostasis and, consequently, a decrease in cell viability.

  • Drug Screening and Toxicology: The cytotoxic effects of pharmacological compounds can be assessed by monitoring changes in the ²³Na TQF NMR signal. An increase in the signal suggests that the compound may be compromising cell membrane integrity or inhibiting essential ion pumps.[1]

  • Apoptosis: Programmed cell death, or apoptosis, is characterized by a series of morphological and biochemical changes, including alterations in ion fluxes. An influx of Na⁺ is an early event in apoptosis, and this can be detected by an increase in the TQF NMR signal. This allows for the early detection of apoptosis before other markers become apparent.

Investigating Signaling Pathways

While not a direct method for visualizing signaling molecules, ²³Na TQF NMR can serve as a valuable tool to study the downstream effects of signaling pathways that modulate ion channel activity.

  • G-Protein Coupled Receptor (GPCR) Signaling: Activation of certain GPCRs, particularly those coupled to Gq proteins, can lead to the opening of ion channels and a subsequent influx of sodium. By monitoring the TQF NMR signal, it is possible to study the effects of agonists and antagonists on these receptors and their downstream signaling cascades.

  • Calcium Signaling: There is significant crosstalk between sodium and calcium signaling pathways. For instance, store-operated calcium entry (SOCE) can be modulated by intracellular sodium levels. ²³Na TQF NMR can be used in conjunction with calcium imaging techniques to dissect the complex interplay between these two important second messengers.

Data Presentation

Quantitative data from ²³Na TQF NMR experiments are crucial for comparing the effects of different treatments and for understanding the underlying cellular mechanisms.

Cell TypeCondition[Na⁺]i (mM)T1 (ms)T2,fast (ms)T2,slow (ms)Reference
Human ErythrocytesNormal11.4 ± 3.1---[3]
Rat CardiomyocytesIschemia25.0 ± 3.2---
Human Brain (in vivo)Gray Matter13.0 ± 3.9-2 ± 0.344 ± 6
9L GliosarcomaUntreated----
9L GliosarcomaBCNU Treated----

Note: Comprehensive data for a wide range of cultured cell lines is still an active area of research. The values presented are indicative and may vary based on experimental conditions.

TreatmentCell Type/OrganTQF Signal Increase (%)DescriptionReference
1 mM OuabainIsolated Rat Heart~190Inhibition of Na⁺/K⁺-ATPase[2]
K⁺-free PerfusionIsolated Rat Heart~228Inhibition of Na⁺/K⁺-ATPase[2]
Stop-flow IschemiaIsolated Rat Heart~147Cellular energy depletion[2]
K⁺/Ca²⁺-free PerfusionIsolated Rat Heart~460Elimination of Na⁺ transmembrane gradient[2]
1 mM OuabainHepG2 Cells138.9 ± 4.1Inhibition of Na⁺/K⁺-ATPase[4]
K⁺-free MediumHepG2 Cells183.4 ± 8.9Inhibition of Na⁺/K⁺-ATPase[4]

Experimental Protocols

Protocol 1: Preparation of Suspension Cells for ²³Na TQF NMR

This protocol is suitable for non-adherent cell lines such as Jurkat or other hematopoietic cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • NMR tube (5 mm or 10 mm, depending on the probe)

  • Low-gelling temperature agarose (B213101)

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

Procedure:

  • Cell Culture: Culture cells to the desired density (typically 1-5 x 10⁷ cells/mL).

  • Harvesting: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again. Repeat this washing step twice to remove all traces of the culture medium.

  • Resuspension: Resuspend the final cell pellet in the desired experimental buffer (e.g., perfusion buffer) to a final density of 1-2 x 10⁸ cells/mL.

  • Immobilization (Optional but Recommended): To prevent cell settling during the NMR experiment, embed the cells in a low-gelling temperature agarose.

    • Prepare a 2% (w/v) solution of low-gelling temperature agarose in the experimental buffer and maintain it at 37°C.

    • Warm the cell suspension to 37°C.

    • Mix the cell suspension and agarose solution in a 1:1 ratio to obtain a final agarose concentration of 1%.

    • Gently draw the cell/agarose mixture into the NMR tube and allow it to solidify at room temperature.

  • NMR Acquisition: Place the NMR tube in the spectrometer and proceed with the ²³Na TQF NMR data acquisition.

Protocol 2: Preparation of Adherent Cells for ²³Na TQF NMR

This protocol is suitable for adherent cell lines such as HeLa, HEK293, or various cancer cell lines.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or other non-enzymatic cell dissociation solution

  • NMR tube

  • Microcarrier beads (e.g., Cytodex)

  • Perfusion system (optional)

Procedure:

  • Cell Culture: Grow adherent cells on microcarrier beads in a spinner flask until the beads are confluent.

  • Harvesting: Allow the microcarrier beads to settle, and aspirate the culture medium.

  • Washing: Gently wash the beads with ice-cold PBS three times to remove residual medium.

  • Transfer to NMR Tube: Transfer the bead slurry into the NMR tube. If using a perfusion system, pack the beads into a perfusion chamber within the NMR tube.

  • Perfusion (Optional): If using a perfusion system, perfuse the cells with the desired experimental buffer at a constant flow rate. This allows for long-term experiments and the introduction of drugs or other stimuli.

  • NMR Acquisition: Place the NMR tube in the spectrometer and begin data acquisition.

Protocol 3: ²³Na TQF NMR Data Acquisition

NMR Spectrometer Parameters (Example for a 9.4 T Spectrometer):

  • Nucleus: ²³Na

  • Pulse Sequence: Triple-quantum filtered pulse sequence (e.g., a simple three-pulse sequence or more advanced variants like TQTPPI).[4]

  • Pulse Widths: Calibrate the 90° pulse width for ²³Na.

  • Acquisition Time: Typically 50-100 ms.

  • Recycle Delay: 200-500 ms.

  • Number of Scans: Dependent on cell density and desired signal-to-noise ratio, ranging from a few hundred to several thousand.

  • Temperature: Maintain the sample at a physiological temperature (e.g., 37°C) using the spectrometer's temperature control unit.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to remove any distortions.

  • Integration: Integrate the area under the TQF signal to obtain a quantitative measure of the intracellular sodium.

Mandatory Visualizations

Experimental Workflow for ²³Na TQF NMR in Suspension Cells

G cluster_prep Cell Preparation cluster_nmr NMR Acquisition & Analysis culture Culture Suspension Cells harvest Harvest Cells (Centrifugation) culture->harvest wash Wash with PBS (x3) harvest->wash resuspend Resuspend in Experimental Buffer wash->resuspend embed Embed in Agarose (Optional) resuspend->embed nmr_acq Acquire 23Na TQF NMR Data embed->nmr_acq Transfer to NMR Tube processing Data Processing (FT, Phasing, Baseline) nmr_acq->processing quantify Quantify Intracellular Na+ processing->quantify

Caption: Workflow for preparing and analyzing suspension cells using ²³Na TQF NMR.

Signaling Pathway: Gq-Coupled GPCR Activation and Na⁺ Influx

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Na_channel Na+ Channel Na_influx Na+ Influx Na_channel->Na_influx Agonist Agonist Agonist->GPCR Binds Ca_release Ca2+ Release ER->Ca_release PKC->Na_channel Phosphorylates/Activates TQF_NMR 23Na TQF NMR Detection Na_influx->TQF_NMR Detected by G cluster_intra Intracellular Environment cluster_extra Extracellular Environment Na_intra Intracellular Na+ Macro Macromolecules Na_intra->Macro Interacts with Aniso Anisotropic Environment Macro->Aniso Biexpo Biexponential T2 Relaxation Aniso->Biexpo TQF_signal TQF Signal Generated Biexpo->TQF_signal Na_extra Extracellular Na+ Iso Isotropic Environment Na_extra->Iso Monoexpo Monoexponential T2 Relaxation Iso->Monoexpo No_TQF TQF Signal Suppressed Monoexpo->No_TQF

References

Application Note: Characterizing the Solid Electrolyte Interphase in Sodium-Ion Batteries using Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid electrolyte interphase (SEI) is a critical, nanometer-thick layer that forms on the anode surface in sodium-ion batteries (SIBs).[1][2][3] Its composition and structure are paramount to the battery's performance, stability, and safety, as it governs the charge transfer process at the electrode-electrolyte interface.[1][2][3] However, the minute quantity and heterogeneous, often disordered, nature of the SEI make its characterization notoriously challenging.[1][2][3] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly focusing on the quadrupolar 23Na nucleus, has emerged as a powerful, non-invasive technique to probe the local chemical environments of sodium ions within the SEI.[4][5] This application note provides a detailed overview and experimental protocols for utilizing 23Na NMR to characterize the SEI in SIBs.

Principles of 23Na NMR for SEI Characterization

23Na is a quadrupolar nucleus (spin I = 3/2), which means its interaction with the local electric field gradient provides rich information about its chemical surroundings. Different sodium-containing species within the SEI, such as inorganic salts (e.g., NaF, Na2CO3) and organic degradation products, will exhibit distinct 23Na NMR chemical shifts and lineshapes.[6][7] This allows for the identification and, in some cases, quantification of the various components of the SEI.[1][8]

Signals from SEI and electrolyte species typically appear around 0 ppm, while sodium metal resonances are found at significantly higher frequencies, around 1130 ppm, due to the Knight shift.[6] The ability to distinguish between these different sodium environments is a key advantage of 23Na NMR.

Experimental Protocols

Sample Preparation (Ex situ)
  • Cell Disassembly: Carefully disassemble the cycled sodium-ion cell in an argon-filled glovebox to prevent atmospheric contamination.

  • Electrode Harvesting: Gently extract the anode.

  • Washing: Rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Exercise caution as excessive washing may remove soluble SEI components.

  • Drying: Dry the anode under vacuum.

  • Sample Packing: Scrape the electrode material, including the SEI, from the current collector. Pack the collected powder into a solid-state NMR rotor (e.g., zirconia) inside the glovebox. Ensure the rotor is sealed to maintain an inert atmosphere.

Solid-State NMR Spectroscopy
  • Instrumentation: A high-field solid-state NMR spectrometer is required.

  • Magic Angle Spinning (MAS): Employ MAS to average anisotropic interactions and obtain higher resolution spectra. Typical spinning speeds range from 10 to 60 kHz.

  • Single-Pulse Experiment: This is the most fundamental experiment for obtaining a 23Na NMR spectrum.

    • Pulse Sequence: A simple pulse-acquire sequence.

    • Recycle Delay: Should be set to at least 5 times the longest T1 relaxation time of the sodium species of interest to ensure full relaxation and quantitative results.

  • Cross-Polarization (CP) MAS: This technique can be used to enhance the signal of sodium nuclei in close proximity to protons (1H) or fluorine (19F), helping to identify protonated or fluorinated species in the SEI.[2]

  • Dynamic Nuclear Polarization (DNP): For samples with very low concentrations of SEI components, DNP can be employed to significantly enhance the NMR signal sensitivity.[1][2][3] This technique requires the addition of a polarizing agent.

Data Presentation

The following table summarizes typical 23Na NMR chemical shifts for various sodium species relevant to SEI characterization. These values can serve as a reference for spectral assignment.

Sodium SpeciesTypical 23Na Chemical Shift (ppm)Reference(s)
Sodium Fluoride (NaF)~ -7 to 6[2][6]
Sodium Carbonate (Na2CO3)~ -5 to -15[7]
Organic SEI Components (e.g., alkoxides)~ -10 to -20[2]
Sodium in Bulk LTO structure~ 20[1]
Sodium Metal (dendritic and mossy)~ 1125 - 1130[6][8]
Sodium interacting with paramagnetic centersVaries significantly[9]

Note: Chemical shifts can vary depending on the specific chemical environment, local structure, and experimental conditions.

Visualization of Experimental Workflow and Logical Relationships

SEI_Characterization_Workflow cluster_sample_prep Sample Preparation (Ex situ) cluster_nmr_acq 23Na Solid-State NMR Acquisition cluster_data_analysis Data Analysis and Interpretation cell_disassembly Cell Disassembly (Ar Glovebox) electrode_harvesting Anode Harvesting cell_disassembly->electrode_harvesting washing Anode Washing electrode_harvesting->washing drying Vacuum Drying washing->drying packing NMR Rotor Packing drying->packing mas_nmr Magic Angle Spinning (10-60 kHz) packing->mas_nmr Transfer to Spectrometer single_pulse Single-Pulse Experiment mas_nmr->single_pulse cp_mas CP-MAS (optional for 1H/19F proximity) single_pulse->cp_mas dnp DNP (optional for sensitivity enhancement) single_pulse->dnp spectral_processing Spectral Processing (Phasing, Baseline Correction) single_pulse->spectral_processing cp_mas->spectral_processing dnp->spectral_processing peak_assignment Peak Assignment (Comparison to References) spectral_processing->peak_assignment quantification Quantification (Integration) peak_assignment->quantification correlation Correlation with other Techniques (XPS, DFT) peak_assignment->correlation

Logical_Relationships cluster_sei_components SEI Components cluster_nmr_params 23Na NMR Observables cluster_interpretation Interpretation inorganic Inorganic Species (NaF, Na2CO3) chem_shift Chemical Shift inorganic->chem_shift lineshape Lineshape inorganic->lineshape intensity Signal Intensity inorganic->intensity organic Organic Species (Alkoxides, etc.) organic->chem_shift organic->lineshape organic->intensity composition SEI Composition chem_shift->composition structure Local Structure lineshape->structure quantification Relative Quantification intensity->quantification

Advanced Techniques and Considerations

For a more in-depth analysis of the SEI, advanced NMR techniques can be invaluable:

  • 2D NMR Spectroscopy: Two-dimensional correlation experiments can reveal proximities between different sodium environments, providing insights into the spatial arrangement of SEI components.

  • In situ and Operando NMR: These techniques allow for the real-time observation of SEI formation and evolution during battery cycling, offering dynamic insights that are not accessible with ex situ methods.[5][8]

  • Combination with Other Techniques: A comprehensive understanding of the SEI often requires correlating 23Na NMR data with results from other characterization techniques such as X-ray photoelectron spectroscopy (XPS), which is highly surface-sensitive, and theoretical calculations like Density Functional Theory (DFT) to aid in spectral assignment.[1][10]

Conclusion

23Na solid-state NMR is a potent tool for elucidating the chemical composition and local structure of the solid electrolyte interphase in sodium-ion batteries. By providing detailed information on the different sodium species present, it helps to build a more complete picture of this critical component. The protocols and data presented in this application note serve as a guide for researchers to effectively apply this technique in the development of next-generation sodium-ion batteries.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio in Sodium-23 NMR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium-23 (23Na) NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 23Na NMR signal is very weak. What are the first things I should check?

A1: A weak signal in 23Na NMR is a common issue, primarily due to the nucleus's low intrinsic sensitivity compared to protons.[1][2] Here’s a troubleshooting workflow to address this:

Initial Checks Workflow

G cluster_start Start: Low SNR cluster_sample Sample Preparation cluster_hardware Hardware & Tuning cluster_params Acquisition Parameters start Low SNR Observed sample_conc Is sample concentration optimal? start->sample_conc sample_vol Is sample volume sufficient for the probe (filling factor)? sample_conc->sample_vol Yes action_conc Action: Increase concentration. Be mindful of potential line broadening. sample_conc->action_conc No sample_prep Is the sample free of particulates and paramagnetic impurities? sample_vol->sample_prep Yes action_vol Action: Adjust sample volume to maximize the filling factor for your probe. sample_vol->action_vol No probe_tune Is the probe correctly tuned and matched? sample_prep->probe_tune Yes action_prep Action: Filter the sample. Check for paramagnetic contaminants. sample_prep->action_prep No coil_check Are you using a dedicated 23Na or X-nucleus coil? probe_tune->coil_check Yes action_tune Action: Re-tune and match the probe. Consider spin-noise based tuning. probe_tune->action_tune No scans Increase Number of Scans (NS) coil_check->scans Yes action_coil Action: Use a dedicated 23Na coil if available for better sensitivity. coil_check->action_coil No gain Optimize Receiver Gain (RG) scans->gain delay Check Relaxation Delay (D1) gain->delay end Improved SNR delay->end Experiment Complete

Caption: Troubleshooting workflow for low SNR in 23Na NMR.

Q2: How does the number of scans affect my signal-to-noise ratio?

A2: The signal-to-noise ratio (SNR) improves with the square root of the number of scans (NS).[3][4] This means that to double your SNR, you need to quadruple the number of scans.[4][5] While increasing the number of scans is a straightforward way to improve SNR, it comes at the cost of longer experiment times.

Table 1: SNR Improvement vs. Number of Scans

Number of Scans (NS)Relative SNR ImprovementRelative Experiment Time
11x1x
42x4x
164x16x
648x64x
25616x256x

Q3: I'm observing a rolling baseline or strange artifacts at the beginning of my FID. What could be the cause?

A3: These artifacts are often due to "acoustic ringing."[6][7] When a radiofrequency pulse is applied, it can induce mechanical vibrations in the probe's components, which in turn generate spurious electronic signals detected by the receiver coil.[6][8] This is a more significant problem at the lower frequencies used for nuclei like 23Na and at higher magnetic fields.[6]

Troubleshooting Acoustic Ringing

  • Introduce an Acquisition Delay: A simple solution is to add a short delay (e.g., 20-100 microseconds) before acquiring the signal. This allows the ringing to decay before detection, but it can introduce a large phase error that needs to be corrected during processing.

  • Use Specialized Pulse Sequences: Pulse sequences designed to suppress acoustic ringing, such as those involving composite pulses or specific phase cycling, can be very effective.[7][9][10] Consult your spectrometer's pulse program library for sequences with names like "aring" or those employing anti-ring features.[7][11]

  • Data Processing: In some cases, backward linear prediction can be used to reconstruct the initial data points of the FID that are corrupted by the ringing.

Q4: How do I optimize my experimental parameters for the best signal?

A4: Beyond increasing the number of scans, several other parameters are critical for maximizing your SNR.

  • Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. Set the RG as high as possible without causing receiver overflow or clipping the FID. An incorrectly set RG can lead to a significant drop in SNR.[12] Automated RG adjustment functions are a good starting point, but manual optimization may provide better results.[12]

  • Relaxation Delay (D1): The delay between scans should be set appropriately based on the longitudinal relaxation time (T1) of your 23Na signal. Sodium's T1 is generally very short (on the order of milliseconds), which allows for rapid data acquisition.[1] A D1 of 1-2 times the T1 is often sufficient. Setting D1 too short can lead to signal saturation and reduced intensity.

  • Pulse Width/Flip Angle: Ensure your 90° pulse width is properly calibrated for your sample and probe. Using an optimal flip angle, such as the Ernst angle, can maximize signal intensity for a given repetition rate.

Q5: Can my sample preparation be affecting my SNR?

A5: Absolutely. Proper sample preparation is crucial.

  • Concentration: Higher sample concentration generally leads to a better signal.[4] However, excessively high concentrations can increase solution viscosity, leading to broader lines.[13]

  • Sample Volume: Use the correct sample volume to maximize the filling factor of your NMR probe's coil.[3][14] Consult your probe's manual for the optimal sample height.

  • Solubility and Particulates: Ensure your sample is fully dissolved.[15] Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad lines and poor signal.[16] Always filter your sample into the NMR tube.[16]

  • Paramagnetic Impurities: Paramagnetic ions, even in trace amounts, can cause significant line broadening and a decrease in signal intensity.[13]

Q6: I see a broad background signal in my spectrum. Where is it coming from?

A6: A common source of background 23Na signal is the NMR tube itself, as most standard glass tubes contain sodium.[17] This is especially noticeable when working with low-concentration samples.

Logical Diagram for Identifying Background Signals

G start Broad Background Signal Observed in 23Na Spectrum run_empty_tube Acquire spectrum of an empty NMR tube start->run_empty_tube run_empty_probe Acquire spectrum of the empty probe (no tube) start->run_empty_probe compare_spectra Compare spectra: Sample vs. Empty Tube vs. Empty Probe run_empty_tube->compare_spectra run_empty_probe->compare_spectra result_tube Signal present in Empty Tube spectrum but not in Empty Probe spectrum compare_spectra->result_tube Match Found result_probe Signal present in Empty Probe spectrum compare_spectra->result_probe Match Found result_sample Signal only present in sample spectrum compare_spectra->result_sample No Match conclusion_tube Conclusion: Background from NMR tube glass. result_tube->conclusion_tube conclusion_probe Conclusion: Background from probe components. Contact manufacturer. result_probe->conclusion_probe conclusion_sample Conclusion: Signal is from a very broad component within the sample. result_sample->conclusion_sample

Caption: Identifying the source of 23Na background signals.

To mitigate this, consider using quartz NMR tubes or tubes made from borosilicate glass with low sodium content.

Experimental Protocols

Protocol 1: Basic Single-Pulse 23Na NMR Acquisition

This protocol outlines a standard single-pulse experiment, which serves as a baseline for further optimization.

  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent to the desired concentration.

    • Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.[16]

    • Ensure the sample height is optimal for your spectrometer's probe (typically ~4 cm, requiring ~550 µL).[14]

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Load a standard 23Na experiment.

    • Tune and match the probe to the 23Na frequency. Mismatched tuning can significantly reduce signal intensity.[18]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse program (e.g., 'zg' on Bruker systems).

    • Pulse Width (P1): Calibrate the 90° pulse width. A typical starting value is 10-20 µs.

    • Receiver Gain (RG): Use the automatic gain adjustment (rga) or set manually to just below the ADC overflow level.

    • Relaxation Delay (D1): Start with a short delay, e.g., 50 ms, due to the typically fast T1 relaxation of 23Na.[1]

    • Number of Scans (NS): Begin with a moderate number, such as 1024, and increase as needed for desired SNR.

    • Spectral Width (SW): A typical spectral width for 23Na is ~100-200 ppm.

    • Acquisition Time (AQ): Set to acquire the full FID, typically around 0.5-1.0 seconds.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 5-10 Hz to improve SNR.

    • Perform Fourier transform, phase correction, and baseline correction.

Table 2: Typical 23Na Relaxation Times in Biological Tissues

Tissue EnvironmentT2,fast (ms)T2,slow (ms)T1 (ms)
In vivo tissues0.5 - 515 - 30~30-60

Source: Data compiled from general knowledge in the field, with representative values from sources discussing in vivo sodium MRI.[2] The presence of fast and slow T2 components is due to sodium ions in different microenvironments.[2]

References

Minimizing acoustic ringing in solid-state Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acoustic ringing in solid-state Sodium-23 (²³Na) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is acoustic ringing in solid-state NMR?

A1: Acoustic ringing is a spurious signal that appears in the initial part of the Free Induction Decay (FID), leading to baseline distortions and phasing problems in the final spectrum.[1] It is caused by the mechanical vibration of probe components, such as the coil and capacitors, induced by the radiofrequency (RF) pulse in the presence of a strong magnetic field. These mechanical oscillations generate an unwanted electrical signal that is detected by the receiver coil.[1]

Q2: Why is acoustic ringing a particular problem for this compound NMR?

A2: this compound is a quadrupolar nucleus (spin I = 3/2), which often results in broad spectral lines. The short-lived FID signals from such broad resonances can be easily obscured by the acoustic ringing, which also decays relatively quickly. This is especially problematic at low frequencies and high magnetic fields, conditions often employed in solid-state NMR.[1]

Q3: What are the common symptoms of acoustic ringing in my ²³Na NMR spectrum?

A3: The most common symptoms include:

  • A rolling or distorted baseline, which can be difficult to correct with standard processing software.

  • Inability to properly phase the spectrum.

  • Broad, ill-defined peaks, particularly for signals with short T₂ relaxation times.

  • The appearance of spurious, non-physical signals.

Q4: How can I confirm that the baseline distortion in my spectrum is due to acoustic ringing?

A4: A key characteristic of acoustic ringing is that its frequency is independent of the sample and is a property of the NMR probe itself. The ringing will be present even with an empty rotor. Additionally, the intensity of the ringing is dependent on the power of the RF pulse.

Troubleshooting Guide

Issue 1: Distorted baseline observed in a simple one-pulse ²³Na NMR experiment.

This is the most common manifestation of acoustic ringing. The following troubleshooting steps can help mitigate this issue.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Acquisition-Level Solutions cluster_2 Post-Acquisition Solutions cluster_3 Hardware-Level Solutions start Distorted Baseline in ¹H-decoupled ²³Na Spectrum pulse_seq Implement Acoustic Ringing Suppression Pulse Sequence start->pulse_seq Primary Approach probe_tuning Optimize Probe Tuning and Matching start->probe_tuning acquisition_delay Increase Acquisition Delay ('de' or 'd1') start->acquisition_delay processing Apply Post-Acquisition Processing Techniques pulse_seq->processing If distortion persists probe_tuning->processing If distortion persists acquisition_delay->processing If distortion persists probe_design Consider Probe Design and Components processing->probe_design For persistent issues

Caption: Troubleshooting workflow for distorted baselines.

Solution 1.1: Implement an Acoustic Ringing Suppression Pulse Sequence

Specialized pulse sequences are highly effective at canceling out the ringing artifact.

Pulse SequencePrinciple of OperationRelative Effectiveness
EASY (Elimination of Artifacts in NMR SpectroscopY) Two FIDs are acquired back-to-back without a relaxation delay. The first contains the sample and artifact signals, while the second contains only the artifact. Subtraction of the two FIDs removes the ringing.[2]High
Spin-Echo (e.g., Hahn Echo) A 180° pulse refocuses the nuclear spins but not the acoustic ringing, allowing for a delay during which the ringing can decay before acquisition.Moderate to High
'aring'/'aring2' (Bruker) Proprietary pulse programs designed to cancel ringing artifacts.Moderate to High

Experimental Protocol: EASY Pulse Sequence for ²³Na Solid-State NMR

The EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence is a simple and effective method to remove acoustic ringing and other background signals.[2]

cluster_0 EASY Pulse Sequence p1 90° Pulse acq1 Acquire FID 1 (Signal + Ringing) p1->acq1 p2 90° Pulse acq1->p2 No Delay acq2 Acquire FID 2 (Ringing Only) p2->acq2 sub Subtract FID 2 from FID 1 acq2->sub relax Relaxation Delay (d1) sub->relax

Caption: EASY pulse sequence workflow.

Methodology:

  • Pulse Program: Select a pulse program that implements the EASY sequence. On many spectrometers, this may be a standard option or require a simple custom program.

  • Pulse Width (p1): Calibrate a 90° pulse for ²³Na on your sample. A shorter, higher-power pulse is generally preferable to excite the broad quadrupolar lineshape.

  • Acquisition: Two FIDs are acquired consecutively. The first FID (FID1) contains both the ²³Na signal and the acoustic ringing. The second FID (FID2) is acquired immediately after the first without any relaxation delay. Since the ²³Na nuclei are saturated by the first pulse, FID2 will primarily contain the probe ringing and other background signals.

  • Subtraction: The spectrometer software will subtract FID2 from FID1, resulting in an FID that is largely free of acoustic ringing.

  • Relaxation Delay (d1): A relaxation delay is inserted after the acquisition of both FIDs to allow the ²³Na spins to return to equilibrium before the next scan. This should be set to at least 5 times the T₁ of your sample for quantitative measurements.

  • Number of Scans (ns): The two-pulse-and-subtract sequence constitutes a single scan. Set 'ns' to the desired number of these scan cycles for adequate signal-to-noise.

Solution 1.2: Optimize Probe Tuning and Matching

Improper probe tuning and matching can exacerbate acoustic ringing.

  • Procedure: Carefully tune and match the probe for the ²³Na frequency with the sample in place and spinning at the desired rate. The tuning dip in the wobble curve should be as sharp and deep as possible.

  • Rationale: A well-tuned and matched probe ensures efficient RF power transmission and minimizes reflected power, which can contribute to probe vibrations.

Solution 1.3: Increase the Acquisition Delay

  • Parameter: Increase the initial acquisition delay (often denoted as de on Bruker systems).

  • Rationale: This introduces a short delay between the end of the RF pulse and the start of data acquisition, allowing some of the initial, most intense part of the acoustic ringing to decay before the receiver is turned on.

  • Caveat: This will discard the first few points of the FID, which can introduce a first-order phase error and may not be suitable for very rapidly decaying signals.

Solution 1.4: Post-Acquisition Data Processing

If acoustic ringing is still present after acquisition, the following processing steps can be applied:

  • Backward Linear Prediction: This method can be used to reconstruct the initial, corrupted points of the FID.

  • Baseline Correction: Advanced baseline correction algorithms, such as polynomial fitting or Whittaker smoothing, can be applied to the frequency domain spectrum to remove the rolling baseline. Care must be taken not to distort broad peaks.

Issue 2: Poor quantitation in ²³Na spectra despite using an acoustic ringing suppression sequence.

Even with a suppression sequence, residual artifacts or improper experimental setup can affect quantitation.

Solution 2.1: Ensure Full Relaxation

  • Parameter: Verify that the relaxation delay (d1) is sufficient for complete relaxation of the ²³Na nuclei (at least 5 * T₁).

  • Rationale: The EASY sequence relies on the saturation of the sample signal for the second acquisition. If the relaxation delay is too short, the signal will not be fully saturated, leading to incomplete subtraction and inaccurate quantitation.

Solution 2.2: Check Pulse Power and Length

  • Parameter: Ensure the 90° pulse is correctly calibrated and provides uniform excitation across the entire spectral width of interest.

  • Rationale: Non-uniform excitation will lead to inaccurate peak intensities.

Issue 3: Persistent and severe acoustic ringing across multiple samples and experiments.

If the above solutions do not adequately resolve the issue, the problem may be hardware-related.

Solution 3.1: Inspect the NMR Probe

  • Action: Visually inspect the probe for any loose components.

  • Rationale: Mechanical vibrations are the source of acoustic ringing. A loose screw or capacitor can significantly worsen the problem.

Solution 3.2: Consider Probe Components

  • Action: Consult with the spectrometer manufacturer or an expert about the materials used in the probe.

  • Rationale: Certain materials and types of capacitors are more prone to piezoelectric effects and Lorentz forces that cause acoustic ringing.[3] In some cases, replacing specific capacitors can alleviate the issue.[3]

Solution 3.3: Sample Packing

  • Action: Ensure the sample is packed uniformly and tightly within the rotor.

  • Rationale: An imbalanced or loosely packed sample can lead to unstable spinning, which may exacerbate mechanical vibrations.

Data Summary

While specific quantitative data for ²³Na is sparse in the literature, the following table summarizes the general effectiveness of different methods for reducing acoustic ringing.

MethodTypical Reduction in Ringing AmplitudeKey Considerations
EASY Pulse Sequence >95%Requires sufficient T₁ for sample saturation.
Spin-Echo with Delay 80-95%Delay must be optimized; potential for signal loss with very short T₂.
Increased Acquisition Delay 50-80%Can introduce phase errors; not ideal for rapidly decaying signals.
Probe Component Optimization Variable (can be significant)Requires hardware modification and expertise.

This technical support guide provides a starting point for troubleshooting acoustic ringing in solid-state ²³Na NMR. The optimal solution will depend on the specific instrument, probe, and sample being investigated.

References

Overcoming fast relaxation effects in Sodium-23 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sodium-23 (²³Na) imaging. The focus is on overcoming the challenges associated with the fast relaxation of the sodium signal to enable accurate and quantitative imaging.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (SNR) so low in this compound MRI compared to conventional Proton (¹H) MRI?

A1: The lower SNR in ²³Na MRI stems from several intrinsic factors:

  • Lower In Vivo Concentration: The concentration of sodium in tissues (e.g., 35 mM in the human brain) is significantly lower than that of protons (around 80 M).[1]

  • Lower Gyromagnetic Ratio: The gyromagnetic ratio of sodium (γ = 11.26 MHz/T) is approximately four times lower than that of hydrogen (γ = 42.57 MHz/T), which directly translates to lower intrinsic sensitivity.[2]

  • Fast Signal Decay: Sodium in biological tissues exhibits very short relaxation times, meaning the signal disappears quickly after excitation, making it challenging to capture.[2][3]

Q2: What causes the fast signal decay in ²³Na imaging?

A2: The fast signal decay is due to the quadrupolar nature of the sodium nucleus (spin 3/2).[1] In the anisotropic environment of biological tissues, interactions between the sodium nucleus's electric quadrupole moment and local electric field gradients from macromolecules lead to rapid biexponential transverse relaxation.[1][4] This results in two distinct T2 components: a "fast" or "short" component (T₂short) and a "slow" or "long" component (T₂long).[2][3] A significant portion of the total sodium signal can be lost within milliseconds due to the very short T₂short.[1]

Q3: What are typical relaxation times for this compound in biological tissues?

A3: Relaxation times for ²³Na vary between tissues. The following table summarizes typical values at clinical field strengths (e.g., 3T and 7T).

Tissue/CompartmentT₁ (ms)T₂short / T₂fast* (ms)T₂long / T₂slow* (ms)In-vitro / In-vivo
CSF (Cerebrospinal Fluid)~55-65- (Monoexponential)~55-65In-vivo
Human Muscles~29~0.5 - 3.0~12 - 28In-vivo
Cartilage-~1 - 2~20 - 30In-vivo
Brain Tumors (Malignant)---In-vivo
Free Solution (Aqueous)~40-50- (Monoexponential)~20 - 50In-vitro

Data compiled from multiple sources.[1][2][3][5] T₂ values are reported where specified in the source.*

Q4: How can I capture the signal from the fast-relaxing sodium component?

A4: To capture the rapidly decaying signal, it is crucial to use pulse sequences with ultra-short echo times (UTE).[5][6] These sequences minimize the delay between the radiofrequency (RF) excitation pulse and the start of signal acquisition.[3] Common UTE-based approaches include 3D projection imaging (PI) methods like radial projection imaging (RPI), twisted projection imaging (TPI), and 3D cones, which avoid the delays associated with conventional slice selection and phase encoding gradients.[1][3][7][8]

Troubleshooting Guides

Issue 1: Low SNR and "Invisible Sodium"

Problem: My sodium images have very low SNR, and tissue compartments appear to have little to no signal, a phenomenon sometimes referred to as "invisible sodium".[1]

Root Cause Analysis and Solutions:

LowSNR Low SNR / 'Invisible Sodium' FastRelax Cause: Fast Biexponential T₂ Relaxation LowSNR->FastRelax LongTE Cause: Long Echo Time (TE) in Pulse Sequence LowSNR->LongTE LowField Cause: Insufficient Magnetic Field Strength (B₀) LowSNR->LowField Sol_Avg Solution: Increase Signal Averaging (NEX/NSA) LowSNR->Sol_Avg Improve SNR Sol_UTE Solution: Use Ultra-Short Echo Time (UTE) Sequences FastRelax->Sol_UTE Mitigate signal loss LongTE->Sol_UTE Minimize delay Sol_Field Solution: Utilize Higher Field Scanners (≥3T) LowField->Sol_Field Improve intrinsic SNR Sol_3DProj Examples: 3D Radial, Twisted Projection (TPI) Sol_UTE->Sol_3DProj

Troubleshooting Low SNR in ²³Na MRI.

Troubleshooting Steps:

  • Verify Pulse Sequence: Confirm you are using a pulse sequence designed for short T₂ imaging. Standard gradient echo or spin echo sequences with TEs of several milliseconds will miss the majority of the tissue sodium signal.[3]

  • Implement UTE Sequences: Switch to a UTE sequence, such as 3D radial projection or twisted projection imaging. The goal is to achieve a nominal TE of 0.2-0.5 ms (B15284909) to minimize T₂-related signal loss to less than 5-10%.[3][5]

  • Increase Field Strength: If available, use a higher field MRI scanner (e.g., 3T or 7T). The SNR in MRI scales with the magnetic field strength.[2]

  • Signal Averaging: Increase the number of signal averages (NEX or NSA). While this increases scan time, it improves SNR by the square root of the number of averages.[5] This is often necessary to compensate for the inherently low signal.[9]

Issue 2: Inaccurate Quantification of Tissue Sodium Concentration (TSC)

Problem: The calculated Tissue Sodium Concentration (TSC) values in my study are inconsistent or do not match expected physiological values.

Root Cause Analysis and Solutions:

InaccurateTSC Inaccurate TSC Quantification B1Inhomo Cause: B₁ (RF Field) Inhomogeneity InaccurateTSC->B1Inhomo B0Inhomo Cause: B₀ (Static Field) Inhomogeneity InaccurateTSC->B0Inhomo PVE Cause: Partial Volume Effects (PVE) InaccurateTSC->PVE RelaxWeight Cause: T₁/T₂ Relaxation Weighting InaccurateTSC->RelaxWeight Sol_B1Map Solution: Acquire B₁ Map and Apply Correction B1Inhomo->Sol_B1Map Corrects flip angle variation Sol_B0Map Solution: Acquire B₀ Map and Apply Correction B0Inhomo->Sol_B0Map Corrects off-resonance effects Sol_HighRes Solution: Improve Spatial Resolution PVE->Sol_HighRes Reduces voxel mixing Sol_RelaxCorr Solution: Use Long TR to Minimize T₁ Bias and UTE to Minimize T₂ Bias RelaxWeight->Sol_RelaxCorr Reduces signal bias

Troubleshooting Inaccurate TSC Quantification.

Troubleshooting Steps:

  • B₁ Field Correction: RF field (B₁) inhomogeneity causes spatial variations in the flip angle, leading to significant errors in TSC quantification.[10][11]

    • Action: Acquire a B₁ map using a suitable method like the Bloch-Siegert off-resonance (BLOSI) approach with a 3D FLORET trajectory, which has been shown to be clinically feasible.[10][11] Apply this map during image reconstruction to correct for flip angle variations.

  • B₀ Field Correction: Inhomogeneities in the main magnetic field (B₀) can cause signal loss and geometric distortions, particularly with projection imaging sequences.

    • Action: Acquire a B₀ field map, often obtainable from a co-registered proton MRI scan.[7] Use a frequency-segmented conjugate phase reconstruction or similar algorithm to correct for off-resonance effects.[7]

  • Mitigate Partial Volume Effects (PVE): Due to the inherently lower resolution of ²³Na MRI, voxels may contain a mix of different tissue types (e.g., gray matter, white matter, CSF), averaging their sodium concentrations and leading to inaccurate measurements.[1][12]

    • Action: Improve spatial resolution as much as SNR allows. If PVE is unavoidable, use segmentation masks from high-resolution anatomical ¹H images to estimate the fraction of different tissues within each sodium voxel and apply a correction.

  • Address Relaxation Weighting:

    • T₁ Bias: Using a short repetition time (TR) can saturate the signal, especially in tissues with longer T₁ values. For quantification, it is crucial to minimize this effect.

      • Action: Use a TR that is at least 3-4 times the longest expected T₁ value in the tissue of interest (e.g., TR ≈ 160 ms for brain imaging) to ensure the signal is nearly fully relaxed.[1]

    • T₂ Bias: As discussed, failing to capture the fast-relaxing component leads to underestimation of the total sodium concentration.

      • Action: Employ UTE sequences with the shortest possible TE.[3] For the most accurate quantification, acquire data at multiple echo times to fit the biexponential decay and extrapolate back to TE=0.

Experimental Protocols

Protocol 1: Quantitative 3D Sodium Imaging with UTE Radial Projection Imaging

This protocol provides a general framework for acquiring quantitative TSC maps, focusing on minimizing relaxation and field inhomogeneity effects.

Start Start: Phantom & Subject Prep Phantom Prepare Phantoms (Known NaCl Concentrations) Start->Phantom Coil Position Subject/Phantoms in Dual-Tuned ¹H/²³Na Coil Start->Coil Phantom->Coil Scout Acquire ¹H Anatomical Scout Coil->Scout B1Map Acquire ²³Na B₁ Map (e.g., BLOSI-FLORET) Coil->B1Map NaScan Acquire 3D UTE ²³Na Data (e.g., Radial Projection) Coil->NaScan B0Map Acquire B₀ Field Map (e.g., from ¹H GRE) Scout->B0Map Correction Apply B₀ and B₁ Corrections B0Map->Correction B1Map->Correction Recon Image Reconstruction NaScan->Recon Recon->Correction Density Perform Density-Weighted Reconstruction Correction->Density Quant TSC Quantification Density->Quant Calibrate Calibrate Signal Intensity using Phantoms Quant->Calibrate PVE_Corr Perform Partial Volume Correction (using ¹H anatomical scan) Calibrate->PVE_Corr FinalMap Generate Final TSC Map (in mmol/L or μmol/g) PVE_Corr->FinalMap

Workflow for Quantitative ²³Na MRI.

Methodology:

  • Preparation:

    • Prepare a set of calibration phantoms with known sodium concentrations (e.g., 20, 40, 60, 80 mM NaCl in agar (B569324) gel) that encompass the expected physiological range.

    • Position the subject and the phantoms within the field of view of a dual-tuned ¹H/²³Na RF coil.

  • MR Acquisition:

    • Anatomical Imaging (¹H): Acquire a high-resolution T1-weighted anatomical proton scan (e.g., MPRAGE) for co-registration and partial volume correction.

    • Field Mapping:

      • Acquire a B₀ map, typically a dual-echo gradient echo (GRE) sequence on the proton channel.[7]

      • Acquire a B₁ map on the sodium channel using a rapid mapping technique like Bloch-Siegert.[10][11]

    • Sodium Imaging (²³Na):

      • Sequence: Use a 3D radial projection imaging sequence or similar density-adapted 3D projection reconstruction pulse sequence.[1][13]

      • Key Parameters:

        • Echo Time (TE): As short as possible, typically < 0.5 ms.[3]

        • Repetition Time (TR): Long enough to avoid T₁ saturation, e.g., 120-160 ms.[1]

        • Flip Angle: Chosen to maximize signal (Ernst angle), but must be corrected using the B₁ map.

        • Acquisition Time: Will typically be long (e.g., >10 minutes) to achieve sufficient SNR.[7]

  • Data Processing and Quantification:

    • Reconstruction: Reconstruct the raw sodium data using a density-weighted algorithm. Apply the acquired B₀ and B₁ maps during this step to correct for field inhomogeneities.[7][10]

    • Calibration: In the corrected sodium image, measure the signal intensity within the calibration phantoms and perform a linear regression against their known concentrations. This creates a calibration curve to convert signal intensity to absolute sodium concentration.

    • TSC Calculation: Apply the calibration factor to the corrected in vivo sodium image to generate a quantitative TSC map.

    • Partial Volume Correction: Co-register the ¹H anatomical image to the TSC map. Segment the ¹H image into tissue types (GM, WM, CSF). For each voxel in the TSC map, use the tissue fractions from the segmented ¹H image to correct for partial volume effects.

References

Sodium-23 MRI Technical Support Center: Strategies for Reducing Acquisition Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium-23 (²³Na) MRI. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to reducing image acquisition time while maintaining data quality.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your accelerated ²³Na MRI experiments.

Issue 1: My accelerated ²³Na images are extremely noisy.

  • Question: I've reduced my scan time by using fewer averages, but now the signal-to-noise ratio (SNR) is too low for meaningful analysis. What are my options?

  • Answer: A low SNR is a primary challenge in ²³Na MRI due to the low gyromagnetic ratio and low in vivo concentration of sodium compared to protons.[1][2][3] When you reduce the number of averages, the noise increases. Here are several strategies to combat this:

    • Implement Advanced Reconstruction Algorithms: Instead of conventional reconstruction, use techniques specifically designed for undersampled data.

      • Compressed Sensing (CS): CS is a powerful method for reconstructing images from significantly less data than traditionally required, effectively reducing scan time.[4][5][6][7] CS works by exploiting the inherent sparsity of the MR images.[8]

      • Deep Learning (DL) / Machine Learning: Convolutional Neural Networks (CNNs), such as U-Net architectures, can be trained to denoise images reconstructed from highly undersampled data.[9][10][11] These networks can sometimes be trained on proton (¹H) MRI data and successfully applied to ²³Na images.[11]

    • Optimize Hardware: The hardware you use plays a critical role in the achievable SNR.

      • Use High-Field Scanners: Migrating from 3T to 7T or higher significantly boosts the intrinsic SNR, which provides a better foundation for accelerated imaging.[12][13][14]

      • Employ Dedicated RF Coils: Use multi-channel array coils specifically designed for sodium imaging.[12] These coils improve sensitivity compared to standard volume coils and enable parallel imaging techniques for further acceleration.[12] Dual-tuned ²³Na/¹H coils are also highly effective.[15][16]

    • Refine the Pulse Sequence:

      • Use Ultrashort Echo Time (UTE) Sequences: Due to the very short T2 relaxation times of sodium (with a fast component of 0.5-8 ms), UTE sequences (TE < 1 ms) are essential to capture the signal before it decays.[1][12][13]

      • Choose Non-Cartesian Trajectories: 3D radial or spiral k-space trajectories are more efficient for UTE imaging and are preferred over Cartesian methods for reducing readout duration while maintaining sufficient SNR.[12][17]

Issue 2: I'm observing significant artifacts after applying compressed sensing.

  • Question: I've accelerated my acquisition using compressed sensing, but the reconstructed images have strange artifacts (e.g., blurring, unnatural texture). How can I fix this?

  • Answer: Artifacts in CS reconstructions often arise from suboptimal reconstruction parameters or inappropriate k-space sampling.

    • Adjust CS Parameters:

      • Sparsity Transform: The choice of sparsity transform (e.g., Wavelet, Discrete Cosine Transform) is crucial. Wavelet-based CS reconstructions have been shown to produce high image quality with stable quantitative estimates.[5]

      • Regularization Weighting: The penalty weight in the CS algorithm balances data consistency with sparsity. An incorrect weight can lead to overly smoothed images (too high) or noisy images with artifacts (too low). This parameter often needs to be optimized empirically for your specific application.

    • Improve k-space Undersampling:

      • Incoherent Sampling: CS relies on incoherent undersampling. Ensure your k-space sampling pattern is sufficiently random or pseudo-random. Non-Cartesian trajectories like 3D radial or spiral naturally provide a high degree of incoherence.[8]

      • Undersampling Factor (USF): Pushing the USF too high will inevitably lead to artifacts and loss of detail. For quantitative human brain sodium MRI, a USF of up to 4 has been shown to maintain good structural detail with wavelet-based CS.[5]

Logical Workflow for Troubleshooting Poor Image Quality in Accelerated Scans

G start Poor Image Quality in Accelerated ²³Na Scan check_noise Is the primary issue excessive noise? start->check_noise check_artifact Is the primary issue reconstruction artifacts? check_noise->check_artifact No noise_solutions Noise Reduction Strategies check_noise->noise_solutions Yes artifact_solutions Artifact Reduction Strategies check_artifact->artifact_solutions Yes end Improved Image Quality check_artifact->end No/ Other Issue use_cs_dl Implement CS or Deep Learning Reconstruction noise_solutions->use_cs_dl optimize_hardware Use High-Field Scanner & Dedicated Multi-Channel Coil noise_solutions->optimize_hardware use_cs_dl->end optimize_hardware->end tune_cs Adjust CS Sparsity Transform & Regularization artifact_solutions->tune_cs check_sampling Verify Incoherent Sampling & Reduce Undersampling Factor artifact_solutions->check_sampling tune_cs->end check_sampling->end

Caption: Troubleshooting workflow for accelerated ²³Na MRI.

Issue 3: My quantitative Tissue Sodium Concentration (TSC) values are inaccurate after acceleration.

  • Question: I've successfully reduced my scan time, but the calculated TSC values are biased compared to my fully-sampled reference scans. What could be the cause?

  • Answer: Quantitative accuracy can be compromised by several factors in accelerated acquisitions.

    • Reconstruction Bias: Some reconstruction techniques, particularly certain forms of compressed sensing, can introduce a bias in image intensity, leading to errors in TSC estimation.[5] It is crucial to validate your chosen reconstruction method against a known phantom or fully-sampled data to characterize any potential bias. Wavelet-based CS has been shown to have a lower intensity bias compared to other domains like DCT.[5]

    • B₀ Field Inhomogeneity: Poor magnetic field (B₀) homogeneity can cause signal loss and geometric distortions, affecting quantification. While the low gyromagnetic ratio of ²³Na makes it less susceptible to off-resonance artifacts than ¹H, these effects are still significant at ultra-high field strengths.[14]

      • Solution: Perform localized B₀ shimming. It is possible to acquire B₀ maps directly from the sodium signal in as little as 15 seconds and use them to improve homogeneity, which can strongly improve image quality and quantitative accuracy.[18][19]

    • Motion Artifacts: Patient motion during a scan is a common source of error. Longer scan times increase the likelihood of motion. While acceleration reduces this window, motion can still corrupt the undersampled k-space data, leading to inaccurate reconstructions.

      • Solution: Implement prospective motion correction (PMC) using an optical tracking system.[20] Alternatively, interleaved ¹H navigator images can be acquired to track and correct for motion during the ²³Na scan.[21]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing acquisition time in ²³Na MRI?

There are three main pillars for accelerating ²³Na MRI:

  • Advanced Pulse Sequences: Utilizing sequences that acquire signal very quickly after excitation, such as Ultrashort Echo Time (UTE) sequences with non-Cartesian k-space trajectories (e.g., 3D radial, cones, spirals).[12][13][22] Interleaved sequences that acquire ¹H data during the ²³Na recovery time can also improve time efficiency.[21][23]

  • Sophisticated Reconstruction Methods: Employing algorithms like Compressed Sensing (CS) and Deep Learning (DL) to reconstruct high-quality images from undersampled k-space data.[4][9][10] Low-rank reconstruction techniques are also emerging for this purpose.[24]

  • High-Performance Hardware: Using ultra-high field (UHF) scanners (≥3T, preferably 7T) to increase the base SNR, along with specialized, high-sensitivity multi-channel RF coils.[12][14][16]

Relationship Between Core Acceleration Strategies

G center_node Reduced Acquisition Time in ²³Na MRI hardware Hardware Advancements hardware->center_node hardware_details • High-Field Scanners (≥7T) • Multi-Channel RF Coils • Strong Gradients hardware->hardware_details sequence Pulse Sequence Optimization sequence->center_node sequence_details • Ultrashort Echo Time (UTE) • 3D Radial / Cones Trajectories • Interleaved ¹H/²³Na Acquisition sequence->sequence_details recon Reconstruction Techniques recon->center_node recon_details • Compressed Sensing (CS) • Deep Learning (CNNs) • Low-Rank Methods recon->recon_details

Caption: Core components for accelerating ²³Na MRI scans.

Q2: How much can I realistically reduce my scan time?

The achievable time reduction depends on the combination of hardware, sequence, and reconstruction technique.

  • With Compressed Sensing , acceleration factors of up to 4-fold have been demonstrated while maintaining good structural detail for quantitative brain imaging.[5]

  • Using Deep Learning (CNNs) for post-processing, a 75% reduction in acquisition time (e.g., from 10 min to 2.5 min) has been shown to be feasible for ischemic stroke imaging, with CNN-generated images rated significantly better than the noisy, undersampled images.[9][10]

  • Combining techniques, such as using a low-rank reconstruction with prospective undersampling, has allowed for both a reduction in acquisition time (e.g., from 31 min to 23 min) and an enhancement of spatial resolution.[24]

Q3: What is the most critical hardware component for fast ²³Na MRI?

While the entire imaging chain is important, the two most critical components are:

  • The Magnet (Field Strength): The SNR is linearly proportional to the main magnetic field strength (B₀).[14] Moving to an ultra-high field scanner (e.g., 7T) provides a fundamental boost in signal that makes faster imaging protocols viable.[12]

  • The Radiofrequency (RF) Coil: A high-performance, dedicated ²³Na RF coil is essential. Multi-channel receive arrays are particularly attractive as they not only increase SNR but also enable parallel imaging, a complementary acceleration technique.[12] Dual-tuned ¹H/²³Na coils are highly efficient for clinical studies as they allow for the acquisition of anatomical proton images without repositioning the patient or changing coils.[12][15]

Q4: Which pulse sequence should I use for the fastest acquisitions?

For the fastest acquisitions, you must use a sequence with an Ultrashort Echo Time (UTE) to capture the rapidly decaying sodium signal.[13][25] Among UTE sequences, 3D non-Cartesian trajectories are generally preferred.

  • 3D Radial Projection Imaging: This is a very common and robust method for ²³Na MRI. It is inherently motion-insensitive and allows for flexible retrospective undersampling.[17]

  • 3D Cones: This trajectory is even more efficient at covering k-space than radial methods, as it moves away from the center of k-space more quickly, reducing oversampling of low-frequency data.[22]

Quantitative Data Summary

The following tables summarize quantitative data from cited studies on accelerated ²³Na MRI.

Table 1: Impact of Reconstruction Techniques on Acquisition Time and Image Quality

Reconstruction MethodUndersampling Factor (USF) / Time ReductionKey FindingApplicationReference
Wavelet-based CS Up to 4xMaintained good structural detail and lowest bias in TSC estimates.Human Brain[5]
Dictionary-Learning CS 4xApplicable for TSC measurements with a ~10% decrease in quantification error.Skeletal Muscle[9][26]
Convolutional Neural Network (U-Net) 75% (4x)Increased SNR from ~10 to ~44; reduced TSC error by up to 15%.Ischemic Stroke[9][10]
Low-Rank (SAKE) Time reduced from 31 to 23 minImproved image reconstruction (SSIM by 6%, RMSE by 35%) vs. 5D CS.Human Brain[24]

Table 2: Comparison of ²³Na MRI Acquisition Parameters

ParameterTypical ValueRationale / Impact on SpeedReference
Echo Time (TE) < 1 ms (B15284909) (UTE)Critical. Must be ultrashort to capture the fast-decaying T₂ signal. Minimizing TE is a primary goal.[12][13]
Repetition Time (TR) 100 - 120 msA short TR is possible due to the short T₁ of sodium, allowing for rapid signal averaging.[2][22]
k-space Trajectory 3D Radial / ConesMore efficient than Cartesian; allows for UTE and incoherent undersampling for CS.[17][22]
Resolution (Isotropic) 3 mm - 5 mmHigher resolution requires longer scan times; this is a direct trade-off with acquisition speed.[17][27]

Experimental Protocols

Protocol 1: Accelerated ²³Na Brain MRI with 3D Radial UTE and Compressed Sensing

This protocol provides a general framework for acquiring and reconstructing accelerated sodium images of the human brain.

1. Hardware & Setup:

  • Scanner: 7T whole-body MRI system.

  • RF Coil: Dual-tuned ²³Na/¹H head coil.

  • Shimming: Perform localized, ²³Na-based B₀ shimming prior to the main acquisition. An acquisition time of ~15-30 seconds for the B₀ map is sufficient.[18]

2. Pulse Sequence Parameters (3D Density-Adapted Radial):

  • Trajectory: 3D radial projection acquisition.

  • Repetition Time (TR): 100 ms.

  • Echo Time (TE): Minimum achievable (< 0.5 ms).

  • Flip Angle (FA): 90 degrees.

  • Field of View (FOV): 240 x 240 x 240 mm³.

  • Nominal Resolution: 4 mm isotropic.

  • Undersampling: Prospectively acquire a reduced number of radial projections for a 4-fold acceleration. Ensure the projection distribution is incoherent (e.g., using a golden-angle scheme).

3. Reconstruction Workflow:

  • Algorithm: Compressed Sensing (CS).

  • Sparsifying Transform: Use a Wavelet transform.

  • Implementation: The raw, undersampled k-space data is fed into an iterative reconstruction algorithm that enforces both data consistency (with the acquired k-space points) and sparsity (in the wavelet domain).

  • Output: Reconstructed 3D ²³Na image with reduced noise and artifacts compared to a standard reconstruction from the same undersampled data.

Experimental Workflow for Accelerated ²³Na MRI

G cluster_prep Preparation cluster_acq Acquisition cluster_recon Reconstruction & Analysis setup Hardware Setup (7T Scanner, Dual-Tuned Coil) shim Localized B₀ Shimming (²³Na-based) setup->shim acquire Acquire Undersampled Data (3D Radial UTE Sequence) shim->acquire recon Iterative CS Reconstruction (Wavelet Domain) acquire->recon quant Quantitative Analysis (TSC Calculation) recon->quant

References

Technical Support Center: Addressing Motion Artifacts in Clinical Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering motion artifacts in clinical Sodium-23 (²³Na) MRI experiments.

Troubleshooting Guides

Issue 1: Blurring and Ghosting in Images

Q: My ²³Na MR images appear blurry and have ghost-like replicas. What is the cause and how can I fix this?

A: Blurring and ghosting are classic signs of motion artifacts, which are particularly pronounced in ²³Na MRI due to its inherently low signal-to-noise ratio (SNR) and long scan times.[1][2][3] These artifacts typically appear in the phase-encoding direction because of the slower data sampling in this direction.[2][3]

Troubleshooting Steps:

  • Patient Comfort and Immobilization:

    • Ensure the patient is as comfortable as possible to minimize voluntary movement. Use cushions and padding for support.[2][4]

    • Utilize immobilization aids such as foam pads, straps, or even bite bars for head imaging.[4]

    • For pediatric or anxious patients, consider sedation or anesthesia if clinically appropriate.[4]

  • Clear Patient Instructions:

    • Clearly explain the importance of remaining still during the scan.[2]

    • Practice breathing exercises with the patient, especially if breath-holding is required.[4]

  • Sequence Parameter Adjustments:

    • Increase Signal Averaging (NEX/NSA): This can reduce random motion artifacts and improve SNR, but at the cost of longer scan times.[4]

    • Swap Phase and Frequency Encoding Directions: This will shift the artifact direction, potentially moving it away from the region of interest.[4]

    • Employ Fast Imaging Sequences: Utilize sequences with radial or spiral k-space trajectories, which are less sensitive to motion than Cartesian trajectories.[4] Techniques like 3D cones and twisted projection imaging (TPI) are designed for rapid acquisition and are beneficial for ²³Na MRI.[5]

  • Physiological Motion Compensation:

    • Respiratory Gating/Triggering: For thoracic and abdominal imaging, use a respiratory bellows or navigator echoes to acquire data only during specific phases of the respiratory cycle.[4][6]

    • Cardiac Gating: For cardiac ²³Na MRI, use ECG or peripheral pulse gating to synchronize data acquisition with the cardiac cycle.[4][6]

Issue 2: Inaccurate Quantitative Sodium Concentration (TSC) Values

Q: The Tissue Sodium Concentration (TSC) values in my study seem inconsistent or inaccurate, even when the images look acceptable. What could be the problem?

A: Motion can introduce significant errors in TSC quantification, even if it doesn't cause obvious blurring or ghosting.[7][8] Other factors like partial volume effects and system imperfections can also contribute to inaccuracies.

Troubleshooting Steps:

  • Rule out Motion as a Cause:

    • Even subtle, periodic motion from respiration or cardiac pulsation can affect TSC. Applying respiratory and cardiac gating has been shown to decrease measured myocardial TSC by (11 ± 1)%, indicating that motion can artificially inflate these values.[6]

    • Review the raw data or cine images if available to look for any signs of patient movement during the acquisition.

  • Check for Gradient Timing Errors:

    • Inaccuracies in the timing of the readout gradients can lead to significant, spatially varying quantification errors of over 20% in TSC, even without visible anatomical distortions.[7][8] This can be measured and corrected either prospectively or retrospectively.[7]

  • Address Partial Volume Effects (PVE):

    • Due to the relatively low resolution of ²³Na MRI, voxels may contain a mix of different tissue types, leading to PVE and inaccurate TSC measurements.[9][10]

    • Consider using post-processing correction algorithms that incorporate anatomical information from high-resolution proton (¹H) MRI.[10][11]

  • Ensure Proper Calibration:

    • Use calibration phantoms with known sodium concentrations within the field of view to convert signal intensity to absolute TSC values.

    • Correct for B1 (transmit radiofrequency field) inhomogeneities, as these can lead to signal variations across the image and affect quantification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for reducing motion artifacts in cardiac ²³Na MRI?

A1: For cardiac ²³Na MRI, a combination of retrospective cardiac and respiratory gating is highly effective.[6] This involves continuously acquiring data and then reordering or discarding it based on the timing within the cardiorespiratory cycle.[4] This approach has been shown to significantly improve the accuracy of myocardial TSC measurements.[6]

Q2: How do I choose the right motion correction strategy for my experiment?

A2: The choice of motion correction strategy depends on the anatomical region of interest, the type of motion expected (e.g., periodic, random), and the capabilities of your MRI scanner. The following decision tree can guide your selection:

MotionCorrectionDecisionTree cluster_type Identify Motion Type cluster_strategy Select Correction Strategy cluster_details Implementation Details start Start: Motion Artifacts in ²³Na MRI motion_type What is the primary source of motion? start->motion_type patient_prep Patient Preparation & Immobilization motion_type->patient_prep Voluntary/ Random sequence_adj Sequence Adjustment & Gating motion_type->sequence_adj Physiological (Respiratory, Cardiac) post_proc Post-Processing Correction motion_type->post_proc Residual motion/ Complex motion prep_details Comfort measures Padding, straps Clear instructions patient_prep->prep_details seq_details Respiratory/Cardiac Gating Navigator Echoes Radial/Spiral k-space Increase NEX sequence_adj->seq_details post_details Retrospective gating Image registration Motion correction algorithms post_proc->post_details

Caption: Decision tree for selecting a motion correction strategy.

Q3: Can motion artifacts be completely eliminated?

A3: While it is challenging to completely eliminate all motion artifacts, a combination of proactive and retrospective techniques can significantly reduce their impact to a level where high-quality, quantitative data can be obtained.[3] A multi-faceted approach is often the most successful.[3]

Q4: What are the key parameters for a motion-robust ²³Na MRI sequence?

A4: To create a motion-robust sequence, consider the following:

  • Ultra-short Echo Time (UTE): This is crucial for capturing the rapidly decaying sodium signal before it is lost.[12]

  • 3D Radial or Spiral Acquisition: These k-space trajectories are inherently less sensitive to motion artifacts compared to standard Cartesian acquisitions.[4]

  • Respiratory/Cardiac Gating: Incorporate triggering or gating mechanisms to synchronize data acquisition with physiological cycles.[4][6]

  • Sufficient Signal Averaging (NEX): This helps to average out random motion and improve SNR.[4]

Quantitative Data Summary

The following table summarizes the quantitative impact of motion correction techniques on Tissue Sodium Concentration (TSC) measurements.

Correction TechniqueAnatomical RegionEffect on TSC MeasurementReference
Respiratory & Cardiac GatingMyocardiumDecrease of (11 ± 1)%[6]
Partial Volume CorrectionMyocardiumDecrease of (34 ± 1)%[6]
Gradient Timing Error CorrectionBrainCan correct for >20% spatially varying quantification errors[7][8]

Experimental Protocols

Protocol 1: Respiratory-Gated ²³Na MRI of the Kidney (Rodent Model)

This protocol is adapted for a preclinical system and aims to minimize respiratory motion artifacts during renal sodium imaging.

Workflow:

Gated_Kidney_MRI_Workflow start Start: Animal Preparation setup Positioning and Physiological Monitoring start->setup scout Acquire Scout Images (¹H) setup->scout shim Shimming on Region of Interest scout->shim na_mri Run Gated ²³Na Sequence shim->na_mri recon Image Reconstruction and Analysis na_mri->recon end End recon->end

Caption: Workflow for respiratory-gated renal ²³Na MRI.

Methodology:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed.

  • Physiological Monitoring: Set up a respiratory sensor (e.g., a pneumatic pillow or bellows) to monitor the breathing cycle. This signal will be used to trigger the MRI acquisition.

  • Positioning: Place the animal in the magnet, ensuring the kidneys are within the isocenter of the magnet and the sensitive volume of the radiofrequency coil.

  • Scout Imaging: Acquire fast proton (¹H) scout images to localize the kidneys.

  • Shimming: Perform automated or manual shimming on the volume of interest to optimize magnetic field homogeneity.

  • ²³Na Sequence Setup:

    • Sequence Type: 3D Gradient Echo sequence.

    • Repetition Time (TR): Choose a TR approximately 2.5 times greater than the T1 of sodium in free fluid (e.g., ~125 ms (B15284909) at 3T).[13]

    • Echo Time (TE): Select the minimum achievable TE on the system to capture the fast-decaying signal.[13]

    • Flip Angle (FA): 90°.[13]

    • Acquisition Bandwidth (BW): Use a high bandwidth to shorten the echo time.[13]

    • Respiratory Trigger: Enable the respiration trigger, setting the acquisition to occur during the expiratory phase to minimize motion.[14]

  • Data Acquisition: Run the ²³Na MRI sequence.

  • Image Reconstruction and Analysis: Reconstruct the images and perform quantitative analysis of renal sodium concentration.

Protocol 2: Prospective Motion Correction using Navigator Echoes

This protocol describes a general approach for using navigator echoes to prospectively correct for head motion during brain ²³Na MRI.

Logical Relationship:

Navigator_Correction_Logic start Imaging Sequence Start nav_acq Acquire Navigator Echo start->nav_acq motion_est Estimate Head Motion (Translation & Rotation) nav_acq->motion_est update_params Update Gradient & RF for next TR motion_est->update_params data_acq Acquire Imaging Data update_params->data_acq loop_check Scan Complete? data_acq->loop_check loop_check->nav_acq No end End of Scan loop_check->end Yes

Caption: Logical flow of prospective motion correction.

Methodology:

  • Sequence Integration: The motion correction framework is integrated into the ²³Na imaging sequence.

  • Navigator Acquisition: Before or after each imaging data readout, a short navigator echo is acquired. This can be a simple k-space line or a more complex trajectory like a spherical navigator.[15][16]

  • Real-time Motion Estimation: The navigator data is rapidly processed to estimate the 3D translation and rotation of the head since the last measurement.[15]

  • Prospective Correction: The estimated motion parameters are used to update the gradients and radiofrequency pulses for the subsequent data acquisition in real-time. This effectively adjusts the imaging volume to follow the patient's motion.[17]

  • Iterative Process: This process of navigator acquisition, motion estimation, and prospective correction is repeated for each TR throughout the scan.

  • Image Reconstruction: The acquired k-space data is reconstructed to produce a motion-corrected image.

References

Technical Support Center: Optimizing Flip Angle for Quantitative Sodium-23 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quantitative Sodium-23 (²³Na) imaging. Our goal is to help you address common challenges and optimize your experimental protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal flip angle for quantitative ²³Na imaging, and how do I determine it?

A1: The optimal flip angle, often referred to as the Ernst angle, is the flip angle that maximizes the signal-to-noise ratio (SNR) for a given tissue and a specific set of sequence parameters (Repetition Time - TR and longitudinal relaxation time - T1).[1][2] Using a flip angle that is too high can lead to signal saturation, while a flip angle that is too low will result in a weaker signal, both of which will reduce the SNR.[3]

Troubleshooting Steps & Experimental Protocol:

  • Estimate Tissue T1: Obtain an estimate of the T1 relaxation time of your tissue of interest. T1 values for sodium in biological tissues are typically in the range of 27-39 ms.[4]

  • Calculate the Ernst Angle: Use the following formula to calculate the theoretical optimal flip angle (α_E):

    α_E = arccos(e^(-TR/T1))[1][2]

  • Experimental Verification:

    • Prepare a phantom with a known sodium concentration and T1 value similar to your target tissue.[4][5][6]

    • Acquire a series of images of the phantom using your chosen pulse sequence, varying the flip angle in steps (e.g., 10°, 20°, 30°, ..., 90°). Keep all other imaging parameters constant.

    • Measure the SNR in a region of interest (ROI) for each flip angle.

    • Plot the measured SNR as a function of the flip angle. The flip angle that yields the highest SNR is your experimental optimal flip angle.

Logical Workflow for Flip Angle Optimization

FlipAngleOptimization cluster_prep Preparation cluster_calc Calculation & Experiment cluster_analysis Analysis T1_est Estimate Tissue T1 Ernst Calculate Ernst Angle α_E = arccos(e^(-TR/T1)) T1_est->Ernst Phantom Prepare Phantom Acquire Acquire Images at Varying Flip Angles Phantom->Acquire Ernst->Acquire Measure Measure SNR in ROI Acquire->Measure Plot Plot SNR vs. Flip Angle Measure->Plot Optimal Determine Optimal Flip Angle Plot->Optimal

Caption: Workflow for determining the optimal flip angle.

Q2: My SNR is low despite using the calculated Ernst angle. What could be the issue?

A2: Low SNR in quantitative ²³Na imaging is a common challenge due to the low gyromagnetic ratio and biological concentration of sodium compared to protons.[5][7] If you've optimized the flip angle and still face low SNR, consider the following factors:

  • B₀ and B₁ Field Inhomogeneity: Inhomogeneities in the main magnetic field (B₀) and the radiofrequency transmit field (B₁) can lead to signal loss and inaccurate quantification. B₁ inhomogeneity, in particular, will cause the actual flip angle to vary spatially, meaning the Ernst angle is not achieved throughout the entire imaging volume.[8][9][10]

  • Incorrect T1 Estimation: The Ernst angle calculation is highly dependent on the T1 value of the tissue. If your T1 estimate is inaccurate, your calculated flip angle will not be optimal.

  • Pulse Sequence Selection: The choice of pulse sequence significantly impacts SNR. Ultrashort Echo Time (UTE) sequences like Twisted Projection Imaging (TPI) are often preferred for sodium imaging to capture the rapidly decaying signal.[5][7][11][12]

  • Hardware Limitations: The performance of your RF coils and gradients can affect signal reception and overall image quality.[7][13]

Troubleshooting Steps:

  • B₁ Correction: Implement a B₁ mapping sequence to measure the spatial variation of the flip angle and apply a correction to your quantitative data.[8][10]

  • T1 Measurement: If possible, perform a T1 measurement of the tissue of interest to ensure an accurate Ernst angle calculation.

  • Optimize Pulse Sequence Parameters:

    • Use the shortest possible echo time (TE).

    • Ensure the repetition time (TR) is appropriately set. While a longer TR allows for full T1 relaxation, it can also increase scan time. A TR of approximately 2.5 times the T1 of tissue sodium is often recommended.[5]

  • Signal Averaging: Increase the number of signal averages (NEX/NSA) to improve SNR, though this will increase scan time.[14]

Relationship between Flip Angle, SNR, and Influencing Factors

SNRTroubleshooting cluster_main Core Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowSNR Low SNR B1_inhom B1 Inhomogeneity LowSNR->B1_inhom T1_inacc Inaccurate T1 Estimation LowSNR->T1_inacc PulseSeq Suboptimal Pulse Sequence LowSNR->PulseSeq Hardware Hardware Limitations LowSNR->Hardware B1_map B1 Mapping & Correction B1_inhom->B1_map T1_meas Measure T1 Accurately T1_inacc->T1_meas Seq_opt Optimize Sequence (e.g., UTE) PulseSeq->Seq_opt Avg Increase Signal Averaging Hardware->Avg

Caption: Troubleshooting guide for low SNR in ²³Na imaging.

Q3: Why is my measured sodium concentration inaccurate even after optimizing the flip angle and correcting for B₁ inhomogeneity?

A3: Accurate quantification of tissue sodium concentration (TSC) is a multi-faceted process. Beyond flip angle optimization and B₁ correction, other factors can introduce errors:

  • Partial Volume Effects: If the voxel size is large relative to the anatomical structures being imaged, a single voxel may contain multiple tissue types. This "partial volume effect" will lead to an inaccurate TSC measurement for any specific tissue within that voxel.

  • Inadequate Calibration Phantoms: The accuracy of your TSC measurements is directly tied to the quality and properties of your calibration phantoms. Phantoms should have known sodium concentrations and relaxation times (T1, T2*) that mimic those of the tissue being studied.[4][5][6][15]

  • Noise-induced Bias at Low SNR: In low SNR images, the noise distribution in magnitude images is Rician, not Gaussian. This can lead to a positive bias in the measured signal intensity, causing an overestimation of the TSC.[7][16]

Troubleshooting Steps:

  • Improve Spatial Resolution: If your system allows, reduce the voxel size to minimize partial volume effects. Be aware that smaller voxels will have lower SNR.

  • Refine Calibration Phantom Protocol:

    • Use phantoms with a range of sodium concentrations that bracket the expected physiological values.

    • Ensure the T1 and T2* values of the phantom material are similar to the in vivo values. Polyacrylamide gels (PAG) and agarose (B213101) gels are commonly used for this purpose.[4][6][15]

    • Place phantoms within the field of view during the in vivo scan to ensure they are subject to the same experimental conditions.[5]

  • Noise Correction: For low SNR data, consider using power images or other statistical methods to correct for the non-zero mean of the noise in magnitude images.[16]

Quantitative Data Summary

Table 1: ²³Na Relaxation Times in Biological Tissues and Phantom Materials at 3T

Tissue/MaterialT1 (ms)T2* short (ms)T2* long (ms)Short T2* Fraction
Brain Gray Matter~30-40~1-5~15-30~0.6
Brain White Matter~25-35~1-5~15-30~0.6
Cerebrospinal Fluid (CSF)~40-50-~40-500
Muscle~25-35~1-5~15-30~0.6
Polyacrylamide Gel (PAG) Phantom27–394.8–7.116.8–18.80.64–0.77

Note: Relaxation times are approximate and can vary based on field strength, temperature, and tissue pathology. Data compiled from multiple sources.[4][17]

Table 2: Comparison of Pulse Sequences for Quantitative ²³Na Imaging

Pulse SequenceTypical Flip AngleAdvantagesDisadvantages
3D Gradient Echo (GRE)Ernst AngleWidely available, relatively simple to implement.[15][18]Sensitive to magnetic field inhomogeneity, may have longer echo times leading to signal loss of short T2* components.[7]
Ultrashort Echo Time (UTE) - Radial/Twisted ProjectionErnst AngleEfficiently captures signal from both short and long T2* components, less sensitive to motion.[5][11][12]More complex reconstruction, potentially sensitive to B₀ inhomogeneity without correction.[19]
Density-Adapted Radial60° (example)Optimized for high SNR.[20]May require specialized sequence design and reconstruction.

Experimental Protocols

Protocol 1: Preparation of Polyacrylamide Gel (PAG) Phantoms for ²³Na MRI Calibration

This protocol is based on the methodology for creating stable and tissue-mimicking calibration phantoms.[4]

Materials:

  • Deionized water

  • Sodium chloride (NaCl)

  • Acrylamide (B121943) solution

  • Bis-acrylamide solution

  • Ammonium persulfate (APS) solution

  • Tetramethylethylenediamine (TEMED)

  • Phantom vials/tubes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of NaCl at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 150 mM).

  • Mix Monomers: In a beaker, mix the desired volume of your NaCl stock solution with the acrylamide and bis-acrylamide solutions. The final concentration of the gel components will determine its relaxation properties.

  • Initiate Polymerization: Add APS solution to the mixture and stir gently. APS acts as the initiator for polymerization.

  • Catalyze Reaction: Add TEMED to the solution. TEMED catalyzes the polymerization reaction.

  • Dispense and Set: Quickly dispense the solution into your phantom vials, seal them to prevent dehydration, and allow the gel to polymerize and set completely. This may take several hours.

  • Verify Concentrations: If possible, independently verify the sodium concentration of your phantoms.

  • Characterize Relaxation Times: Measure the T1 and T2* relaxation times of your phantoms at your scanner's field strength to ensure they are within the desired range for your application.

Experimental Workflow for Phantom Preparation

PhantomProtocol start Start stock Prepare NaCl Stock Solutions start->stock mix Mix NaCl, Acrylamide, and Bis-acrylamide stock->mix aps Add APS Solution mix->aps temed Add TEMED aps->temed dispense Dispense into Vials and Allow to Set temed->dispense verify Verify Na+ Concentration dispense->verify characterize Characterize T1 and T2* verify->characterize end_node End characterize->end_node

Caption: Step-by-step protocol for PAG phantom preparation.

References

Troubleshooting poor spectral resolution in Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor spectral resolution in Sodium-23 (²³Na) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my ²³Na NMR peaks so broad?

A1: Broad peaks in ²³Na NMR are common and can be attributed to several factors:

  • Quadrupolar Relaxation: this compound is a quadrupolar nucleus (spin I = 3/2). This means its nucleus is not perfectly spherical. If the sodium ion is in an asymmetric electronic environment, it interacts with the local electric field gradient, leading to rapid relaxation and broad lines.[1][2] The more asymmetric the environment, the broader the signal.[1]

  • Magnetic Field Inhomogeneity: An inhomogeneous magnetic field across the sample volume is a primary cause of poor resolution. This can often be corrected by a process called shimming.[3][4]

  • Sample Properties: High sample viscosity, the presence of binding macromolecules (like proteins), or very high concentrations of sodium can all lead to broader lines.[5][6] For instance, the T2 relaxation of ²³Na is significantly influenced by binding to proteins such as serum albumin.[5]

  • Improper Acquisition Parameters: Suboptimal settings for parameters like the spectral width or acquisition time can result in artificially broadened lines.

Q2: What is "shimming" and why is it critical for ²³Na NMR?

A2: Shimming is the process of adjusting small electromagnetic coils (shim coils) around the sample to improve the homogeneity of the main magnetic field (B₀).[7][8] A highly homogeneous magnetic field is essential for obtaining sharp NMR signals and high resolution. For quadrupolar nuclei like ²³Na, which already have intrinsically broader lines, minimizing broadening from field inhomogeneity is crucial to resolve different sodium environments. Both manual and automated shimming procedures are available on modern spectrometers.[9] Localized B₀ shimming based on the ²³Na signal itself can significantly improve image quality in ²³Na MRI.[3]

Q3: How does the chemical environment affect the ²³Na NMR spectrum?

A3: The chemical environment directly influences both the chemical shift and the linewidth of the ²³Na signal.

  • Chemical Shift: While the chemical shift range for ²³Na is relatively narrow (about 72 ppm), changes in the electronic environment around the sodium nucleus will alter its resonance frequency.[1] For example, the degree of hydration of the sodium ion can affect its chemical shift.[6]

  • Linewidth: As mentioned, the symmetry of the environment is critical. In a highly symmetric environment, such as a solvated sodium ion in a dilute NaCl solution, the lines will be relatively narrow.[1] When sodium binds to a macromolecule or is part of a solid matrix, the local symmetry is reduced, the quadrupolar interaction increases, and the lines broaden significantly.[1][10]

Q4: Can I improve the signal-to-noise ratio (S/N) of my ²³Na spectrum?

A4: Yes, several strategies can improve the S/N of your ²³Na NMR spectrum:

  • Increase the Number of Scans: Signal averaging is a common method to improve S/N. The S/N increases with the square root of the number of scans.[11][12]

  • Optimize Sample Concentration: The signal intensity is directly proportional to the sample concentration.[13] However, be aware that very high concentrations can lead to line broadening.

  • Use a Higher Magnetic Field Spectrometer: The S/N generally increases with the strength of the magnetic field.[12][14]

  • Optimize Probe Tuning and Matching: Ensuring the NMR probe is correctly tuned and matched for the ²³Na frequency will maximize signal reception.[15]

  • Employ Digital Filtering: Post-acquisition digital filters can be used to enhance the S/N.[16]

Troubleshooting Guide for Poor Spectral Resolution

Issue 1: All peaks are broad and poorly resolved.

This is often the starting point for troubleshooting and usually points to a global issue with the magnetic field or the sample preparation.

Possible Causes & Solutions:

CauseRecommended Action
Poor Magnetic Field Homogeneity Perform Shimming: Start with an automated shimming routine if available.[9] For challenging samples, manual shimming of the lower-order (Z1, Z2) and possibly higher-order and off-axis shims may be necessary.[7] Use a standard sample with a known sharp peak to verify shim quality.
Improper Sample Preparation Check Sample Volume and Position: Ensure the sample volume is correct for your NMR tube (typically 0.55-0.7 mL for a 5 mm tube) and that the tube is positioned correctly in the spinner turbine.[7][17] Filter the Sample: Suspended solid particles will severely degrade field homogeneity and broaden lines. Filter your sample through a small plug of glass wool in a Pasteur pipette.[17][18]
Suboptimal Acquisition Parameters Adjust Spectral Width: Ensure the spectral width is wide enough to encompass all expected signals but not excessively large, which would reduce digital resolution. Increase Acquisition Time: A longer acquisition time can improve resolution, but be mindful of the trade-off with the signal-to-noise ratio, as the signal decays over time (FID).
Issue 2: The resolution is still poor after shimming a standard sample.

If a standard sample gives a sharp signal but your sample of interest does not, the problem likely lies with the sample itself.

Possible Causes & Solutions:

CauseRecommended Action
High Sample Viscosity Dilute the Sample: If experimentally permissible, diluting the sample can reduce viscosity and narrow the lines. Increase Temperature: Increasing the sample temperature will decrease viscosity and can lead to signal narrowing.[6]
Quadrupolar Broadening due to Binding Modify Buffer Conditions: Changes in pH, ionic strength, or the presence of chelating agents can sometimes alter binding equilibria and affect linewidths. Use Advanced Pulse Sequences: Techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) can be used in solid-state NMR to obtain high-resolution spectra of quadrupolar nuclei.[19]
Paramagnetic Species Remove Contaminants: The presence of paramagnetic ions (e.g., Mn²⁺, Cu²⁺) can cause significant line broadening. If possible, purify the sample or add a chelating agent like EDTA.

Quantitative Data Summary

The following table summarizes typical relaxation times and linewidths for ²³Na in different environments. Note that these are approximate values and can vary with experimental conditions.

Sample TypeT₁ (ms)T₂ (ms)Approximate Linewidth (Hz)Reference
0.1 M NaCl in D₂O~100-8.2[1]
Human Serum/PlasmaSimilar to free Na⁺Influenced by protein binding-[5]
Cerebrospinal FluidSimilar to NaCl solutionSimilar to NaCl solution-[5]
100 mM NaCl at 298 K~56-5.72[6]
100 mM NaCl at 278 K~38-12.18[6]

Experimental Protocols & Visualizations

Protocol: Basic Sample Preparation for ²³Na NMR
  • Dissolve the Sample: Dissolve 5-50 mg of your compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[18] The optimal concentration depends on the specific experiment.

  • Ensure Complete Dissolution: Vortex or gently agitate the sample until all solid material is dissolved.

  • Filter the Sample: Place a small, tight plug of glass wool into a clean Pasteur pipette. Transfer the sample through the filtered pipette into a clean, high-quality NMR tube.[17] This removes any particulate matter that can interfere with shimming.[17][18]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any dust or grease.

Diagram: Troubleshooting Workflow for Poor Resolution

TroubleshootingWorkflow start Poor Spectral Resolution shim_check Perform Automated Shimming start->shim_check standard_sample Run a Standard Sample (e.g., 0.1M NaCl in D2O) shim_check->standard_sample resolution_ok Is Resolution of Standard Sample Good? standard_sample->resolution_ok sample_issue Problem is Sample-Specific resolution_ok->sample_issue Yes instrument_issue Problem is Instrument-Related resolution_ok->instrument_issue No check_sample_prep Verify Sample Preparation: - Correct Volume? - Filtered? - No Bubbles? sample_issue->check_sample_prep manual_shim Perform Manual Shimming (On- and Off-Axis) instrument_issue->manual_shim check_viscosity Assess Sample Viscosity check_sample_prep->check_viscosity high_viscosity Is Viscosity High? check_viscosity->high_viscosity dilute_heat Dilute Sample or Increase Temperature high_viscosity->dilute_heat Yes check_binding Consider Quadrupolar Broadening from Binding or Aggregation high_viscosity->check_binding No dilute_heat->check_binding contact_support Contact Instrument Manager or Technical Support manual_shim->contact_support LinewidthFactors cluster_instrumental Instrumental Factors cluster_sample Sample Properties linewidth ²³Na Linewidth (Resolution) field_homogeneity B₀ Field Homogeneity shimming Shimming Quality field_homogeneity->shimming shimming->linewidth quadrupolar_coupling Quadrupolar Coupling quadrupolar_coupling->linewidth environment_symmetry Symmetry of Na⁺ Environment environment_symmetry->quadrupolar_coupling viscosity Viscosity viscosity->linewidth temperature Temperature temperature->viscosity binding Binding to Macromolecules binding->environment_symmetry

References

Technical Support Center: Partial Volume Effect Correction in Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for partial volume effect (PVE) correction in Sodium-23 (23Na) MRI data. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining accurate quantitative 23Na MRI results.

Frequently Asked Questions (FAQs)

Q1: What is the partial volume effect (PVE) in 23Na MRI?

A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of the MRI scanner. In 23Na MRI, where voxel sizes are typically larger (e.g., 3-5 mm) to achieve a sufficient signal-to-noise ratio (SNR), a single voxel may contain multiple tissue types with different sodium concentrations (e.g., gray matter, white matter, and cerebrospinal fluid).[1][2] This mixing of signals within a voxel leads to an underestimation or overestimation of the true tissue sodium concentration (TSC), compromising quantitative accuracy.[1][3] The PVE is influenced by both the "tissue fraction" effect (the proportion of different tissues within a voxel) and the "spill-over" effect from neighboring voxels due to the scanner's point spread function (PSF).[1]

Q2: Why is PVE correction crucial for my 23Na MRI experiments?

Q3: What are the main approaches for PVE correction in 23Na MRI?

A3: The two primary methods for PVE correction in 23Na MRI are region-based methods and voxel-wise methods.

  • Region-Based Methods (e.g., Geometric Transfer Matrix - GTM): These methods correct for the PVE on a region-of-interest (ROI) level. The GTM method, adapted from PET imaging, uses high-resolution anatomical images to define distinct tissue compartments and calculates a matrix to describe the signal spill-over between these regions.[2][3] It provides corrected mean TSC values for each defined region but does not produce a PVE-corrected image.[1]

  • Voxel-Wise Methods (e.g., Linear Regression-based): These techniques correct the PVE for each individual voxel, resulting in a corrected 3D image. A common approach involves using a linear regression model where the signal in a low-resolution 23Na voxel is modeled as a weighted average of the TSCs of the underlying tissue types, with the weights determined from co-registered high-resolution anatomical images.[1][4]

Q4: What are the essential data requirements for performing PVE correction?

A4: The fundamental requirement for most PVE correction methods is a high-resolution anatomical MRI scan (typically a T1-weighted 1H image) that is accurately co-registered with the low-resolution 23Na MRI data.[3][5] This anatomical image is used to segment the tissue into different compartments (e.g., gray matter, white matter, CSF) to inform the correction algorithm about the underlying tissue composition of each 23Na voxel.[1][3]

Troubleshooting Guide

Issue 1: My corrected TSC values seem inaccurate or show high variability.

  • Possible Cause 1: Inaccurate Image Registration. Misalignment between the high-resolution anatomical (1H) and the low-resolution functional (23Na) images is a primary source of error in PVE correction.

    • Troubleshooting Steps:

      • Visually inspect the co-registration of the images, paying close attention to anatomical landmarks.

      • Utilize a robust registration algorithm. Boundary-based registration is often recommended for aligning images with different contrasts and resolutions.[1]

      • If available, use a dual-tuned head coil that allows for the acquisition of both 1H and 23Na images without patient repositioning to minimize registration errors.

  • Possible Cause 2: Incorrect Tissue Segmentation. Errors in the segmentation of the anatomical image into gray matter, white matter, and CSF will propagate into the PVE correction and lead to inaccurate TSC values.

    • Troubleshooting Steps:

      • Review the segmented tissue maps for anatomical accuracy.

      • Ensure that the segmentation algorithm is appropriate for your data and consider manual edits if necessary, especially in areas with pathology.

      • Use advanced segmentation tools that provide probabilistic tissue maps.

  • Possible Cause 3: Inaccurate Point Spread Function (PSF) Estimation. The "spill-over" component of the PVE is dependent on the scanner's PSF. An incorrect estimation of the PSF will lead to suboptimal correction.

    • Troubleshooting Steps:

      • The PSF can be estimated from phantom scans or by using a theoretical model (e.g., a Gaussian function).

      • Ensure that the full-width at half-maximum (FWHM) of the PSF used in the correction algorithm is appropriate for your imaging sequence and scanner. For example, 3D radial acquisition schemes can result in a larger FWHM of the PSF compared to Cartesian readouts.[1]

Issue 2: The PVE correction algorithm is introducing noise or artifacts into my images.

  • Possible Cause 1: Noise Amplification. Some PVE correction methods, particularly deconvolution-based approaches, can amplify noise present in the original low-SNR 23Na images.[5]

    • Troubleshooting Steps:

      • Ensure that the initial 23Na data has the best possible SNR by optimizing the acquisition protocol (e.g., number of averages).

      • Consider using a PVE correction method that incorporates some form of regularization to control for noise amplification.[6]

      • For voxel-wise methods, the choice of kernel size can influence noise and spatial blurring. A larger kernel may introduce more smoothing.[1]

Quantitative Data Summary

The following table summarizes the quantitative impact of PVE correction on Tissue Sodium Concentration (TSC) measurements from published studies.

Correction MethodTissue/RegionUncorrected Value/MetricCorrected Value/MetricImprovementReference
Geometric Transfer Matrix (GTM) CSF Compartments (sulci vs. lateral ventricles)36% discrepancy7.6% discrepancy28.4% reduction in discrepancy[3]
Gray Matter (GM)Not reported48 ± 1 mmol/L-[3]
White Matter (WM)Not reported43 ± 3 mmol/L-[3]
CSF (sulci)Not reported129 ± 8 mmol/L-[3]
CSF (lateral ventricles)Not reported138 ± 4 mmol/L-[3]
Voxel-wise (3D-mLTS) Gray Matter (GM)20% underestimation (simulation)~0.6% difference from ground truthSignificant reduction in underestimation[1][4]
White Matter (WM)11% underestimation (simulation)~0.4% difference from ground truthSignificant reduction in underestimation[1][4]

Experimental Protocols & Methodologies

Geometric Transfer Matrix (GTM) Based PVE Correction

This protocol is based on the methodology adapted for 23Na MRI of the human brain.[3]

  • Data Acquisition:

    • Acquire low-resolution 23Na MRI data. For example, using a density-adapted radial pulse sequence at 7T with a nominal spatial resolution of (3mm)³.[3]

    • Acquire a high-resolution anatomical 1H MRI scan (e.g., T1-weighted MPRAGE) in the same session.

  • Image Pre-processing:

    • Co-registration: Accurately co-register the high-resolution 1H anatomical image to the low-resolution 23Na image space.

    • Segmentation: Segment the co-registered 1H image into distinct tissue compartments (e.g., gray matter, white matter, CSF).

  • GTM Calculation and Correction:

    • Define the regions of interest (ROIs) based on the segmented tissue maps.

    • Simulate the effect of the scanner's point spread function (PSF) on the high-resolution segmented image to create a geometric transfer matrix. This matrix describes the fraction of signal measured in one ROI that actually originates from other ROIs.

    • Invert the GTM to solve for the true, PVE-corrected mean TSC values for each ROI.

Voxel-wise Linear Regression Based PVE Correction

This protocol outlines a general workflow for voxel-wise PVE correction.[1][4]

  • Data Acquisition:

    • Acquire low-resolution 23Na MRI data.

    • Acquire a high-resolution anatomical 1H MRI scan.

  • Image Pre-processing:

    • Co-registration: Co-register the 1H image to the 23Na image space.

    • Segmentation: Segment the co-registered 1H image to generate tissue probability maps for gray matter, white matter, and CSF.

  • PVE Correction:

    • For each 23Na voxel, a linear regression is performed within a local neighborhood (kernel).

    • The model assumes that the measured 23Na signal in each voxel within the kernel is a linear combination of the true TSC of the underlying tissue types, weighted by their respective volume fractions obtained from the segmented anatomical image.

    • The regression solves for the unknown true TSC values for the different tissue types.

    • Advanced methods like the 3D modified least trimmed square (3D-mLTS) approach can be used to minimize regression-induced smoothing effects.[1][4]

Visualizations

PVE_Correction_Workflow cluster_acquisition 1. Data Acquisition cluster_preprocessing 2. Image Pre-processing cluster_correction 3. PVE Correction cluster_output 4. Output Na_acq Low-Resolution 23Na MRI Data coreg Co-registration Na_acq->coreg pvc Apply PVE Correction Algorithm (e.g., GTM, Voxel-wise) Na_acq->pvc H_acq High-Resolution 1H Anatomical MRI H_acq->coreg segment Tissue Segmentation (GM, WM, CSF) coreg->segment segment->pvc output Corrected Quantitative TSC Data pvc->output

Caption: Experimental workflow for PVE correction in 23Na MRI.

PVE_Method_Selection start Start: Need for PVE Correction q1 Is the primary goal to obtain a corrected 3D image? start->q1 q2 Is computational complexity a major constraint? q1->q2 No voxel Choose Voxel-wise Correction Method (e.g., 3D-mLTS) q1->voxel Yes q2->voxel No gtm Choose Region-based Correction Method (e.g., GTM) q2->gtm Yes

Caption: Decision tree for selecting a PVE correction method.

References

Technical Support Center: Chemical Shift Displacement Artifacts in Sodium-23 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Sodium-23 (²³Na) MRI in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to chemical shift displacement artifacts.

Troubleshooting Guides

Issue 1: Spatial misregistration or blurring observed in the frequency-encoding direction.

This is the classic presentation of a chemical shift artifact. In ²³Na MRI, this is most prominent when using chemical shift reagents to separate intracellular and extracellular sodium pools.

Root Cause Analysis and Solutions:

The fundamental cause is the difference in resonance frequencies between sodium nuclei in different chemical environments. Without a shift reagent, the frequency difference between intracellular and extracellular sodium is negligible.[1][2] However, with the introduction of a paramagnetic shift reagent like Tm[DOTP]⁵⁻, the extracellular sodium signal is shifted, creating a frequency difference that can lead to a spatial artifact.[3]

Logical Troubleshooting Workflow

start Artifact Observed: Spatial Misregistration q1 Is a chemical shift reagent being used? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Can the receiver bandwidth be increased? yes1->q2 check_other Artifact is likely not due to chemical shift between sodium pools. Investigate other sources (e.g., B0 inhomogeneity). no1->check_other end_node Evaluate Image Quality. If artifact persists, consider a combination of strategies. yes2 Yes q2->yes2 no2 No q2->no2 increase_bw Increase Receiver Bandwidth. This reduces the pixel shift but may decrease SNR. yes2->increase_bw q3 Can the phase and frequency encoding directions be swapped? no2->q3 increase_bw->q3 yes3 Yes q3->yes3 no3 No q3->no3 swap_axes Swap Phase and Frequency Encoding Directions. This moves the artifact to a different axis. yes3->swap_axes q4 Is a gradient echo (GRE) sequence being used? no3->q4 swap_axes->q4 yes4 Yes q4->yes4 consider_se Consider a Spin Echo (SE) sequence if compatible with experimental goals, as it can reduce phase-related artifacts. yes4->consider_se consider_se->end_node

Troubleshooting Workflow for Spatial Misregistration

Recommended Actions & Parameters:

Parameter Recommendation Expected Outcome Potential Trade-offs
Receiver Bandwidth Increase the bandwidth.Reduces the number of pixels the signal is shifted, minimizing the artifact.[4][5][6]Decreased Signal-to-Noise Ratio (SNR).[5][7]
Encoding Directions Swap the phase and frequency encoding directions.Moves the artifact to a different anatomical axis, which may be less critical for the measurement.[4][5]May introduce or relocate other artifacts (e.g., motion) to the region of interest.[4]
Matrix Size Increase the matrix size in the frequency-encoding direction.Can reduce the visible impact of the artifact.May decrease SNR and increase scan time.[5]
Pulse Sequence If using a Gradient Echo (GRE) sequence, consider if a Spin Echo (SE) sequence is appropriate.SE sequences can help mitigate chemical shift artifacts.[6][8]SE sequences may have different contrast properties and may not be suitable for all applications, especially with the short T2 of sodium.

Frequently Asked Questions (FAQs)

Q1: What is the chemical shift displacement artifact in the context of ²³Na MRI?

A1: This artifact is a spatial misregistration of the sodium signal along the frequency-encoding direction. It occurs when sodium nuclei in different environments resonate at slightly different frequencies. While the natural chemical shift between intracellular and extracellular sodium is virtually zero, the use of paramagnetic shift reagents (e.g., Tm[DOTP]⁵⁻) induces a significant frequency shift in the extracellular sodium, making this artifact more pronounced.[1][2][3]

Q2: How large is the chemical shift in ²³Na MRI?

A2: Without a shift reagent, the chemical shift is negligible. When a shift reagent like Tm[DOTP]⁵⁻ is used, the induced chemical shift for extracellular sodium can be around 1.5 ppm.[3][9][10] The magnitude of this shift in Hertz (Hz) is dependent on the magnetic field strength of the scanner.

Quantitative Impact of Induced Chemical Shift

Magnetic Field Strength (T)Larmor Frequency of ²³Na (MHz)Induced Chemical Shift (ppm)Frequency Shift (Hz)
3.0 T33.78~1.5~50.67
7.0 T78.82~1.5~118.23
9.4 T105.84~1.5~158.76

Q3: How do I calculate the size of the chemical shift artifact in my images?

A3: The artifact size in pixels can be calculated using the following formula:

Pixel Shift = (Frequency Shift [Hz]) / (Receiver Bandwidth per Pixel [Hz/pixel])

Where:

  • Frequency Shift (Hz): The difference in resonance frequency between the sodium pools (e.g., with and without the influence of a shift reagent).

  • Receiver Bandwidth per Pixel (Hz/pixel): This is calculated as: (Total Receiver Bandwidth [Hz]) / (Matrix Size in Frequency-Encoding Direction).[11]

Q4: Can the short T2 relaxation time of sodium affect the chemical shift artifact?

A4: Yes, indirectly. The short T2 of sodium (T2,short ≈ 0.5-5 ms (B15284909) and T2,long ≈ 10-30 ms) necessitates the use of ultra-short echo time (UTE) sequences and often center-out k-space trajectories.[12][13] With these sequences, signal decay during the readout can lead to blurring, which can compound the appearance of the chemical shift artifact, making the image quality even more challenging to interpret.[12][13]

Q5: Are there specific pulse sequences that are better for avoiding these artifacts?

A5: While no sequence is completely immune, some strategies can help. Using sequences with a very high receiver bandwidth is a primary method for mitigation.[4] Additionally, some advanced reconstruction algorithms can correct for off-resonance effects, which include chemical shift. For quantitative studies, a 3D gradient echo sequence is often employed.[7]

Q6: When using a chemical shift reagent, how can I be sure I'm not introducing other artifacts?

A6: Chemical shift reagents can also affect the relaxation times (T1 and T2) of the sodium nuclei they interact with, which can alter signal intensity.[1] It is crucial to perform phantom studies to calibrate the effects of the specific concentration of the shift reagent being used on both the chemical shift and the relaxation times to ensure accurate quantification.

Experimental Protocols

Protocol 1: Minimizing Chemical Shift Artifact in ²³Na Imaging with a Shift Reagent

This protocol provides a general framework for acquiring ²³Na images while minimizing the chemical shift displacement artifact when a shift reagent is used.

Workflow for Artifact Minimization Protocol

cluster_pre Pre-Acquisition Setup cluster_acq Acquisition Parameter Optimization cluster_post Post-Acquisition phantom_cal Phantom Calibration with Shift Reagent determine_shift Determine Induced Chemical Shift (Hz) phantom_cal->determine_shift calc_pixel_shift Calculate Expected Pixel Shift determine_shift->calc_pixel_shift set_bw Set Highest Possible Receiver Bandwidth calc_pixel_shift->set_bw set_matrix Choose Appropriate Matrix Size set_bw->set_matrix set_fov Define Field of View (FOV) set_matrix->set_fov select_seq Select Pulse Sequence (e.g., 3D GRE) set_fov->select_seq set_te Use Minimum Possible TE select_seq->set_te acquire_data Acquire ²³Na Data set_te->acquire_data recon Image Reconstruction acquire_data->recon analyze Analyze for Artifact and Quantify recon->analyze

Experimental Protocol Workflow

Methodology:

  • Phantom Calibration:

    • Prepare phantoms with known sodium concentrations, including one with the same concentration of the shift reagent to be used in the experiment.

    • Perform a spectroscopy measurement to determine the exact frequency shift (in Hz) induced by the reagent at your scanner's field strength.

  • Pulse Sequence and Parameter Selection:

    • Sequence Type: A 3D Gradient Echo (GRE) sequence is commonly used for quantitative ²³Na MRI.[7]

    • Repetition Time (TR): Choose a TR that is at least 2.5 times greater than the T1 of sodium in your sample to minimize T1-weighting (e.g., T1 is approx. 50-70 ms at 3-7T).[7]

    • Echo Time (TE): Use the minimum achievable TE on your system to maximize signal from the rapidly decaying sodium.[7]

    • Receiver Bandwidth (BW): Set the highest possible acquisition bandwidth. This is the most critical parameter for reducing the chemical shift artifact.[4][7]

    • Flip Angle (FA): A 90° flip angle or the Ernst angle can be used for optimal signal.[7]

    • Matrix Size: Start with a standard matrix size (e.g., 64x64x64) and increase if necessary and if SNR allows.

  • Image Acquisition and Analysis:

    • Acquire the ²³Na images with the optimized parameters.

    • Carefully inspect the images in the frequency-encoding direction for any residual banding or signal pile-up/drop-out at tissue interfaces.

    • If artifacts are still present, consider swapping the phase and frequency encoding directions and re-acquiring.[4][5]

This guide provides a starting point for addressing chemical shift displacement artifacts in your ²³Na MRI experiments. Successful artifact mitigation often involves a careful balance of sequence parameters to achieve the desired image quality and quantitative accuracy.

References

Technical Support Center: Optimizing Shimming for In Vivo Sodium-23 Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing B₀ shimming in in vivo Sodium-23 (²³Na) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is shimming so critical for in vivo ²³Na spectroscopy?

A1: Excellent B₀ field homogeneity is essential for all magnetic resonance spectroscopy (MRS), but it is particularly crucial for ²³Na spectroscopy due to several factors:

  • Low Signal-to-Noise Ratio (SNR): The inherent SNR of ²³Na is significantly lower than that of protons (¹H). A homogeneous magnetic field narrows the spectral linewidth, which in turn increases the peak height and improves the SNR.

  • Accurate Quantification: Broad and distorted spectral lines resulting from poor shimming can lead to inaccurate quantification of tissue sodium concentration (TSC).

  • Separation of Signal Components: In some applications, such as those using shift reagents, shimming is critical for resolving different sodium compartments (e.g., intracellular vs. extracellular).

  • Minimizing Artifacts: Poor shimming can cause image distortion, signal loss, and other artifacts that compromise data quality.

Q2: What is the difference between automatic and manual shimming, and when should I use each?

A2:

  • Automatic Shimming: This is a standard procedure on most MRI scanners that uses a prescan to map the B₀ field and automatically calculate the optimal currents for the shim coils. It is a quick and generally effective method for routine applications.

  • Manual Shimming: This process involves a trained operator manually adjusting the currents of the individual shim coils to fine-tune the B₀ homogeneity. Manual shimming is often necessary in challenging situations, such as when:

    • The region of interest (ROI) is near air-tissue interfaces (e.g., sinuses, ear canals) where magnetic susceptibility differences are large.

    • Automatic shimming fails to achieve the desired linewidth.

    • Higher-order shims need to be carefully adjusted.

Recommendation: Always start with automatic shimming. If the resulting spectral quality is suboptimal (e.g., broad linewidth, poor peak shape), proceed with manual shimming.

Q3: Should I use a ¹H-based or a ²³Na-based B₀ map for shimming in my sodium spectroscopy experiments?

A3: While traditional shimming for sodium spectroscopy has often relied on B₀ maps acquired using the proton signal (¹H) due to its high SNR, recent studies have demonstrated the feasibility and benefits of using a B₀ map generated directly from the ²³Na signal.[1]

  • ¹H-based B₀ map:

    • Advantage: High SNR allows for rapid and robust B₀ map acquisition.

    • Disadvantage: The B₀ field experienced by the protons may not perfectly represent the field experienced by the sodium nuclei, especially in heterogeneous tissues.

  • ²³Na-based B₀ map:

    • Advantage: Directly measures the B₀ field experienced by the sodium nuclei, potentially leading to more accurate shimming for the target nucleus.

    • Disadvantage: The low SNR of ²³Na can make B₀ mapping more challenging and time-consuming. However, recent techniques have shown that it is possible to acquire ²³Na B₀ maps in a clinically acceptable timeframe.[1]

Recommendation: If your system and pulse sequences support it, consider using a ²³Na-based B₀ map for the most accurate shimming. Otherwise, a high-quality ¹H-based B₀ map is a viable alternative.

Troubleshooting Guide

Problem 1: Broad Linewidth After Automatic Shimming

Q: I've performed automatic shimming, but my ²³Na peak is still broad. What could be the cause and how can I fix it?

A: A broad linewidth, often quantified by the Full Width at Half Maximum (FWHM), after automatic shimming can be due to several factors.

Possible Causes and Solutions:

  • Challenging Anatomical Location: If your ROI is near areas with large magnetic susceptibility differences (e.g., sinuses, temporal lobes), the B₀ field distortions can be too complex for the standard automatic shimming algorithm to fully correct.

    • Solution: Perform manual shimming, paying close attention to the higher-order shim coils to correct for localized field inhomogeneities.

  • Incorrect Shim Volume: The volume of interest (VOI) used for the shimming calculation may not be appropriate for your spectroscopy voxel.

    • Solution: Ensure the shim VOI is slightly larger than the spectroscopy voxel to minimize issues from small patient movements and to ensure a stable optimization.[2] For a 20x20x20 mm³ spectroscopy voxel, a 25x25x25 mm³ shim VOI can be a good starting point.[2]

  • Hardware Limitations: The scanner's shim coils may not be strong enough to correct for the B₀ inhomogeneities present. This is more common at higher field strengths.

    • Solution: If available, utilize higher-order shim coils. In some cases, passive shimming (placing materials with specific magnetic properties near the ROI) may be necessary, although this is a more advanced technique.

  • Failed Automatic Shim: The automatic shimming routine itself may have failed or converged on a suboptimal solution.

    • Solution: Re-run the automatic shimming procedure. If the problem persists, proceed with manual shimming.

Problem 2: Low Signal-to-Noise Ratio (SNR) Despite a Narrow Linewidth

Q: My linewidth is acceptable, but the SNR of my ²³Na spectrum is very low. What can I do to improve it?

A: Low SNR in ²³Na spectroscopy is a common challenge. While good shimming is a prerequisite for good SNR, other factors can also play a significant role.

Possible Causes and Solutions:

  • Suboptimal Acquisition Parameters: The pulse sequence parameters may not be optimized for sodium signal detection.

    • Solution:

      • Repetition Time (TR): Ensure the TR is sufficiently long to allow for adequate T1 relaxation of the sodium signal. A TR of at least 3-5 times the T1 of the tissue of interest is recommended.

      • Echo Time (TE): Use the shortest possible TE to minimize signal loss from rapid T2* decay of the sodium signal.

      • Number of Averages: Increase the number of averages to improve SNR. The SNR increases with the square root of the number of averages.

  • RF Coil Issues: The radiofrequency (RF) coil may not be properly tuned, matched, or positioned.

    • Solution:

      • Ensure the coil is correctly tuned to the sodium frequency and matched to the scanner's impedance.

      • Position the coil as close as possible to the ROI to maximize signal reception.

  • Physiological Noise: Patient motion, even subtle movements, can degrade SNR.

    • Solution: Immobilize the patient as much as possible using cushions and pads. For cardiac or respiratory motion, consider using gating or triggering techniques.

Problem 3: Distorted Peak Shape

Q: The ²³Na peak in my spectrum is not a simple Lorentzian shape; it's asymmetric or has shoulders. What does this indicate?

A: A distorted peak shape is a clear sign of residual B₀ field inhomogeneity within the voxel, even if the overall FWHM seems acceptable.

Possible Causes and Solutions:

  • Uncorrected Higher-Order Field Inhomogeneities: The B₀ field within the voxel is not uniform, leading to a distribution of Larmor frequencies that results in a complex peak shape.

    • Solution: This is a classic indication that manual shimming of higher-order terms is required. Iteratively adjust the higher-order shim coils while observing the peak shape to achieve a more symmetric, Lorentzian line.

  • Voxel Bleeding/Contamination: The signal may be contaminated by signal from adjacent tissues with different magnetic susceptibilities or sodium concentrations.

    • Solution: Ensure your voxel is placed accurately and, if necessary, use outer volume suppression techniques to minimize signal from outside the ROI.

Quantitative Data on Shimming Performance

Effective shimming leads to a quantifiable improvement in spectral quality. The following tables provide some expected values and reported improvements.

Parameter Before Shimming (Typical) After Shimming (Target) Reference
B₀ Variation (Human Head at 7T) ~176 Hz~50-60 Hz
²³Na Linewidth (FWHM) in Brain > 50 Hz< 20-30 Hz
²³Na Linewidth (FWHM) in Muscle > 40 Hz< 20 Hz
Note: These are general guideline values and can vary significantly depending on the specific anatomical location, field strength, and hardware.
Shimming Method Reported Reduction in B₀ Variation Reference
²³Na MRI-based Shimming (Phantom at 7T) Up to 77%[1]
²³Na MRI-based Shimming (Human Head at 7T) Approximately 50%[1]
Higher-Order Shims (1st-4th degree vs. 1st-2nd degree in human brain at 7T) 55% reduction in global B₀ standard deviation

Experimental Protocols

Protocol 1: Automated Shimming using a B₀ Field Map

This protocol outlines the general steps for performing an automated shim based on a B₀ field map.

  • Anatomical Localization: Acquire a high-resolution ¹H anatomical image to accurately define the region of interest (ROI) for spectroscopy.

  • Position the Spectroscopy Voxel: Place the spectroscopy voxel in the desired anatomical location.

  • Define the Shim Volume: Define a shim volume that is slightly larger than the spectroscopy voxel (e.g., by 5mm on each side).[2]

  • Acquire a B₀ Field Map:

    • Sequence: Use a gradient-echo (GRE) sequence with at least two echoes.

    • Echo Times (TEs): Choose short TEs to minimize signal decay and phase wrapping. For example, TE1 = 2.5 ms (B15284909) and TE2 = 5.0 ms.

    • Resolution: The resolution of the B₀ map should be sufficient to capture the field variations within the shim volume. A resolution of 3-4 mm isotropic is often a good compromise between acquisition time and accuracy.

  • Run the Automatic Shimming Algorithm: The scanner software will use the B₀ map to calculate the optimal currents for the available shim coils.

  • Acquire a Water Reference Spectrum: After shimming, acquire a non-water-suppressed spectrum from the voxel to assess the linewidth (FWHM) of the water peak. For ²³Na, this would be the unsuppressed sodium signal.

  • Evaluate Shim Quality: If the linewidth is acceptable, proceed with the spectroscopy acquisition. If not, consider manual shimming.

Protocol 2: Manual Shimming Workflow

Manual shimming is an iterative process that requires practice. The general workflow is as follows:

  • Start with an Automated Shim: Always begin with the result of an automated shim.

  • Acquire a "Live" Spectrum: Use a rapid acquisition sequence to continuously monitor the spectrum as you adjust the shims.

  • Adjust First-Order (Linear) Shims (X, Y, Z):

    • Iteratively adjust the X, Y, and Z shims to maximize the height and symmetry of the peak.

    • Focus on achieving a sharp, symmetric peak.

  • Adjust Second-Order Shims (Z², XY, XZ, YZ, X²-Y²):

    • These shims correct for more complex, non-linear field variations.

    • Adjust each second-order shim individually and observe its effect on the peak shape. The goal is to further improve symmetry and reduce any "shoulders" or "humps" on the peak.

    • This step often requires iterating through the different second-order shims multiple times.

  • Adjust Higher-Order Shims (if available):

    • If your system has third-order or higher shims, these can be used to correct for very localized and complex field inhomogeneities.

    • The adjustment of these shims is more subtle and requires experience.

  • Iterate and Refine: Cycle through the different orders of shims until no further improvement in linewidth or peak shape can be achieved.

Visualizations

Shimming_Workflow cluster_prep Preparation cluster_auto_shim Automatic Shimming cluster_eval Evaluation cluster_manual_shim Manual Shimming (Optional) Anatomical_Scan 1. Acquire Anatomical Images Place_Voxel 2. Position Spectroscopy Voxel Anatomical_Scan->Place_Voxel Define_Shim_VOI 3. Define Shim Volume Place_Voxel->Define_Shim_VOI Acquire_B0_Map 4. Acquire B0 Field Map Define_Shim_VOI->Acquire_B0_Map Run_Auto_Shim 5. Run Automatic Shim Algorithm Acquire_B0_Map->Run_Auto_Shim Acquire_Ref_Spec 6. Acquire Reference Spectrum Run_Auto_Shim->Acquire_Ref_Spec Eval_Linewidth 7. Evaluate Linewidth (FWHM) Acquire_Ref_Spec->Eval_Linewidth Start_Manual_Shim 8. Initiate Manual Shim Eval_Linewidth->Start_Manual_Shim Not Acceptable Acquisition Proceed with Spectroscopy Acquisition Eval_Linewidth->Acquisition Acceptable Adjust_Shims 9. Iteratively Adjust Shim Coils Start_Manual_Shim->Adjust_Shims Final_Eval 10. Final Linewidth Check Adjust_Shims->Final_Eval Final_Eval->Acquisition

A general workflow for B₀ shimming in in vivo spectroscopy.

Troubleshooting_Tree Start Problem with ²³Na Spectrum Broad_Linewidth Broad Linewidth (High FWHM)? Start->Broad_Linewidth Low_SNR Low SNR with Good Linewidth? Broad_Linewidth->Low_SNR No Challenging_ROI Challenging ROI (e.g., near sinuses)? Broad_Linewidth->Challenging_ROI Yes Distorted_Peak Distorted Peak Shape? Low_SNR->Distorted_Peak No Suboptimal_Acq Check Acquisition Parameters (TR, TE, Averages) Low_SNR->Suboptimal_Acq Yes Higher_Order_Shims Perform Manual Higher-Order Shimming Distorted_Peak->Higher_Order_Shims Yes Manual_Shim_Broad Perform Manual Shimming Challenging_ROI->Manual_Shim_Broad Yes Check_Shim_VOI Check Shim Volume Definition Challenging_ROI->Check_Shim_VOI No

A decision tree for troubleshooting common shimming issues.

References

Selection of appropriate RF coils for Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sodium-23 (²³Na) MRI.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is this compound MRI so challenging compared to standard Proton (¹H) MRI?

A1: this compound MRI faces several intrinsic challenges that result in a significantly lower signal-to-noise ratio (SNR) compared to Proton MRI.[1][2] Key factors include:

  • Low in-vivo concentration: The concentration of sodium in tissues is substantially lower than that of protons.[1][2]

  • Lower gyromagnetic ratio: The gyromagnetic ratio of ²³Na is about one-quarter that of ¹H, which leads to a lower Larmor frequency and reduced intrinsic sensitivity.[1][2]

  • Fast signal decay: Sodium signals decay very rapidly due to the short T2 relaxation time of ²³Na, necessitating specialized hardware and pulse sequences with very short echo times (TE).[1]

  • Lower NMR sensitivity: The inherent NMR sensitivity of sodium is only about 9.3% that of protons.[1]

These factors combined mean that maximizing the sensitivity of the Radiofrequency (RF) coil is critical for successful ²³Na MRI experiments.[1]

Q2: What are the main types of RF coils used for this compound MRI?

A2: The primary types of RF coils used for ²³Na MRI are similar to those used in ¹H MRI, but are specifically tuned to the lower Larmor frequency of sodium.[2] The main categories are:

  • Volume Coils (e.g., Birdcage coils): These are typically used for transmitting the RF pulse and can also be used for receiving. They offer a large field-of-view (FOV) and good B1 field homogeneity, which is crucial for quantitative studies.[2][3][4]

  • Surface Coils: These consist of one or more loops placed directly on the surface of the region of interest. They provide a high SNR for superficial tissues but have a limited FOV and poor B1 homogeneity deeper in the sample.[1][2]

  • Phased-Array Coils: These are composed of multiple individual coil elements. They combine the high SNR of small surface coils with a larger FOV and enable parallel imaging to reduce acquisition times.[2]

Q3: What is the difference between a transmit/receive coil and a receive-only coil?

A3:

  • Transmit/Receive (Tx/Rx) Coils: A single coil is used for both transmitting the RF pulse to excite the sodium nuclei and receiving the resulting MR signal.[3]

  • Receive-Only (Rx) Coils: A dedicated, often smaller, coil is used for signal reception, while a larger volume coil (like the body coil) is used for transmission. This setup is common for phased-array coils, where the smaller elements are optimized for high sensitivity in reception.[3] Separating transmit and receive functions allows for individual optimization of each coil's performance.[3]

Q4: What is a dual-tuned (²³Na/¹H) RF coil and why is it useful?

A4: A dual-tuned RF coil is designed to operate at the Larmor frequencies of both sodium and protons.[1][5] This is highly advantageous for several reasons:

  • Anatomical Reference: It allows for the acquisition of a high-resolution ¹H image for anatomical localization without repositioning the subject.[1][6]

  • B0 Shimming: The ¹H signal can be used for accurate shimming of the main magnetic field (B0), which is essential for good quality ²³Na images.[1][6]

  • Co-registration: It ensures that the ²³Na and ¹H images are perfectly co-registered.[2]

However, dual-tuned designs can be complex and may involve compromises that slightly reduce the coil's sensitivity for sodium compared to a single-tuned coil.[1][5]

Coil Selection and Performance

Q5: How do I choose the right RF coil for my specific this compound MRI application?

A5: The selection of an appropriate RF coil depends on your specific research question and the anatomy being imaged.[7] Key considerations include:

  • Region of Interest (ROI): For small, superficial ROIs (e.g., skin, cartilage), a surface coil will likely provide the best SNR.[4] For larger or deeper ROIs (e.g., brain, whole-body), a volume coil or a phased-array coil is necessary.[2]

  • Quantitative vs. Qualitative Imaging: For quantitative studies that require accurate measurement of sodium concentrations, a volume transmit coil with high B1 homogeneity is crucial.[2][8]

  • Need for Anatomical Correlation: If precise anatomical localization is required, a dual-tuned ²³Na/¹H coil is highly recommended.[1]

The following decision workflow can guide your selection:

start Start: Define Experimental Goal roi Define Region of Interest (ROI) start->roi quant Quantitative Measurement Needed? roi->quant Superficial & Small ROI volume Select Volume Coil (e.g., Birdcage) roi->volume Large or Deep ROI quant->volume Yes array Select Phased-Array Coil quant->array No (Qualitative) anatomy Anatomical Reference Needed? surface Select Surface Coil anatomy->surface No dual_tuned Ensure Coil is Dual-Tuned (23Na/1H) anatomy->dual_tuned Yes surface->anatomy volume->anatomy array->anatomy dual_tuned->surface Surface Coil Path dual_tuned->volume Volume Coil Path dual_tuned->array Array Coil Path

Caption: Logical workflow for selecting an appropriate RF coil.

Q6: What do the Quality Factor (Q) and the loaded/unloaded Q-ratio tell me about my coil's performance?

A6: The Quality Factor (Q) is a measure of the efficiency of an RF coil at its resonant frequency.

  • Unloaded Q (Q_unloaded): This is the Q-factor of the coil by itself, without the presence of a sample (the patient or phantom). It reflects the intrinsic losses in the coil's conductors and components.

  • Loaded Q (Q_loaded): This is the Q-factor when the coil is loaded with a sample. The sample introduces additional losses, which lowers the Q-factor.

  • Q-ratio (Q_unloaded / Q_loaded): This ratio indicates how well the coil is "loading" or interacting with the sample. A higher Q-ratio (typically 2 to 6) is desirable, as it signifies that the noise from the sample is dominant over the noise from the coil itself, which leads to a better SNR.[2]

Q7: How does field strength (e.g., 3T vs. 7T) affect the choice and performance of a ²³Na RF coil?

A7: Higher magnetic field strengths, such as 7T and above, are generally advantageous for ²³Na MRI.[1][4]

  • Increased SNR: The intrinsic SNR increases with higher field strength, which helps to overcome the low sensitivity of sodium imaging.[1][4]

  • Improved Coil Loading: At higher frequencies (like the ²³Na Larmor frequency at 7T, which is around 78.6 MHz), the body loading of the coil becomes more favorable, which can improve the performance of array coils that might perform poorly at lower field strengths.[1]

  • B1 Inhomogeneity: A significant challenge at higher field strengths is increased B1 field inhomogeneity, which can create bright spots in the center of the image.[8] This requires careful coil design and may necessitate B1 mapping and correction techniques.[9]

Troubleshooting Guide

Issue 1: Very Low or No Sodium Signal

Potential Cause Troubleshooting Steps
Incorrect Coil Tuning/Matching The resonant frequency of the coil must be precisely matched to the Larmor frequency of sodium at your scanner's field strength, and its impedance must be matched to the scanner's electronics.[10] Most modern scanners perform this automatically, but manual verification may be necessary. Ensure the coil is properly connected and recognized by the scanner.
Incorrect RF Amplifier Settings Ensure the scanner is configured to transmit on the X-nuclei channel and that the correct frequency for ²³Na has been set. Verify that the transmit gain and reference power are appropriate.
Pulse Sequence Issues Sodium signals decay very quickly. Use a pulse sequence with an ultra-short echo time (UTE) or a zero echo time (ZTE). A long TE will result in the signal decaying away before it can be measured.[1]
Coil Malfunction Test the coil on a known phantom with a high sodium concentration. If there is still no signal, there may be a hardware issue with the coil or the scanner's RF chain. Contact the manufacturer or a service engineer.[11]

Issue 2: Poor Image Quality or Low SNR

Potential Cause Troubleshooting Steps
Suboptimal Coil Positioning For surface or array coils, ensure the coil elements are as close as possible to the region of interest.[4] For volume coils, ensure the sample is centered within the coil.
Poor Coil Loading The coil may not be interacting efficiently with the sample. This can be an issue with small array elements at lower field strengths.[1][5] Check the loaded and unloaded Q-factor. If the Q-ratio is low, a different coil design may be needed.
External RF Noise Noise from external electronic devices or leaks in the RF shielding of the scanner room can degrade SNR.[11] Ensure the scanner room door is properly sealed. Check for any unshielded electronic equipment in the room. This often appears as "zipper" artifacts in the image.[11]
Inadequate Signal Averaging Due to the low signal, ²³Na MRI often requires a significant number of signal averages (NEX or NSA) to achieve adequate SNR. Increase the number of averages, but be mindful of the trade-off with scan time.

Issue 3: Image Artifacts or Inhomogeneous Signal Intensity

Potential Cause Troubleshooting Steps
B1 Field Inhomogeneity The transmit (B1+) and/or receive (B1-) fields are not uniform across the FOV. This is common with surface coils and at high field strengths.[2][8][12] For quantitative analysis, it is essential to acquire a B1 map and use it to correct the sodium images.[9]
Poor B0 Shimming Inhomogeneities in the main magnetic field (B0) can cause signal loss and geometric distortions. Use the ¹H channel of a dual-tuned coil for automated shimming routines. If a single-tuned coil is used, manual shimming or shimming on the sodium signal may be necessary, though this is more challenging.[6]
Patient Motion Motion during the long acquisition times can cause blurring and ghosting artifacts. Ensure the patient is well-immobilized.
Data Clipping If the receiver gain is set too high, the signal can exceed the dynamic range of the analog-to-digital converter, leading to signal loss and artifacts.[11] This is less common with modern systems but can occur. Recalibrating the receiver gain can resolve this.[11]

Performance Metrics & Experimental Protocols

RF Coil Performance Comparison

The following table summarizes typical performance characteristics for different types of ²³Na RF coils. Note that specific values can vary significantly based on the design, field strength, and loading conditions.

Coil Type Typical Application SNR B1 Homogeneity FOV Advantages Disadvantages
Surface Coil Skin, Cartilage, EyeHigh (at surface)LowSmallHigh sensitivity for superficial targets.[2]Rapid signal drop-off with depth.[4]
Volume Coil (Birdcage) Brain, Whole BodyModerateHighLargeUniform signal excitation and reception.[2][4]Lower SNR compared to surface coils for superficial regions.[4]
Phased-Array Coil Brain, Knee, HeartHighModerateLargeHigh SNR over a large area, enables parallel imaging.[2]More complex design, potential for coupling between elements.
Dual-Tuned (²³Na/¹H) Any (Brain, MSK)Good to HighVaries by designVaries by designProvides anatomical reference and aids B0 shimming.[1]Potential for slight SNR reduction compared to single-tuned coils.[1][5]
Protocol: Measuring Coil Quality Factor (Q)

This protocol outlines the steps to measure the loaded and unloaded Q-factor of a ²³Na RF coil using a network analyzer.

start Start: Prepare Equipment setup Setup: Network Analyzer & Dual-Loop Probe start->setup unloaded Measure Unloaded Q: Place probe near coil (no sample) setup->unloaded res_freq Identify Resonant Frequency (S21 peak) unloaded->res_freq bw Measure -3dB Bandwidth (Δf) res_freq->bw calc_unloaded Calculate Q_unloaded = f_res / Δf bw->calc_unloaded loaded Measure Loaded Q: Place coil on phantom/subject calc_unloaded->loaded res_freq_l Identify new Resonant Frequency loaded->res_freq_l bw_l Measure new -3dB Bandwidth res_freq_l->bw_l calc_loaded Calculate Q_loaded = f_res / Δf bw_l->calc_loaded calc_ratio Calculate Q-Ratio = Q_unloaded / Q_loaded calc_loaded->calc_ratio

Caption: Experimental workflow for measuring the coil quality factor (Q).

Methodology:

  • Equipment: You will need the RF coil, a network analyzer, and a dual-loop probe (two small, decoupled pickup loops).[2]

  • Unloaded Measurement:

    • Place the RF coil on a workbench, far from any metallic objects.

    • Connect the dual-loop probe to the network analyzer. Position the probe near the RF coil to achieve weak coupling.

    • Perform a transmission measurement (S21) across a frequency range centered on the expected ²³Na Larmor frequency.

    • Identify the resonant frequency (f₀) at the peak of the transmission curve.

    • Determine the -3dB bandwidth (Δf) of the resonance peak.

    • Calculate the unloaded Q: Q_unloaded = f₀ / Δf.[2]

  • Loaded Measurement:

    • Place the RF coil on a suitable phantom or in its intended position on a subject.

    • Repeat the S21 measurement with the dual-loop probe. The resonant frequency will likely shift slightly.

    • Identify the new resonant frequency and the new -3dB bandwidth.

    • Calculate the loaded Q: Q_loaded = f₀_loaded / Δf_loaded.

  • Calculate Q-Ratio:

    • Compute the ratio: Q-ratio = Q_unloaded / Q_loaded. A value between 2 and 6 is generally considered good.[2]

References

Mitigating temperature-induced shifts in Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating temperature-induced shifts in Sodium-23 (²³Na) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in ²³Na NMR spectroscopy?

A1: Temperature is a critical parameter in ²³Na NMR for several reasons:

  • Chemical Shift Dependence: The chemical shift of the ²³Na nucleus is highly sensitive to temperature. As temperature changes, the chemical shift of ²³Na can be displaced. For instance, in a simple 100 mM sodium chloride solution, an increase in temperature from 278 K to 333 K can cause a significant upfield shift of the ²³Na signal.[1] This is attributed to changes in the hydration shell of the sodium ion.[1]

  • Line Broadening: Temperature affects the rotational mobility of sodium ions. At lower temperatures, slower rotational mobility leads to broader resonance lines, while higher temperatures result in narrower lines.[1]

  • Quadrupolar Relaxation: ²³Na is a quadrupolar nucleus (spin I = 3/2), meaning its relaxation is dominated by the interaction of the nuclear quadrupole moment with electric field gradients.[2] Temperature influences the rate of molecular motion, which in turn affects the quadrupolar relaxation and the observed linewidth.

  • Dynamic Processes: For researchers studying dynamic processes such as ion binding, conformational changes, or reaction kinetics, precise temperature control is essential to obtain accurate thermodynamic and kinetic parameters.[3]

Failure to properly control temperature can lead to reproducibility issues, inaccurate chemical shift assignments, and erroneous interpretation of experimental results.[4]

Q2: What are the common sources of temperature instability in an NMR spectrometer?

A2: Temperature instability during an NMR experiment can arise from several factors:

  • Room Temperature Fluctuations: Variations in the ambient temperature of the spectrometer room, often due to air conditioning cycles, can lead to small but significant changes in the probe temperature.[4]

  • Insufficient Equilibration Time: It is crucial to allow sufficient time for the sample and the probe to reach thermal equilibrium after changing the temperature setting. A common recommendation is to wait at least 5-10 minutes after the desired temperature is reached before starting an experiment.[5][6]

  • Incorrect Gas Flow: The variable temperature (VT) unit uses a heated or cooled gas (usually nitrogen) to regulate the sample temperature. Improper gas flow rates can lead to temperature gradients across the sample and instability.[3]

  • Sample Insertion/Ejection: The process of inserting and ejecting a sample can temporarily disrupt the temperature stability of the probe.

  • Decoupling Power: High decoupling power can cause sample heating, leading to a discrepancy between the set temperature and the actual sample temperature.

Q3: How can I accurately calibrate the temperature in my NMR probe?

A3: The temperature displayed by the spectrometer software is not always the true temperature of the sample.[6][7] Therefore, accurate temperature calibration is essential. This is typically done using standard NMR thermometer samples whose chemical shifts are highly temperature-dependent.

Here is a summary of common temperature calibration standards:

Standard Temperature Range Proton Signals Used for Calibration
Methanol (B129727) (or d4-Methanol)~180 K to 300 KChemical shift difference between the hydroxyl (-OH) and methyl (-CH₃) protons.[8][9]
Ethylene (B1197577) Glycol~300 K to 380 KChemical shift difference between the hydroxyl (-OH) and methylene (B1212753) (-CH₂) protons.[7][8]

Experimental Protocol for Temperature Calibration using Methanol:

  • Sample Preparation: Use a sealed NMR tube containing pure methanol or deuterated methanol (methanol-d4).[9][10]

  • Spectrometer Setup:

    • Insert the methanol sample into the spectrometer.

    • Since there may be no deuterium (B1214612) lock signal, you may need to turn the lock off.[11]

    • Shim the sample on the FID.[11]

  • Temperature Equilibration: Set the desired temperature and allow the system to equilibrate for at least 10-15 minutes.[6]

  • Acquire ¹H Spectrum: Acquire a simple one-pulse proton NMR spectrum.

  • Determine Chemical Shift Difference: Measure the chemical shift difference (Δδ) in ppm between the hydroxyl and methyl proton signals.

  • Calculate Temperature: Use a known calibration equation to calculate the actual temperature from the measured Δδ. Many spectrometer software packages have built-in macros for this calculation.[9]

  • Create a Calibration Curve: Repeat this process for a range of temperatures to generate a calibration curve that relates the set temperature to the actual sample temperature.[6][9]

Troubleshooting Guides

Issue 1: My ²³Na chemical shifts are drifting during a long experiment.

Possible Cause: Temperature instability in the NMR probe.

Troubleshooting Steps:

  • Verify Equilibration Time: Ensure you have allowed sufficient time for the sample to equilibrate at the target temperature before starting the acquisition. A minimum of 10-15 minutes is recommended.[6]

  • Check VT Gas Flow: Verify that the variable temperature gas flow rate is appropriate for your experiment and spectrometer. Consult your spectrometer's manual for recommended settings.[3]

  • Monitor Room Temperature: Be aware of significant fluctuations in the room temperature, as this can affect the spectrometer's temperature regulation.[4]

  • Use a Temperature Calibration Standard: Before and after your experiment, run a quick spectrum of a temperature calibration standard (e.g., methanol or ethylene glycol) to check for any drift in the actual sample temperature.[6][7]

cluster_troubleshooting Troubleshooting Workflow: Chemical Shift Drift start Drifting ²³Na Chemical Shift Observed check_equilibration Verify Sufficient Equilibration Time (10-15 min) start->check_equilibration check_gas_flow Check VT Gas Flow Rate check_equilibration->check_gas_flow monitor_room_temp Monitor Room Temperature for Fluctuations check_gas_flow->monitor_room_temp calibrate_temp Run Temperature Calibration Standard monitor_room_temp->calibrate_temp stable Shift Stabilized calibrate_temp->stable [Problem Resolved] unstable Shift Still Drifting calibrate_temp->unstable [Problem Persists] contact_support Contact Spectrometer Manager unstable->contact_support

Troubleshooting workflow for drifting chemical shifts.

Issue 2: The linewidth of my ²³Na signal is broader than expected.

Possible Cause: In addition to the chemical environment, temperature can significantly affect the linewidth of the quadrupolar ²³Na nucleus.

Troubleshooting Steps:

  • Confirm Temperature: A lower than expected temperature can lead to broader lines due to slower molecular motion.[1] Verify the actual sample temperature using a calibration standard.

  • Optimize Temperature: If your experiment allows, you can try acquiring spectra at a slightly higher temperature to see if the lines narrow. An increase in temperature generally leads to higher rotational mobility and narrower ²³Na signals.[1]

  • Check Sample Viscosity: If your sample is highly viscous, this will restrict molecular motion and lead to broader lines. Temperature can affect viscosity, so this is another reason to ensure accurate temperature control.

  • Consider Quadrupolar Effects: The linewidth of ²³Na is inherently linked to the symmetry of the sodium ion's environment.[2] Asymmetry leads to broader lines. While not directly a temperature issue, it's a key characteristic of ²³Na NMR to be aware of.

Quantitative Data: Temperature Dependence of ²³Na Chemical Shift and Linewidth

The following table summarizes the effect of temperature on the chemical shift and linewidth of a 100 mM NaCl solution. This data illustrates the importance of precise temperature control.

Temperature (K)²³Na Chemical Shift (ppm)²³Na Linewidth (Hz)
278~0.6912.18 ± 0.05
298~0.245.72 ± 0.04
333~-0.653.33 ± 0.01
Data adapted from reference[1].

Issue 3: How do I set up a variable temperature (VT) experiment for ²³Na NMR?

Experimental Workflow:

The following diagram outlines the general workflow for setting up a variable temperature NMR experiment.

cluster_vt_workflow Variable Temperature NMR Experimental Workflow start Start select_solvent Select Appropriate Deuterated Solvent start->select_solvent prepare_sample Prepare Sample in a Suitable NMR Tube select_solvent->prepare_sample insert_sample Insert Sample into Spectrometer at Room Temperature prepare_sample->insert_sample initial_setup Lock and Shim at Room Temperature insert_sample->initial_setup set_temp Set Target Temperature (in increments of ≤25°C) initial_setup->set_temp equilibrate Equilibrate for 5-10 minutes set_temp->equilibrate shim Re-shim at Target Temperature equilibrate->shim acquire Acquire ²³Na NMR Spectrum shim->acquire change_temp Change to Next Temperature? acquire->change_temp change_temp->set_temp Yes return_to_rt Return to Room Temperature in Increments change_temp->return_to_rt No eject Eject Sample return_to_rt->eject end End eject->end

A general workflow for variable temperature NMR experiments.

Detailed Protocol for a Variable Temperature Experiment:

  • Solvent Selection: Choose a deuterated solvent that is liquid over your entire desired temperature range.[5]

  • Sample Preparation: Use a robust NMR tube (e.g., Pyrex) suitable for VT work.[3]

  • Initial Setup: Insert your sample at room temperature (e.g., 25°C). Lock and shim the spectrometer.

  • Temperature Changes:

    • Increase or decrease the temperature in steps of no more than 25°C at a time.[5]

    • After the spectrometer reaches the set temperature, wait for at least 5 minutes for the sample to equilibrate.[5][6]

    • It is good practice to re-shim the sample at each new temperature.[5]

  • Data Acquisition: Acquire your ²³Na NMR spectrum.

  • Returning to Room Temperature: After completing your experiments, it is crucial to return the probe to room temperature slowly, using the same stepwise approach.[5]

  • Sample Ejection: Only eject the sample once the probe has returned to room temperature.[5]

By following these guidelines and troubleshooting steps, researchers can minimize temperature-induced artifacts and obtain high-quality, reproducible ²³Na NMR data. For any persistent issues, it is recommended to contact your NMR facility manager.

References

Validation & Comparative

A Comparative Guide to Sodium Quantification: Cross-Validation of Sodium-23 NMR and Flame Photometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium is a critical parameter in a multitude of applications, from assessing the ionic purity of drug formulations to studying cellular physiology. This guide provides an objective comparison of two prominent analytical techniques for sodium quantification: Sodium-23 Nuclear Magnetic Resonance (²³Na NMR) spectroscopy and Flame Photometry (FP). We will delve into their respective principles, experimental protocols, and performance characteristics, supported by a summary of experimental data to aid in the selection of the most suitable method for your specific research needs.

Principles of aetection

This compound NMR is a non-destructive spectroscopic technique that measures the nuclear magnetic resonance signal of the ²³Na isotope, which has a natural abundance of 100%. The intensity of the NMR signal is directly proportional to the number of sodium nuclei in the sample, allowing for quantitative analysis. A key advantage of ²³Na NMR is its ability to provide information about the chemical environment of the sodium ions, distinguishing between free and bound sodium, and even intracellular and extracellular sodium with the use of shift reagents.

Flame Photometry , on the other hand, is a type of atomic emission spectroscopy. A solution containing the sample is aspirated into a flame, which excites the sodium atoms. As the excited atoms return to their ground state, they emit light at a characteristic wavelength (589 nm for sodium). The intensity of this emitted light is proportional to the concentration of sodium in the sample.

Comparative Performance

The choice between ²³Na NMR and Flame Photometry often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and the need for information beyond simple quantification. The following table summarizes the key performance metrics for both techniques based on available experimental data.

Performance MetricThis compound NMRFlame Photometry
Limit of Detection (LOD) ~0.1 µg/mL to 500 ppm~0.015 ppm to 1 ng/mL[1][2]
Limit of Quantification (LOQ) Typically in the low µg/mL range~0.0526 ppm to 1 µg/mL[1][2]
Linearity (Correlation Coefficient, r) Excellent (r = 0.9994 - 0.9998)[3]Excellent (r = 0.9958 - 0.999)[3][4]
Precision (Relative Standard Deviation) High (e.g., repeatability CoVs of 2-4%)[5]High (typically ±1-5% relative)[1]
Accuracy Good correlation with flame photometry[3]Typically ±1-5% relative[1]
Sample Throughput Lower, acquisition times can be longerHigher, rapid analysis of multiple samples
Matrix Effects Less susceptible to chemical and spectral interferencesProne to interferences from other elements and changes in sample viscosity[1]
Information Provided Quantitative and qualitative (chemical environment)Primarily quantitative
Non-destructive YesNo

Experimental Workflows

The general workflows for sodium quantification using both techniques are outlined below.

Sodium Quantification Workflow cluster_NMR This compound NMR cluster_FP Flame Photometry NMR_Sample Sample Preparation (e.g., dissolution, addition of D₂O) NMR_Acquisition NMR Data Acquisition (e.g., 90° pulse, set relaxation delay) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (e.g., Fourier transform, phase correction) NMR_Acquisition->NMR_Processing NMR_Quantification Quantification (Integration of Na signal) NMR_Processing->NMR_Quantification FP_Sample Sample Preparation (e.g., dilution, acid digestion) FP_Calibration Instrument Calibration (using standard solutions) FP_Sample->FP_Calibration FP_Aspiration Sample Aspiration into Flame FP_Calibration->FP_Aspiration FP_Measurement Emission Measurement (at 589 nm) FP_Aspiration->FP_Measurement FP_Quantification Quantification (from calibration curve) FP_Measurement->FP_Quantification

Figure 1. General experimental workflows for sodium quantification.

Detailed Experimental Protocols

This compound NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of a suitable solvent, typically deionized water or a buffer.

  • For quantitative measurements, a known concentration of a reference standard (e.g., NaCl in D₂O) may be used as an external or internal standard.

  • To differentiate between intracellular and extracellular sodium in biological samples, a shift reagent such as dysprosium(III) tripolyphosphate (Dy(TTHA)³⁻) can be added to the extracellular medium.[3]

2. NMR Instrument Parameters:

  • A high-field NMR spectrometer is typically used.

  • The spectrometer is tuned to the ²³Na frequency.

  • A 90° pulse is used for excitation.

  • Key acquisition parameters include:

    • Relaxation Delay: A short relaxation delay (e.g., 0.01 s) can be used due to the fast relaxation of the quadrupolar ²³Na nucleus.[3]

    • Acquisition Time: Typically around 0.9 s.[3]

    • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

3. Data Processing and Quantification:

  • The acquired free induction decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The area under the ²³Na peak is integrated.

  • The concentration of sodium in the sample is determined by comparing the integral of the sample peak to that of a known standard.

Flame Photometry

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of deionized water or a suitable acid.

  • For solid samples, an ashing procedure may be required to remove organic matter.

  • The sample solution is then diluted to fall within the linear range of the calibration curve.

2. Preparation of Standard Solutions:

  • A stock solution of a known sodium concentration is prepared from a primary standard, such as analytical grade sodium chloride (NaCl).

  • A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

3. Instrument Calibration:

  • The flame photometer is turned on and allowed to stabilize.

  • The instrument is calibrated using the prepared standard solutions. A blank (deionized water) is used to set the zero point, and the most concentrated standard is used to set the upper limit of the instrument's reading.

  • A calibration curve is generated by plotting the emission intensity versus the concentration of the standard solutions.

4. Measurement and Quantification:

  • The sample solution is aspirated into the flame.

  • The emission intensity at 589 nm is recorded.

  • The concentration of sodium in the sample is determined from the calibration curve.

Logical Relationships in Analytical Method Selection

The decision to use ²³Na NMR or Flame Photometry involves considering several factors related to the sample, the desired information, and available resources.

Start Need to Quantify Sodium Qualitative_Info Need Information on Chemical Environment? Start->Qualitative_Info Non_Destructive Is Non-Destructive Analysis Required? Qualitative_Info->Non_Destructive No NMR Use 23Na NMR Qualitative_Info->NMR Yes High_Throughput High Sample Throughput Needed? Non_Destructive->High_Throughput No Non_Destructive->NMR Yes High_Throughput->NMR No FP Use Flame Photometry High_Throughput->FP Yes

Figure 2. Decision tree for selecting a sodium quantification method.

Conclusion

Both this compound NMR and Flame Photometry are robust and reliable techniques for the quantification of sodium.

Flame Photometry stands out for its high throughput, lower cost, and excellent sensitivity, making it a workhorse in many analytical laboratories for routine sodium analysis. However, it is a destructive technique and can be susceptible to matrix interferences.

This compound NMR , while generally having a lower throughput and higher initial instrument cost, offers the significant advantage of being non-destructive and providing valuable information about the chemical environment of the sodium ions. This makes it a powerful tool for more in-depth research applications, such as studying ion binding, cellular transport, and the state of sodium in complex matrices without the need for extensive sample preparation that might alter the sample's integrity.

Ultimately, the choice between these two methods will be guided by the specific analytical question at hand, the nature of the samples, and the resources available. For high-volume, routine quantitative analysis, Flame Photometry is often the more practical choice. For detailed studies requiring information on the chemical state of sodium or for precious samples where non-destructive analysis is paramount, this compound NMR is the superior technique. A cross-validation of results between the two methods can provide a high degree of confidence in the accuracy of the sodium quantification.

References

A Comparative Guide to External Standards in Quantitative Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Sodium-23 Nuclear Magnetic Resonance (23Na NMR) spectroscopy is a powerful and specific analytical technique for the determination of sodium content in a wide array of samples, from food products to biological tissues and pharmaceuticals.[1][2] Unlike methods that measure total elemental sodium, 23Na NMR can provide information about the chemical environment of the sodium ions. For accurate quantification, the use of a reliable standard is paramount. This guide provides an objective comparison of the use of external standards in quantitative 23Na NMR, supported by experimental data and detailed protocols.

The external standard method in quantitative NMR (qNMR) is advantageous as it prevents any potential chemical interaction between the standard and the analyte and avoids signal overlap.[3] Furthermore, the standard and analyte can be prepared in different solvents, offering greater flexibility.[3]

Performance of External Standards in 23Na qNMR

While various sodium salts could theoretically be used as external standards, sodium chloride (NaCl) is the most prevalently cited and validated standard in the scientific literature for 23Na qNMR. Sodium sulfate (B86663) (Na2SO4) has also been suggested as a potential standard.[4] The performance of 23Na qNMR using a validated external standard like NaCl demonstrates high accuracy and precision, making it a reliable alternative to other methods like flame photometry and ion-selective electrodes.[2]

Below is a summary of the quantitative performance of 23Na NMR with an external standard, based on data from validation studies.

Performance MetricTypical ValueExternal Standard UsedNotes
**Linearity (R²) **> 0.999[2]NaClDemonstrates a strong linear relationship between signal intensity and concentration over a wide range.
Accuracy Good agreement with established methodsNaClResults are comparable to those from flame photometry and ion-selective electrodes.[1][2]
Precision HighNaClThe method is highly repeatable and reproducible.
Specificity High[2]NaClThe 23Na NMR signal is specific to sodium ions.
Concentration Range Wide (e.g., 0.1 to 500 µg/mL)[2]NaCl with shift reagentThe method is applicable across a broad range of sodium concentrations.

Selection Criteria for an External Standard

The choice of an external standard is critical for accurate and reproducible quantitative results. The ideal standard should possess the following characteristics:

  • High Purity and Stability: The standard should be of high, certified purity and chemically stable over time.

  • Known Concentration: The concentration of the standard solution must be accurately known.

  • Single, Sharp Resonance: The standard should ideally produce a single, sharp NMR signal to facilitate accurate integration.

  • No Overlap with Analyte Signal: The resonance of the standard should be well-resolved from any signals from the sample. In 23Na NMR, this is less of a concern as the sodium signal in many samples appears as a single peak. However, in complex matrices or when using shift reagents, this becomes more important.

  • Similar Relaxation Properties (T1): For optimal accuracy, the spin-lattice relaxation time (T1) of the standard should be similar to that of the analyte. However, by ensuring a sufficiently long relaxation delay (typically 5 times the longest T1), this requirement can be relaxed.

Experimental Protocol for Quantitative 23Na NMR with an External Standard

The following is a generalized experimental protocol for the quantification of sodium in a liquid sample using an external NaCl standard.

1. Preparation of the External Standard

  • Accurately weigh a precise amount of high-purity, dried NaCl.

  • Dissolve the NaCl in a known volume of deionized water or an appropriate solvent to create a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sodium concentration in the samples.

  • For each standard, transfer a precise volume into an NMR tube.

2. Sample Preparation

  • For liquid samples, they can often be used directly. If the sodium concentration is expected to be very high, a precise dilution may be necessary.

  • For solid samples, a validated extraction procedure must be developed to quantitatively extract the sodium into a suitable solvent.

  • Transfer a precise volume of the prepared sample into an NMR tube.

3. NMR Data Acquisition

  • Spectrometer Setup:

    • Tune and match the NMR probe for the 23Na frequency.

    • Ensure the sample is at a constant and known temperature.

  • Key Acquisition Parameters:

    • Pulse Width: Calibrate the 90° pulse width for the 23Na nucleus.[1]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of the sodium nuclei between scans. A common practice is to set d1 to at least 5 times the T1 of the sodium in the sample and standard.

    • Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the 23Na NMR spectrum for each of the calibration standards and the samples under identical experimental conditions.

4. Data Processing and Quantification

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectra.

  • Integration:

    • Integrate the area of the 23Na signal for each standard and sample.

  • Quantification:

    • Create a calibration curve by plotting the integrated signal area of the standards against their known concentrations.

    • Determine the concentration of sodium in the sample by interpolating its integrated signal area on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for quantitative 23Na NMR using an external standard.

G Workflow for Quantitative 23Na NMR with External Standard cluster_proc Data Processing & Analysis Standard_Prep Prepare External Standard Solutions (e.g., NaCl in D2O) Calibrate_Pulse Calibrate 90° Pulse Width Standard_Prep->Calibrate_Pulse Sample_Prep Prepare Analyte Sample Acquire_Sample Acquire Spectrum of Sample Sample_Prep->Acquire_Sample Set_Params Set Acquisition Parameters (d1, ns, etc.) Calibrate_Pulse->Set_Params Acquire_Std Acquire Spectra of Standards Set_Params->Acquire_Std Set_Params->Acquire_Sample Process_Spectra Process Spectra (FT, Phasing, Baseline) Acquire_Std->Process_Spectra Acquire_Sample->Process_Spectra Integrate Integrate 23Na Signal Areas Process_Spectra->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Sodium in Sample Integrate->Quantify Cal_Curve->Quantify

Quantitative 23Na NMR Workflow.

References

A Comparative Guide: Correlating Sodium-23 MRI and PET Scans in Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of metabolic and ionic imaging is opening new avenues for a more comprehensive understanding of tumor biology and response to therapy. This guide provides a detailed comparison of Sodium-23 Magnetic Resonance Imaging (23Na MRI) and Positron Emission Tomography (PET), focusing on the correlation between these two powerful imaging modalities in the context of oncology. Emerging evidence suggests a strong link between intracellular sodium concentration, a marker of cell viability and membrane integrity, and the metabolic activity of cancer cells, often visualized through PET tracers.

Quantitative Data Comparison

The following tables summarize quantitative data from studies correlating 23Na MRI and PET scans in different cancer types. These studies highlight the potential of using these modalities in conjunction to assess tumor characteristics and treatment response.

Breast Cancer: Neoadjuvant Chemotherapy Response
Imaging Parameter Patient Group Change from Baseline to Post-Treatment P-value
Tissue Sodium Concentration (TSC) from 23Na MRI Responders-21%P = 0.03[1]
Non-responderIncrease
Standardized Uptake Value (SUV) from 18F-FDG PET/CT Responders-38%P = 0.03[1]
Non-responder-22%

Table 1: A study on patients with locally advanced breast cancer undergoing neoadjuvant chemotherapy demonstrated a significant decrease in both Tissue Sodium Concentration (TSC) and Standardized Uptake Value (SUV) in responding tumors.[1]

Prostate Cancer: Androgen Deprivation Therapy (ADT) Response
Imaging Parameter Change in PCa Lesions Post-3 Months of ADT Significance
Tissue Sodium Concentration (TSC) from 23Na MRI Significant IncreaseImplies multifaceted biological response[2]
Prostate-Specific Membrane Antigen (PSMA) Uptake from PET Significant DecreaseImplies multifaceted biological response[2]

Table 2: A study in prostate cancer patients treated with androgen deprivation therapy showed a significant increase in TSC alongside a significant decrease in PSMA uptake in cancerous lesions, suggesting a complex biological response to treatment that can be monitored with this multimodal approach.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies and institutions. Below are representative protocols for quantitative 23Na MRI and PET imaging in an oncological setting.

Parameter Quantitative this compound MRI Protocol Quantitative PET/CT Protocol (18F-FDG)
Patient Preparation No specific dietary restrictions are typically required. Hydration is encouraged.Fasting for a minimum of 6 hours is required. Blood glucose levels should be below 150-200 mg/dL. Strenuous exercise should be avoided for 24 hours prior to the scan.[3][4]
Radiotracer/Contrast Not applicable.Intravenous injection of 18F-Fluorodeoxyglucose (FDG). Dose is calculated based on patient weight.
Uptake/Waiting Period Not applicable.Approximately 60 minutes after FDG injection to allow for tracer distribution and uptake by tissues.[4]
Scanner MRI scanner (e.g., 3T or 7T) equipped with a dual-tuned (1H/23Na) coil.[5][6]PET/CT scanner.
Imaging Sequence 3D density-adapted projection reconstruction sequence or similar quantitative sequence.[6][7][8]Whole-body scan from the base of the skull to the mid-thigh.
Acquisition Parameters Typical parameters include: TR (Repetition Time) > T1 of sodium, short TE (Echo Time) to minimize signal loss, and appropriate flip angle. Specific parameters vary by scanner and sequence.[6][7][8]Emission scan time per bed position is determined based on scanner specifications and patient size to ensure adequate image quality.
Image Reconstruction Reconstruction algorithms that account for B0 and B1 field inhomogeneities and use appropriate density compensation.[5]Iterative reconstruction algorithms are standard. Attenuation correction is performed using the CT data.
Quantification Calculation of Tissue Sodium Concentration (TSC) in mmol/L, often using external calibration phantoms with known sodium concentrations.[5]Calculation of Standardized Uptake Value (SUV), typically SUVmax or SUVmean, normalized to body weight or lean body mass.[9][10][11]

Visualizing the Correlation: Signaling Pathways and Workflows

The correlation between intracellular sodium concentration and glucose metabolism in cancer cells is rooted in fundamental biological processes. The "Warburg effect" describes the increased reliance of cancer cells on glycolysis for energy production, even in the presence of oxygen. This metabolic shift is intrinsically linked to ion transport mechanisms.

Biological Rationale for Correlation

Increased intracellular sodium concentration in cancer cells is often a result of altered expression and activity of ion channels and pumps, such as the Na+/K+-ATPase. The maintenance of the sodium gradient is an energy-intensive process, consuming a significant amount of ATP. To meet this increased energy demand, cancer cells upregulate glucose uptake and glycolysis. This provides a direct biological link between the sodium concentration measured by 23Na MRI and the glucose metabolism visualized by FDG-PET.[9][12]

cluster_0 Cancer Cell Warburg_Effect Warburg Effect (Aerobic Glycolysis) Glucose_Uptake Increased Glucose Uptake (GLUT1, SGLT) Warburg_Effect->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production Increased ATP Production Glycolysis->ATP_Production Lactate_Production Lactate Production Glycolysis->Lactate_Production Altered_Ion_Transport Altered Ion Transport (e.g., Na+/K+-ATPase) ATP_Production->Altered_Ion_Transport fuels Increased_Na_Influx Increased Intracellular Sodium (Na+) Altered_Ion_Transport->Increased_Na_Influx Energy_Demand Increased Energy Demand Increased_Na_Influx->Energy_Demand Energy_Demand->Warburg_Effect drives

Interplay of Sodium Homeostasis and Glucose Metabolism in Cancer.

Experimental Workflow for Correlative Imaging

A typical workflow for a clinical research study correlating 23Na MRI and PET scans involves several key steps, from patient recruitment to data analysis.

Patient_Recruitment Patient Recruitment (e.g., Breast, Prostate Cancer) Baseline_Imaging Baseline Imaging (23Na MRI and PET/CT) Patient_Recruitment->Baseline_Imaging Treatment Cancer Therapy (e.g., Chemotherapy, ADT) Baseline_Imaging->Treatment Data_Acquisition Image Data Acquisition Baseline_Imaging->Data_Acquisition Followup_Imaging Follow-up Imaging (23Na MRI and PET/CT) Treatment->Followup_Imaging Followup_Imaging->Data_Acquisition Image_Processing Image Processing and Quantification Data_Acquisition->Image_Processing Data_Analysis Correlative Data Analysis Image_Processing->Data_Analysis Clinical_Outcome Correlation with Clinical Outcome Data_Analysis->Clinical_Outcome

Workflow for Correlating 23Na MRI and PET in a Clinical Study.

References

A Comparative Guide to Phantom Design and Validation for Quantitative Sodium-23 MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used phantom designs for quantitative Sodium-23 (²³Na) Magnetic Resonance Imaging (MRI). It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of phantoms for accurate and reproducible quantitative ²³Na MRI studies.

Introduction to ²³Na MRI Phantoms

Quantitative ²³Na MRI offers a non-invasive method to assess tissue viability and cellular metabolism by measuring tissue sodium concentration (TSC).[1] Accurate quantification, however, necessitates the use of calibration phantoms with known sodium concentrations and relaxation properties that mimic those of biological tissues.[2] The choice of phantom design and material is critical for ensuring the reliability and comparability of results across different studies and imaging platforms. This guide explores the most prevalent phantom materials, their key characteristics, and the experimental protocols for their validation.

Comparison of Phantom Materials

The ideal phantom material for quantitative ²³Na MRI should have well-defined and stable sodium concentrations, and its relaxation times (T1 and T2) should be comparable to those of in vivo tissues.[3] The most commonly used materials are saline solutions, agarose (B213101) gels, and polyacrylamide gels (PAG).

Phantom MaterialKey AdvantagesKey DisadvantagesTypical Sodium ConcentrationsTypical T1 (ms)Typical T2 (short/long) (ms)
Saline Solution Simple to prepare, homogeneous.[4]Mono-exponential T2 decay, unlike the bi-exponential decay in tissues.[5] Relaxation times are much longer than in tissues.10 - 150 mM[5]Long (not specified in results)Long (not specified in results)
Agarose Gel Mimics the bi-exponential T2 decay of tissue.[1][3] Widely used and well-established.Natural origin can lead to batch-to-batch variability and instability.[3][6] Relaxation times can be influenced by agarose concentration.[3]10 - 150 mM[3][5]~25 - 40[3]~5-7 / ~17-19[3]
Polyacrylamide Gel (PAG) Synthetic material offering high stability and reproducibility.[3][6] Bi-exponential T2 decay similar to tissue.[6]More complex preparation than saline or agarose phantoms.10 - 150 mM[3]27 - 39[3]4.8-7.1 / 16.8-18.8[3]

Phantom Validation: Experimental Protocols

Validating a phantom is crucial to ensure it serves as a reliable standard for quantitative measurements. Key validation experiments include assessing quantitative accuracy, reproducibility, and relaxation time characterization.

Protocol for Assessing Quantitative Accuracy

This experiment aims to verify the linear relationship between the known sodium concentrations in the phantom and the measured MRI signal intensity.

Methodology:

  • Phantom Preparation: Prepare a set of vials with varying, precisely known sodium concentrations (e.g., 10, 20, 40, 80, 150 mM) using NaCl dissolved in the chosen gelling agent (e.g., agarose or PAG).[1][3]

  • MRI Acquisition: Place the phantom within the MRI scanner and acquire ²³Na images using a quantitative sequence such as a 3D gradient echo (GRE) or an ultrashort echo time (UTE) sequence.[1][7][8][9]

  • Image Analysis:

    • Draw regions of interest (ROIs) within each vial on the acquired ²³Na images.[1]

    • Measure the mean signal intensity within each ROI.

    • Draw an ROI in a signal-free region to measure the background noise.[1]

  • Data Analysis:

    • Plot the mean signal intensity for each vial against its known sodium concentration.

    • Perform a linear regression analysis on the data points.[10]

    • An ideal phantom will demonstrate a strong linear correlation (R² > 0.99) between signal intensity and sodium concentration.

Protocol for Assessing Reproducibility

This experiment evaluates the stability of the phantom and the consistency of the MRI measurements over time.

Methodology:

  • Phantom and MRI Setup: Use the same phantom and MRI acquisition protocol as for the accuracy assessment.

  • Data Acquisition:

    • Intra-day Reproducibility: Perform multiple (e.g., 5-10) consecutive scans of the phantom without repositioning.

    • Inter-day Reproducibility: Scan the phantom on multiple days (e.g., over a week or month).[1]

  • Data Analysis:

    • For each vial, calculate the mean and standard deviation of the measured sodium concentration across all scans.

    • Calculate the coefficient of variation (CoV) for each concentration. A lower CoV indicates higher reproducibility. CoVs under 20% are generally considered acceptable for higher concentrations.[1]

Protocol for Measuring Relaxation Times (T1 and T2*)

This protocol determines the relaxation properties of the phantom material to ensure they are within the physiological range of the tissues being studied.

Methodology:

  • T1 Measurement:

    • Use a sequence with varying repetition times (TR) (e.g., 10, 20, 40, 80, 160 ms).[11]

    • Fit the signal intensity as a function of TR to a mono-exponential recovery curve to calculate T1.

  • T2* Measurement:

    • Acquire data at multiple echo times (TE) using a multi-echo GRE or UTE sequence (e.g., TEs ranging from 0.197 ms (B15284909) to 12.797 ms).[7]

    • Fit the signal decay over the different TEs to a bi-exponential decay model to determine the short (T2s) and long (T2l) components and their respective fractions.[3][7]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts in phantom design and validation.

G cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis start Define Sodium Concentrations weigh Weigh NaCl and Gelling Agent start->weigh dissolve Dissolve in Deionized Water weigh->dissolve heat Heat and Mix (for gels) dissolve->heat pour Pour into Vials heat->pour cool Cool and Solidify pour->cool position Position Phantom in Coil cool->position select_seq Select Quantitative ²³Na Sequence (e.g., UTE) position->select_seq set_params Set Acquisition Parameters select_seq->set_params acquire Acquire Image Data set_params->acquire roi Draw ROIs on Vials acquire->roi measure Measure Mean Signal Intensity roi->measure regress Perform Linear Regression measure->regress validate Validate Accuracy (R² > 0.99) regress->validate

Caption: Workflow for phantom preparation, MRI acquisition, and validation of quantitative accuracy.

G cluster_phantom Phantom Characteristics cluster_validation Validation Metrics cluster_outcome Desired Outcome material Phantom Material (e.g., PAG, Agarose) reproducibility Reproducibility (Low CoV) material->reproducibility realism Biological Realism (Bi-exponential T2, Relaxation Times) material->realism concentration Sodium Concentration Range accuracy Quantitative Accuracy (Linearity of Signal) concentration->accuracy structure Physical Structure (Vials, Geometry) structure->accuracy outcome Reliable Quantitative ²³Na MRI Measurements accuracy->outcome reproducibility->outcome realism->outcome

Caption: Logical relationship between phantom characteristics, validation metrics, and reliable results.

Conclusion

The development of standardized and well-characterized phantoms is paramount for advancing the field of quantitative ²³Na MRI. While agarose phantoms have been widely used, polyacrylamide gels (PAG) are emerging as a more stable and reproducible alternative, facilitating better harmonization across research studies.[3][6] By following rigorous validation protocols that assess accuracy, reproducibility, and biological realism, researchers can ensure the integrity of their quantitative sodium measurements, ultimately enhancing the potential of ²³Na MRI as a powerful tool in clinical research and drug development.

References

A Comparative Analysis of Sodium-23 MRI and Gadolinium-Enhanced ¹H-MRI in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two powerful magnetic resonance imaging techniques for researchers, scientists, and drug development professionals.

In the landscape of advanced imaging, both Sodium-23 Magnetic Resonance Imaging (²³Na-MRI) and gadolinium-enhanced proton (¹H)-MRI stand out for their unique capabilities in providing physiological and pathological insights. While gadolinium-enhanced ¹H-MRI is a well-established clinical tool for assessing tissue perfusion and vascular permeability, ²³Na-MRI is an emerging technique that offers a direct window into cellular integrity and tissue viability by measuring sodium ion distribution. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their specific needs.

At a Glance: Key Performance Differences

FeatureThis compound MRI (²³Na-MRI)Gadolinium-Enhanced ¹H-MRI (Gd-¹H-MRI)
Primary Signal Source Sodium (²³Na) nucleiProtons (¹H) in water molecules
Principle Direct detection of total tissue sodium concentration (TSC), reflecting cellular integrity and energy metabolism.[1][2]Indirect visualization of tissue perfusion and vascular integrity through the T1-shortening effect of gadolinium-based contrast agents.
Information Provided Quantitative biochemical information on tissue viability, cell membrane integrity, and ion homeostasis.[1][3]Anatomical and functional information on blood flow, blood volume, and blood-brain barrier disruption.
Signal-to-Noise Ratio (SNR) Inherently low due to the lower gyromagnetic ratio and in vivo concentration of sodium compared to protons.[3]High, providing excellent image quality.
Spatial Resolution Lower, typically in the range of 2-5 mm.High, often sub-millimeter.
Temporal Resolution Generally lower due to the need for signal averaging to improve SNR.[1]Can be very high, enabling dynamic contrast-enhanced (DCE) imaging.
Invasiveness Non-invasive, as it images endogenous sodium.[2]Minimally invasive, requiring intravenous injection of a gadolinium-based contrast agent.
Safety No known biological side effects.Concerns about gadolinium deposition in tissues, particularly in patients with renal impairment.
Clinical Status Primarily a research tool with growing clinical applications.[4]A widely used, standard-of-care clinical imaging technique.

Deep Dive: Performance Across Key Research Areas

Oncology

In oncology, both techniques offer valuable information for tumor characterization and treatment monitoring. Gd-¹H-MRI excels at visualizing tumor vascularity and breakdown of the blood-brain barrier, which are hallmarks of many cancers.[5] ²³Na-MRI, on the other hand, provides a measure of tumor cellularity and metabolic activity, with studies showing that malignant tumors often exhibit elevated tissue sodium concentrations.[3][6] This can be particularly useful for assessing early response to therapy before anatomical changes are apparent.[1]

Performance MetricThis compound MRI in OncologyGadolinium-Enhanced ¹H-MRI in Oncology
Diagnostic Accuracy Promising for differentiating malignant from benign lesions, with some studies showing good sensitivity and specificity.[7][8] However, standardization is needed.High accuracy for detecting and staging tumors, particularly in the brain. Sensitivity and specificity can exceed 90% for certain tumor types.[9]
Treatment Response Can detect early changes in tumor cellularity and metabolism post-therapy.[1]Assesses changes in tumor size, vascularity, and necrosis.
Limitations Lower spatial resolution can make it challenging to image small or heterogeneous tumors.Enhancement patterns can be non-specific, and may be influenced by inflammation or post-treatment effects.
Neurology

In neurological disorders, Gd-¹H-MRI is the gold standard for detecting blood-brain barrier disruption in conditions like multiple sclerosis and brain tumors. ²³Na-MRI offers a unique perspective by probing ion homeostasis, which is often disrupted in neurological diseases. For instance, elevated sodium concentrations have been observed in neurodegenerative diseases like Alzheimer's and in areas of acute stroke, reflecting neuronal injury.[2][10]

Performance MetricThis compound MRI in NeurologyGadolinium-Enhanced ¹H-MRI in Neurology
Diagnostic Accuracy High diagnostic accuracy has been reported for discriminating Alzheimer's patients from healthy controls based on cerebrospinal fluid sodium signal intensities (AUC = 0.94).[11] Promising for assessing tissue viability in stroke.High accuracy for detecting active demyelinating lesions and tumors. Overall accuracy for detecting brain disorders is high, though not specifically for Gd-enhanced scans versus non-contrast.[12]
Pathophysiological Insight Provides a direct marker of cellular metabolic distress and ion pump failure.[2]Indicates regions of active inflammation and breakdown of the blood-brain barrier.
Limitations Susceptible to partial volume effects due to lower resolution, which can affect the accuracy of sodium quantification in small brain structures.Gadolinium deposition in the brain with repeated use is a safety concern.
Cardiology

In cardiology, late gadolinium enhancement (LGE) ¹H-MRI is the clinical standard for assessing myocardial viability by identifying areas of fibrosis and scar tissue.[13] ²³Na-MRI can also delineate infarcted tissue by detecting the increase in sodium concentration that occurs in non-viable myocytes.[3] Some studies suggest that ²³Na-MRI may be sensitive to acute ischemic changes before they are apparent with LGE.

Performance MetricThis compound MRI in CardiologyGadolinium-Enhanced ¹H-MRI in Cardiology
Diagnostic Accuracy Can accurately delineate infarct size in the acute phase.High sensitivity and specificity for detecting myocardial infarction and assessing viability.[13][14] MRI, in general, has shown high diagnostic accuracy in detecting coronary artery disease.[15]
Information Provided Reflects acute changes in ion homeostasis and cell membrane integrity.Identifies areas of myocardial necrosis and fibrosis.
Limitations Cardiac and respiratory motion can pose challenges for image acquisition and quality.LGE may not be as sensitive to acute, reversible ischemic injury.

Visualizing the Mechanisms

To better understand how these techniques provide contrast, the following diagrams illustrate their fundamental principles.

This compound MRI Signaling Pathway cluster_0 Healthy Cell cluster_1 Diseased/Injured Cell Healthy_Cell Low Intracellular Na+ (~10-15 mM) NaK_Pump Na+/K+ Pump (Active) Healthy_Cell->NaK_Pump Na+ Efflux MRI_Scanner 23Na-MRI Signal Healthy_Cell->MRI_Scanner Low Signal Diseased_Cell High Intracellular Na+ (>15 mM) Dysfunctional_Pump Dysfunctional Na+/K+ Pump Diseased_Cell->Dysfunctional_Pump Reduced Na+ Efflux Diseased_Cell->MRI_Scanner High Signal

Caption: ²³Na-MRI detects increased intracellular sodium resulting from cellular dysfunction.

Gadolinium-Enhanced ¹H-MRI Mechanism cluster_0 Normal Tissue cluster_1 Pathological Tissue (e.g., Tumor) Normal_Vasculature Intact Vasculature Normal_EC_Space Extracellular Space Normal_Vasculature->Normal_EC_Space Limited Gd Leakage MRI_Signal T1-Weighted ¹H-MRI Signal Normal_EC_Space->MRI_Signal Minimal Enhancement Leaky_Vasculature Leaky Vasculature Pathological_EC_Space Expanded Extracellular Space Leaky_Vasculature->Pathological_EC_Space Significant Gd Leakage Pathological_EC_Space->MRI_Signal Strong Enhancement Gd_Injection IV Injection of Gadolinium Contrast Gd_Injection->Normal_Vasculature Gd_Injection->Leaky_Vasculature Quantitative 23Na-MRI Workflow Coil_Setup 1. Coil Setup: Use a dual-tuned ¹H/²³Na coil or a dedicated ²³Na coil. Phantom_Placement 2. Phantom Placement: Position calibration phantoms with known NaCl concentrations within the field of view. Coil_Setup->Phantom_Placement Localization 3. ¹H Localization: Acquire anatomical ¹H images for localization and co-registration. Phantom_Placement->Localization Na_Acquisition 4. ²³Na Acquisition: Use a 3D radial ultra-short echo time (UTE) or similar sequence. Key Parameters: - Repetition Time (TR): ~100-200 ms - Echo Time (TE): <1 ms - Flip Angle: Ernst angle (~70-90°) - Averages: High number for sufficient SNR Localization->Na_Acquisition Post_Processing 5. Post-Processing: - Reconstruct ²³Na images. - Correct for B0 and B1 inhomogeneities. - Co-register with ¹H images. Na_Acquisition->Post_Processing Quantification 6. Quantification: Create a calibration curve from the phantoms to convert signal intensity to tissue sodium concentration (mM). Post_Processing->Quantification Gadolinium-Enhanced ¹H-MRI Workflow Patient_Prep 1. Patient Preparation: - Obtain informed consent. - Screen for contraindications to gadolinium (e.g., renal impairment). - Place an intravenous (IV) line. Pre_Contrast 2. Pre-Contrast Imaging: Acquire T1-weighted, T2-weighted, and other relevant anatomical sequences. Patient_Prep->Pre_Contrast Contrast_Admin 3. Contrast Administration: Inject a gadolinium-based contrast agent intravenously. - Standard dose is typically 0.1 mmol/kg body weight. Pre_Contrast->Contrast_Admin Dynamic_Imaging 4. Dynamic Contrast-Enhanced (DCE) Imaging (Optional): Acquire rapid T1-weighted images during and immediately after contrast injection to assess perfusion. Contrast_Admin->Dynamic_Imaging Post_Contrast 5. Post-Contrast Imaging: Acquire T1-weighted images with fat suppression at various time points after contrast injection (e.g., 5-15 minutes for late gadolinium enhancement). Dynamic_Imaging->Post_Contrast Image_Analysis 6. Image Analysis: Assess the pattern and degree of enhancement to characterize tissues. Post_Contrast->Image_Analysis

References

A Comparative Guide to Intracellular Sodium Quantification: Validating Sodium-23 NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]ᵢ) is crucial for understanding cellular physiology and pathology. Alterations in [Na⁺]ᵢ are implicated in a range of diseases, including cancer, hypertension, and neurological disorders. While several techniques exist for quantifying intracellular sodium, Sodium-23 Nuclear Magnetic Resonance (²³Na-NMR) spectroscopy has emerged as a powerful non-invasive method. This guide provides an objective comparison of ²³Na-NMR with other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.

Comparison of Intracellular Sodium Quantification Methods

The choice of method for measuring intracellular sodium depends on factors such as the required sensitivity, spatial resolution, and whether the technique needs to be non-invasive. The following table summarizes the key performance characteristics of major techniques.

Method Principle Advantages Disadvantages Typical [Na⁺]ᵢ Range (mM) Precision/Accuracy
²³Na-NMR Spectroscopy Detects the nuclear spin properties of this compound nuclei. Shift reagents are used to distinguish between intracellular and extracellular sodium signals.Non-invasive, provides information on the chemical environment of Na⁺, can be used in vivo.[1]Lower sensitivity compared to other methods, requires specialized equipment, "NMR visibility" of intracellular Na⁺ can be less than 100%.[2][3]4 - 29 mM[4][5]Accuracy can be affected by the NMR visibility of intracellular sodium, which is reported to be around 45-47% in some cell types.[4][5] With proper calibration, results can be comparable to other methods.
Fluorescent Dyes Sodium-sensitive fluorescent indicators change their fluorescence properties upon binding to Na⁺.High sensitivity, suitable for single-cell imaging and flow cytometry, allows for real-time monitoring.[6]Invasive (dye loading required), can be cytotoxic, fluorescence may be pH-sensitive, calibration can be complex.[7][8]0.5 - 130 mM (working range varies by dye)[6]Error estimates for single-cell measurements can be between 22% and 27% in the optimal range of the dye.[6]
Flame Photometry Measures the intensity of light emitted when a sample containing metal ions is introduced into a flame.High accuracy and precision for bulk samples, well-established and relatively simple procedure.Destructive to the sample, measures total sodium (not just free ions), not suitable for single-cell or real-time measurements.[1]Measures total concentration in a lysed cell population.Highly accurate for bulk sample analysis.
Ion-Selective Microelectrodes (ISMs) Measures the potential difference across an ion-selective membrane to determine the activity of sodium ions.Provides a direct measure of free intracellular sodium activity, can be used for real-time measurements in single cells.[9]Highly invasive (requires cell impalement), technically challenging, best suited for larger cells, potential for interference from other ions.[9][10]Can measure a wide range of intracellular concentrations.High accuracy for single-cell measurements.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. Below are summarized protocols for the key techniques discussed.

This compound NMR Spectroscopy Protocol for Cell Suspensions
  • Cell Preparation: Harvest and wash cells to remove extracellular sodium. Resuspend the cell pellet in a suitable buffer (e.g., HEPES-buffered saline) to a known cell density.

  • Introduction of Shift Reagent: Add a paramagnetic shift reagent, such as dysprosium tripolyphosphate (Dy(PPP)₂⁷⁻), to the extracellular medium.[3] This reagent shifts the resonance frequency of the extracellular ²³Na⁺ signal, allowing it to be distinguished from the intracellular signal.

  • NMR Data Acquisition:

    • Transfer the cell suspension to an NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire ²³Na-NMR spectra using appropriate pulse sequences. A standard single-pulse experiment is often sufficient.

  • Data Analysis:

    • Integrate the areas of the unshifted (intracellular) and shifted (extracellular) ²³Na⁺ peaks.

    • To quantify the intracellular sodium concentration, a calibration standard of known sodium concentration is typically included.

    • The issue of "NMR visibility" must be addressed. The intracellular signal intensity is often lower than expected due to interactions of sodium ions with macromolecules, making only a fraction of the total intracellular sodium detectable.[2][3] This visibility factor (often around 40-60%) needs to be determined experimentally, for example, by lysing the cells and measuring the total sodium signal.

Fluorescent Dye-Based Intracellular Sodium Measurement
  • Dye Loading:

    • Incubate the cells with the membrane-permeant form of the sodium-sensitive fluorescent dye (e.g., Sodium Green tetraacetate, SBFI-AM).[8]

    • Loading conditions (dye concentration, temperature, and time) need to be optimized for the specific cell type to ensure adequate signal without causing cytotoxicity.[8]

  • Washing: After incubation, wash the cells with a dye-free buffer to remove any extracellular dye.

  • Fluorescence Measurement:

    • For microscopy or plate reader-based assays, excite the dye at its excitation wavelength and measure the emitted fluorescence. For ratiometric dyes like SBFI, measurements are taken at two excitation wavelengths.

    • For flow cytometry, use a flow cytometer with the appropriate laser and filters.

  • In Situ Calibration:

    • To convert fluorescence intensity to sodium concentration, an in situ calibration is necessary.

    • This is typically achieved by using ionophores (e.g., gramicidin (B1672133) and monensin) to equilibrate the intracellular and extracellular sodium concentrations.

    • By exposing the cells to a series of calibration buffers with known sodium concentrations in the presence of the ionophores, a calibration curve of fluorescence versus [Na⁺] can be generated.[6]

Flame Photometry for Total Intracellular Sodium
  • Cell Preparation: Harvest a known number of cells and wash them thoroughly with a sodium-free buffer to remove all extracellular sodium.

  • Cell Lysis: Lyse the cells to release the intracellular contents. This can be done by adding a lysis buffer (e.g., containing a detergent like Triton X-100) or by sonication.

  • Sample Preparation: Dilute the cell lysate to a volume suitable for the flame photometer.

  • Flame Photometer Analysis:

    • Calibrate the flame photometer using a series of standard solutions with known sodium concentrations.

    • Aspirate the diluted cell lysate into the flame.

    • The instrument will measure the intensity of the emitted light at the characteristic wavelength for sodium (589 nm).[11]

  • Calculation: The sodium concentration in the lysate is determined by comparing its emission intensity to the calibration curve. The total intracellular sodium content per cell can then be calculated based on the initial number of cells.

Visualizing Workflows and Signaling Pathways

Understanding the experimental process and the biological context of intracellular sodium regulation is facilitated by clear diagrams.

ExperimentalWorkflow_23Na_NMR Experimental Workflow for Intracellular Sodium Quantification using ²³Na-NMR cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_prep Cell Harvesting and Washing resuspend Resuspend in Buffer cell_prep->resuspend add_shift Add Shift Reagent resuspend->add_shift load_sample Load Sample into NMR Tube add_shift->load_sample acquire_spectra Acquire ²³Na-NMR Spectra load_sample->acquire_spectra integrate_peaks Integrate Intra- and Extracellular Peaks acquire_spectra->integrate_peaks calibrate Calibrate with Standard integrate_peaks->calibrate visibility Correct for NMR Visibility calibrate->visibility calculate_conc Calculate Intracellular [Na⁺] visibility->calculate_conc

Caption: Workflow for ²³Na-NMR measurement of intracellular sodium.

Changes in intracellular sodium are often the result of complex signaling pathways that regulate the activity of ion channels and transporters.

SodiumSignalingPathway Key Signaling Pathways Regulating Intracellular Sodium cluster_influx Na⁺ Influx Pathways cluster_efflux Na⁺ Efflux Pathway cluster_regulation Upstream Regulation Na_channel Voltage-gated Na⁺ Channels Na_in Intracellular Na⁺ Na_channel->Na_in Na⁺ influx NHE Na⁺/H⁺ Exchanger (NHE) NHE->Na_in Na⁺ influx NCX_in Na⁺/Ca²⁺ Exchanger (NCX) - Reverse Mode NCX_in->Na_in Na⁺ influx NaK_ATPase Na⁺/K⁺-ATPase Na_in->NaK_ATPase 3 Na⁺ out stimuli Hormones, Neurotransmitters, Growth Factors second_messengers Second Messengers (e.g., Ca²⁺, pH) stimuli->second_messengers second_messengers->Na_channel Modulate activity second_messengers->NHE Modulate activity second_messengers->NCX_in Modulate activity second_messengers->NaK_ATPase Modulate activity

Caption: Regulation of intracellular sodium by various transporters.

Conclusion

The validation of this compound NMR as a tool for intracellular ion quantification reveals it to be a powerful, non-invasive technique, particularly for in vivo studies and for gaining insights into the chemical environment of sodium ions.[1] However, its lower sensitivity and the complexities of NMR visibility require careful consideration.[2][3] For studies requiring high sensitivity and single-cell resolution, fluorescent dyes are a viable alternative, provided that potential issues with dye loading and calibration are addressed.[6][7] Destructive methods like flame photometry remain a gold standard for accurate bulk measurements of total sodium content. The selection of the most appropriate method will ultimately depend on the specific research question, the experimental model, and the available resources. This guide provides the foundational information to make an informed decision in the pursuit of understanding the critical role of intracellular sodium in health and disease.

References

A Comparative Guide to 2D vs. 3D Acquisition for Sodium-23 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium-23 (²³Na) Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides valuable insights into tissue viability, cellular integrity, and metabolic processes by measuring tissue sodium concentration (TSC).[1][2] This capability has significant implications for various research areas, including oncology, neurology, and cardiology, as well as in the development and evaluation of new therapeutic agents.[3][4][5] A critical decision in designing a ²³Na MRI study is the choice between two-dimensional (2D) and three-dimensional (3D) acquisition sequences. This guide provides an objective comparison of these two approaches, supported by experimental data, to help researchers make an informed decision based on their specific study requirements.

At a Glance: 2D vs. 3D ²³Na Imaging

Feature2D Acquisition3D Acquisition
Signal-to-Noise Ratio (SNR) Generally lowerGenerally higher[6][7][8]
Acquisition Time Faster for a single slice or a few slicesMore efficient for whole-volume coverage[9]
Spatial Resolution High in-plane resolution, but limited through-plane resolution[6][10]Isotropic or near-isotropic high resolution in all dimensions[6][11]
Slice Profile Prone to imperfections, leading to potential artifactsMore defined slice excitation, reducing artifacts[12]
Motion Artifacts Affects individual slices[13]Can affect the entire volume, potentially rendering the scan unusable[13]
Typical Applications Imaging of long vascular segments or specific, limited regions of interest[13]Comprehensive imaging of compact anatomical regions like the brain or heart[13][14]

In-Depth Comparison

Signal-to-Noise Ratio (SNR)

One of the most significant challenges in ²³Na MRI is the inherently low signal-to-noise ratio (SNR) compared to conventional proton (¹H) MRI.[3][15] The in-vivo concentration of sodium is substantially lower than that of water protons, and its gyromagnetic ratio is also smaller.[4][14]

3D acquisition techniques are generally favored for their superior SNR performance. [6][7][8] By exciting a whole volume (or a thick slab) of tissue and encoding in three dimensions, 3D sequences can average the signal over the entire volume, leading to a significant boost in SNR.[7] This is particularly advantageous for quantitative studies where accurate measurement of TSC is crucial. In contrast, 2D acquisitions excite and encode individual slices sequentially, which can result in lower overall signal collection.[12]

Acquisition Time

The choice between 2D and 3D acquisition also hinges on the required anatomical coverage and the acceptable scan time.

  • 2D acquisitions are typically faster when imaging a single slice or a small number of slices.[12] The total scan time is determined by the repetition time (TR), the number of phase-encoding steps, and the number of signal averages (NSA) per slice.[12]

  • 3D acquisitions , while taking longer to acquire the full volume, can be more time-efficient when comprehensive coverage of an organ or region is needed.[6][9] The acquisition time for a 3D scan is influenced by the TR, the number of phase-encoding steps in two directions, and the NSA. For whole-brain imaging, for instance, a 3D simultaneous acquisition of proton and sodium data can be completed in approximately 21 minutes.[9]

Spatial Resolution

Spatial resolution refers to the ability to distinguish between two adjacent points in an image.[16]

  • 2D sequences can achieve high in-plane resolution. However, the through-plane resolution is determined by the slice thickness, which is often larger to maintain adequate SNR.[6][10] This can lead to partial volume effects, where the signal from different tissue types is averaged within a single voxel, potentially confounding quantitative analysis.

  • 3D acquisitions excel at providing high, isotropic (or near-isotropic) resolution in all three dimensions.[6][11] This means that the voxel dimensions are the same in all directions, allowing for accurate volumetric analysis and multi-planar reformatting without loss of image quality. For example, a 3D sodium dataset can achieve nearly isotropic resolution of 2.85×2.85×3 mm³.[6]

Experimental Protocols

The following tables provide examples of experimental parameters used in 2D and 3D ²³Na MRI studies. These should be considered as starting points and may require optimization based on the specific scanner, coil, and research question.

Table of 2D this compound MRI Experimental Protocols
ParameterValueReference
Sequence Type 2D Center-Out Spiral[10]
Scanner Strength 3T[10]
Repetition Time (TR) 120 ms (B15284909)[10]
Echo Time (TE) 0.73 ms (full-sinc), 0.23 ms (half-sinc)[10][17]
Flip Angle 90°[10]
In-plane Resolution 2.25 x 2.25 mm²[10]
Slice Thickness 10 mm[10]
Number of Averages (NSA) 150[10]
Acquisition Time ~5 min (full-sinc), ~10 min (half-sinc)[10][17]
Table of 3D this compound MRI Experimental Protocols
ParameterValueReference
Sequence Type 3D Stack-of-Stars[6]
Scanner Strength 7T[6]
Repetition Time (TR) 7.5 ms[6]
Echo Time (TE) 1.0 ms[6]
Resolution 2.85 x 2.85 x 3 mm³ (near-isotropic)[6]
Number of Slices 56[6]
Acquisition Time 21 min (for whole brain)[6]

Logical Workflow for a Comparative ²³Na Imaging Study

The following diagram illustrates a typical workflow for a study comparing 2D and 3D ²³Na imaging acquisitions.

G cluster_prep Preparation cluster_acq Image Acquisition cluster_proc Data Processing & Reconstruction cluster_analysis Quantitative & Qualitative Analysis cluster_results Results & Conclusion Phantom Phantom Preparation (Known Sodium Concentrations) Acq_2D 2D this compound MRI Acquisition Phantom->Acq_2D Acq_3D 3D this compound MRI Acquisition Phantom->Acq_3D Subject Subject Recruitment & Consent Subject->Acq_2D Subject->Acq_3D Recon_2D 2D Image Reconstruction Acq_2D->Recon_2D Recon_3D 3D Image Reconstruction Acq_3D->Recon_3D Quant Quantitative Comparison (SNR, Resolution, TSC) Recon_2D->Quant Qual Qualitative Comparison (Artifacts, Image Quality) Recon_2D->Qual Recon_3D->Quant Recon_3D->Qual Results Comparative Analysis & Interpretation Quant->Results Qual->Results Conclusion Conclusion on Optimal Acquisition Strategy Results->Conclusion

Caption: Workflow for comparing 2D and 3D this compound MRI acquisition techniques.

Conclusion and Recommendations

The choice between 2D and 3D acquisition for ²³Na imaging is a trade-off between SNR, acquisition time, spatial resolution, and the specific goals of the research.

  • For quantitative studies requiring high accuracy and whole-volume coverage of compact organs like the brain or heart, 3D acquisition is generally the superior choice. Its inherent SNR advantage and the ability to achieve isotropic resolution are critical for reliable TSC quantification and volumetric analysis.

  • For applications focused on a limited number of slices, or where imaging time is severely constrained, 2D acquisition may be a viable option. However, researchers must be mindful of the potential for lower SNR and partial volume effects, which could impact the accuracy of the results.

Recent advancements in pulse sequence design and reconstruction techniques, such as compressed sensing and machine learning-based denoising, are helping to mitigate some of the limitations of both 2D and 3D acquisitions, for instance by reducing scan times while preserving image quality.[17][18] As technology continues to evolve, the capabilities of ²³Na MRI will undoubtedly expand, offering even greater potential for its application in research and drug development.

References

A Comparative Guide to Post-Stroke Infarct Size Determination: Is Sodium-23 MRI the New Gold Standard?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of infarct size following an ischemic stroke is a critical endpoint in both preclinical and clinical trials. While Diffusion-Weighted Imaging (DWI) MRI has long been considered the standard, emerging technologies like Sodium-23 (²³Na) MRI are showing promise in providing a more direct and physiologically relevant measure of tissue viability. This guide offers an objective comparison of ²³Na MRI with established imaging modalities, supported by experimental data, to aid in the selection of the most appropriate method for your research.

Executive Summary

This compound MRI offers a unique window into the cellular health of brain tissue post-stroke. Unlike conventional MRI techniques that measure changes in water content, ²³Na MRI directly quantifies the influx of sodium ions into cells—a key indicator of energy failure and imminent cell death. This direct measurement of ionic dysregulation has the potential to more accurately delineate the irreversibly damaged infarct core from the salvageable penumbra.

Diffusion-Weighted MRI, the current clinical standard, excels in the early detection of ischemic lesions. However, its reliance on changes in water diffusion can sometimes be confounded by factors other than cytotoxic edema, potentially leading to inaccuracies in infarct volume estimation. CT-based methods, including CT perfusion, are widely available and rapid, making them valuable in the hyperacute phase of stroke, but they generally offer lower sensitivity and specificity for infarct core delineation compared to MRI techniques.

This guide will delve into the quantitative comparisons, experimental protocols, and underlying mechanisms of these techniques to provide a comprehensive overview for informed decision-making in stroke research.

Quantitative Comparison of Imaging Modalities

The accuracy of an imaging technique in determining infarct size is best assessed by comparing its measurements to a "gold standard," typically histology in preclinical models or final infarct volume on follow-up scans in clinical studies. The following table summarizes key quantitative data from various studies.

Imaging ModalityParameterAccuracy/Correlation with Gold StandardKey Findings & Citations
This compound MRI Tissue Sodium Concentration (TSC)Regions with TSC > 70 mmol/L were histochemically verified as infarcted in a nonhuman primate model.[1] In a rodent model, a significant increase in sodium signal was observed in the core, which increased linearly with time.[2]Provides a direct measure of cellular viability. The lesion with high ²³Na was found to be smaller than the lesion exhibiting low Apparent Diffusion Coefficient (ADC) at 9 hours post-symptom onset, suggesting a more precise delineation of the core.[3]
Diffusion-Weighted MRI (DWI) Apparent Diffusion Coefficient (ADC)Strong positive correlation (r = 0.79; p = 0.001) between lesion volume on acute DWI and final infarct volume.[4][5] DWI is more accurate than CT in identifying acute infarction.[4][5]Highly sensitive in detecting early ischemic lesions.[6][7] However, low ADC values are not exclusively restricted to irreversibly damaged tissue.[2]
CT Perfusion (CTP) Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV)Delay-corrected singular value deconvolution with a delay time of >2 seconds and CBF <40% most accurately defined the infarct core (AUC = 0.86).[8]Widely available and rapid. Marked variability in penumbra and infarct prediction exists among different postprocessing techniques, highlighting a need for standardization.[8]
Manual vs. Automated Segmentation Infarct VolumeExcellent inter- and intra-rater reliability for manual segmentation of DWI (ICC > 0.99).[9][10] Automated methods show high correlation with manual segmentation (Pearson correlation coefficient ρ = 0.97) but can be influenced by lesion size and location.[11][12][13]Manual segmentation is the gold standard but is labor-intensive.[9][11][12] Automated methods offer a more convenient and less biased alternative.[11][12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across studies.

This compound MRI Protocol (Clinical)

A double-tuned ¹H/²³Na resonator system is utilized to acquire both proton and sodium images without repositioning the patient.[3]

  • Patient Positioning: The patient is positioned in the MRI scanner with the head centered in the dual-tuned head coil.

  • ¹H Imaging: Standard clinical stroke MRI protocol is performed, including:

    • Diffusion-Weighted Imaging (DWI)

    • Fluid-Attenuated Inversion Recovery (FLAIR)

    • T2*-weighted imaging

    • MR Angiography

  • ²³Na Imaging:

    • Sequence: A 3D density-adapted radial or Cartesian sequence is typically used.

    • Acquisition Time: Approximately 10-22 minutes.[3]

    • Resolution: Isotropic resolution of 3-5 mm.

    • Quantification: Tissue sodium concentration is quantified using either external phantoms with known sodium concentrations or an internal reference such as the cerebrospinal fluid.[14]

Diffusion-Weighted MRI Protocol (Clinical)
  • Sequence: A single-shot echo-planar imaging (EPI) sequence is commonly used.

  • b-values: At least two b-values are acquired (e.g., 0 and 1000 s/mm²).

  • Diffusion Directions: Diffusion gradients are applied in at least three orthogonal directions.

  • Image Analysis:

    • Hyperintense lesions on the high b-value images with corresponding hypointensity on the ADC map are identified as areas of restricted diffusion, indicative of acute ischemia.

    • Infarct volume is calculated by manually or automatically segmenting the lesion on a slice-by-slice basis and multiplying the area by the slice thickness.[9]

CT Perfusion Protocol (Clinical)
  • Non-Contrast CT (NCCT): An initial NCCT of the head is performed to rule out hemorrhage.

  • Contrast Administration: A bolus of iodinated contrast agent is injected intravenously.

  • Dynamic Scanning: A series of rapid CT scans are acquired over the region of interest as the contrast bolus passes through the cerebral vasculature.

  • Post-processing: Deconvolution algorithms are used to generate perfusion maps of Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), and Mean Transit Time (MTT).

  • Infarct Core and Penumbra Definition: Thresholds are applied to the perfusion maps to differentiate the infarct core (severely reduced CBF and CBV) from the penumbra (reduced CBF but preserved CBV).[15]

Visualizing the Underlying Mechanisms and Workflows

Signaling Pathway of Sodium Influx in Ischemic Stroke

Ischemic conditions trigger a cascade of events at the cellular level, leading to a massive influx of sodium ions. This diagram illustrates the key pathways involved.

cluster_0 Ischemic Cascade cluster_1 Sodium Influx Pathways Ischemia/Hypoxia Ischemia/Hypoxia ATP Depletion ATP Depletion Ischemia/Hypoxia->ATP Depletion Na+/K+ Pump Failure Na+/K+ Pump Failure ATP Depletion->Na+/K+ Pump Failure Membrane Depolarization Membrane Depolarization Na+/K+ Pump Failure->Membrane Depolarization Intracellular Na+ Overload Intracellular Na+ Overload Na+/K+ Pump Failure->Intracellular Na+ Overload Glutamate Release Glutamate Release Membrane Depolarization->Glutamate Release Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Membrane Depolarization->Voltage-Gated Na+ Channels NMDA/AMPA Receptors NMDA/AMPA Receptors Glutamate Release->NMDA/AMPA Receptors Voltage-Gated Na+ Channels->Intracellular Na+ Overload NMDA/AMPA Receptors->Intracellular Na+ Overload Na+-Glucose Cotransporter (SGLT-1) Na+-Glucose Cotransporter (SGLT-1) Na+-Glucose Cotransporter (SGLT-1)->Intracellular Na+ Overload Na+/H+ Exchanger Na+/H+ Exchanger Na+/H+ Exchanger->Intracellular Na+ Overload Cytotoxic Edema Cytotoxic Edema Intracellular Na+ Overload->Cytotoxic Edema Cell Death Cell Death Cytotoxic Edema->Cell Death

Caption: Key cellular mechanisms leading to sodium overload and cell death in ischemic stroke.

Experimental Workflow for Comparative Imaging Study

This diagram outlines a typical workflow for a clinical study comparing different imaging modalities for stroke assessment.

Patient with Acute Stroke Symptoms Patient with Acute Stroke Symptoms Initial Clinical Assessment (e.g., NIHSS) Initial Clinical Assessment (e.g., NIHSS) Patient with Acute Stroke Symptoms->Initial Clinical Assessment (e.g., NIHSS) Randomization Randomization Initial Clinical Assessment (e.g., NIHSS)->Randomization Imaging Arm A (e.g., CT/CTP) Imaging Arm A (e.g., CT/CTP) Randomization->Imaging Arm A (e.g., CT/CTP) Imaging Arm B (e.g., MRI: DWI, ²³Na) Imaging Arm B (e.g., MRI: DWI, ²³Na) Randomization->Imaging Arm B (e.g., MRI: DWI, ²³Na) Treatment Decision (e.g., Thrombolysis, Thrombectomy) Treatment Decision (e.g., Thrombolysis, Thrombectomy) Imaging Arm A (e.g., CT/CTP)->Treatment Decision (e.g., Thrombolysis, Thrombectomy) Imaging Arm B (e.g., MRI: DWI, ²³Na)->Treatment Decision (e.g., Thrombolysis, Thrombectomy) Follow-up Imaging (e.g., 24h, 90d) Follow-up Imaging (e.g., 24h, 90d) Treatment Decision (e.g., Thrombolysis, Thrombectomy)->Follow-up Imaging (e.g., 24h, 90d) Infarct Volume Quantification Infarct Volume Quantification Follow-up Imaging (e.g., 24h, 90d)->Infarct Volume Quantification Clinical Outcome Assessment (e.g., mRS) Clinical Outcome Assessment (e.g., mRS) Follow-up Imaging (e.g., 24h, 90d)->Clinical Outcome Assessment (e.g., mRS) Data Analysis and Comparison Data Analysis and Comparison Infarct Volume Quantification->Data Analysis and Comparison Clinical Outcome Assessment (e.g., mRS)->Data Analysis and Comparison

Caption: A generalized workflow for a clinical trial comparing imaging modalities in acute stroke.

Conclusion

The choice of imaging modality for determining infarct size post-stroke depends on the specific research question, available resources, and the desired balance between speed, accuracy, and physiological relevance.

  • This compound MRI stands out for its potential to provide a direct and quantitative measure of tissue viability, which may offer a more accurate delineation of the final infarct core. While still largely a research tool, its ability to probe the fundamental pathophysiology of ischemic cell death makes it a compelling option for in-depth mechanistic studies and the evaluation of novel neuroprotective therapies.

  • Diffusion-Weighted MRI remains the clinical gold standard due to its high sensitivity for early ischemia and strong correlation with clinical outcomes. It is a robust and well-validated technique for most clinical and preclinical studies.

  • CT Perfusion is a valuable tool in the acute clinical setting, facilitating rapid treatment decisions. However, the variability in post-processing techniques necessitates careful standardization for research applications.

For drug development professionals and researchers aiming to understand the nuanced effects of therapeutic interventions on tissue survival, the additional physiological information provided by This compound MRI could be invaluable. As the technology matures and becomes more accessible, it has the potential to become a key tool in the arsenal (B13267) of stroke imaging, complementing the established strengths of DWI and CTP.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sodium-23

Author: BenchChem Technical Support Team. Date: December 2025

Important Clarification: Sodium-23 (²³Na) is the only stable, non-radioactive isotope of the element sodium. Therefore, the disposal procedures for this compound are identical to those for elemental sodium metal. This guide provides the necessary safety and logistical information for the proper handling and disposal of this highly reactive substance in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Sodium metal reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide (B78521). It is imperative to handle this compound in a controlled environment, away from water and moisture. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All work with sodium must be conducted in a certified chemical fume hood.

Disposal of Small Quantities of this compound Waste (In-Laboratory Procedure)

For researchers generating small scraps of this compound, an in-laboratory neutralization process can be performed by trained personnel. This procedure must be carried out with extreme caution in a chemical fume hood, ensuring no flammable materials are present.

Experimental Protocol for Neutralization:

  • Preparation:

    • Ensure a Class D fire extinguisher or a bucket of dry sand is readily accessible.

    • Prepare a reaction vessel (e.g., an Erlenmeyer flask) of appropriate size. For larger amounts (more than a few grams), place the flask in a secondary container like a crystallizing dish or a metal pan.[1]

    • Estimate the amount of sodium to be neutralized.

  • Reaction:

    • Using tweezers, add the small pieces of sodium to 95% ethanol (B145695) in the flask.[1] The addition should be done at a rate that prevents the solvent from boiling.[1]

    • A common guideline is to use approximately 20 mL of ethanol for each gram of sodium.[1] Isopropyl alcohol can also be used and reacts more slowly, offering an additional margin of safety.[2]

  • Completion and Final Neutralization:

    • Once the visible reaction of the sodium with the alcohol has ceased, cautiously add small quantities of water (e.g., 0.5 mL at a time) while swirling the flask.[1] This step ensures any residual sodium is fully reacted and converts the resulting sodium ethoxide to sodium hydroxide.[1]

    • The evolution of hydrogen gas should be monitored, and additions should be paused if the reaction becomes too vigorous.

  • Waste Collection:

    • The final solution, containing sodium hydroxide in an ethanol-water mixture, must be collected in a designated waste container.[1]

    • The container must be clearly labeled, for instance, as "Sodium Hydroxide in water-ethanol," and disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[1]

Summary of In-Laboratory Neutralization Parameters

ParameterGuidelineSource
Neutralizing Agent 95% Ethanol or Isopropyl Alcohol[1][2]
Ratio of Agent to Sodium Approx. 20 mL of ethanol per 1 gram of sodium[1]
Secondary Neutralizing Agent Water (added cautiously after initial reaction)[1]
Location Chemical Fume Hood[1]
Final Waste Product Sodium hydroxide in alcohol-water solution[1]

Disposal of Bulk this compound Waste

Bulk quantities of this compound or unreacted scraps that will not be immediately neutralized must be disposed of as hazardous waste.

Procedure for Bulk Disposal:

  • Storage: Place the sodium scraps or bulk material in a designated, clearly labeled container.[1][3]

  • Inert Environment: The sodium must be completely submerged under mineral oil or kerosene (B1165875) to prevent reaction with air and moisture.[1][2][3]

  • Labeling: The container must be properly labeled as "Hazardous Waste: Sodium Metal in Mineral Oil."

  • EH&S Collection: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.[1][3] Do not attempt to dispose of bulk sodium through any other means.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound (Sodium Metal) Disposal Workflow cluster_start cluster_decision cluster_in_lab In-Lab Neutralization cluster_bulk Bulk/Stored Waste Disposal cluster_end start This compound Waste Generated decision Small Scraps for Immediate Neutralization? start->decision in_lab_prep Prepare Fume Hood & Safety Equipment decision->in_lab_prep Yes bulk_store Store Under Mineral Oil in Labeled Container decision->bulk_store No in_lab_react React with Ethanol or Isopropanol in_lab_prep->in_lab_react in_lab_complete Add Water Cautiously to Ensure Full Reaction in_lab_react->in_lab_complete in_lab_collect Collect Final Solution in Labeled Waste Bottle in_lab_complete->in_lab_collect end_point Dispose as Hazardous Waste via EH&S in_lab_collect->end_point bulk_contact Contact EH&S for Pickup bulk_store->bulk_contact bulk_contact->end_point

Caption: Workflow for this compound Disposal

Spill Response

In the event of a sodium spill, immediate and correct action is crucial to prevent injury and fire.

  • Evacuate: Alert personnel in the immediate area.

  • Isolate: Remove all ignition sources from the vicinity.

  • Extinguish: DO NOT use water or a standard ABC fire extinguisher. Cover the spilled sodium with a dry chemical extinguishing agent, such as dry sand, soda ash, or a Class D fire extinguisher.

  • Collect: Once the sodium is covered and any reaction has ceased, sweep up the material and place it in an appropriate, labeled container for hazardous waste disposal.[1]

  • Report: Report the spill to your supervisor and EH&S department.

References

Essential Safety and Logistical Information for Handling Sodium-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Sodium-23 (²³Na). As the only stable and naturally occurring isotope of sodium, the primary hazards associated with this compound are not radiological but are instead related to its chemical reactivity as an alkali metal. Adherence to these procedures is critical to ensure a safe laboratory environment.

Core Safety Information

This compound, as metallic sodium, is a soft, silvery-white solid that is highly reactive. It reacts violently with water, including moisture in the air, to produce flammable hydrogen gas and corrosive sodium hydroxide. This reaction can lead to spontaneous ignition or explosion.

Hazard ClassificationDescription
Flammable SolidsCategory 1: May ignite spontaneously in moist air.[1]
Substances which, in contact with water, emit flammable gasesCategory 1: Reacts violently with water to produce hydrogen gas.[1][2]
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns.[1][2]
Serious Eye Damage/Eye IrritationCategory 1: Causes serious eye damage.[2]
Personal Protective Equipment (PPE)

The proper selection and use of PPE are paramount when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]Protects against splashes of sodium or corrosive reaction products.
Hand Protection Dry, loose-fitting gloves (e.g., moleskin mittens, nitrile gloves).[5][6]Prevents skin contact and moisture transfer. Ensure gloves are dry.
Body Protection Fire-retardant laboratory coat and a neoprene or Nomex™ apron.[5][7]Protects against splashes and potential fire.
Footwear Closed-toe industrial safety shoes.[5]Protects feet from spills and falling objects.
Respiratory Protection A full-face respirator with appropriate cartridges may be necessary for large quantities or in case of fire.[3][6]Protects against inhalation of sodium oxide fumes.

Operational Plans: Handling and Storage

A systematic approach to handling and storage is essential to mitigate the risks associated with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Gather PPE Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Inert Atmosphere Inert Atmosphere Prepare Work Area->Inert Atmosphere Transfer Sodium Transfer Sodium Inert Atmosphere->Transfer Sodium Cut Sodium Cut Sodium Transfer Sodium->Cut Sodium Reaction Setup Reaction Setup Cut Sodium->Reaction Setup Clean Equipment Clean Equipment Reaction Setup->Clean Equipment Store Sodium Store Sodium Clean Equipment->Store Sodium

This compound Handling Workflow
Detailed Experimental Protocols

Preparation:

  • Gather PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Ensure the work area, typically a fume hood or glove box, is clean, dry, and free of flammable materials.[8] A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[7] Do not use water, carbon dioxide, or halogenated extinguishing agents. [7]

  • Inert Atmosphere: For many operations, handling sodium under an inert atmosphere (e.g., argon or nitrogen) is necessary to prevent reaction with air and moisture.[7] Sodium is typically stored under mineral oil, which must be removed with a dry hydrocarbon solvent (e.g., hexane) before use in most applications.

Handling:

  • Transfer: Use dry, non-reactive tools such as forceps to handle pieces of sodium.

  • Cutting: If smaller pieces are needed, place the sodium on a dry, non-reactive surface (like a ceramic tile) and cut with a sharp, dry knife.

  • Reactions: Add sodium to the reaction vessel in a controlled manner. Be aware that the reaction with certain reagents can be highly exothermic.

Storage:

  • Sodium metal must be stored under a dry, inert liquid such as mineral oil or kerosene (B1165875) to prevent contact with air and moisture.[1][7]

  • The storage container should be clearly labeled and stored in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[8][9]

  • The storage building should be weatherproof and not have a water-based fire sprinkler system.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal Segregate Waste Segregate Waste Prepare Neutralization Prepare Neutralization Segregate Waste->Prepare Neutralization Slow Addition Slow Addition Prepare Neutralization->Slow Addition Monitor Reaction Monitor Reaction Slow Addition->Monitor Reaction Final Quench Final Quench Monitor Reaction->Final Quench Label Waste Label Waste Final Quench->Label Waste Contact EHS Contact EHS Label Waste->Contact EHS

This compound Waste Disposal Workflow
Detailed Disposal Protocol

Small scraps of sodium should be destroyed in the lab shortly after they are generated to minimize storage hazards.[8][10]

  • Segregate Waste: Collect all scraps of sodium metal for disposal. Do not mix with other waste streams.

  • Prepare Neutralization Setup: In a fume hood, prepare a flask containing a suitable alcohol, such as 95% ethanol (B145695) or isopropanol.[8][11] Use approximately 20 mL of alcohol for each gram of sodium.[8] It is advisable to place the flask in a secondary container.[8]

  • Slow Addition: Using tweezers, add the small pieces of sodium to the alcohol one at a time at a rate that does not cause the solvent to boil.[8] The reaction produces sodium ethoxide (or isopropoxide) and hydrogen gas.

  • Monitor Reaction: Allow sufficient time for the reaction to complete after each addition.

  • Final Quench: Once all the sodium has reacted, cautiously add small amounts of water to the solution to ensure any residual sodium is consumed and to convert the sodium alkoxide to sodium hydroxide.[8]

  • Labeling and Final Disposal: The resulting solution should be clearly labeled as "Sodium Hydroxide in Ethanol/Water" (or the appropriate alcohol) and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8][10] Never dispose of this solution down the drain. For larger quantities of sodium waste, it should be stored under mineral oil in a clearly labeled, sealed container and given to EHS for disposal.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.